Product packaging for 2-(Furan-2-yl)piperazine(Cat. No.:CAS No. 111760-37-3)

2-(Furan-2-yl)piperazine

Cat. No.: B054338
CAS No.: 111760-37-3
M. Wt: 152.19 g/mol
InChI Key: LOKVZWIGUJYFLY-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)piperazine is a high-value, heterocyclic organic compound of significant interest in medicinal chemistry and neuroscience research. This chemical scaffold, featuring a piperazine core substituted with a furan heterocycle, serves as a critical synthetic intermediate and a versatile pharmacophore for the design and development of novel bioactive molecules. Its primary research utility lies in exploring structure-activity relationships (SAR) for ligands targeting central nervous system (CNS) receptors, particularly various subtypes of serotonin (5-HT) and dopamine receptors. The furan ring contributes distinct electronic and steric properties, influencing the molecule's binding affinity and selectivity. Researchers utilize this compound to synthesize and screen compound libraries for potential pharmacological activity, investigating its role as a precursor for potential anxiolytics, antidepressants, and other psychotropic agents. The mechanism of action for derivatives of this compound typically involves modulation of monoaminergic neurotransmitter systems, though the specific profile is highly dependent on the final molecular structure. This product is intended for use in vitro assays, analytical standards, and chemical synthesis. It is supplied with comprehensive analytical data to ensure identity and purity, providing researchers with a reliable and well-characterized building block for their investigative programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B054338 2-(Furan-2-yl)piperazine CAS No. 111760-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKVZWIGUJYFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587671
Record name 2-(Furan-2-yl)piperazine
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111760-37-3
Record name 2-(Furan-2-yl)piperazine
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Record name 2-(2-Furanyl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Furan-2-yl)piperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Furan-2-yl)piperazine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. By combining the electron-rich furan moiety with the versatile piperazine scaffold, this molecule presents a unique structural framework for the development of novel therapeutic agents. This document details its core chemical and physical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications in drug discovery, grounded in the established pharmacology of its constituent parts. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of the Furan-Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, which often confer improved aqueous solubility and oral bioavailability.[1][2] The six-membered ring, with its two nitrogen atoms, provides a rigid, yet conformationally flexible, anchor that can be readily functionalized to modulate biological activity and pharmacokinetic profiles.[2][3] This versatility has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases.

The furan ring, a five-membered aromatic heterocycle, is another key pharmacophore known for its diverse biological activities.[4] Its incorporation into molecular structures can lead to compounds with significant antibacterial, anti-inflammatory, and anticancer properties. When covalently linked, the furan and piperazine moieties create a hybrid structure, this compound, that holds considerable promise for the discovery of new chemical entities with novel mechanisms of action and improved therapeutic indices.

This guide serves as a foundational resource for researchers, offering a detailed exploration of the molecule's chemical nature and a framework for its application in drug development programs.

Physicochemical & Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues, such as 1-(2-Furoyl)piperazine and the parent piperazine heterocycle.

Physical and Chemical Data

The key properties are summarized in the table below. It is important to distinguish this compound from its more commonly cited amide precursor, 1-(2-Furoyl)piperazine.

PropertyValue / DescriptionSource / Rationale
IUPAC Name This compound-
Synonyms (S)-2-Furan-2-yl-piperazine[5]
CAS Number 111760-37-3 (unspecified stereochem)-
Molecular Formula C₈H₁₂N₂O[5]
Molecular Weight 152.19 g/mol [5]
Appearance Expected to be a crystalline solid or oil.Based on piperazine[6]
Melting Point Not available. For comparison, 1-(2-Furoyl)piperazine melts at 66-70 °C.[7]
Boiling Point Not available. For comparison, 1-(2-Furoyl)piperazine boils at 132-138 °C / 0.6 mmHg.[8]
Solubility Expected to be soluble in water and polar organic solvents.Based on piperazine[6]
pKa Two pKa values are expected due to the two nitrogen atoms, similar to piperazine (pKa1 = 5.35, pKa2 = 9.73).[6]
Spectroscopic Profile (Predicted)

Structural elucidation relies on a combination of spectroscopic techniques. The expected spectral characteristics for this compound are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to be complex but informative.

    • Furan Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 (adjacent to the oxygen) would appear as a doublet of doublets around δ 7.3-7.4 ppm. The protons at C3 and C4 would appear at higher fields, around δ 6.2-6.4 ppm.[4][9]

    • Piperazine Protons: A series of multiplets in the aliphatic region (δ 2.5-4.0 ppm). The proton on the carbon bearing the furan ring (C2) would be shifted downfield. The N-H protons would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration. The parent piperazine shows a singlet at δ 2.68 ppm for its eight equivalent protons.[10]

  • ¹³C NMR:

    • Furan Carbons: Signals in the aromatic region, with C2 and C5 appearing around δ 140-155 ppm and C3 and C4 appearing around δ 105-115 ppm.[4]

    • Piperazine Carbons: Signals in the aliphatic region, typically between δ 40-60 ppm.

  • IR Spectroscopy:

    • N-H Stretch: A characteristic medium to weak absorption band around 3300-3500 cm⁻¹.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C-O-C Stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the furan ether linkage.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 152. Key fragmentation patterns would likely involve the loss of the furan ring or cleavage of the piperazine ring.

Synthesis and Purification

While multiple synthetic routes to piperazine derivatives exist, a highly plausible and efficient method for preparing this compound is via the reduction of the corresponding amide, 1-(2-Furoyl)piperazine. This precursor is readily synthesized from commercially available starting materials.

Synthesis Workflow

The overall two-step process involves the acylation of piperazine followed by amide reduction.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Purification & Analysis A Piperazine C Reaction Vessel (aq. NaOH, pH control) A->C B 2-Furoyl Chloride B->C D 1-(2-Furoyl)piperazine (Crude Product) C->D Acylation E 1-(2-Furoyl)piperazine G Reaction Vessel (Inert Atmosphere) E->G F Reducing Agent (e.g., LiAlH4 in THF) F->G H This compound (Crude Product) G->H Amide Reduction I Crude Product J Purification (Distillation or Chromatography) I->J K Pure this compound J->K L Characterization (NMR, MS, IR) K->L

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Furoyl)piperazine

This protocol is adapted from established procedures for N-acylation of piperazine.[8]

  • Preparation: Dissolve piperazine hexahydrate (194 g, 1.0 mol) in 250 mL of deionized water in a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter.

  • pH Adjustment: Cool the solution in an ice bath and acidify to a pH of 4.5 by the dropwise addition of 6N hydrochloric acid.

  • Acylation Reaction: While maintaining the temperature below 10 °C, simultaneously add 2-furoyl chloride (130.5 g, 1.0 mol) from the dropping funnel and a 10% sodium hydroxide solution at a rate that maintains the pH at a constant 4.5. The controlled pH is critical to ensure mono-acylation and prevent side reactions.

  • Reaction Completion & Workup: After the addition is complete, allow the mixture to stir for an additional hour. Make the solution basic (pH 8.5) with 10% NaOH.

  • Extraction: Transfer the reaction mixture to a continuous liquid-liquid extractor and extract with chloroform for 36 hours.

  • Isolation: Dry the chloroform extract over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 1-(2-Furoyl)piperazine.[8]

Step 2: Reduction to this compound

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Dissolve the 1-(2-Furoyl)piperazine from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation and Purification: Filter the resulting slurry and wash the solid cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by the distinct electronic characteristics of its two constituent rings.

G cluster_piperazine Piperazine Ring Reactivity cluster_furan Furan Ring Reactivity p_node Piperazine Nitrogens p_n1 N1 (Nucleophilic) p_node->p_n1 Alkylation, Acylation p_n4 N4 (Nucleophilic & Basic) p_node->p_n4 Alkylation, Acylation, Salt Formation f_node Furan Ring (π-Electron Rich) f_c5 C5 Position f_node->f_c5 Primary site for Electrophilic Substitution (e.g., Halogenation, Nitration) f_c3c4 C3/C4 Positions f_node->f_c3c4 Secondary sites

Caption: Key reactive sites of this compound.

Reactivity of the Piperazine Moiety

The piperazine ring contains two secondary amine functionalities, making it a potent bis-nucleophile and a base.[6]

  • N-Alkylation and N-Acylation: Both nitrogen atoms can be functionalized through reactions with alkyl halides, acyl chlorides, or anhydrides. This allows for the straightforward introduction of diverse substituents to modulate the molecule's properties. Selective mono-alkylation or acylation can often be achieved by using a protecting group strategy or by carefully controlling reaction stoichiometry.

  • Basicity and Salt Formation: The nitrogen atoms are basic and will readily react with acids to form salts. The pH of a 10% aqueous solution of piperazine is approximately 10.8–11.8.[6] This property is crucial for pharmaceutical formulations, as salt forms often exhibit enhanced solubility and stability.

Reactivity of the Furan Moiety

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.

  • Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution much more readily than benzene.[4][11] The reaction occurs preferentially at the C5 position (the other α-position) because the intermediate carbocation is more effectively stabilized by resonance involving the oxygen atom.[4] Common electrophilic substitution reactions include:

    • Halogenation: Occurs under mild conditions, for example, with bromine in dioxane.

    • Nitration: Typically performed with a mild nitrating agent like acetyl nitrate to avoid ring degradation.[12]

    • Friedel-Crafts Acylation: Can be achieved using mild Lewis acids.

  • Sensitivity to Strong Acids: The high reactivity of the furan ring also makes it sensitive to strong acids, which can lead to polymerization or ring-opening reactions. Therefore, reactions on the piperazine moiety requiring strongly acidic conditions must be approached with caution.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a promising starting point for the design of new therapeutic agents. By combining two pharmacologically relevant moieties, it offers a platform for developing compounds with potential activity in several areas:

  • Anticancer Agents: Piperazine derivatives are integral to many anticancer drugs.[3] The furan ring is also found in compounds with demonstrated antiproliferative activity. The hybrid structure could be explored for novel kinase inhibitors or cytotoxic agents.

  • Central Nervous System (CNS) Agents: Arylpiperazines are a well-established class of CNS-active compounds, acting on dopamine and serotonin receptors.[3] This makes the furan-piperazine core an attractive template for developing novel antipsychotics, antidepressants, or anxiolytics.

  • Antimicrobial Agents: Both piperazine and furan derivatives have been reported to possess antibacterial and antifungal properties.[3] New derivatives could be synthesized and screened to combat infectious diseases, potentially addressing the challenge of antimicrobial resistance.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors. The safety profile is largely inferred from data on piperazine.

  • Hazards: Piperazine is corrosive and can cause severe skin burns and eye damage. It may also cause allergic skin reactions or respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust, vapors, or mists. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with significant untapped potential in the field of drug discovery. Its structure combines the advantageous pharmacokinetic properties of the piperazine scaffold with the diverse biological activity profile of the furan ring. The synthetic accessibility of this molecule, particularly through the reduction of its amide precursor, allows for the rational design and generation of extensive chemical libraries. By leveraging the known reactivity of its constituent rings, researchers can systematically modify the core structure to optimize potency, selectivity, and drug-like properties. This technical guide provides the foundational knowledge necessary for scientists to begin exploring the rich medicinal chemistry of this promising molecular framework.

References

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  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • Assembly of 2-substituted piperazines 1 (a) and fused piperazine... (n.d.).
  • Piperazine. (n.d.). Wikipedia. [Link]
  • The medicinal chemistry of piperazines: A review. (n.d.).
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 735-756. [Link]
  • Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com. [Link]
  • PIPERAZINES. (n.d.).
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.).
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
  • 2-(4-Ethyl-piperazin-1-yl)-5-(5-methyl-furan-2-ylmethylene)-thiazol-4-one - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
  • Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. (2018). PubMed. [Link]
  • Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
  • Piperazine. (n.d.). NIST WebBook. [Link]
  • Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. [Link]
  • Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • 5 Electrophilic Substitution of Furan. (2018-07-29). YouTube. [Link]
  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.).
  • Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. (n.d.).
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Sources

An In-depth Technical Guide to the Structural Elucidation of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the complete structural elucidation of 2-(Furan-2-yl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacology, and its combination with a furan moiety presents a unique molecular architecture with potential for diverse biological activities.[1] This document moves beyond a simple listing of techniques, offering a self-validating, logic-driven workflow. It details the causality behind experimental choices and provides field-proven protocols for Mass Spectrometry, Infrared Spectroscopy, a full suite of Nuclear Magnetic Resonance experiments, and definitive X-ray Crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking an authoritative and practical framework for the characterization of novel small molecules.

Introduction: The Significance of the Furan-Piperazine Scaffold

The piperazine ring is a cornerstone in modern drug discovery, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influence basicity and solubility, and allow the piperazine ring to act as a versatile scaffold or linker.[1][3][4] When conjugated with other pharmacologically relevant heterocycles, such as furan, the resulting molecule can exhibit novel biological profiles. The furan ring itself is a component of many bioactive natural products and synthetic compounds.[5]

The precise and unambiguous determination of the three-dimensional structure of a molecule like this compound is a critical, non-negotiable step in the drug discovery pipeline. It underpins any subsequent investigation into its structure-activity relationships (SAR), mechanism of action, and safety profile. This guide outlines an integrated analytical approach to achieve this, ensuring the generation of robust, reliable, and verifiable structural data.

The Elucidation Workflow: A Multi-Technique Approach

A singular analytical technique is insufficient for complete structural verification. A robust elucidation strategy relies on the synergistic application of multiple spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.

G cluster_0 Initial Characterization cluster_1 Connectivity & 2D Structure cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Determine Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Map Proton/Carbon Environments MS->NMR_1D Provides Formula (C₈H₁₂N₂O) IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D Confirms N-H, C-O NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Assigns Peaks for Correlation XRAY X-Ray Crystallography Absolute 3D Conformation NMR_2D->XRAY Confirms Connectivity in Solution

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first step in analyzing any new compound is to unequivocally determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy in the parts-per-million (ppm) range, which allows for the confident assignment of a single, unique molecular formula.

Trustworthiness: The molecular formula provides the fundamental constraint for all subsequent spectroscopic interpretation. An incorrect formula will lead to an incorrect structure. The isotopic pattern, particularly for carbon, serves as an internal validation of the assigned formula.

Expected Data for this compound
ParameterExpected ValueRationale
Molecular Formula C₈H₁₂N₂ODerived from the sum of atoms in the furan and piperazine rings.
Monoisotopic Mass 152.09496 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
[M+H]⁺ (ESI+) 153.10274 m/zProtonation of one of the basic piperazine nitrogens is the most likely ionization event in positive electrospray ionization.

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments can provide valuable structural clues.[1][6] For this compound, characteristic fragmentation would involve:

  • Cleavage of the piperazine ring.

  • Loss of the furan moiety.

  • Formation of a furfuryl cation (m/z 81).

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare the measured isotopic pattern with the theoretical pattern for C₈H₁₂N₂O.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds (functional groups) present in a molecule by measuring their absorption of infrared radiation. For this compound, the key is to identify vibrations characteristic of the secondary amine (N-H) in the piperazine ring, the C-O-C ether linkage of the furan, and the aromatic C-H bonds.

Trustworthiness: The presence or absence of key bands validates the functional groups suggested by the molecular formula. For example, the observation of an N-H stretch and the absence of a strong carbonyl (C=O) stretch immediately distinguishes this structure from an isomer like N-(2-furoyl)piperazine.[7]

Expected Data for this compound
Wavenumber (cm⁻¹)Vibration TypeRationale
3300 - 3400 N-H Stretch (secondary amine)Characteristic of the piperazine N-H group.[8]
3100 - 3150 C-H Stretch (furan ring)Aromatic C-H stretches appear at higher frequency than aliphatic ones.[9]
2800 - 3000 C-H Stretch (piperazine ring)Aliphatic C-H stretches from the CH₂ groups.[8]
~1580, ~1500, ~1450 C=C Stretch (furan ring)Skeletal vibrations of the aromatic furan ring.
1000 - 1300 C-O-C Stretch (furan ring)Strong, characteristic band for the ether linkage in the furan ring.[9]
~1140 C-N Stretch (piperazine ring)Aliphatic amine C-N stretching.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform automatic background subtraction and baseline correction. Label the major absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By combining a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, one can systematically map out the entire carbon-hydrogen framework and establish connectivity between atoms, leaving no ambiguity.[10][11]

Trustworthiness: The strength of the NMR approach lies in its self-validating network of correlations. A proposed structure must be consistent with all observed NMR data—chemical shifts, coupling constants, integrations, and cross-peaks in 2D spectra. Any inconsistency invalidates the proposed structure.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments.

Expected 1D NMR Data for this compound

¹H NMR (Proton):

  • Furan Protons (3H): Three signals in the aromatic region (~6.0-7.5 ppm). The proton at C5' will be a doublet of doublets, the proton at C3' a doublet of doublets, and the proton at C4' a doublet of doublets, with characteristic furan coupling constants.[12]

  • Piperazine Protons (9H total): The signals for the eight CH₂ protons and one CH proton on the piperazine ring will appear in the aliphatic region (~2.5-4.0 ppm). The CH proton at C2 will be coupled to adjacent CH₂ protons. The N-H proton will likely appear as a broad singlet that may exchange with D₂O. The asymmetry of the molecule means all four CH₂ groups could be diastereotopic, leading to complex multiplets.[10]

¹³C NMR (Carbon):

  • Furan Carbons (4C): Four signals in the aromatic/olefinic region (~105-155 ppm). The carbon attached to the oxygen (C5') will be the most downfield.

  • Piperazine Carbons (4C): Four signals in the aliphatic region (~40-65 ppm). The carbon bearing the furan substituent (C2) will be the most downfield of this group.

2D NMR: Building the Molecular Framework

2D NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra.

G cluster_0 Homonuclear Correlation cluster_1 Heteronuclear Correlation COSY COSY (¹H-¹H Correlation) Proton_Signals ¹H Signals COSY->Proton_Signals Identifies H-H Neighbors Structure Final Structure COSY->Structure HSQC HSQC (¹H-¹³C One-Bond) HSQC->Structure HMBC HMBC (¹H-¹³C Long-Range) HMBC->Structure Proton_Signals->COSY Proton_Signals->HSQC Proton_Signals->HMBC Carbon_Signals ¹³C Signals Carbon_Signals->HSQC Links H to its Attached C Carbon_Signals->HMBC Links H to C's 2-3 Bonds Away

Caption: Logic of 2D NMR correlation experiments.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will establish the H-C-C-H spin systems within the piperazine ring and the furan ring independently.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This definitively links the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlation will be from the piperazine proton at C2 to the furan carbons C2' and C3', unambiguously proving the connection point between the two rings.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a trace of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • 1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure proper integration and resolution.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).

  • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment.

  • 2D HSQC Acquisition: Run a standard gradient-selected, phase-sensitive HSQC experiment optimized for ¹JCH ≈ 145 Hz.

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, with the long-range coupling delay optimized for nJCH ≈ 8 Hz.

  • Data Analysis: Process all spectra using appropriate software. Systematically build the structure by first assigning spin systems from the COSY, then attaching protons to carbons with the HSQC, and finally connecting all fragments using the long-range HMBC correlations.

X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Experience: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of the molecule's conformation and packing in the solid state.[11] It is the ultimate arbiter of structure, capable of resolving subtle stereochemical and conformational details.

Trustworthiness: A successfully solved crystal structure provides bond lengths, bond angles, and torsional angles with very high precision. This data not only confirms the connectivity established by NMR but also reveals the preferred chair conformation of the piperazine ring and the relative orientation of the furan substituent.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol).[10]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell and space group. The structure is solved using direct methods and then refined using full-matrix least-squares against F².[11]

  • Analysis and Visualization: The final refined structure is analyzed to determine geometric parameters. Molecular visualization software is used to generate thermal ellipsoid plots (e.g., ORTEP) that display the three-dimensional structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By starting with the molecular formula from high-resolution mass spectrometry and identifying key functional groups with infrared spectroscopy, a solid foundation is laid. The detailed connectivity and two-dimensional structure are then meticulously mapped out using a comprehensive suite of 1D and 2D NMR experiments. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity and provides the trustworthy structural data essential for advancing drug discovery and development programs.

References

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A Technical Guide to the Synthetic Pathways for 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-(Furan-2-yl)piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to exist in a favored chair conformation and the presence of two nitrogen atoms for substitution, make it a versatile scaffold for drug design.[1] When coupled with a furan moiety, a five-membered aromatic heterocycle also common in bioactive molecules, the resulting this compound structure presents a compelling pharmacophore for exploration in various therapeutic areas. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery and development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The most prominent of these are:

  • Reductive Amination: A direct and often efficient method involving the reaction of a furan-based carbonyl compound with piperazine.

  • Acylation-Reduction Sequence: A two-step process that first forms an amide linkage, which is subsequently reduced to the desired amine.

  • Palladium-Catalyzed Cross-Coupling: A powerful C-N bond-forming reaction, such as the Buchwald-Hartwig amination, that couples a furan precursor with piperazine.

  • Multi-step Synthesis from Chiral Precursors: More complex routes that build the piperazine ring or introduce the furan group in a stereocontrolled manner, often starting from amino acids.[3]

The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitutions or stereochemistry.

Pathway 1: Reductive Amination

Reductive amination is a highly effective method for the formation of C-N bonds and represents a straightforward approach to this compound.[1] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of a carbonyl compound (furfural) and an amine (piperazine), which is then reduced in situ to the target amine.

Mechanistic Rationale

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion without significantly reducing the starting carbonyl compound. Common reducing agents for this purpose include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1] The use of a mono-protected piperazine, such as N-Boc-piperazine, is crucial to prevent undesired N,N'-dialkylation.

G Furfural Furfural Iminium Iminium Ion Intermediate Furfural->Iminium Condensation BocPiperazine N-Boc-Piperazine BocPiperazine->Iminium Product N-Boc-2-(Furan-2-yl)piperazine Iminium->Product Reduction (e.g., NaBH(OAc)₃) Deprotection Deprotection (e.g., TFA) Product->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add furfural (1.1 eq).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(furan-2-yl)piperazine.

  • Deprotection: Dissolve the purified N-Boc-2-(furan-2-yl)piperazine in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the product with a suitable organic solvent. Dry the organic extracts and concentrate to obtain this compound.

ParameterConditionRationale
Piperazine Source N-Boc-piperazinePrevents N,N'-dialkylation
Furan Source FurfuralReadily available carbonyl precursor
Reducing Agent Sodium triacetoxyborohydrideMild and selective for iminium ions
Solvent Dichloromethane (DCM)Good solubility for reactants
Deprotection Trifluoroacetic acid (TFA)Standard for Boc-group removal

Pathway 2: Acylation-Reduction Sequence

This two-step approach involves the formation of a stable amide intermediate, N-(2-furoyl)piperazine, which is subsequently reduced to the target secondary amine. This method offers excellent control over the regioselectivity of the initial C-N bond formation. A detailed protocol for the synthesis of the intermediate N-(2-furoyl)piperazine has been described.[4]

Mechanistic Rationale

The first step is a standard nucleophilic acyl substitution, where the nucleophilic piperazine attacks the electrophilic carbonyl carbon of a furan-2-carbonyl derivative, typically furoyl chloride. The resulting amide is a stable, easily purified intermediate. The second step involves the reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required for this transformation.

G FuroylChloride Furoyl Chloride Amide N-(2-Furoyl)piperazine FuroylChloride->Amide Acylation Piperazine Piperazine Piperazine->Amide Product This compound Amide->Product Reduction (e.g., LiAlH₄)

Caption: Acylation-reduction pathway for the synthesis of this compound.

Experimental Protocol: Acylation-Reduction

Step 1: Synthesis of N-(2-Furoyl)piperazine [4]

  • Reaction Setup: Dissolve piperazine hexahydrate (1.0 eq) in water and acidify to pH 4.5 with 6N HCl.

  • Acylation: Add furoyl chloride (1.0 eq) and a 10% NaOH solution concurrently at a rate that maintains the pH at 4.5.

  • Reaction Completion: After 1 hour, make the solution basic (pH 8.5) with NaOH solution.

  • Extraction and Purification: Continuously extract the reaction mixture with chloroform for 36 hours. Dry the chloroform extract over MgSO₄, filter, and concentrate. Purify by distillation to obtain N-(2-furoyl)piperazine.

Step 2: Reduction of N-(2-Furoyl)piperazine

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Add a solution of N-(2-furoyl)piperazine (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

  • Purification: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

ParameterConditionRationale
Furan Source Furoyl chlorideHighly reactive acylating agent
Piperazine Source PiperazineReadily available
Reducing Agent Lithium aluminum hydride (LiAlH₄)Powerful reducing agent for amides
Solvent THF (for reduction)Anhydrous, aprotic solvent required for LiAlH₄

Pathway 3: Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds between aryl halides and amines.[5] This reaction can be applied to the synthesis of this compound by coupling a 2-halofuran (e.g., 2-bromofuran) with a mono-protected piperazine.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[6] The choice of ligand for the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.

G BromoFuran 2-Bromofuran Product N-Boc-2-(Furan-2-yl)piperazine BromoFuran->Product Buchwald-Hartwig Coupling BocPiperazine N-Boc-Piperazine BocPiperazine->Product PdCatalyst Pd(0) Catalyst + Ligand PdCatalyst->Product Base Base (e.g., NaOtBu) Base->Product Deprotection Deprotection (e.g., TFA) Product->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Buchwald-Hartwig cross-coupling pathway for this compound synthesis.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Addition of Reactants: Evacuate and backfill the flask with an inert gas (e.g., argon). Add N-Boc-piperazine (1.2 eq), 2-bromofuran (1.0 eq), and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Purification and Deprotection: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. The resulting N-Boc-2-(furan-2-yl)piperazine can then be deprotected as described in the reductive amination protocol.

ParameterConditionRationale
Furan Source 2-BromofuranCommon aryl halide for cross-coupling
Piperazine Source N-Boc-piperazinePrevents side reactions
Catalyst System Pd₂(dba)₃ / XPhosA common and effective catalyst/ligand system
Base Sodium tert-butoxideStrong, non-nucleophilic base
Solvent Toluene or DioxaneAnhydrous, high-boiling point solvents

Summary of Synthetic Pathways

PathwayStarting MaterialsKey StepsAdvantagesDisadvantages
Reductive Amination Furfural, N-Boc-piperazineIminium ion formation, in-situ reductionAtom-economical, one-pot procedureRequires selective reducing agent, potential for over-reduction
Acylation-Reduction Furoyl chloride, PiperazineAmide formation, amide reductionHigh regioselectivity, stable intermediateRequires strong reducing agent (LiAlH₄), two distinct steps
Buchwald-Hartwig 2-Bromofuran, N-Boc-piperazinePd-catalyzed C-N bond formationBroad substrate scope, high functional group toleranceExpensive catalyst and ligands, requires inert conditions

Conclusion

The synthesis of this compound is achievable through several robust and well-established synthetic methodologies. The choice of the optimal pathway is a strategic decision that depends on the specific requirements of the research program, including cost, scale, and the need for further derivatization. Reductive amination offers a direct and efficient route, while the acylation-reduction sequence provides excellent control. For more complex syntheses or when faced with challenging substrates, the Buchwald-Hartwig amination presents a powerful alternative. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to confidently select and execute the most appropriate synthesis of this valuable heterocyclic scaffold.

References

  • Zhang, J., Wei, L., Wang, Y., Huang, L., Zhao, W., Zhu, Y., & Xiong, J. (Year).
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Introduction: The Strategic Convergence of Furan and Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Screening of 2-(Furan-2-yl)piperazine Derivatives

In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," a structural motif frequently found in FDA-approved drugs across a multitude of therapeutic areas, including central nervous system (CNS) disorders and oncology.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms offer tunable basicity (pKa), improve aqueous solubility, and provide vectors for structural diversification to optimize pharmacokinetic and pharmacodynamic profiles.[1] When this versatile scaffold is combined with a furan ring, a strategic bioisosteric replacement for the commonly seen phenyl group, a novel chemical space is unlocked.[3][4][5]

The furan ring, while sharing aromaticity with a phenyl group, possesses distinct electronic properties, polarity, and a smaller steric footprint.[3][5] This substitution can profoundly impact a molecule's interaction with biological targets, reduce metabolic liabilities associated with phenyl ring oxidation, and improve overall drug-like properties.[4][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound derivatives and outlines robust screening strategies to evaluate their therapeutic potential.

Section 1: Synthetic Strategies for this compound Derivatives

The synthesis of this scaffold and its derivatives can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the piperazine nitrogens (N1 and N4). Key methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and reductive amination.[7][8][9]

Route A: N-Arylation of the this compound Core

For creating derivatives with an aryl or heteroaryl group on the N4 position, the Buchwald-Hartwig amination is a powerful and widely used method.[8] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and the secondary amine of the piperazine core.

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process start1 This compound reaction Buchwald-Hartwig Amination start1->reaction start2 Aryl Halide (Ar-X) (X = Br, Cl) start2->reaction reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) reagents->reaction workup Aqueous Workup & Purification (Column Chromatography) reaction->workup product N-Aryl-2-(furan-2-yl)piperazine Derivative workup->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl derivative.[8][10]

Route B: Reductive Amination for N-Alkylation

Reductive amination is a highly effective method for introducing alkyl substituents to the piperazine nitrogen.[9][11] This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[11]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile.

  • Add acetic acid (0.1 eq) to catalyze iminium ion formation and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution.

  • Continue stirring at room temperature for 6-18 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent like dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue via column chromatography to obtain the N-alkylated product.[11][12]

Section 2: Biological Screening Strategies

The this compound scaffold is a versatile starting point for developing therapeutics targeting various diseases. Based on the known activities of both piperazine and furan-containing molecules, primary screening efforts are often directed toward oncology and CNS disorders.[1][13][14]

Anticancer Activity Screening Cascade

A hierarchical approach is essential for efficiently identifying promising anticancer candidates.[15] The process begins with broad cytotoxicity screening across multiple cancer cell lines, followed by more detailed mechanistic assays for the most potent compounds.[16][17]

cluster_start Initial Screening cluster_analysis Analysis & Selection cluster_mechanistic Mechanistic Studies start Library of This compound Derivatives assay1 Primary Cytotoxicity Assay (e.g., MTT Assay) Multiple Cancer Cell Lines start->assay1 data1 Determine IC50 Values assay1->data1 select Select 'Hit' Compounds (Potent & Selective) data1->select assay2 Apoptosis Assay (Annexin V/PI Staining) select->assay2 Elucidate Mechanism of Action assay3 Cell Cycle Analysis (Propidium Iodide Staining) select->assay3 assay4 Target-Specific Assays (e.g., Kinase Inhibition) select->assay4 lead Lead Candidate for Further Development assay2->lead assay3->lead assay4->lead

Caption: Hierarchical workflow for anticancer drug screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][18][19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[16][18]

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
FPD-01 15.225.818.4
FPD-02 2.15.63.3
FPD-03 > 50> 50> 50
Doxorubicin0.81.20.9
Neurological Activity Screening

Many CNS-active drugs containing the piperazine scaffold modulate serotonin (5-HT) and dopamine (D) receptors.[1][20][21] Therefore, a primary screening focus for this compound derivatives is their affinity for these key neurotransmitter receptors.

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).[22]

  • Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ, 5-HT₂ₐ).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]Spiperone for D₂ receptors), and various concentrations of the test compound in a suitable assay buffer.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of specific radioligand binding against the concentration of the test compound. Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀ value obtained from the competition curve.[20][22]

Compound IDDopamine D₂ Receptor Ki (nM)Serotonin 5-HT₁ₐ Receptor Ki (nM)Serotonin 5-HT₂ₐ Receptor Ki (nM)
FPD-04 45.2150.889.1
FPD-05 850.115.325.6
FPD-06 120.598.7> 1000
Haloperidol1.5250030.0

Conclusion

The this compound scaffold represents a promising area for drug discovery, effectively merging the advantageous pharmacokinetic properties of piperazine with the unique electronic and steric profile of the furan ring. The synthetic routes, primarily leveraging robust methodologies like Buchwald-Hartwig amination and reductive amination, are versatile and allow for the creation of diverse chemical libraries. Systematic screening cascades, beginning with broad functional assays and progressing to more specific mechanistic studies, are crucial for identifying lead compounds with therapeutic potential in areas such as oncology and neurology. The protocols and strategies outlined in this guide provide a solid framework for researchers to synthesize, evaluate, and optimize this valuable class of compounds.

References

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Mechanism of action of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2-(Furan-2-yl)piperazine Scaffold: Mechanism of Action and Therapeutic Potential

Abstract

The hybridization of distinct pharmacophores into a single molecular entity represents a robust strategy in modern medicinal chemistry for the discovery of novel therapeutic agents with enhanced potency and unique pharmacological profiles. This technical guide delves into the this compound scaffold, a compelling structural motif born from the fusion of the biologically versatile furan and piperazine rings. While comprehensive data on the parent this compound molecule remains nascent, a growing body of evidence surrounding its derivatives highlights significant potential across multiple therapeutic areas. This document will synthesize the current understanding of the mechanisms of action associated with this scaffold, drawing from preclinical studies on its derivatives. We will explore its engagement with various biological targets, including ion channels and kinases, and present the experimental frameworks used to elucidate these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of the this compound core.

Introduction: The Strategic Union of Furan and Piperazine

The this compound scaffold is a privileged structure in drug discovery, combining two heterocycles of profound pharmacological importance.

  • The Piperazine Moiety: The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions.[1] It is a cornerstone of medicinal chemistry, found in numerous approved drugs.[2] Its structural features, including the two basic nitrogen atoms, allow for the modulation of aqueous solubility and the introduction of various substituents to fine-tune receptor binding and pharmacokinetic properties.[3] Piperazine derivatives have demonstrated a vast range of biological activities, including antipsychotic, antidepressant, anticancer, and antihistaminic effects, often by interacting with neurotransmitter receptors in the central nervous system (CNS).[1][4]

  • The Furan Moiety: Furan is a five-membered aromatic heterocycle containing one oxygen atom.[5] It is a versatile pharmacophore capable of engaging in hydrogen bonding and π–π stacking interactions, which are crucial for binding to target receptors.[5] The furan ring is often considered a bioisostere of the phenyl ring but possesses distinct electronic and metabolic properties.[5] Derivatives of furan have shown a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6]

The combination of these two rings into the this compound scaffold creates a unique chemical entity with a three-dimensional structure amenable to diverse chemical modifications, paving the way for the development of novel therapeutic agents.

Postulated Mechanisms of Action: Insights from Key Derivatives

The mechanism of action for the this compound scaffold is best understood by examining the biological activities of its synthesized derivatives. Current research points towards primary engagement with ion channels and protein kinases.

Voltage-Gated Sodium Channel Blockade

A significant body of research has identified furan-piperazine derivatives as potent blockers of voltage-gated sodium channels (VGSCs), particularly the tetrodotoxin-resistant Na(v)1.8 subtype, which is predominantly expressed in nociceptive primary sensory neurons.[7] This mechanism is critical for the management of neuropathic pain.

Downstream Signaling Pathway:

The primary mechanism involves direct physical occlusion of the channel pore or allosteric modulation that stabilizes the inactivated state of the channel. By blocking the influx of Na+ ions, these compounds reduce the excitability of neurons, thereby dampening the transmission of pain signals.

SODIUM_CHANNEL_BLOCKADE cluster_membrane Neuronal Membrane cluster_cellular_effect Cellular Effect Nav1_8 Na(v)1.8 Channel (Open State) Nav1_8_inactivated Na(v)1.8 Channel (Inactivated State) Nav1_8->Nav1_8_inactivated Promotes Inactivation NoInflux ↓ Na+ Influx Nav1_8->NoInflux Prevents FuranPiperazine This compound Derivative FuranPiperazine->Nav1_8 Binds & Blocks Na_ion Na+ Ion ReducedExcitability ↓ Neuronal Excitability NoInflux->ReducedExcitability ReducedPain ↓ Pain Signal Transmission ReducedExcitability->ReducedPain

Caption: Proposed mechanism of Na(v)1.8 channel blockade by this compound derivatives.

Anticancer Activity via Kinase Inhibition and Apoptosis Induction

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The mechanisms appear to be multifaceted, involving the inhibition of key cell cycle regulators and the induction of apoptosis.

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Hybrid molecules incorporating a benzofuran-piperazine structure have been designed as novel type II inhibitors of CDK2.[8] CDK2 is a critical enzyme that, in complex with cyclin E or A, drives the cell cycle through the G1/S transition. Inhibition of CDK2 leads to cell cycle arrest and prevents tumor cell proliferation.

  • Induction of Apoptosis: Several studies on rhein–piperazine–furanone hybrids and other related compounds have shown potent cytotoxic activity against various cancer cell lines, such as human lung (A549) and breast cancer cells.[9][10] This cytotoxicity is often mediated by the induction of apoptosis, the programmed cell death pathway that is frequently dysregulated in cancer.

ANTICANCER_MECHANISM cluster_cdk2 CDK2 Pathway cluster_apoptosis Apoptosis Pathway FuranPiperazine This compound Derivative CDK2 CDK2/Cyclin E Complex FuranPiperazine->CDK2 Inhibits Mitochondria Mitochondrial Stress FuranPiperazine->Mitochondria Induces G1_S G1/S Phase Transition CDK2->G1_S Proliferation Cell Proliferation G1_S->Proliferation Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Dual anticancer mechanisms of this compound derivatives.

Experimental Validation and Methodologies

The elucidation of the mechanisms described above relies on a suite of robust in vitro and in vivo assays. Adherence to rigorous, self-validating protocols is paramount for generating trustworthy and reproducible data.

Protocol: In Vitro Voltage-Clamp Assay for Sodium Channel Blockade

This protocol is designed to measure the inhibitory effect of a test compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK-293 cells).

Objective: To determine the IC₅₀ value of a this compound derivative against a specific sodium channel subtype (e.g., Na(v)1.8).

Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing the human Na(v)1.8 channel subtype under standard conditions (37°C, 5% CO₂).

  • Electrophysiology Setup: Use an automated patch-clamp system. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4). The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in the external solution to achieve final concentrations ranging from 1 nM to 100 µM.

  • Recording Protocol:

    • Establish a stable whole-cell recording with a seal resistance >1 GΩ.

    • Hold the cell membrane at -100 mV.

    • Elicit sodium currents by applying a 50 ms depolarizing pulse to 0 mV every 10 seconds.

    • Apply the test compound at increasing concentrations, allowing for equilibrium at each concentration (typically 2-3 minutes).

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the data to the baseline current recorded before compound application.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: Include a positive control (e.g., mexiletine or lamotrigine) in each experiment to validate assay performance and ensure consistency across experimental runs.[7]

Protocol: In Vitro Kinase Inhibition Assay (CDK2)

This protocol measures the ability of a compound to inhibit the enzymatic activity of CDK2.

Objective: To determine the IC₅₀ of a this compound derivative for CDK2/Cyclin E.

Methodology:

  • Reagents: Use purified, recombinant human CDK2/Cyclin E enzyme, a suitable peptide substrate (e.g., a derivative of Histone H1), and ³²P-ATP.

  • Reaction Setup: In a 96-well plate, combine:

    • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Test compound at various concentrations (serially diluted from a DMSO stock).

    • CDK2/Cyclin E enzyme.

    • Peptide substrate.

  • Initiation and Incubation: Initiate the reaction by adding ³²P-ATP. Incubate for 30 minutes at 30°C.

  • Termination and Detection: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated ³²P-ATP.

  • Quantification: Measure the remaining radioactivity on the filter mat using a scintillation counter. This corresponds to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to calculate the IC₅₀.

Trustworthiness Check: Run a parallel assay with a known CDK2 inhibitor (e.g., staurosporine) as a positive control.[8] Additionally, run a "no enzyme" control to determine background signal.

Protocol: Cell Viability and Apoptosis Assay

This workflow assesses the cytotoxic and pro-apoptotic effects of compounds on cancer cells.

CELL_VIABILITY_WORKFLOW cluster_viability Viability Assessment cluster_apoptosis Apoptosis Confirmation (for IC50 concentration) start Seed Cancer Cells (e.g., A549) in 96-well plates treat Treat with this compound Derivative (Dose-Response) start->treat incubate Incubate for 48-72 hours treat->incubate MTT Add MTT Reagent incubate->MTT Primary Screen AnnexinV Stain with Annexin V-FITC and Propidium Iodide (PI) incubate->AnnexinV Mechanism Study Measure Measure Absorbance (570 nm) MTT->Measure IC50 Calculate IC50 Value Measure->IC50 FlowCyto Analyze via Flow Cytometry AnnexinV->FlowCyto Quantify Quantify Apoptotic Population (Annexin V+/PI-) FlowCyto->Quantify

Caption: Experimental workflow for assessing anticancer activity.

Structure-Activity Relationships (SAR)

The biological activity of the this compound scaffold is highly dependent on the nature and position of substituents on both heterocyclic rings.

Scaffold PositionModificationObserved Impact on ActivityReference
Piperazine N-1 Acylation (e.g., with furoyl chloride)Forms the basis for many synthesized derivatives with varied activities.[11]
Piperazine N-4 Substitution with aryl or heterocyclic groupsCrucial for modulating receptor affinity and selectivity (e.g., for alpha-adrenoreceptors or sigma receptors).[12][13]
Piperazine Ring Introduction of alkyl groupsCan influence lipophilicity and binding pocket interactions, enhancing potency and selectivity for targets like α1-adrenoreceptors.[12]
Furan Ring Substitution (e.g., with electron-withdrawing groups)Can enhance biological effects such as antibacterial and anticancer activity.[5]
Linker Connection to other pharmacophores (e.g., rhein, quinolones)Creates hybrid molecules with potentially synergistic or novel mechanisms of action.[9][10]

These SAR insights underscore that the this compound core serves as a versatile and "tunable" scaffold. The piperazine N-4 position, in particular, is a key vector for introducing diversity and directing the molecule toward specific biological targets.

Conclusion and Future Directions

The this compound scaffold represents a promising frontier in drug discovery. While the parent molecule is not extensively characterized, its derivatives have demonstrated significant and diverse pharmacological activities, most notably as voltage-gated sodium channel blockers for neuropathic pain and as multi-modal anticancer agents. The mechanisms elucidated to date—ion channel modulation and kinase inhibition—highlight the scaffold's ability to interact with critical targets in human disease.

Future research should focus on:

  • Systematic Library Synthesis: A comprehensive exploration of the chemical space around the this compound core is needed to fully map its SAR.

  • Target Deconvolution: For derivatives showing potent phenotypic effects (e.g., cytotoxicity), target identification studies are required to uncover novel mechanisms of action.

  • Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to advance promising lead compounds toward preclinical development.

  • Chiral Separation: As many derivatives are chiral, evaluating the individual enantiomers is critical, as stereochemistry often dictates biological activity and selectivity.[14]

By leveraging the insights presented in this guide, researchers can more effectively design and prosecute drug discovery programs based on this versatile and potent chemical scaffold.

References

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Pharmacological Profile of 2-(Furan-2-yl)piperazine Analogues: A Scoping Guide for CNS Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in clinically successful drugs targeting the central nervous system (CNS).[1][2] This guide focuses on the pharmacological potential of a specific, yet underexplored, subclass: 2-(Furan-2-yl)piperazine analogues. We will explore the strategic rationale for incorporating a furan moiety as a bioisosteric replacement for the more common phenyl group, a substitution with significant implications for modulating physicochemical and pharmacokinetic properties.[3][4] This document serves as a technical framework for researchers, providing a detailed examination of the key pharmacological targets—primarily the dopamine D2 and serotonin 5-HT1A receptors—and outlining the validated experimental protocols required to elucidate the structure-activity relationships (SAR) of this promising compound class. By synthesizing established principles of drug design with detailed, actionable methodologies, this guide aims to accelerate the investigation of this compound analogues as next-generation CNS therapeutics.

Introduction: The Strategic Value of the this compound Core

The six-membered piperazine ring, with its two opposing nitrogen atoms, is a remarkably versatile scaffold.[5] Its structural rigidity, large polar surface area, and capacity to act as both hydrogen bond donors and acceptors contribute to favorable properties such as improved water solubility and oral bioavailability.[6] These characteristics have cemented its role in the development of numerous CNS agents, including antipsychotics, antidepressants, and anxiolytics.[7][8]

A common motif in CNS drug discovery is the N-arylpiperazine, where a phenyl group is attached to one of the piperazine nitrogens. While effective, the phenyl ring's lipophilicity and susceptibility to oxidative metabolism can present challenges in lead optimization. A well-established strategy in medicinal chemistry to address such issues is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but offers altered physicochemical properties.[9]

The replacement of a phenyl ring with a 5-membered heteroaromatic ring like furan is a key example of this strategy.[3] The furan ring mimics the aromaticity and steric profile of the phenyl group but introduces a heteroatom (oxygen) that can alter electronic distribution, hydrogen bonding potential, and metabolic stability. This strategic substitution forms the central thesis of this guide: that the this compound core represents a compelling scaffold for the development of novel CNS agents with potentially superior drug-like properties.

Key Pharmacological Targets: Dopamine D2 and Serotonin 5-HT1A Receptors

The therapeutic efficacy of many antipsychotic and antidepressant drugs hinges on their interaction with dopaminergic and serotonergic systems.[10][11] The this compound scaffold is ideally suited to target key receptors within these pathways.

The Dopamine D2 Receptor (D2R)

The D2 receptor, a G-protein coupled receptor (GPCR) that couples to Gαi/o proteins, is a primary target for antipsychotic medications.[12] Activation of the D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This signaling cascade is crucial in modulating neuronal activity in brain regions associated with reward, motivation, and motor control.[12] Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of the therapeutic action of most antipsychotics.

D2R_Signaling

The Serotonin 5-HT1A Receptor

The 5-HT1A receptor is also a Gαi/o-coupled GPCR, and its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[14] Functionally, 5-HT1A receptors act as key regulators of the serotonin system. As presynaptic autoreceptors, they inhibit the release of serotonin, while postsynaptic 5-HT1A receptors mediate serotonin's effects in regions like the hippocampus and cortex.[15] Partial agonism at 5-HT1A receptors is a hallmark of third-generation antipsychotics and is believed to contribute to their efficacy against negative symptoms and their anxiolytic and antidepressant properties.[10]

SHT1A_Signaling

Structure-Activity Relationship (SAR): A Prospective Analysis

While comprehensive SAR data for this compound analogues is not yet widely published, we can extrapolate from the extensive research on related arylpiperazines to guide future discovery efforts.[16] The key to modulating the pharmacological profile lies in the nature of the substituent at the N4 position of the piperazine ring.

Table 1: Prospective SAR of N4-Substituted this compound Analogues

Compound IDN4-Substituent (R)Rationale for InclusionTarget Affinity (Ki, nM) - HypotheticalFunctional Activity - Hypothetical
FP-1 -HUnsubstituted parent core for baseline activity.D2: >1000, 5-HT1A: >1000Low activity
FP-2 -CH3Small alkyl group to probe steric tolerance.D2: 500, 5-HT1A: 800Weak antagonist/agonist
FP-3 -(CH2)4-PhLong alkyl-aryl chain, common in D2/5-HT1A ligands.D2: 15, 5-HT1A: 25D2 Antagonist / 5-HT1A Partial Agonist
FP-4 -(CH2)2-O-PhIntroduces ether linkage for flexibility and polarity.D2: 40, 5-HT1A: 10D2 Antagonist / 5-HT1A Partial Agonist
FP-5 -C(=O)-PhCarbonyl group to explore amide bioisosteres.D2: 250, 5-HT1A: 150Weak antagonist
FP-6 -SO2-PhSulfonamide group to alter electronic properties.D2: 600, 5-HT1A: 400Weak antagonist
FP-7 -Aryl(e.g., Pyridinyl)Heteroaromatic ring to modulate pKa and interactions.D2: 50, 5-HT1A: 5D2 Antagonist / 5-HT1A Agonist

Note: The data in this table is hypothetical and serves to illustrate a rational approach to exploring the SAR of this compound class. Experimental validation is required.

The central hypothesis is that by systematically varying the N4-substituent, researchers can fine-tune the affinity and functional activity at D2 and 5-HT1A receptors. Long, flexible chains containing an aromatic or heteroaromatic terminus are often optimal for achieving high affinity at both receptors, a profile characteristic of many atypical antipsychotics.

Key Experimental Protocols: A Self-Validating System

To accurately characterize the pharmacological profile of novel this compound analogues, rigorous and reproducible experimental protocols are essential. The following sections detail the standard methodologies for determining receptor binding affinity and functional activity.

Experimental_Workflow

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for D2 and 5-HT1A receptors.

  • Principle: The assay measures the displacement of a known radioligand (e.g., [³H]Spiperone for D2R, [³H]8-OH-DPAT for 5-HT1A) from the receptor by the unlabeled test compound. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human D2 or 5-HT1A receptor (e.g., HEK-293 or CHO cells).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors like MgCl2).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer.

      • 50 µL of radioligand at a concentration near its Kd (e.g., [³H]Spiperone).

      • 50 µL of test compound at various concentrations (typically a 10-point dilution series).

      • 50 µL of the prepared cell membrane suspension.

    • Controls:

      • Total Binding: Wells with buffer instead of the test compound.

      • Non-specific Binding (NSB): Wells with a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol for D2R) instead of the test compound.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting & Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Assay: Determining Agonist/Antagonist Activity

This assay measures the functional consequence of receptor binding by quantifying changes in the intracellular second messenger, cAMP.

  • Objective: To determine if a compound acts as an agonist, partial agonist, or antagonist at D2 or 5-HT1A receptors and to quantify its potency (EC50) and efficacy (Emax).

  • Principle: Since both D2R and 5-HT1A are Gαi/o-coupled, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The assay measures these changes, typically in cells pre-stimulated with forskolin (an adenylyl cyclase activator) to establish a detectable baseline of cAMP.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture cells stably expressing the human D2 or 5-HT1A receptor in a suitable medium.

    • On the day of the assay, detach cells, wash, and resuspend in stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

    • Adjust the cell density to the desired concentration.

  • Assay Setup (384-well plate format):

    • For Antagonist Mode:

      • Add test compound at various concentrations to the wells.

      • Incubate for a short period (e.g., 15-30 minutes).

      • Add a known agonist (e.g., Dopamine for D2R, 5-HT for 5-HT1A) at its EC80 concentration to all wells (except controls).

    • For Agonist Mode:

      • Add test compound at various concentrations to the wells.

      • Add buffer instead of a known agonist.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor activation and cAMP modulation.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or LANCE TR-FRET assays). These kits typically involve competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve.

    • For Agonist Mode: Plot cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and the Emax (efficacy, relative to a full agonist).

    • For Antagonist Mode: Plot cAMP concentration against the log concentration of the test compound to determine the IC50 (potency).

Conclusion and Future Directions

The this compound scaffold stands as a promising, yet underexplored, platform for the discovery of novel CNS therapeutics. The strategic replacement of a phenyl ring with a furan bioisostere offers a rational approach to optimizing the pharmacokinetic and pharmacodynamic properties of piperazine-based ligands. This guide provides the foundational knowledge and detailed experimental frameworks necessary for the systematic evaluation of these analogues.

The immediate path forward requires the synthesis of a focused library of N4-substituted this compound derivatives, as outlined in the prospective SAR table. Subsequent characterization using the detailed binding and functional assays will be critical to elucidating the precise impact of these substitutions on D2 and 5-HT1A receptor activity. This systematic approach will not only reveal the therapeutic potential of this specific chemical class but also contribute valuable insights into the broader principles of heterocyclic drug design. The data generated from such studies will be instrumental in identifying lead candidates with the potential for improved efficacy and safety profiles in the treatment of complex neuropsychiatric disorders.

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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive strategic framework for the initial in vitro evaluation of the novel chemical entity 2-(Furan-2-yl)piperazine. As specific pharmacological data for this compound is not extensively published, this guide establishes a logical, multi-phase investigational roadmap. The proposed strategy is grounded in the well-documented bioactivities of its core structural motifs: the piperazine ring, a privileged scaffold in central nervous system (CNS) drug discovery, and the furan ring, a versatile heterocycle known for a wide spectrum of biological activities.[1][2][3][4]

The primary hypothesis is that this compound is a potential modulator of CNS targets, particularly monoamine transporters or G-protein coupled receptors (GPCRs), due to the established pharmacology of many piperazine analogues.[5][6][7] Therefore, the evaluation funnel begins with broad screening against these target classes and progressively narrows to detailed mechanistic studies and essential safety profiling. This "fail early, fail fast" approach is designed to efficiently identify potential therapeutic value while mitigating downstream development risks.[8]

Phase 1: Primary Screening and Initial Target Identification

The initial goal is to cast a wide net to identify the primary pharmacological targets of this compound. The selection of this primary screening panel is based on the structural alerts provided by the piperazine moiety, which is frequently associated with activity at monoamine transporters (DAT, NET, SERT) and various GPCRs.[9][10]

Monoamine Transporter Inhibition Profiling

Stimulants and many antidepressants exert their effects by interacting with monoamine transporters.[6] Determining if this compound inhibits the reuptake of dopamine (DA), norepinephrine (NE), or serotonin (5-HT) is a critical first step.

Causality: The piperazine ring is a common feature in compounds that bind to the substrate pocket of these transporters.[7] An initial screen will quickly reveal if the compound shares this mechanism, providing a strong lead for its therapeutic potential in conditions like depression, ADHD, or other neurological disorders.[11]

This protocol outlines a fluorescence-based substrate uptake assay using HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.[6][12]

  • Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate media until they reach 80-90% confluency.

  • Assay Plate Preparation: Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a concentration range of this compound (e.g., 10 µM to 1 nM) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a known potent inhibitor for each transporter as a positive control (e.g., GBR12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT).[12]

  • Pre-incubation: Remove culture medium from the cells and wash with assay buffer. Add the prepared compound dilutions to the wells and incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add a fluorescent monoamine substrate (e.g., a commercially available substrate like ASP+) to all wells to initiate uptake.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C, allowing the transporters to take up the substrate.

  • Signal Termination & Reading: Stop the uptake by washing the cells with ice-cold assay buffer. Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve.

Broad GPCR Ligand Binding Screen

GPCRs are the most common targets for approved drugs.[13] A broad binding screen, such as Eurofins Discovery's SafetyScreen44™ or a similar panel, can efficiently identify potential interactions with dozens of key receptors. This is crucial for identifying both the primary target and potential off-target effects early on.

Causality: This unbiased approach can uncover unexpected activities that would be missed by a purely hypothesis-driven search. It also serves as a preliminary safety screen, flagging interactions with receptors known to cause adverse effects (e.g., certain histamine or adrenergic receptors).

This assay measures the ability of the test compound to displace a known radioactive ligand ("radioligand") from its receptor target.[14]

  • Membrane Preparation: Utilize commercially prepared cell membranes from cell lines overexpressing the specific GPCR target of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of this compound.

  • Control Wells:

    • Total Binding: Membranes + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-radioactive ligand to saturate the receptors.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The time and temperature are target-dependent.[13]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Determine the percent inhibition caused by this compound at each concentration.

    • Calculate the IC50 value from the dose-response curve.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Phase 2: Secondary Assays, Potency, and Selectivity Determination

If a primary target is identified in Phase 1 (e.g., the compound shows potent inhibition of DAT), Phase 2 aims to confirm this activity, precisely quantify its potency, and assess its selectivity over related targets.

IC50/Ki Determination and Mechanism of Action

A full dose-response curve with a higher number of data points is generated for the confirmed primary target(s) to obtain a precise IC50 and Ki value.

Causality: A precise potency value is essential for structure-activity relationship (SAR) studies and for predicting the potential therapeutic dose. Understanding whether the compound is a competitive or allosteric modulator provides critical insight into its mechanism.[14]

Selectivity Profiling

The compound should be tested in dose-response format against other closely related targets. For a DAT inhibitor, this would minimally include hNET and hSERT.

Causality: Selectivity is paramount for a clean pharmacological profile. A compound that potently inhibits DAT but is weak against NET and SERT would have a different therapeutic and side-effect profile than a non-selective inhibitor.[11] For example, high potency at SERT relative to DAT can be associated with different psychoactive effects.[7]

All quantitative data should be summarized in a clear, structured table.

TargetAssay TypeKi (nM)
hDATTransporter Uptake15
hNETTransporter Uptake850
hSERTTransporter Uptake>10,000
D2 ReceptorRadioligand Binding1,200
5-HT2A ReceptorRadioligand Binding>10,000

Table 1: Hypothetical selectivity profile for this compound, suggesting high potency and selectivity for the dopamine transporter.

Phase 3: In Vitro Safety and ADME-Tox Profiling

Early assessment of potential liabilities is crucial for de-risking a drug candidate.[8][16] This phase investigates general cytotoxicity, specific cardiotoxicity, and major metabolic pathways.

General Cytotoxicity Assessment

This assay determines the concentration at which the compound causes general cell death, providing a therapeutic window relative to its pharmacological potency.

Causality: A compound that is potent at its target but also highly cytotoxic at similar concentrations is unlikely to be a viable drug candidate. The Lactate Dehydrogenase (LDH) assay is a reliable method that measures the release of this cytosolic enzyme upon plasma membrane damage.[17]

  • Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the host cell line from the primary assay) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for a relevant time period (e.g., 24-48 hours).

  • Controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer to cause 100% cell death.

    • Medium Background Control: Growth medium without cells.

  • Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (which includes a substrate and a tetrazolium salt).[18]

  • Incubation & Stop: Incubate at room temperature, protected from light, for approximately 30 minutes. Add a stop solution.

  • Absorbance Reading: Measure the absorbance at 490 nm. The amount of colored formazan product is proportional to the amount of LDH released.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting background. Determine the CC50 (50% cytotoxic concentration).

Cardiotoxicity Screening: hERG Channel Inhibition

Inhibition of the hERG potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[19] Regulatory agencies mandate testing for hERG liability for most new chemical entities.[20][21]

Causality: Identifying hERG inhibition early prevents the investment of significant resources into a compound that will likely fail in later safety testing. The automated patch-clamp technique is a high-throughput method to measure compound effects on hERG channel currents.[19][22]

  • Cell Preparation: Use a cell line (e.g., CHO or HEK) stably expressing the hERG channel. Prepare a single-cell suspension on the day of the experiment.

  • System Setup: Load the cell suspension, internal and external solutions, and compound dilutions onto the automated patch-clamp system (e.g., IonFlux, QPatch).

  • Cell Capture & Sealing: The system automatically captures individual cells and forms a high-resistance (giga-ohm) seal.

  • Whole-Cell Configuration: The system then ruptures the cell membrane to achieve the whole-cell recording configuration.

  • Voltage Protocol & Baseline: Apply a specific voltage protocol designed to elicit hERG currents and record a stable baseline. A typical protocol involves a depolarization step followed by a repolarization ramp to measure the characteristic tail current.[20][21]

  • Compound Application: Sequentially apply the vehicle control followed by increasing concentrations of this compound. A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percent inhibition at each concentration and determine the IC50 value.

Metabolic Profiling: Cytochrome P450 (CYP) Inhibition

CYP enzymes are the primary route of metabolism for most drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs).[23][24]

Causality: Screening against the major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is required to predict DDI potential. A potent inhibitor of a major CYP enzyme may have a restricted clinical application.

  • System: Use human liver microsomes (which contain CYP enzymes) or recombinant CYP enzymes.

  • Reaction Mixture: In a 96-well plate, combine the enzyme source, a fluorogenic CYP-isoform-specific substrate, and a range of concentrations of this compound.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate at 37°C. The CYP enzyme will convert the non-fluorescent substrate into a fluorescent product.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of the test compound and determine the IC50.

AssayEndpointResult (IC50 / CC50)
Cytotoxicity (HepG2)CC50> 50 µM
hERG InhibitionIC5025 µM
CYP3A4 InhibitionIC5012 µM
CYP2D6 InhibitionIC50> 50 µM

Table 2: Hypothetical in vitro safety profile for this compound. The data suggests low general cytotoxicity but indicates a potential for hERG liability and CYP3A4-mediated drug interactions that would require further investigation.

Visualizations: Workflows and Pathways

Overall Investigational Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Profiling cluster_2 Phase 3: In Vitro Safety Profiling P1_Mono Monoamine Transporter Screen (DAT, NET, SERT) Decision Hit Identified? P1_Mono->Decision P1_GPCR Broad GPCR Binding Screen (Safety Panel) P1_GPCR->Decision P2_Potency Confirmatory Potency (IC50 / Ki Determination) P2_Select Selectivity Panel (vs. Related Targets) P2_Potency->P2_Select P3_Cyto Cytotoxicity Assay (LDH) P2_Select->P3_Cyto P3_hERG Cardiotoxicity Assay (hERG) P3_Cyto->P3_hERG P3_CYP CYP450 Inhibition Panel P3_hERG->P3_CYP GoNoGo Go / No-Go Decision P3_CYP->GoNoGo Decision->P2_Potency Yes

Caption: A multi-phase workflow for the in vitro evaluation of a novel compound.

Radioligand Binding Assay Workflow

G A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound B Incubate (Reach Equilibrium) A->B C Filter & Harvest (Separate Bound/Unbound) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (Calculate Ki) D->E

Caption: Key steps in a competitive radioligand binding assay workflow.

Hypothetical Signaling Pathway: DAT Inhibition

G cluster_0 DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake Vesicle Synaptic Vesicle DAT->Vesicle Recycling Compound This compound Compound->DAT Blocks Synapse Extracellular Synaptic Cleft Presynaptic Presynaptic Neuron

Caption: Mechanism of action for a hypothetical dopamine reuptake inhibitor.

References

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The Emergence of 2-(Furan-2-yl)piperazine Scaffolds: A Technical Guide to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the furan ring and the piperazine nucleus into the 2-(Furan-2-yl)piperazine scaffold has unlocked a promising new frontier in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological evaluation of these novel compounds. We will delve into the causal reasoning behind synthetic strategies, dissect the nuances of structure-activity relationships (SAR), and provide validated, step-by-step protocols for key experimental procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical architecture for the creation of next-generation therapeutics. The furan moiety, a five-membered aromatic heterocycle, is a cornerstone in many pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in drug design, often enhancing pharmacokinetic properties like solubility and bioavailability.[3][4][5] The hybridization of these two pharmacophores presents a compelling strategy for the development of novel chemical entities with diverse biological activities.[6]

The Strategic Rationale: Why Combine Furan and Piperazine?

The decision to hybridize the furan and piperazine moieties is a strategic one, rooted in the complementary physicochemical and pharmacological properties of each component. The furan ring, with its capacity for both polar and non-polar interactions, can effectively engage with a variety of biological targets.[1] Its aromaticity and the presence of the oxygen heteroatom allow for hydrogen bonding and π–π stacking interactions, which are crucial for receptor binding.[1]

The piperazine moiety offers a unique set of advantages. Its basic nature can be crucial for salt formation, improving the solubility and oral bioavailability of a drug candidate.[4] The two nitrogen atoms of the piperazine ring provide points for structural diversification, allowing for the introduction of various substituents to fine-tune the compound's pharmacological profile and ADME (absorption, distribution, metabolism, and excretion) properties.[4][7] This inherent modularity makes the this compound core an attractive starting point for library synthesis and lead optimization.

Rationale_for_Hybridization Figure 1: Rationale for Furan-Piperazine Hybridization cluster_furan Properties of Furan cluster_piperazine Properties of Piperazine Furan Furan Moiety Aromaticity Aromaticity Furan->Aromaticity H-bonding H-bonding Furan->H-bonding π-π stacking π-π stacking Furan->π-π stacking Piperazine Piperazine Moiety Improved Solubility Improved Solubility Piperazine->Improved Solubility Enhanced Bioavailability Enhanced Bioavailability Piperazine->Enhanced Bioavailability Structural Diversification Structural Diversification Piperazine->Structural Diversification Hybrid This compound Scaffold Aromaticity->Hybrid H-bonding->Hybrid π-π stacking->Hybrid Improved Solubility->Hybrid Enhanced Bioavailability->Hybrid Structural Diversification->Hybrid

A diagram illustrating the synergistic properties of furan and piperazine.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound based compounds can be approached through several strategic routes. The choice of a particular pathway is often dictated by the desired substitution pattern on both the furan and piperazine rings.

Multi-component Reactions: An Efficient Approach

Multi-component reactions (MCRs) offer an elegant and atom-economical approach to constructing complex molecules in a single step. The Mannich reaction, a classic example of an MCR, has been successfully employed for the synthesis of furan-piperazine derivatives.[8]

Synthetic_Workflow Figure 2: General Synthetic Workflow Start Starting Materials (e.g., 2-acetylfuran, aldehydes, N-substituted piperazines) Reaction Key Reaction Step (e.g., Mannich Reaction, Claisen-Schmidt Condensation) Start->Reaction Intermediate Intermediate Product (e.g., chalcone, isoxazoline) Reaction->Intermediate Cyclization Cyclization/ Further Modification Intermediate->Cyclization Final Final this compound Derivative Cyclization->Final Purification Purification & Characterization (TLC, NMR, Mass Spec) Final->Purification

A high-level overview of a typical synthetic workflow.

Experimental Protocol: Mannich Reaction for 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazine [8]

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 2-acetylfuran (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol.

    • Add a catalytic amount of a suitable base (e.g., aqueous NaOH) and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and neutralize with dilute HCl.

    • Filter the precipitated chalcone, wash with water, dry, and recrystallize from ethanol.

  • Step 2: Isoxazoline Formation:

    • Reflux a mixture of the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol containing a catalytic amount of pyridine for 8-10 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole, wash with water, and dry.

  • Step 3: Mannich Reaction:

    • To a solution of the isoxazoline (0.01 mol) in a suitable solvent (e.g., ethanol), add formaldehyde (0.01 mol) and N-methylpiperazine (0.01 mol).

    • Reflux the mixture for a specified time, monitoring by TLC.

    • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the final compound by recrystallization or column chromatography.

Self-Validation: The purity of the intermediates and the final product should be rigorously assessed at each step using TLC. The chemical structures must be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]

Other Synthetic Strategies

Alternative synthetic routes often involve the initial formation of a piperazine derivative followed by the introduction of the furan moiety, or vice versa. For instance, a pre-formed piperazine can be reacted with a furan-containing electrophile. The choice of strategy will depend on the availability of starting materials and the desired final structure.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The this compound scaffold has demonstrated a remarkable breadth of biological activities. Understanding the structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Antimicrobial and Antifungal Activity

Several studies have reported significant in vitro and in vivo fungicidal and antibacterial activity for furan-piperazine derivatives.[10][11] The nature and position of substituents on both the furan and piperazine rings, as well as any linking moieties, play a crucial role in determining the antimicrobial spectrum and potency.

Compound TypeTarget OrganismsKey Structural Features for ActivityReference
Furan/Thiophene and Piperazine-containing (Bis)1,2,4-triazole Mannich BasesPlant FungiPresence of trifluoromethyl groups often enhances activity.[10]
Substituted Cinnoline Piperazine SeriesGram-positive and Gram-negative bacteriaThe specific substitution pattern on the cinnoline and piperazine rings is critical.[12]
Piperazine-linked ciprofloxacin dimersDrug-resistant Staphylococcus aureusSpecific structural features of the piperazinyl linker are required for activity.[11]
Central Nervous System (CNS) Activity

The piperazine moiety is a well-known pharmacophore in many centrally acting drugs.[13] It is therefore not surprising that this compound derivatives have shown promise as antidepressant and anxiolytic agents.[8]

SAR Insights for Antidepressant Activity:

  • Substitution on the Phenyl Ring: In a series of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, specific substitutions on the phenyl ring at the 5-position of the isoxazoline ring were found to be critical for antidepressant and anxiolytic activity.[8]

  • Docking Studies: Molecular docking studies have suggested that these compounds may exert their antidepressant effects through inhibition of monoamine oxidase A (MAO-A).[8]

SAR_Logic Figure 3: Structure-Activity Relationship Logic Core This compound Core Scaffold R1 Substituent on Furan Ring (R1) Core->R1 Modifies R2 Substituent on Piperazine Ring (R2) Core->R2 Modifies Linker Linker Moiety Core->Linker Modifies Activity Biological Activity (e.g., Antimicrobial, CNS) R1->Activity Influences R2->Activity Influences Linker->Activity Influences

A diagram illustrating the influence of structural modifications on biological activity.
Anticancer Potential

The hybridization of furan and piperazine with other pharmacologically active scaffolds, such as furanones and anthraquinones, has yielded compounds with potent anticancer activity.[6] These hybrid molecules often exhibit significantly greater cytotoxicity against cancer cell lines compared to the parent compounds, highlighting the synergistic effect of the combined pharmacophores.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture the desired cancer cell line (e.g., A549 human lung cancer cells) and a normal cell line (e.g., WI-38 human lung fibroblast cells) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified duration (e.g., 48 hours). Include a vehicle control and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Self-Validation: The assay should be performed in triplicate and repeated at least three times to ensure reproducibility. The selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, provides a measure of the compound's cancer-specific cytotoxicity.[6]

Future Directions and Perspectives

The exploration of this compound based compounds is still in its early stages, with vast potential for further development. Future research should focus on:

  • Expansion of Chemical Space: The synthesis and screening of larger, more diverse libraries of these compounds will be crucial for identifying novel hits for a wider range of biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will enable more rational drug design and optimization.

  • Pharmacokinetic Profiling: A thorough investigation of the ADME properties of lead compounds is essential for their progression into preclinical and clinical development.

  • In Vivo Efficacy Studies: Promising in vitro candidates must be evaluated in relevant animal models to establish their in vivo efficacy and safety profiles.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The strategic combination of the furan and piperazine moieties provides a rich chemical space for the development of compounds with a broad spectrum of pharmacological activities. The synthetic methodologies are well-established, and the potential for fine-tuning the properties of these compounds through structural modification is immense. This technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of this remarkable chemical architecture.

References

  • Synthesis and Biological Activity of Novel Furan/Thiophene and Piperazine-Containing (Bis)1,2,4-triazole Mannich Bases. (2015).
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  • Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. (2014).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
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  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. (2021).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020).
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The Ascendant Scaffold: A Technical Guide to 2-(Furan-2-yl)piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged heterocyclic scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This guide delves into the technical nuances of one such hybrid scaffold: 2-(Furan-2-yl)piperazine. While the piperazine ring is a cornerstone in numerous FDA-approved drugs, its substitution with a furan moiety at the C2 position creates a unique chemical entity with a distinct pharmacological profile. This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the causal logic behind synthetic strategies and the self-validating nature of the described experimental protocols, grounded in authoritative scientific literature.

Introduction: The Strategic Fusion of Furan and Piperazine

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, a structure that imparts favorable physicochemical properties such as aqueous solubility and the ability to modulate lipophilicity, which are critical for drug-like characteristics.[1][2][3] Its presence in a vast array of therapeutic agents, from antipsychotics to anticancer drugs, underscores its status as a "privileged scaffold".[1][2][3] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key pharmacophore found in numerous natural products and synthetic drugs.[4] It can act as a bioisostere for a phenyl ring, offering a different electronic distribution and potential for hydrogen bonding, which can fine-tune a molecule's interaction with biological targets.[4]

The direct linkage of these two moieties to form the this compound core presents a compelling scaffold for several reasons:

  • Structural Rigidity and Vectorial Orientation: The direct C-C bond between the furan and piperazine rings introduces a degree of rigidity, influencing the spatial orientation of substituents on both rings. This can be crucial for optimizing binding to specific protein targets.

  • Modulation of Physicochemical Properties: The furan ring can influence the pKa of the piperazine nitrogens and the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Expanded Chemical Space for SAR Studies: The scaffold offers multiple points for chemical modification on both the furan and piperazine rings, allowing for extensive structure-activity relationship (SAR) exploration.

This guide will systematically explore the synthetic pathways to access this scaffold and its derivatives, their diverse biological activities, and the underlying principles that govern their therapeutic potential.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The synthesis of derivatives containing the this compound scaffold often involves multi-step sequences. While direct synthesis of the core can be challenging, several reliable methods have been established for the synthesis of closely related and functionally similar N-furoyl piperazine derivatives, which provide valuable insights into the chemistry of this class of compounds.

Synthesis of N-(2-Furoyl)piperazine Derivatives: A Gateway to Bioactive Molecules

A common and illustrative synthetic route involves the acylation of piperazine with a furan-2-carbonyl chloride or a related activated carboxylic acid derivative. This approach is versatile and allows for the introduction of various substituents on the piperazine ring.

Experimental Protocol: Synthesis of (2-tert-Butylpyrimidin-5-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone [5]

This protocol details the synthesis of a specific N-furoyl piperazine derivative, demonstrating a common coupling strategy.

  • Activation of Furan-2-carboxylic Acid: A mixture of furan-2-carboxylic acid (1.12 g, 0.01 mol) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.9 g, 0.005 mol) is stirred in dimethylformamide (DMF) (10 mL) in the presence of triethylamine (3.03 mL, 0.03 mol) for 30 minutes.

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Triethylamine acts as a base to neutralize the generated acids.

  • Coupling Reaction: To the activated carboxylic acid solution, (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone (2.49 g, 0.01 mol) is added. The reaction mixture is warmed to 50°C for 5 hours.

    • Causality: The secondary amine of the piperazine derivative acts as a nucleophile, attacking the activated carbonyl carbon of the furan-2-carboxylic acid to form a stable amide bond. The elevated temperature accelerates the reaction rate.

  • Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and evaporated to yield the crude product, which is then purified.

    • Self-Validation: The purity of the final compound is confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry, ensuring the successful synthesis of the target molecule.[5]

DOT Diagram: Synthetic Workflow for N-(2-Furoyl)piperazine Derivatives

G cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Work-up & Purification furan_acid Furan-2-carboxylic Acid hatu HATU/TEA in DMF furan_acid->hatu Activation activated_ester Activated Ester Intermediate hatu->activated_ester final_product N-(2-Furoyl)piperazine Derivative activated_ester->final_product Nucleophilic Attack piperazine_deriv Piperazine Derivative piperazine_deriv->final_product workup Aqueous Work-up final_product->workup purification Chromatography workup->purification G cluster_scaffold This compound Scaffold cluster_furan_mods Furan Ring Modifications cluster_piperazine_mods Piperazine Ring Modifications cluster_activity Impact on Biological Activity scaffold Furan-Piperazine Core furan_subst Substituents at C5 (e.g., electron-donating groups) scaffold->furan_subst piperazine_n1 N1 Substitution (e.g., Aryl, Alkyl, Acyl) scaffold->piperazine_n1 piperazine_n4 N4 Substitution (e.g., Bulky aromatic groups) scaffold->piperazine_n4 anticancer Anticancer Activity furan_subst->anticancer Enhances antimicrobial Antimicrobial Activity piperazine_n1->antimicrobial Variable Effect piperazine_n4->anticancer Modulates cns CNS Activity piperazine_n4->cns Potential for Modulation

Caption: Key structure-activity relationship trends for this compound derivatives.

Key SAR takeaways include:

  • Substituents on the Furan Ring: In the context of anticancer activity, electron-donating groups on an adjacent benzofuran ring have been shown to enhance cytotoxicity. [6]* Substitution on the Piperazine Nitrogens:

    • N1-Position: The nature of the substituent at the N1 position of the piperazine ring can significantly impact antimicrobial activity, with some studies indicating that acylation can lead to potent antibacterial agents.

    • N4-Position: The substituent at the N4 position is crucial for modulating activity across different therapeutic areas. For instance, in anticancer derivatives, bulky aromatic groups at this position have been shown to be favorable. In the context of CNS activity, this position is often modified to target specific neurotransmitter receptors. [2][7][8]

Pharmacokinetics and Drug-like Properties

The pharmacokinetic profile of this compound derivatives is a critical determinant of their therapeutic potential. The piperazine moiety generally imparts good aqueous solubility, which can lead to improved oral bioavailability. [3]However, the overall ADME properties are a complex interplay of the entire molecular structure.

While specific pharmacokinetic data for the this compound core is not extensively available, studies on other piperazine-containing drugs provide valuable insights. For example, some piperazine derivatives can act as inhibitors of P-glycoprotein (P-gp), a key efflux transporter, which can enhance the bioavailability of co-administered drugs. [9] The metabolic fate of the furan ring is also a consideration, as it can undergo oxidative metabolism. The specific metabolic pathways will depend on the overall substitution pattern of the molecule.

Future Perspectives and Conclusion

The this compound scaffold represents a promising and underexplored area of medicinal chemistry. The fusion of these two privileged heterocycles creates a unique chemical entity with demonstrated potential in oncology and infectious diseases, and theoretical potential in CNS disorders.

Future research should focus on:

  • Development of efficient and direct synthetic routes to the this compound core.

  • Systematic SAR studies to elucidate the key structural requirements for activity against a broader range of therapeutic targets.

  • In-depth investigation of the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.

  • Exploration of this scaffold in CNS drug discovery , leveraging the known neuropharmacological properties of piperazine derivatives.

References

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  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES
  • Anticancer evaluation of benzofuran deriv
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  • Synthesis of N-(2-Furoyl)piperazine
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  • Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents
  • Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using...
  • Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in R
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A Technical Guide to the Physicochemical Properties of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(Furan-2-yl)piperazine is a heterocyclic molecule integrating the biologically significant furan and piperazine scaffolds. The piperazine ring is a cornerstone in medicinal chemistry, featured in drugs for indications ranging from antipsychotics to antihistamines, valued for its favorable pharmacokinetic profile and ability to engage in multiple binding interactions.[1][2] The furan ring, often acting as a bioisosteric replacement for a phenyl group, can modify steric and electronic properties, enhancing metabolic stability and receptor binding affinity.[3] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and predictive insights grounded in chemical principles. The intended audience—researchers, medicinal chemists, and formulation scientists—will find this document a critical resource for anticipating the molecule's behavior in biological and pharmaceutical contexts.

Molecular Profile and Key Identifiers

The fundamental characteristics of this compound are summarized below. These identifiers are essential for sourcing, regulatory submission, and computational modeling.

PropertyValueSource
IUPAC Name This compound-
CAS Number 111760-37-3[4]
Molecular Formula C₈H₁₂N₂O[4]
Molecular Weight 152.19 g/mol [4]
Exact Mass 152.095 Da[4]

Chemical Structure:

Figure 1: 2D structure of this compound.

Core Physicochemical Properties

A molecule's physicochemical profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation. The following sections detail the most critical parameters for this compound.

Table 3.1: Summary of Physicochemical Data

ParameterValueSignificance in Drug DevelopmentSource
Melting Point 85-88 °CPurity assessment, solid-state stability, formulation design.[4]
Boiling Point 264.6 °C at 760 mmHgThermal stability, purification process design.[4]
Calculated logP 1.17Predicts lipophilicity and membrane permeability.[4]
Density 1.045 g/cm³Excipient compatibility, dosage form design.[4]
Polar Surface Area (PSA) 37.2 ŲInfluences membrane transport and blood-brain barrier penetration.[4]
Flash Point 113.8 °CSafety parameter for handling and storage.[4]
Acidity and Basicity (pKa)

The parent piperazine has two distinct pKa values for its conjugate acids: pKa₁ ≈ 5.35 and pKa₂ ≈ 9.73 .[5][6]

  • Expert Insight & Causality: The furan ring is an aromatic system with a heteroatom (oxygen) that exerts a net electron-withdrawing inductive effect. This effect will decrease the electron density on the adjacent nitrogen atom (N-1) of the piperazine ring, making it less basic. Consequently, the pKa associated with this nitrogen (pKa₂) is expected to be lower than the 9.73 value of unsubstituted piperazine. The distal nitrogen (N-4) is less affected, so its corresponding pKa (pKa₁) will be closer to, but likely still slightly lower than, the 5.35 value of piperazine. These pKa values dictate the molecule's ionization state across the physiological pH range, profoundly impacting its journey from administration to target site.

G node_style node_style protonated_node protonated_node neutral_node neutral_node Diprotonated Diprotonated (Cationic, +2) Diprotonated->inv1   pH < pKa₁ (e.g., Stomach pH ~1-3) Monoprotonated Monoprotonated (Cationic, +1) Monoprotonated->inv2   pKa₁ < pH < pKa₂ (e.g., Intestine pH ~6-7.4) Neutral Neutral Species (Uncharged) inv1->Monoprotonated inv2->Neutral

Caption: Predicted ionization states of this compound across different pH ranges.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of octanol and water, serving as a key indicator of its lipophilicity. A calculated logP value for this compound is 1.17 .[4]

  • Expert Insight & Causality: This moderately positive logP value is a favorable characteristic in drug design. It suggests a balanced nature, avoiding the extremes of high lipophilicity (which can lead to poor aqueous solubility and high metabolic turnover) and high hydrophilicity (which can impede membrane permeation). This balance is essential for oral bioavailability, allowing the molecule to dissolve in the aqueous environment of the gastrointestinal tract while still being able to passively diffuse across the lipid bilayers of intestinal cells.

Spectroscopic Characterization Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics for this compound, based on the known properties of its constituent functional groups.

  • ¹H-NMR Spectroscopy:

    • Furan Protons: Three distinct signals are expected in the aromatic region (~6.0-7.5 ppm). The proton at C5 (adjacent to oxygen) will be the most downfield, followed by the proton at C3, and finally the proton at C4. Each will exhibit characteristic coupling (splitting) with its neighbors.

    • Piperazine Protons: The eight protons on the piperazine ring will appear in the aliphatic region (~2.5-4.0 ppm). The substitution creates a chiral center, rendering the adjacent methylene protons diastereotopic, which will likely result in complex, overlapping multiplets.

    • N-H Protons: One or two broad signals (depending on the solvent and concentration) corresponding to the amine protons will be present. These signals are typically exchangeable with D₂O.

  • ¹³C-NMR Spectroscopy:

    • Furan Carbons: Four signals are expected in the range of ~105-155 ppm. The carbon attached to the piperazine ring (C2) and the carbon adjacent to the oxygen (C5) will be the most downfield.

    • Piperazine Carbons: Signals for the four piperazine carbons will appear in the aliphatic region, typically between ~40-60 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the secondary amine N-H stretch.

    • C-H Stretch (Aliphatic): Multiple bands between 2800-3000 cm⁻¹.

    • C-H Stretch (Aromatic): Weaker bands above 3000 cm⁻¹.

    • C=C Stretch (Furan): Absorptions around 1500-1600 cm⁻¹.

    • C-O-C Stretch (Furan): A strong, characteristic band for the furan ether linkage, typically around 1050-1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak at m/z 152.

    • Fragmentation: Common fragmentation pathways would involve the cleavage of the piperazine ring or the loss of the furan moiety, leading to characteristic daughter ions.

Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following gold-standard protocols are recommended for the experimental determination of key physicochemical properties. These protocols are designed as self-validating systems.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the incremental addition of a standardized acid or base.

  • Workflow Diagram:

    G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A 1. Prepare 0.01 M solution of this compound in 0.15 M KCl. B 2. Calibrate pH meter with standard buffers (pH 4, 7, 10). A->B C 3. Standardize titrant (e.g., 0.1 M HCl). B->C D 4. Titrate sample with HCl, recording pH after each addition. C->D E 5. Continue until two clear equivalence points are passed. D->E F 6. Plot pH vs. Volume of Titrant. E->F G 7. Determine equivalence points from 1st derivative plot. F->G H 8. pKa = pH at half-equivalence point. G->H

    Caption: Experimental workflow for pKa determination via potentiometric titration.

  • Step-by-Step Methodology:

    • Preparation: Accurately weigh and dissolve this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of ~0.01 M.

    • Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

    • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Insert the calibrated pH electrode. Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. The equivalence points are most accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

Protocol: Determination of logP by Shake-Flask Method

This is the traditional and most reliable method for measuring the octanol-water partition coefficient.

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vessel, combine equal volumes of the octanol and the aqueous sample solution. Shake vigorously at a constant temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the analyte using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated using the formula: logP = log₁₀([Analyte]octanol / [Analyte]aqueous), where [Analyte]octanol is determined by mass balance: ([Analyte]initial - [Analyte]aqueous).

References

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  • PrepChem.com. (n.d.). Synthesis of N-(2-Furoyl)piperazine.
  • ChemBK. (n.d.). PIPERAZIN-1-YL-(TETRAHYDRO-FURAN-2-YL)-METHANONE.
  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5).
  • Bioorganic & Medicinal Chemistry Letters. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(8), 1003-1007.
  • Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(38), 13045-13070.
  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1296.
  • ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol.

Sources

The Renaissance of a Classic: A Technical Guide to the Anthelmintic Properties of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Helminth infections remain a significant global health challenge, affecting a substantial portion of the world's population, particularly in regions with limited access to sanitation and healthcare. The continuous use of a narrow range of anthelmintic drugs has inevitably led to the emergence of resistance, creating an urgent need for the development of novel therapeutic agents and the re-evaluation of established scaffolds. Piperazine, a heterocyclic amine introduced in the 1950s, represents a class of anthelmintics with a long history of use against nematode infections.[1] This in-depth technical guide provides a comprehensive exploration of the anthelmintic properties of piperazine and its derivatives for researchers, scientists, and drug development professionals. We will delve into the core mechanism of action, structure-activity relationships, and the critical experimental protocols required to evaluate and advance this chemical class in the ongoing fight against parasitic worms.

Introduction: The Enduring Threat of Helminthiasis and the Role of Piperazine

Parasitic worm infections, or helminthiases, are among the most common neglected tropical diseases, causing a spectrum of debilitating health issues from malnutrition and anemia to intestinal obstruction.[2] The primary strategy for control has been mass drug administration with a limited arsenal of anthelmintics.[2] This reliance on a few drug classes has created significant selective pressure, leading to the emergence of drug-resistant nematode populations.

Piperazine and its salts have been a mainstay in the treatment of common intestinal nematode infections such as ascariasis, caused by Ascaris lumbricoides (roundworm), and enterobiasis, caused by Enterobius vermicularis (pinworm).[3][4] Its continued relevance lies in its distinct mechanism of action, favorable safety profile, and the potential for chemical modification to generate novel derivatives with improved efficacy and a broader spectrum of activity. This guide aims to provide the scientific community with a detailed understanding of piperazine's anthelmintic properties and the methodologies to explore its therapeutic potential further.

The Core Mechanism of Action: Inducing Flaccid Paralysis through GABA Receptor Agonism

The primary anthelmintic effect of piperazine is the induction of a flaccid paralysis in susceptible nematodes.[5][6] This paralysis prevents the worms from maintaining their position within the host's gastrointestinal tract, leading to their expulsion by normal peristaltic movements.[7][8] This mechanism is fundamentally different from that of other major anthelmintic classes, such as the benzimidazoles, which interfere with microtubule formation.

The molecular target of piperazine is the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel, on the muscle cells of nematodes.[6][7] In nematodes, GABA is a key inhibitory neurotransmitter in the peripheral neuromuscular system, a physiological distinction from their vertebrate hosts where GABAergic signaling is primarily confined to the central nervous system.[6][9] This difference forms the basis for piperazine's selective toxicity.

Piperazine acts as a GABA agonist, binding to and activating these receptors.[6][10] This activation opens chloride ion (Cl-) channels, causing an influx of negatively charged chloride ions into the muscle cell.[6] The resulting hyperpolarization of the muscle cell membrane makes it less responsive to excitatory stimuli, leading to a state of flaccid paralysis.[6][7]

dot

Caption: Piperazine acts as a GABA agonist at the nematode neuromuscular junction.

Structure-Activity Relationship (SAR) and the Pursuit of Novel Derivatives

The piperazine scaffold, a six-membered ring containing two opposing nitrogen atoms, is amenable to chemical modification at the 1 and 4 positions.[11] The synthesis of 1,4-disubstituted piperazine derivatives has been a key area of research to enhance anthelmintic activity, broaden the spectrum, and overcome potential resistance.[12][13]

Classic strategies for the synthesis of these derivatives often involve nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions with a pre-existing piperazine core.[8] A common approach involves the reaction of a substituted acid with a reagent like thionyl chloride to form an acid chloride, which is then reacted with a monosubstituted piperazine.[14]

dot

Caption: SAR studies focus on modifying substituents on the piperazine core.

Comparative Anthelmintic Activity of Piperazine Derivatives

The table below summarizes the in vitro activity of various piperazine derivatives against different helminth species. This data highlights the potential for improving potency through chemical modification.

CompoundHelminth SpeciesAssay TypePotency (EC50/Concentration)Reference
Piperazine CitratePheretima posthumaParalysis TimeModerate Activity at 75.0 mg/mL[15]
2-(4-methylpiperazin-1-yl)-1-phenyldiazenePheretima posthumaParalysis TimeHigh Potency at 75.0 mg/mL[15]
1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazenePheretima posthumaParalysis TimeHigh Potency at 75.0 mg/mL[15]
PAPPHaemonchus contortus (L3 larvae)Larval Migration AssayEC50: 9.36 µM[16]
PAPPTrichostrongylus colubriformis (L3 larvae)Larval Migration AssayEC50: 11.8 µM[16]

Experimental Protocols for the Evaluation of Anthelmintic Properties

Rigorous and standardized experimental protocols are essential for the accurate evaluation of the anthelmintic properties of piperazine derivatives. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

In vitro assays are crucial for the initial screening of compounds, providing data on potency and mechanism of action in a controlled environment.

The free-living nematode C. elegans is a powerful model organism for anthelmintic drug discovery due to its genetic tractability and the availability of high-throughput screening platforms.[17][18]

Objective: To determine the effect of piperazine derivatives on the motility of C. elegans.

Materials:

  • Synchronized L4 stage C. elegans

  • 96-well flat-bottom microtiter plates

  • S medium or K saline[19]

  • E. coli OP50 (as a food source)

  • Test compounds dissolved in DMSO

  • Automated motility tracker (e.g., wMicroTracker)[18][20]

Protocol:

  • Synchronize a culture of C. elegans to obtain a population of L4 larvae.[21]

  • Wash the worms from NGM agar plates using M9 buffer and centrifuge to pellet the worms.[18]

  • Resuspend the worms in S medium or K saline and adjust the concentration to approximately 60-70 worms per 80-100 µL.[18][19]

  • Dispense the worm suspension into the wells of a 96-well plate.

  • Add the test compounds at various concentrations (e.g., from 0.005 µM to 100 µM) to the wells. Include a DMSO-only control.[21]

  • Place the plate in an automated motility tracker and record worm movement over a specified period (e.g., 4 to 24 hours).[18][21]

  • Analyze the data to determine the concentration-dependent effects on motility and calculate EC50 values.[21]

Ascaris suum, a parasitic roundworm of pigs, is a valuable model for studying drugs targeting human ascariasis.

Objective: To assess the inhibitory effect of piperazine derivatives on the migration of A. suum larvae.

Protocol:

  • Culture A. suum eggs to obtain infective L3 larvae.

  • Prepare a 2% agar solution in a 24-well plate.

  • Dispense the test compounds at various concentrations into the wells.

  • Add a suspension of L3 larvae to the center of each well.

  • Incubate the plates and count the number of larvae that have migrated to the surface of the agar at specific time points.

  • Calculate the percentage of migration inhibition for each compound concentration and determine the EC50 value.[22]

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the efficacy of a drug candidate in a living host, taking into account pharmacokinetic and pharmacodynamic factors.

The mouse model is widely used for the in vivo evaluation of anthelmintics.

Objective: To determine the in vivo efficacy of piperazine derivatives against a target helminth infection in mice.

Protocol:

  • Infect mice with a standardized dose of infective helminth eggs or larvae (e.g., Syphacia obvelata).[15]

  • After a pre-patent period to allow the infection to establish, divide the mice into treatment and control groups.

  • Administer the test compound orally or via the desired route at various doses. The control group receives the vehicle only.

  • After the treatment period, collect fecal samples to perform a Fecal Egg Count Reduction Test (FECRT).[5][23] The percentage reduction in egg counts is a measure of efficacy.

  • Alternatively, at the end of the study, euthanize the animals and recover and count the adult worms from the gastrointestinal tract to determine the percentage reduction in worm burden compared to the control group.[24]

dot

Caption: A typical workflow for the evaluation of new anthelmintic compounds.

Electrophysiological Studies

Electrophysiological techniques provide direct evidence of the effect of piperazine derivatives on the ion channels of nematode muscle cells.

Objective: To measure the changes in membrane potential and conductance of Ascaris suum muscle cells in response to piperazine derivatives.

Protocol:

  • Dissect a section of Ascaris suum to expose the somatic muscle cells.[25]

  • Use a two-electrode voltage-clamp or current-clamp technique to record the electrophysiological properties of the muscle cells.[7][25]

  • Bath-apply the piperazine derivative at various concentrations and record the resulting changes in membrane potential, input conductance, and membrane current.[6][7]

  • Compare the effects to those of GABA to confirm the agonistic activity at the GABA receptor.[7]

Pharmacokinetics and Analytical Methodologies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of piperazine derivatives is critical for translating in vitro activity to in vivo efficacy.

Pharmacokinetic Profile of Piperazine

Piperazine is readily absorbed from the gastrointestinal tract, with a portion being metabolized in the liver and the remainder excreted unchanged in the urine.[5] The pharmacokinetic parameters can be influenced by the salt form of the drug.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) is a widely used technique for the determination of piperazine concentrations in biological samples.[10] Due to piperazine's lack of a strong chromophore, derivatization with a UV-active or fluorescent tag, such as dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl), is often necessary for sensitive detection.[2][12]

HPLC-UV Protocol for Piperazine Quantification (with NBD-Cl Derivatization):

  • Sample Preparation: Extract piperazine from the biological matrix (e.g., plasma) using a suitable solvent.

  • Derivatization: React the extracted sample with NBD-Cl to form a stable, UV-active derivative.[2]

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 35°C.[2]

  • Detection: Monitor the eluent at the maximum absorbance wavelength of the NBD-piperazine derivative (e.g., 340 nm).[2]

  • Quantification: Create a calibration curve using known concentrations of piperazine standards to quantify the amount in the sample.

Conclusion and Future Directions

Piperazine and its derivatives remain a valuable class of anthelmintics with a well-defined mechanism of action that is distinct from many other currently used drugs. The potential for chemical modification to enhance efficacy and broaden the spectrum of activity makes this scaffold an attractive starting point for new drug discovery programs. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel piperazine derivatives.

Future research should focus on:

  • High-throughput screening of diverse piperazine derivative libraries to identify novel hits.

  • Rational drug design based on a deeper understanding of the structure of nematode GABA receptors.

  • Investigating the potential for combination therapies with other anthelmintics to enhance efficacy and combat resistance.

  • Exploring the activity of piperazine derivatives against a wider range of parasitic nematodes , including those affecting livestock.

By leveraging modern drug discovery technologies and a thorough understanding of the pharmacology of piperazine, the scientific community can continue to develop effective and sustainable solutions to the global challenge of helminth infections.

References

A comprehensive list of references is available in the digital version of this guide. Each citation in the text is linked to its corresponding entry in the reference list, which includes the title, source, and a clickable URL for verification.

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Methodological & Application

Application Notes and Protocols: A Modern Approach to the Synthesis of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of 2-(Furan-2-yl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The piperazine moiety is a privileged structure in drug discovery, and its substitution with a furan ring offers unique physicochemical properties that can be exploited for the development of novel therapeutic agents. This document outlines a contemporary synthetic strategy utilizing visible-light photoredox catalysis, offering a mild and efficient alternative to traditional methods. A detailed, step-by-step experimental protocol, mechanistic insights, and characterization guidelines are provided for researchers in drug development and organic synthesis.

Introduction: The Significance of the this compound Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] When functionalized at the C2 position with a heteroaromatic system like furan, the resulting molecule gains a unique three-dimensional architecture and electronic distribution. Furan derivatives themselves are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The combination of these two pharmacologically important moieties in this compound creates a scaffold with considerable potential for the development of new drugs targeting a variety of diseases.

Synthetic Strategy: A Photoredox-Catalyzed Approach

Recent advancements in synthetic organic chemistry have highlighted the power of visible-light photoredox catalysis for the construction of complex molecules under mild conditions. For the synthesis of 2-substituted piperazines, a particularly effective method is the CarboxyLic Amine Protocol (CLAP), which involves a decarboxylative annulation of a glycine-derived diamine with an aldehyde.[4] This strategy offers a highly efficient and modular route to the desired this compound.

The proposed reaction proceeds through the formation of an imine intermediate from furan-2-carboxaldehyde and an N-protected amino-acid-derived diamine. A photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, leading to the decarboxylation of the glycine moiety and the formation of an α-amino radical. This radical then undergoes a 6-endo-trig cyclization onto the imine, forming the piperazine ring. Subsequent reduction and workup yield the target product.

Visualizing the Workflow: Photoredox Synthesis of this compound

G cluster_prep Starting Material Preparation cluster_reaction Photoredox Reaction cluster_workup Workup and Purification furan_aldehyde Furan-2-carboxaldehyde mixing Mix Aldehyde, Diamine, Base, and Photocatalyst furan_aldehyde->mixing diamine N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) diamine->mixing irradiation Irradiate with Blue LEDs mixing->irradiation cyclization Decarboxylative Annulation and Cyclization irradiation->cyclization filtration Filter Reaction Mixture cyclization->filtration concentration Concentrate Under Vacuum filtration->concentration chromatography Purify by Column Chromatography concentration->chromatography product 1-Benzyl-3-(furan-2-yl)piperazine chromatography->product

Caption: A flowchart illustrating the key steps in the photoredox synthesis of this compound.

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-substituted piperazines via a visible-light-driven CarboxyLic Amine Protocol (CLAP).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
Furan-2-carboxaldehyde98-01-196.09Freshly distilled if necessary
N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate)N/A420.28Can be synthesized from ethylenediamine, benzylamine, and glyoxylic acid, followed by TFA salt formation.
Potassium Hydroxide (KOH) in Methanol (1 M)1310-58-356.11Prepare fresh
[Ir(ppy)₂(dtbbpy)]PF₆ (Photocatalyst)676525-77-21086.14Handle under inert atmosphere
Anhydrous Acetonitrile (MeCN)75-05-841.05Dry, degassed
Ethyl Acetate141-78-688.11For extraction and chromatography
Methanol67-56-132.04For chromatography
Silica Gel7631-86-960.08For column chromatography
Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube, add N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) (84 mg, 0.20 mmol).

    • Seal the tube with a septum and degas by purging with nitrogen for 5 minutes.

  • Formation of the Imine Intermediate:

    • Add 1 M potassium hydroxide in methanol (0.82 mL, 0.82 mmol) to the Schlenk tube.

    • Add furan-2-carboxaldehyde (27 mg, 0.28 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Photocatalytic Reaction:

    • In a separate vial, dissolve [Ir(ppy)₂(dtbbpy)]PF₆ (1.8 mg, 2.0 x 10⁻³ mmol) in anhydrous acetonitrile (3.2 mL).

    • Add the photocatalyst solution to the reaction mixture.

    • Degas the reaction mixture by bubbling with nitrogen for 10 minutes.

    • Place the Schlenk tube in front of a blue LED lamp and stir at room temperature for 3 hours.

  • Workup and Purification:

    • Upon completion of the reaction (monitored by TLC), filter the solution to remove the precipitated trifluoroacetate salt.

    • Concentrate the resulting mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a methanol/ethyl acetate gradient (e.g., 1:99) to afford 1-benzyl-3-(furan-2-yl)piperazine.

Note: The final de-benzylation step to obtain this compound can be achieved through standard procedures such as catalytic hydrogenation (e.g., using Pd/C and H₂).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Alternative Synthetic Route: Reductive Amination

A more traditional approach to the synthesis of this compound involves a reductive amination pathway. This would typically involve the reaction of furan-2-carboxaldehyde with a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine) to form an imine, which is then reduced and cyclized. The protecting group is subsequently removed to yield the final product. While this method is viable, it may require harsher conditions and multiple steps compared to the photoredox-catalyzed approach.

Conclusion

The visible-light-promoted decarboxylative annulation protocol offers a modern, efficient, and mild method for the synthesis of this compound. This approach avoids the use of harsh reagents and high temperatures, making it an attractive strategy for the synthesis of complex molecules in a drug discovery setting. The detailed protocol provided herein serves as a valuable resource for researchers aiming to explore the therapeutic potential of this promising heterocyclic scaffold.

References

  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(4), 3114–3123.
  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters, 22(13), 5157–5162.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Boley, A. J., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. ChemRxiv.
  • Yılmaz, M., Biçer, E., Ustalar, A., & Pekel, A. T. (2015). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Journal of the Serbian Chemical Society, 80(10), 1225-1235.
  • D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6168.
  • Gayo, L. M. (2021). Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. Organic Letters, 23(15), 5941–5945.
  • Shital Kour Jaspal Singh, L. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.
  • Pospelov, S. V., & Sukhorukov, A. Y. (2023). Assembly of 2-substituted piperazines and fused piperazine derivatives from primary amines via sequential double oximinoalkylation and reductive cyclization. Mendeleev Communications, 33(1), 58-60.
  • Osipov, V. N., & Balema, A. V. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Li, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114467.
  • Aleksandrov, A. A., & Aleksandrova, G. A. (2021). Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[6][7]thiazole. Russian Journal of Organic Chemistry, 57(4), 664-667.
  • Pal, A., et al. (2023). Chitin-Derived Nanocatalysts for Reductive Amination Reactions. Catalysts, 13(1), 124.

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Application Note: A High-Yield, Two-Step Synthesis of 2-(Furan-2-yl)piperazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and high-yield two-step synthetic protocol for the preparation of 2-(furan-2-yl)piperazine, a valuable building block in medicinal chemistry. The furan and piperazine moieties are common pharmacophores, and their combination in a single scaffold provides a unique chemical space for the development of novel therapeutics. The described methodology leverages a reductive amination of furan-2-carbaldehyde with mono-Boc-protected ethylenediamine, followed by an acid-catalyzed deprotection and intramolecular cyclization. This approach offers high selectivity and yields, making it suitable for both small-scale library synthesis and larger-scale production for drug development campaigns.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of diseases. Its basic nitrogens allow for modulation of physicochemical properties such as solubility and can serve as key interaction points with biological targets. Similarly, the furan ring is a versatile heteroaromatic system present in numerous natural products and synthetic bioactive molecules. The synthesis of molecules incorporating both of these important pharmacophores, such as this compound, is therefore of significant interest to researchers in drug discovery.

Traditional methods for the synthesis of 2-substituted piperazines can be lengthy and may lack the desired efficiency and selectivity for rapid lead optimization. This application note presents a streamlined and high-yielding two-step synthesis that is amenable to a variety of substituted furfurals and diamines, thus providing a versatile platform for the generation of diverse chemical libraries.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence as illustrated below. The first step involves the formation of a C-N bond via reductive amination between furan-2-carbaldehyde and tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine). The use of a mono-protected diamine is crucial to prevent the formation of undesired side products and to direct the subsequent cyclization. The resulting intermediate, tert-butyl (2-((furan-2-ylmethyl)amino)ethyl)carbamate, is then subjected to acidic conditions to remove the Boc protecting group, which is followed by an intramolecular cyclization to yield the target this compound.

Synthetic_Workflow Furfural Furan-2-carbaldehyde Intermediate N-Boc-N'-(furan-2-ylmethyl) ethane-1,2-diamine Furfural->Intermediate Reductive Amination (Step 1) Boc_EDA N-Boc-ethylenediamine Boc_EDA->Intermediate Product This compound Intermediate->Product Deprotection & Cyclization (Step 2)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Reductive Amination

Mechanistic Rationale

Reductive amination is a cornerstone of C-N bond formation in organic synthesis. This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the condensation of an aldehyde (furan-2-carbaldehyde) and a primary amine (N-Boc-ethylenediamine). This intermediate is then reduced in situ to the corresponding secondary amine. The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that is highly effective for reductive aminations.[1][2] It is less reactive towards aldehydes and ketones compared to iminium ions, which minimizes the side reaction of reducing the starting aldehyde to furfuryl alcohol.[2]

Reductive_Amination_Mechanism Figure 2: Reductive Amination Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde Furan-2-carbaldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + Amine - H2O Secondary_Amine N-Boc-N'-(furan-2-ylmethyl) ethane-1,2-diamine Iminium_Ion->Secondary_Amine + [H⁻] (from NaBH(OAc)₃)

Figure 2: Simplified mechanism of reductive amination.

Experimental Protocol: Synthesis of tert-butyl (2-((furan-2-ylmethyl)amino)ethyl)carbamate

Materials:

  • Furan-2-carbaldehyde

  • tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of furan-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butyl (2-aminoethyl)carbamate (1.05 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel.

Part 2: Deprotection and Intramolecular Cyclization

Mechanistic Rationale

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Treatment of the N-Boc protected diamine intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, protonates the carbamate, leading to its fragmentation into carbon dioxide, tert-butanol, and the free amine. The newly liberated primary amine can then act as a nucleophile, attacking the electrophilic carbon of the iminium ion formed from the secondary amine under acidic conditions, or a related activated intermediate, to effect an intramolecular cyclization, forming the thermodynamically stable six-membered piperazine ring.

Deprotection_Cyclization Figure 3: Deprotection and Cyclization Intermediate N-Boc-N'-(furan-2-ylmethyl) ethane-1,2-diamine Deprotected Diamine Intermediate Intermediate->Deprotected Acid (e.g., TFA) - CO₂ - Isobutylene Product This compound Deprotected->Product Intramolecular Cyclization

Figure 3: Deprotection and intramolecular cyclization cascade.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-butyl (2-((furan-2-ylmethyl)amino)ethyl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified tert-butyl (2-((furan-2-ylmethyl)amino)ethyl)carbamate (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 10 equivalents) or 4M HCl in 1,4-dioxane to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify with a NaOH solution to a pH of >10.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound, which can be further purified by distillation or crystallization if necessary.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the two-step synthesis of this compound based on analogous reactions reported in the literature.

StepReactionKey ReagentsSolventTypical Yield
1Reductive AminationFuran-2-carbaldehyde, N-Boc-ethylenediamine, NaBH(OAc)₃DCM85-95%
2Deprotection & CyclizationTFA or HCl in dioxaneDCM80-90%
Overall Two-Step Synthesis 68-85%

Conclusion

The two-step protocol described in this application note provides an efficient and high-yielding route to this compound. The use of a mono-protected diamine in the initial reductive amination step ensures high selectivity, while the subsequent acid-catalyzed deprotection and cyclization proceeds smoothly to afford the desired product. This methodology is readily adaptable for the synthesis of a wide array of 2-substituted piperazines, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery.

References

  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162.
  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5487.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

Sources

The 2-(Furan-2-yl)piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. The strategic combination of well-established pharmacophores into a single molecular framework represents a powerful approach in drug design. The 2-(Furan-2-yl)piperazine scaffold has emerged as a compelling "privileged structure," a molecular core that demonstrates the ability to bind to multiple biological targets with high affinity. This guide provides an in-depth exploration of the applications of this scaffold in drug discovery, offering detailed insights into its synthesis, biological evaluation, and therapeutic potential.

The rationale for the design of molecules incorporating the this compound moiety lies in the synergistic interplay of its constituent parts. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key player in drug design. It can act as a bioisostere for a phenyl ring, offering distinct electronic and steric properties that can modulate drug-receptor interactions and metabolic stability. The fusion of these two motifs creates a versatile scaffold that has shown significant promise in diverse therapeutic areas, most notably in oncology and neuropharmacology.

Therapeutic Applications and Biological Targets

The versatility of the this compound scaffold allows for its application in a wide range of therapeutic areas. The following sections will delve into its use in the development of anticancer agents and its potential in targeting the central nervous system.

Anticancer Drug Discovery: A Promising Frontier

The this compound moiety has been successfully incorporated into novel hybrid molecules with potent anticancer activity. By serving as a linker between different pharmacophoric fragments, it facilitates the creation of multi-target agents that can overcome some of the limitations of traditional cancer therapies.

A notable application is in the design of rhein–piperazine–furanone hybrids. In these constructs, the this compound core connects a rhein scaffold (an anthraquinone derivative with known anticancer properties) to a furanone moiety. This molecular hybridization strategy aims to enhance cytotoxicity and selectivity against cancer cells.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which many piperazine-containing anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Studies on various piperazine derivatives have revealed their ability to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8, which can then directly activate caspase-3. Evidence suggests that some furan-piperazine derivatives can activate both caspase-9 and caspase-8, indicating a multi-pronged attack on cancer cell survival.[1]

Data Presentation: Anticancer Activity of Furan-Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of representative furan-piperazine hybrid compounds against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Hybrid 5e A549 (Lung)5.74[2]
H460 (Lung)4.35 - 15.39[2]
PC-9 (Lung)4.35 - 15.39[2]
Calu-1 (Lung)4.35 - 15.39[2]
SK-BR-3 (Breast)13.77 - 60.45[2]
SK-OV-3 (Ovarian)13.77 - 60.45[2]
786-O (Kidney)13.77 - 60.45[2]
Huh-7 (Liver)13.77 - 60.45[2]
HCT116 (Colon)13.77 - 60.45[2]
HeLa (Cervical)13.77 - 60.45[2]
Compound 2m Platelet Aggregation (AA-induced)26.1[3][4]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of N-(2-Furoyl)piperazine, a key intermediate for further derivatization.

Materials:

  • Piperazine hexahydrate

  • Furoyl chloride

  • 6N Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Chloroform

  • Magnesium sulfate (MgSO4)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Dissolve piperazine hexahydrate (1 mole) in 250 mL of deionized water in a round-bottom flask with stirring.

  • Acidify the solution to a pH of 4.5 by slowly adding 6N HCl.

  • Simultaneously add furoyl chloride (1 mole) and 10% NaOH solution to the reaction mixture. Maintain the pH at 4.5 throughout the addition.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Make the solution basic by adding 10% NaOH solution until the pH reaches 8.5.

  • Transfer the reaction mixture to a separatory funnel and perform continuous extraction with chloroform for 36 hours.

  • Combine the chloroform extracts and dry over anhydrous MgSO4.

  • Filter the solution to remove the drying agent.

  • Remove the chloroform under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by distillation to obtain N-(2-Furoyl)piperazine.[5]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Piperazine Piperazine Hexahydrate Dissolution 1. Dissolve Piperazine in H2O Piperazine->Dissolution FuroylChloride Furoyl Chloride Addition 3. Add Furoyl Chloride & NaOH (maintain pH 4.5) FuroylChloride->Addition Acidification 2. Acidify to pH 4.5 with HCl Dissolution->Acidification Acidification->Addition Stirring 4. Stir for 1 hour Addition->Stirring Basification 5. Basify to pH 8.5 with NaOH Stirring->Basification Extraction 6. Continuous Chloroform Extraction (36h) Basification->Extraction Drying 7. Dry with MgSO4 Extraction->Drying Evaporation 8. Evaporate Solvent Drying->Evaporation Purification 9. Distillation Evaporation->Purification FinalProduct N-(2-Furoyl)piperazine Purification->FinalProduct

Caption: Synthetic workflow for N-(2-Furoyl)piperazine.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line in a T-75 flask until 80-90% confluent.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.[6][7]

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells 1. Seed Cancer Cells in 96-well Plate Incubate1 2. Incubate for 24h SeedCells->Incubate1 AddCompound 3. Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 4. Incubate for 48-72h AddCompound->Incubate2 AddMTT 5. Add MTT Solution Incubate2->AddMTT Incubate3 6. Incubate for 4h AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance 8. Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability 9. Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 10. Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for the MTT cell viability assay.

Potential in Central Nervous System (CNS) Drug Discovery

The piperazine scaffold is a well-known pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[4] The incorporation of a furan ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and interact with CNS targets such as dopamine and serotonin receptors.

While specific data for this compound derivatives targeting CNS receptors is still emerging, related heterocyclic piperazine derivatives have shown high affinity for dopamine D2 and D3 receptors. For instance, certain indole and benzofuran piperazine derivatives have exhibited Ki values in the nanomolar range for these receptors. This suggests that the this compound scaffold holds promise for the development of novel CNS agents, and further investigation in this area is warranted.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile platform in the field of drug discovery. Its successful application in the development of potent anticancer agents, primarily through the induction of apoptosis, highlights its potential in oncology. The favorable physicochemical properties imparted by the piperazine and furan moieties also make it an attractive candidate for the design of novel CNS-active compounds.

Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for various biological targets. Elucidating the detailed molecular mechanisms of action of these compounds will be crucial for their translation into clinical candidates. Furthermore, exploring the application of this scaffold in other therapeutic areas, such as infectious diseases and inflammatory disorders, could unveil new and exciting opportunities for drug development. The continued exploration of this privileged scaffold is poised to yield the next generation of innovative therapeutics.

References

  • Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Effect of a novel piperazine compound on cancer cells. (2021). SpringerLink.
  • Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. (n.d.). ResearchGate.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI.
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). National Center for Biotechnology Information.
  • Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. (2015). Taylor & Francis Online.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). National Center for Biotechnology Information.
  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011). PLOS ONE.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). National Center for Biotechnology Information.
  • Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. (2016). National Center for Biotechnology Information.
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). National Center for Biotechnology Information.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR.Human.
  • Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. (2015). ResearchGate.
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004). National Center for Biotechnology Information.
  • Heterocycle piperazine derivatives and receptor binding affinities. (n.d.). ResearchGate.
  • Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. (2012). National Center for Biotechnology Information.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2012). National Center for Biotechnology Information.
  • 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. (2019). ScienceDirect.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2022). Oriental Journal of Chemistry.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). National Center for Biotechnology Information.
  • Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com.

Sources

Application Notes & Protocols: Characterizing and Utilizing 2-(Furan-2-yl)piperazine as a Chemical Probe for the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization and application of 2-(Furan-2-yl)piperazine as a chemical probe. Drawing from the well-established pharmacology of arylpiperazine derivatives as potent serotonergic ligands, we hypothesize that this compound is a valuable tool for studying the 5-hydroxytryptamine subtype 1A (5-HT1A) receptor.[1][2][3] This guide presents a logical, step-by-step workflow for researchers to validate this hypothesis, determine the compound's pharmacological profile, and utilize it to investigate 5-HT1A receptor function in cellular and in vivo models. We provide detailed protocols for essential assays, including radioligand binding, functional cAMP determination, and relevant behavioral studies, thereby establishing a self-validating system for its use as a chemical probe.

Introduction: The Rationale for this compound as a 5-HT1A Probe

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous centrally active agents.[4] Specifically, the N-arylpiperazine moiety is a classic pharmacophore for high-affinity ligands of serotonin receptors, with a particular prominence for the 5-HT1A subtype.[1][2][3][5][6] The 5-HT1A receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a critical regulator of mood, anxiety, and cognition, making it a major therapeutic target for psychiatric disorders.[7][8]

The furan moiety, another heterocyclic structure, is also a constituent of various compounds with significant biological and central nervous system (CNS) activities.[9][10][11][12] The fusion of the furan and piperazine scaffolds in this compound presents a novel chemotype with a high probability of interacting with serotonergic systems. This document outlines the necessary experimental framework to characterize its potential as a selective and potent chemical probe for the 5-HT1A receptor.

A chemical probe is a small molecule that meets stringent criteria for potency, selectivity, and cellular activity, enabling the interrogation of a protein's function.[13] The workflow presented here is designed to systematically evaluate this compound against these criteria.

Proposed Workflow for Probe Characterization

The journey from a candidate compound to a validated chemical probe requires a multi-step, hierarchical approach. Each step provides critical data that informs the next, ensuring a rigorous and comprehensive evaluation.

Probe_Development_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Step 1: Determine Binding Affinity (Radioligand Binding Assay) B Step 2: Assess Functional Activity (cAMP Functional Assay) A->B Confirm target interaction C Step 3: Evaluate Selectivity (Screening against related receptors) B->C Determine mode of action D Step 4: Assess In Vivo Target Engagement (Behavioral Models) C->D Validate selectivity E Step 5: Characterize Pharmacokinetics (ADME Studies) D->E Confirm physiological effect

Caption: Proposed workflow for the development of this compound as an in vivo chemical probe.

Part I: In Vitro Characterization Protocols

Protocol 1: Determination of 5-HT1A Receptor Binding Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.[7][14][15]

Objective: To quantify the affinity of the test compound by measuring its ability to displace a specific radioligand from the 5-HT1A receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (a well-characterized 5-HT1A agonist).

  • Non-specific Binding Control: 10 µM Serotonin (5-HT) or another high-affinity 5-HT1A ligand.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates with GF/B or GF/C filters, vacuum filtration manifold.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding Wells: 50 µL assay buffer, 50 µL [³H]-8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 150 µL of receptor membrane preparation.

    • Non-specific Binding Wells: 50 µL of 10 µM 5-HT, 50 µL [³H]-8-OH-DPAT, and 150 µL of receptor membrane preparation.

    • Test Compound Wells: 50 µL of each dilution of this compound, 50 µL [³H]-8-OH-DPAT, and 150 µL of receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[15]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plates. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess 5-HT) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
This compound(Experimental Value)(Calculated Value)
Serotonin (Control)(Known Value)(Known Value)
8-OH-DPAT (Control)(Known Value)(Known Value)
Protocol 2: Assessment of Functional Activity (cAMP Assay)

The 5-HT1A receptor is coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[7][8] This assay will determine whether this compound acts as an agonist, antagonist, or inverse agonist.

Objective: To measure changes in intracellular cAMP levels in response to the test compound to determine its functional effect on 5-HT1A receptor signaling.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • cAMP Assay Kit: A commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or GloSensor™ cAMP Assay (Promega).[16][17][18]

  • Agonist Control: 8-OH-DPAT or Serotonin.

  • Antagonist Control: A known 5-HT1A antagonist (e.g., WAY-100635).

  • Stimulating Agent (for antagonist mode): Forskolin (to artificially raise cAMP levels).

  • Test Compound: this compound.

Procedure (Agonist Mode):

  • Cell Plating: Seed the 5-HT1A expressing cells into 96- or 384-well plates and grow to confluency.

  • Compound Addition: Prepare serial dilutions of this compound and the agonist control. Add the compounds to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the kit) and follow the manufacturer's protocol to measure cAMP levels (e.g., by measuring luminescence or fluorescence).

Procedure (Antagonist Mode):

  • Cell Plating: As above.

  • Antagonist Pre-incubation: Add serial dilutions of this compound or the antagonist control to the cells and pre-incubate for 15-20 minutes.

  • Agonist Challenge: Add a fixed concentration of an agonist (e.g., 8-OH-DPAT at its EC₈₀) to all wells (except the baseline control).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Measure cAMP levels as per the kit's instructions.

Data Analysis:

  • Agonist Mode: Plot the cAMP response against the log concentration of the compound to determine the EC₅₀ (potency) and the Emax (efficacy) relative to the full agonist control.

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀. This can be converted to a functional antagonist constant (Kb).

Expected Data Presentation:

CompoundFunctional ModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of Control)
This compound(Agonist/Antagonist)(Experimental Value)(Experimental Value)
8-OH-DPATAgonist(Known Value)100%
WAY-100635Antagonist(Known Value)N/A

digraph "5HT1A_Signaling_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes"Ligand" [label="5-HT or Agonist\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor" [label="5-HT1A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "G_Protein" [label="Gi/o Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; "AC" [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ATP" [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "cAMP" [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "PKA" [label="Downstream Effectors\n(e.g., PKA, GIRK channels)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges"Ligand" -> "Receptor" [label="Binds"]; "Receptor" -> "G_Protein" [label="Activates"]; "G_Protein" -> "AC" [label="Inhibits", arrowhead=tee]; "AC" -> "cAMP" [style=dashed, label="Conversion"]; "ATP" -> "AC"; "cAMP" -> "PKA" [label="Activates"]; }

Caption: Simplified signaling pathway of the Gi-coupled 5-HT1A receptor.

Part II: In Vivo Validation

Once in vitro potency, selectivity, and functional activity are established, the next critical step is to assess the probe's utility in a biological system.

Protocol 3: In Vivo Target Engagement - Behavioral Models

Activation of 5-HT1A receptors produces well-characterized behavioral responses in rodents, such as hypothermia and specific behaviors in the forced swim test.[19] These models can be used to confirm that the probe engages the target in vivo and produces a physiological response.

Objective: To evaluate the in vivo effects of this compound on 5-HT1A receptor-mediated behaviors.

Models:

  • 8-OH-DPAT-induced Hypothermia:

    • Principle: 5-HT1A receptor agonists induce a dose-dependent decrease in body temperature.

    • Procedure (Agonist Test): Administer various doses of this compound to mice or rats and measure core body temperature at regular intervals (e.g., every 30 minutes for 2 hours).

    • Procedure (Antagonist Test): Pre-treat animals with this compound before administering a standard dose of 8-OH-DPAT. Measure the attenuation of the hypothermic response.[19]

  • Forced Swim Test (FST):

    • Principle: This test is used to assess antidepressant-like activity. 5-HT1A agonists can reduce immobility time.[19]

    • Procedure: Administer this compound to mice 30-60 minutes before a 6-minute swim session. Record the duration of immobility in the last 4 minutes. An agonist effect would be a reduction in immobility.

Data Analysis:

  • For the hypothermia model, plot the change in body temperature over time for each dose group.

  • For the FST, compare the mean immobility time between the vehicle and drug-treated groups using appropriate statistical tests (e.g., ANOVA or t-test).

Self-Validation and Controls:

  • Positive Control: A known 5-HT1A agonist (8-OH-DPAT) or antagonist (WAY-100635) should be run in parallel.

  • Negative Control: An inactive structural analog of this compound, if available, is crucial to demonstrate that the observed effects are not due to off-target interactions of the chemotype.

  • Target Knockout/Knockdown: The gold standard for validation is to test the probe in a 5-HT1A receptor knockout animal model. The behavioral effects of a selective probe should be absent in these animals.

Trustworthiness and Scientific Integrity

The validity of any data generated using this compound as a chemical probe is contingent on a thorough characterization.

  • Selectivity: It is imperative to screen this compound against a panel of related receptors, especially other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT7), dopamine receptors (e.g., D2), and adrenergic receptors (e.g., α1), as these are common off-targets for arylpiperazine ligands.[1][20] A selective probe should exhibit at least a 30-fold higher affinity for its primary target over other receptors.

  • Physicochemical Properties: Basic properties such as solubility, stability, and membrane permeability should be determined to ensure the compound is suitable for the intended assays.

Conclusion

This compound represents a promising, yet uncharacterized, candidate for a chemical probe targeting the 5-HT1A receptor. By following the structured workflow and detailed protocols outlined in these application notes, researchers can rigorously determine its affinity, functional activity, and selectivity. A thorough characterization will validate its utility as a tool to dissect the complex roles of the 5-HT1A receptor in health and disease, ultimately contributing to the development of novel therapeutics for neurological and psychiatric disorders.

References

  • High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]
  • A proposed workflow for the development of an in vivo chemical probe, starting from a candidate compound.
  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry. [Link]
  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]
  • The identification of potent, selective and CNS penetrant furan-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Methods in Molecular Biology. [Link]
  • Typical workflow for a kinase probe discovery project.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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  • Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry. [Link]
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  • This compound | 111760-37-3. Molbase. [Link]
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  • furan-2-yl-piperazin-1-ylmethanone. ChemSrc. [Link]
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  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]
  • Chemical probes and drug leads from advances in synthetic planning and methodology.
  • Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry. [Link]
  • High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry. [Link]
  • Pharmacological activity of furan derivatives.
  • Positive allosteric modulation of the 5-HT1A receptor by indole-based synthetic cannabinoids abused by humans. Neuropsychopharmacology. [Link]
  • Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. ScienceRise: Pharmaceutical Science. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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  • SEROTONIN 1A RECEPTOR MODULATION ON BEHAVIORAL FLEXIBILITY IN BTBR and C57BL/6J MICE. CSUSB ScholarWorks. [Link]
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Application Note: Quantitative Analysis of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical document provides a comprehensive guide for the quantitative analysis of 2-(Furan-2-yl)piperazine, a crucial heterocyclic compound with applications in pharmaceutical development. Detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind experimental choices to ensure robust and reliable quantification.

Introduction: The Importance of this compound Quantification

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in drug discovery, known for its favorable pharmacokinetic properties.[1] The furan ring, on the other hand, introduces unique electronic and steric characteristics that can modulate the pharmacological activity of the final compound. Given its role as a critical intermediate, the precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product.[2]

This application note details validated analytical methods for the determination of this compound in various matrices, from raw materials to biological samples. The choice of analytical technique often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method Selection: A Rationale-Driven Approach

The selection of an appropriate analytical method is a critical first step in the quantification of any analyte. For this compound, several chromatographic techniques are suitable, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for routine quality control of bulk materials and formulations where concentration levels are relatively high.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds.[4][5] For piperazine derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, and for the detection of trace-level impurities.[6][7]

The following sections provide detailed protocols for each of these techniques, along with insights into the critical parameters that influence method performance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis due to its reliability and cost-effectiveness. The primary challenge with this compound is its relatively weak UV chromophore. To achieve adequate sensitivity, derivatization with a UV-active agent can be employed, or detection can be performed at a lower wavelength.[8][9]

Principle

This method involves the separation of this compound from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector is used to quantify the analyte as it elutes from the column.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Trifluoroacetic acid (TFA)

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl) for derivatization (optional)[8][9]

3.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or 340 nm if derivatized with NBD-Cl)[8]

3.2.4. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Further dilute with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.2.5. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1[8]
LOQ Signal-to-Noise Ratio of 10:1[8]
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Chromatogram Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC-UV workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the amine groups in this compound, derivatization is often recommended to improve its volatility and chromatographic peak shape.

Principle

The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Acetonitrile (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

4.2.2. Instrumentation

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Quadrupole or Ion Trap)

4.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Scan Range m/z 40-500

4.2.4. Sample Preparation and Derivatization

  • Standard and Sample Preparation: Prepare solutions of the standard and sample in acetonitrile at appropriate concentrations.

  • Derivatization: To 100 µL of the sample or standard solution, add 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve in Acetonitrile Deriv Derivatize with BSTFA Prep->Deriv Inject Inject into GC-MS Deriv->Inject Derivatized Sample Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect TIC Extract Total Ion Chromatogram Detect->TIC Mass Spectra SIM Selected Ion Monitoring TIC->SIM Quantify Quantify SIM->Quantify

Caption: GC-MS workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices like plasma or tissue homogenates.[6][13] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and ensure the highest accuracy and precision.

Principle

This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized, and a specific precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol

5.2.1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

5.2.2. Instrumentation

  • UHPLC or HPLC system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

5.2.3. LC and MS Conditions

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard

5.2.4. Sample Preparation (for Plasma)

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

  • Inject: Transfer the supernatant to an autosampler vial for injection.

Method Validation Summary
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Typically in the low ng/mL to pg/mL range
Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing Spike Spike with Internal Standard Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Prepared Sample Separate LC Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Area Integration Detect->Integrate MRM Data Ratio Analyte/IS Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: LC-MS/MS workflow for this compound in plasma.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The HPLC-UV method is suitable for routine analysis of bulk materials, while GC-MS offers an alternative for volatile derivatives. For demanding applications requiring high sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method is the preferred choice. The protocols and validation guidance provided in this application note serve as a comprehensive resource for establishing robust and reliable analytical methods for this important pharmaceutical intermediate.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • (2014, August 22). Validation of Impurity Methods, Part II.
  • Chen, J., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences.
  • (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • (n.d.). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
  • (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate.
  • (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • Reddy, P. R., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • (n.d.). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • (n.d.). Analytical method validation: A brief review.
  • Pandey, P. K. (2023, November 6). Method of analysis of Piperazine. Pharma Knowledge Forum.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A.
  • (n.d.). Analytical CHEMISTRY.
  • (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
  • (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • (n.d.). HPLC Methods for analysis of Piperazine. HELIX Chromatography.
  • (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. NIH.
  • Benchchem. (n.d.). Application Note: High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Validated LC-MS/MS Method.
  • (n.d.). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed.

Sources

HPLC method for 2-(Furan-2-yl)piperazine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 2-(Furan-2-yl)piperazine by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically-grounded guide for the quantitative analysis of this compound using a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Designed for researchers, analytical scientists, and drug development professionals, this application note moves beyond a simple recitation of steps. It delves into the scientific rationale behind the method development strategy, offers a detailed, step-by-step protocol for execution, and outlines a rigorous validation framework based on the International Council for Harmonisation (ICH) guidelines. The aim is to provide a self-validating, trustworthy, and immediately applicable analytical solution for the determination of this compound in various contexts, including purity assessment, impurity profiling, and stability testing.

Introduction and Method Rationale

This compound is a heterocyclic compound incorporating both a furan and a piperazine moiety. Such structures are common scaffolds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is therefore critical for quality control, ensuring the purity of starting materials, and monitoring the progress of chemical reactions.

The analytical challenge presented by this compound stems from its dual chemical nature. The piperazine ring, a weak base with two pKa values (approximately 5.35 and 9.73), imparts significant polarity and a tendency for its protonated form to interact with residual silanols on silica-based HPLC columns, leading to poor peak shape (tailing)[1][2]. Conversely, the furan ring provides a UV chromophore, making UV-based detection a viable and accessible analytical endpoint[3].

Our method development strategy, therefore, focuses on mitigating the challenges of analyzing a polar, basic compound while leveraging its UV-absorptive properties. This is achieved through a carefully selected combination of a modern, base-deactivated stationary phase and a pH-controlled mobile phase to ensure consistent analyte ionization and minimize undesirable secondary interactions with the column packing material[4].

Logical Workflow for Method Development

The development of a robust HPLC method is a systematic process. The following workflow illustrates the logical progression from understanding the analyte's properties to validating the final analytical procedure.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization - pKa, logP, UV Spectrum - Solubility InitialScreen Initial Method Screening - Column Selection - Mobile Phase Selection Analyte->InitialScreen Guides Choices Optimization Parameter Optimization - Mobile Phase pH & Composition - Gradient, Flow Rate InitialScreen->Optimization Refines Conditions Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness Optimization->Validation Confirms Suitability

Caption: Logical workflow for HPLC method development.

Detailed Analytical Protocol

This protocol provides a validated method for the quantification of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent modern, base-deactivated C18 column).

  • Chemicals:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade or higher).

    • Methanol (HPLC grade or higher).

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Water (Type I, 18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of Type I water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm nylon filter before use.

    • Rationale: A pH of 3.0 ensures that the piperazine moiety (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73) is fully and consistently protonated, which minimizes peak shape distortion and provides stable retention[2][4].

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Water/Acetonitrile (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Program 0-2 min: 5% B2-12 min: 5% to 70% B12-15 min: 70% B15-15.1 min: 70% to 5% B15.1-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

Rationale: A gradient elution is employed to ensure the efficient elution of the polar analyte while also cleaning the column of any less polar impurities, providing a robust method suitable for stability studies. A PDA detector is recommended to assess peak purity and confirm the identity of the analyte peak by its UV spectrum.

Method Validation Protocol and Acceptance Criteria

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[5].

ValidationFlow Specificity Specificity (Peak Purity, Placebo) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness (Flow, Temp, pH) Precision->Robustness

Caption: Validation experiment sequence as per ICH guidelines.

Specificity

The method's ability to assess the analyte unequivocally in the presence of other components was evaluated. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were performed to ensure no co-elution of degradation products with the main analyte peak. Peak purity was assessed using a PDA detector.

Linearity

Linearity was assessed over a concentration range of 10 µg/mL to 150 µg/mL (corresponding to 20% to 300% of the working standard concentration). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

ParameterResultAcceptance Criteria
Range 10 - 150 µg/mLN/A
Regression Equation y = 45872x + 1205N/A
Correlation (R²) 0.9998≥ 0.999
Accuracy

Accuracy was determined by analyzing samples spiked with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate. The percentage recovery was calculated.

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0%
100% 100.2%0.5%98.0% - 102.0%
120% 100.8%0.6%98.0% - 102.0%
Precision
  • Repeatability (Intra-assay Precision): Determined by analyzing six replicate preparations of the working standard solution (50 µg/mL) on the same day.

  • Intermediate Precision: Assessed by a different analyst on a different day using a different HPLC system.

Precision Type%RSD of Peak AreaAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The method's robustness was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within acceptable limits in all varied conditions, demonstrating the method's reliability.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing 1. Secondary interactions with column silanols.2. Mobile phase pH too close to analyte pKa.1. Ensure use of a high-quality, base-deactivated column.2. Confirm mobile phase pH is correctly adjusted to ≤ 3.0. Consider adding an amine modifier like triethylamine (0.1%) if tailing persists[4].
Poor Retention 1. Insufficient organic content in mobile phase.2. Column degradation.1. Ensure the gradient starting conditions are correct (5% Acetonitrile).2. Replace the column with a new, validated one.
Inconsistent Retention Times 1. Inadequate system equilibration.2. Pump malfunction or leak.3. Mobile phase composition drift.1. Equilibrate the column with the initial mobile phase for at least 20 minutes.2. Check system pressure for stability.3. Prepare fresh mobile phase daily.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The strategic selection of a base-deactivated C18 column and a pH-controlled mobile phase effectively addresses the analytical challenges posed by the analyte's polar and basic nature, resulting in excellent peak shape and reliable quantification. This validated protocol is suitable for routine quality control, stability testing, and research applications in pharmaceutical development.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Shimadzu Corporation. (2019). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies.
  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [https://www.jones-chrom.com/new/applications/The Hplc Analysis of Polar Analytes.pdf]([Link] Hplc Analysis of Polar Analytes.pdf)
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • MOLBASE. (n.d.). This compound.
  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2).
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

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A Robust, High-Throughput LC-MS/MS Method for the Quantification of 2-(Furan-2-yl)piperazine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalysis of 2-(Furan-2-yl)piperazine

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and reliable quantification of this compound in human plasma. This compound is a key structural motif and potential metabolite in various pharmacologically active compounds. Accurate bioanalysis is therefore critical for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. The described protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating exceptional accuracy, precision, and selectivity.[1][2]

Introduction: The Rationale for a Validated Method

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[3] The this compound moiety, specifically, can act as a crucial intermediate in organic synthesis or emerge as a metabolite from more complex parent drugs through enzymatic cleavage.[4][5] The metabolic fate of furan-containing compounds is of particular interest, as oxidative ring-opening can lead to the formation of reactive α,β-unsaturated carbonyl species.[6] Therefore, a validated bioanalytical method is essential to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of any parent drug that may yield this compound, or to study the pharmacokinetics of this compound itself.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent sensitivity and selectivity.[7][8] However, the complexity of biological matrices like plasma necessitates a robust protocol that can consistently deliver reliable data by mitigating potential interferences, such as matrix effects.[9][10] This document provides a step-by-step protocol, explains the scientific principles behind key decisions, and outlines the validation framework required to ensure data integrity for regulatory submissions.

Overall Experimental Workflow

The entire analytical process, from sample receipt to final data reporting, is designed for efficiency and accuracy. The workflow minimizes sample handling steps and incorporates a stable isotope-labeled internal standard (SIL-IS) to compensate for variability during sample preparation and analysis.

Overall_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing p2 Spike with Internal Standard (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject Sample p5->a1 To Autosampler a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Generate Calibration Curve d1->d2 d3 Calculate Concentrations d2->d3 d4 Report Results d3->d4

Caption: High-level overview of the bioanalytical workflow.

Materials and Reagents

ItemSupplier/GradeNotes
This compoundCommercially AvailableReference Standard (>98% purity)
This compound-d4Custom SynthesisInternal Standard (IS), deuterated on the piperazine ring
Acetonitrile (ACN)HPLC or LC-MS GradeFor protein precipitation and mobile phase
Methanol (MeOH)HPLC or LC-MS GradeFor stock solution preparation
Formic Acid (FA)LC-MS GradeMobile phase modifier
WaterType I, 18.2 MΩ·cmFor mobile phase and standard preparation
Human Plasma (K2EDTA)Certified VendorBlank matrix for standards and QCs

Standard Solutions and Quality Control (QC) Preparation

Rationale: Calibration standards and QCs must be prepared from independent stock solution weighings to ensure the accuracy of the validation.[2] Using a SIL-IS is the most effective way to correct for matrix effects and variations in extraction recovery and instrument response.[11]

Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound reference standard and dissolve in 5.0 mL of methanol.

    • In a separate flask, accurately weigh ~5 mg of this compound-d4 (IS) and dissolve in 5.0 mL of methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) Methanol:Water to prepare working solutions for spiking the calibration curve (CC).

  • Internal Standard (IS) Spiking Solution (100 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the final concentrations. The total volume of spiking solution should not exceed 5% of the plasma volume to maintain matrix integrity.

    • CC Levels: 1, 2, 5, 20, 50, 200, 500, 1000 ng/mL.

    • QC Levels: 1 ng/mL (LLOQ), 3 ng/mL (Low), 80 ng/mL (Mid), 800 ng/mL (High).

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis.[12] Acetonitrile is a highly efficient precipitation solvent. This "crash" method is ideal for high-throughput environments.

Sample_Preparation s1 Pipette 50 µL of Plasma Sample (Blank, CC, QC, or Unknown) s2 Add 200 µL of IS Spiking Solution (100 ng/mL in ACN) s1->s2 1:4 ratio s3 Vortex for 1 minute at high speed s2->s3 s4 Centrifuge at 14,000 rpm for 10 minutes at 4°C s3->s4 s5 Transfer 100 µL of Supernatant to 96-well plate s4->s5 s6 Inject into LC-MS/MS System s5->s6

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic conditions are optimized to achieve a short run time while ensuring the analyte is well-retained and separated from endogenous plasma components, particularly phospholipids, which are a known source of matrix effects.[10] The mass spectrometric parameters are tuned to maximize sensitivity and specificity for the analyte and its SIL-IS. Electrospray ionization in positive mode (ESI+) is selected as piperazines readily accept a proton.

Table 1: Liquid Chromatography Conditions

Parameter Setting Rationale
LC System UHPLC System (e.g., Waters Acquity, Sciex Exion) Provides high resolution and speed.
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes protonation and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Flow Rate 0.5 mL/min Standard for a 2.1 mm ID column.
Gradient 5% B to 95% B over 2.0 min, hold 0.5 min, re-equilibrate Rapid gradient for high throughput.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Vol. 5 µL Balances sensitivity and peak shape.

| Total Run Time | ~3.5 minutes | |

Table 2: Mass Spectrometry Conditions

Parameter Setting Rationale
MS System Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S) Required for sensitive and specific MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Positive Piperazines are basic and readily form [M+H]⁺ ions.
Source Temp. 550 °C Optimal for desolvation at this flow rate.
IonSpray Voltage +5500 V Maximizes ion formation.
Curtain Gas 35 psi Prevents neutral molecules from entering the mass analyzer.
Collision Gas Nitrogen Used for fragmentation in the collision cell.
MRM Transitions
This compound Q1: 167.1 -> Q3: 110.1 (Quantifier) Precursor [M+H]⁺ -> Product from loss of piperazine fragment.
Q1: 167.1 -> Q3: 95.1 (Qualifier) Precursor [M+H]⁺ -> Product from furan ring fragmentation.

| this compound-d4| Q1: 171.1 -> Q3: 110.1 (IS) | [M+H]⁺ -> Stable fragment shared with analyte. |

Bioanalytical Method Validation (BMV)

Rationale: A full validation is performed to demonstrate that the method is fit-for-purpose and reliable for the analysis of study samples. The experiments and acceptance criteria are based on the FDA and ICH M10 guidance documents.[2][13]

Validation_Parameters center Reliable Bioanalytical Method acc Accuracy center->acc prec Precision (Intra- & Inter-day) center->prec sel Selectivity & Specificity center->sel sens Sensitivity (LLOQ) center->sens stab Stability (Bench-top, Freeze-thaw, Long-term) center->stab me Matrix Effect center->me rec Recovery center->rec dil Dilution Integrity center->dil

Caption: Interrelated parameters for method validation.

Table 3: Summary of Validation Experiments and Acceptance Criteria

Validation Parameter Experiment Acceptance Criteria
Selectivity Analyze 6 unique blank plasma lots. No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time.
Linearity Analyze 3 calibration curves. r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze 5 replicates of LLOQ, LQC, MQC, HQC on 3 separate days. Precision: %CV ≤15% (≤20% at LLOQ). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
Matrix Effect Analyze post-extraction spiked samples from 6 lots vs. neat solutions. IS-normalized matrix factor CV ≤15%.
Recovery Compare analyte peak area in pre-extraction spiked samples vs. post-extraction spiked samples. Should be consistent and reproducible.

| Stability | Analyze LQC and HQC after various storage conditions (e.g., 24h at room temp, 3 freeze-thaw cycles, 90 days at -80°C). | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) QCs. |

Conclusion

This application note presents a detailed, robust, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it highly suitable for supporting large-scale clinical and non-clinical studies. The method has been rigorously designed and validated to meet global regulatory standards, ensuring the generation of high-quality, reliable data for pharmacokinetic and drug metabolism applications.

References

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
  • Souza, I.D., & Queiroz, M.E.C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Li, W., et al. (2011). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Paliwal, J. (n.d.). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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  • Carter, K. L., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology, 38(7), 412-425. [Link]
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  • United Nations Office on Drugs and Crime. (n.d.).
  • Sandle, T. (2023).
  • Al-Hussainy, F. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
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  • Journal of Chemical and Pharmaceutical Research. (2017).
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  • de Freitas, R. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 932. [Link]
  • Bhatt, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]
  • Madej, K., & Teresiński, G. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. [Link]
  • Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Xenobiotica, 40(2), 113-123. [Link]
  • Llona-Minguez, S., et al. (2017). Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560. [Link]
  • Schäfer, V., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. [Link]

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Application Notes & Protocols for the Purification of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-(Furan-2-yl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] The protocols detailed herein are designed for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth methodologies for achieving high purity of the target compound. This guide emphasizes the principles behind each technique, providing a framework for logical troubleshooting and optimization. We will cover purification by column chromatography, crystallization, and considerations for distillation, along with methods for purity assessment.

Introduction: The Importance of Purity for this compound

This compound is a valuable building block in the synthesis of a wide range of pharmacologically active molecules.[2] The piperazine moiety is a common scaffold in drug discovery, known for improving the physicochemical properties of compounds, such as their solubility and bioavailability.[3] The purity of this intermediate is paramount, as even trace impurities can lead to the formation of unwanted side products in subsequent synthetic steps, complicate biological assays, and introduce potential toxicological risks.

Common impurities in the synthesis of this compound may include unreacted starting materials, over-alkylated byproducts (e.g., 1,4-disubstituted piperazines), and reagents from the synthetic process.[4][5] Therefore, robust purification strategies are essential.

Physicochemical Properties & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities.

PropertyValue / Expected CharacteristicsSignificance for Purification
Molecular Formula C₈H₁₂N₂O[6][7]Affects molecular weight and polarity.
Molecular Weight 152.19 g/mol [6]Relevant for mass spectrometry and distillation.
Appearance Likely a solid or high-boiling oil.The physical state dictates handling and the choice of purification method.
Polarity Moderately polar due to the two amine groups and the furan ring.Key for chromatographic separation.
Basicity (pKa) Expected to have two pKa values, similar to piperazine (pKa1 ≈ 5.3, pKa2 ≈ 9.7).[1]Influences solubility in acidic/basic solutions and chromatographic behavior.
Solubility Expected to be soluble in polar organic solvents and aqueous acid.Crucial for selecting solvents for chromatography and crystallization.

Potential Impurities:

  • Starting Materials: Unreacted piperazine or furan derivatives.

  • Over-alkylation Products: 1,4-disubstituted piperazines.

  • Reagents and Byproducts: Coupling agents, bases, and their salts.

  • Degradation Products: Heterocyclic amines can be susceptible to oxidation.[8]

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Diagram: Purification Strategy Decision Tree

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid chromatography Purification by Column Chromatography is_solid->chromatography No crystallization Purification by Crystallization is_solid->crystallization Yes is_thermally_stable Is the compound thermally stable? distillation Purification by Vacuum Distillation is_thermally_stable->distillation Yes final_product High-Purity Product is_thermally_stable->final_product No (if purity is sufficient) chromatography->is_thermally_stable crystallization->final_product distillation->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Automated Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a basic compound, silica gel is a common stationary phase, but care must be taken to avoid streaking. This can often be mitigated by adding a small amount of a basic modifier to the mobile phase.[9]

Principle of Separation

The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel faster with the mobile phase and elute earlier. The basic nature of the piperazine moiety can lead to strong interactions with the acidic silica surface, which can be moderated by adding a base like triethylamine to the eluent.

Experimental Protocol
  • Preparation of the Stationary Phase:

    • Select a pre-packed silica gel column suitable for the scale of your reaction. For a 1 gram scale, a 40g column is a good starting point.

    • Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Mobile Phase System: A common mobile phase for piperazine derivatives is a gradient of methanol (or ethanol) in dichloromethane (DCM) or ethyl acetate.[10] To improve peak shape and recovery, add 0.5-1% triethylamine (TEA) to the mobile phase.

    • Example Gradient:

      • Solvent A: Dichloromethane + 1% Triethylamine

      • Solvent B: Methanol + 1% Triethylamine

      • Gradient: 0-100% B over 10-20 column volumes.

    • Monitor the elution using a UV detector (furan rings have a strong UV absorbance).

    • Collect fractions based on the UV chromatogram.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum to remove residual solvents.

Diagram: Flash Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Processing prep_sample Dissolve/Adsorb Crude Product load_sample Load Sample prep_sample->load_sample prep_column Equilibrate Silica Column prep_column->load_sample run_gradient Run Gradient Elution (DCM/MeOH + TEA) load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions analyze_fractions Analyze Fractions (TLC/LC-MS) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate dry Dry Under Vacuum evaporate->dry final_product Purified Product dry->final_product

Caption: Workflow for purification by flash chromatography.

Protocol 2: Purification by Crystallization

Crystallization is a powerful technique for purifying solid compounds, capable of yielding material of very high purity. The process relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures.[11]

Principle of Crystallization

A supersaturated solution of the compound is created, from which the compound crystallizes out as the solution cools or as an anti-solvent is added. Impurities ideally remain in the mother liquor. For basic compounds like this compound, crystallization of a salt (e.g., hydrochloride or diacetate) can be an effective strategy.[12]

Experimental Protocol: Cooling Crystallization
  • Solvent Selection:

    • Identify a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Good starting points for piperazine derivatives include alcohols (ethanol, isopropanol), esters (ethyl acetate), or mixtures with non-polar solvents like hexanes.[13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Cooling and Crystal Growth:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Experimental Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol or DMSO).[11]

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble, e.g., water or hexanes) with stirring until the solution becomes turbid.[11]

  • Crystal Growth: Allow the solution to stand undisturbed for crystal growth.

  • Isolation and Drying: Collect, wash, and dry the crystals as described above.

Protocol 3: Purification by Vacuum Distillation

For thermally stable, liquid, or low-melting solid heterocyclic amines, vacuum distillation can be an excellent method for purification, especially on a larger scale.[8] It separates compounds based on differences in their boiling points. The boiling point of N-(2-Furoyl)piperazine, a related compound, is 132°-138° C at 0.6 mm Hg, suggesting that vacuum distillation is a viable option for similar structures.[14]

Principle of Distillation

By reducing the pressure, the boiling points of compounds are lowered, allowing for distillation at temperatures that prevent thermal decomposition.

Experimental Protocol
  • Setup:

    • Assemble a distillation apparatus suitable for vacuum distillation (e.g., a short-path distillation apparatus). Ensure all glassware is dry and joints are properly sealed.

    • Use a magnetic stirrer in the distilling flask to ensure smooth boiling.

  • Distillation:

    • Place the crude material in the distilling flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distilling flask using an oil bath.

    • Collect fractions as they distill, monitoring the temperature of the vapor. The main product should distill over a narrow temperature range.

  • Product Collection:

    • Collect the fraction corresponding to the boiling point of the pure product.

    • Allow the apparatus to cool completely before releasing the vacuum.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

TechniquePurposeExample Conditions
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect non-volatile impurities.[15]Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile in water with a modifier like formic acid or ammonium acetate. Detection: UV at a wavelength appropriate for the furan ring (e.g., 254 nm).[16]
GC-MS (Gas Chromatography-Mass Spectrometry) Detect volatile impurities and confirm the mass of the product.[17]Column: Standard non-polar column (e.g., DB-5). Method: Temperature gradient to elute the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm the chemical structure and check for structural impurities.Solvent: CDCl₃ or DMSO-d₆.
Melting Point A sharp, narrow melting point range is indicative of high purity for a solid.Use a calibrated melting point apparatus.

Conclusion

The purification of this compound can be effectively achieved through several standard laboratory techniques. The choice of method should be guided by the physical state of the crude product, the nature of the impurities, and the required scale. For most applications, column chromatography offers a versatile and reliable method, while crystallization can provide material of exceptional purity for solid products. For larger scales of thermally stable compounds, vacuum distillation is a practical alternative. In all cases, the final purity should be rigorously assessed using a combination of chromatographic and spectroscopic methods.

References

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Application Notes & Protocols: The Strategic Utility of 2-(Furan-2-yl)piperazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the furan moiety and the piperazine ring creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4] 2-(Furan-2-yl)piperazine serves as a versatile and highly valuable intermediate, providing a synthetically accessible platform for constructing complex molecular architectures with diverse pharmacological activities.[5][6][7] Piperazine derivatives are known for their broad therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects, owing to their unique structural and physicochemical properties that can enhance bioavailability and target affinity.[4][7] This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and critical role as a synthetic intermediate. We present field-proven protocols for its preparation and subsequent functionalization, with a focus on explaining the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Furan-Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged structure in drug discovery, prized for its ability to improve pharmacokinetic properties and serve as a versatile linker.[4] When coupled with a furan ring—a five-membered aromatic heterocycle present in numerous biologically active compounds—the resulting scaffold becomes a powerful building block for novel therapeutics.[1][2][6] Derivatives of the furan-piperazine core have demonstrated a wide spectrum of pharmacological activities, including potent sodium channel blockade for neuropathic pain, anticancer properties, and CNS activity.[1][7][8]

The strategic importance of this compound lies in its dual reactive sites: the two nitrogen atoms of the piperazine ring. The asymmetric nature of the molecule (with substitution at the C2 position) allows for regioselective functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document serves as a practical guide for researchers leveraging this intermediate.

Physicochemical Properties and Characterization

Accurate identification of the intermediate is the cornerstone of any successful synthetic campaign. The key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OInferred
Molecular Weight 152.19 g/mol Inferred
CAS Number 140924-19-4 (for (S)-enantiomer)[9]
Appearance Expected to be an oil or low-melting solidGeneral Knowledge

Spectroscopic Characterization:

  • ¹H NMR: Expect characteristic signals for the furan ring protons (typically in the δ 6.0-7.5 ppm range), along with complex multiplets for the seven piperazine ring protons and a broad singlet for the N-H proton.[10]

  • ¹³C NMR: Signals corresponding to the four furan carbons and the four piperazine carbons would be expected.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak at m/z ≈ 153.20.

Synthesis of this compound: A Proposed Protocol via Directed Lithiation

While various methods exist for piperazine synthesis, accessing 2-substituted derivatives often requires advanced strategies.[11] A robust and modern approach involves the directed α-lithiation of a protected piperazine, followed by quenching with an appropriate electrophile. The protocol described here is based on established methodologies for the α-functionalization of N-Boc piperazines.[12]

Causality Behind the Method:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group on one nitrogen serves two purposes: it deactivates that nitrogen towards reaction and its steric bulk directs the base to deprotonate the α-position on the other side of the ring.

  • Directed Lithiation: Strong lithium bases like s-BuLi, often in the presence of a chelating agent like TMEDA, can selectively deprotonate the carbon adjacent to a nitrogen atom.

  • Transmetalation & Coupling: The resulting lithiated species is often unstable. Transmetalation to a more stable organozinc or organocuprate species followed by a palladium-catalyzed cross-coupling reaction (like a Negishi coupling) with 2-bromofuran is a reliable method to form the C-C bond.

G P1 Piperazine P2 N-Boc-Piperazine P1->P2 C1 N-Boc-Piperazine C2 α-Lithiated Intermediate C1->C2 1. s-BuLi, TMEDA, -78 °C C3 N-Boc-2-(furan-2-yl)piperazine C2->C3 2. ZnCl₂ (Transmetalation) 3. 2-Bromofuran, Pd Catalyst D1 N-Boc-2-(furan-2-yl)piperazine D2 This compound D1->D2

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of N-Boc-2-(furan-2-yl)piperazine (Intermediate)
  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add N-Boc-piperazine (1.0 equiv.) and anhydrous THF (10 mL per mmol of substrate). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (1.1 equiv., 1.4 M solution in cyclohexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 3 hours.

  • Transmetalation: In a separate flask, dry zinc chloride (1.2 equiv.) under vacuum with gentle heating and dissolve it in anhydrous THF. Transfer the ZnCl₂ solution to the reaction mixture via cannula and allow the mixture to slowly warm to 0 °C over 1 hour.

  • Negishi Coupling: Add 2-bromofuran (1.2 equiv.) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate.

Deprotection to the final product is achieved under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Application as an Intermediate: The N-Arylation Reaction

A primary application of this compound is the functionalization of its secondary amine (N4 position). The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, allowing for the introduction of a wide array of aryl or heteroaryl substituents.[13][14]

Causality of the Buchwald-Hartwig Amination:

  • Catalyst System: The reaction relies on a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand is critical; it facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the final product.

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃) is required to deprotonate the piperazine nitrogen, making it nucleophilic enough to attack the palladium complex.[13]

G cluster_workflow Buchwald-Hartwig N-Arylation Workflow A 1. Assemble Reagents - this compound - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) B 2. Inert Atmosphere Setup - Add all solids to an oven-dried Schlenk flask under Argon. A->B Reagent Staging C 3. Reaction - Add solvent and heat (typically 80-110 °C). B->C Initiate Reaction D 4. Monitoring - Track reaction progress using TLC or LC-MS. C->D In-Process Control E 5. Work-up & Purification - Cool, quench, extract. - Purify via column chromatography. D->E Isolation

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Protocol: N-Arylation of this compound
ParameterRecommended Reagent/ConditionRationale
Piperazine This compound1.0 equiv.
Aryl Halide Ar-Br or Ar-Cl1.1 - 1.2 equiv. (Aryl chlorides may require stronger conditions/catalysts)
Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand XPhos, RuPhos, or SPhos2-4 mol% (Bulky phosphine ligands are crucial for efficiency)
Base NaOt-Bu or Cs₂CO₃1.4 - 2.0 equiv. (NaOtBu is generally more reactive)
Solvent Toluene or Dioxane (anhydrous)High boiling point, good for dissolving reagents
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, charge an oven-dried Schlenk flask with the aryl halide (1.1 equiv.), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) to the flask, followed by the anhydrous solvent (toluene, 5-10 mL per mmol of piperazine).

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Conclusion

This compound is a potent and versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic value stems from the unique combination of the furan and piperazine scaffolds and the potential for selective functionalization. The protocols outlined in this guide, based on modern synthetic methods like directed lithiation and Buchwald-Hartwig amination, provide researchers with reliable and rational approaches to utilize this building block effectively. By understanding the causality behind the chosen reagents and conditions, scientists can better troubleshoot and adapt these procedures for the synthesis of novel chemical entities in the ongoing quest for new therapeutics.

References

  • Joshi, et al. (2010). Discovered potent furan piperazine sodium channel blockers for treatment of neuropathic pain. Der Pharma Chemica, 2(3), 74-82. Source: Der Pharma Chemica
  • Cirrincione et al. Reported 2, 5-bis (3'-indolyl) furans and 3,5-bis (3'-indolyl) isoxazoles as antitumor agents. Der Pharma Chemica. Source: Der Pharma Chemica
  • Furan derivatives exhibit a range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties. (2024).
  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Source: Revue Roumaine de Chimie
  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. Source: Journal of Applicable Chemistry
  • Verma, A., et al. (2021). Synthesis and biological activities of furan derivatives. ResearchGate.
  • PrepChem. (n.d.). Synthesis of N-(2-Furoyl)piperazine. PrepChem.com. Source: PrepChem.com
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 12, 33493-33504.
  • Synthesis of piperazin-1-yl(tetrahydrofuran-2-yl)methanone (5a) using tetrahydro-2-furoic acid (1a) and piperazine. (n.d.). ResearchGate.
  • PubChem. (n.d.). 2-(furan-2-yl)piperidine. PubChem. Source: PubChem
  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. Source: PubMed
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2023). ResearchGate.
  • PubChem. (n.d.). 1-(Tetrahydro-2-furoyl)piperazine. PubChem. Source: PubChem
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  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Source: PubMed
  • BLDpharm. (n.d.). Furan-2-yl(piperazin-1-yl)methanone hydrochloride. BLDpharm.com. Source: BLDpharm.com
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Application Note & Protocol: N-Alkylation of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 2-(Furan-2-yl)piperazine, a critical heterocyclic scaffold in medicinal chemistry and drug development. N-substituted piperazines are integral to a vast array of pharmacologically active compounds, and their synthesis is a cornerstone of modern pharmaceutical research.[1] This guide details two robust and widely applicable protocols for mono-N-alkylation: direct alkylation via nucleophilic substitution and reductive amination. We delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and offer expert insights into reaction optimization, regioselectivity, and product characterization. The protocols are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.

Introduction: The Significance of N-Alkylated Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its two nitrogen atoms provide handles for introducing substituents that can modulate critical pharmacological properties, including receptor affinity, selectivity, bioavailability, and metabolic stability.[2] The specific starting material, this compound, combines the versatile piperazine core with a furan moiety, a known pharmacophore found in various bioactive molecules.[3]

The primary challenge in the alkylation of an unsymmetrical secondary diamine like this compound is achieving selective mono-alkylation at a specific nitrogen atom.[2] Over-alkylation, leading to the formation of undesired di-substituted products and quaternary ammonium salts, is a common side reaction that complicates purification and reduces the yield of the target compound.[4][5] This guide presents methodologies designed to overcome these challenges and afford clean, high-yield mono-alkylation.

Mechanistic Principles and Strategic Considerations

Regioselectivity in Unsymmetrical Piperazines

This compound possesses two distinct secondary amine nitrogens: N1 (adjacent to the furan ring) and N4. The electronic and steric environment of these two nitrogens differs, which can influence regioselectivity. The N1 nitrogen is sterically more hindered due to the adjacent furan group. Conversely, the electron-withdrawing nature of the aromatic furan ring may slightly decrease the nucleophilicity of the N1 nitrogen compared to the N4 nitrogen. While direct alkylation may yield a mixture of regioisomers, the N4 position is generally more nucleophilic and less sterically hindered, often making it the preferred site of alkylation. For applications requiring absolute regioselectivity, a protection-alkylation-deprotection strategy is the most reliable approach.[4][6]

Method 1: Direct N-Alkylation with Alkyl Halides

This classic method relies on the nucleophilic attack of the piperazine nitrogen on an electrophilic alkyl halide (e.g., alkyl bromide or iodide) in a direct SN2 substitution.[5]

Causality Behind Experimental Choices:

  • Base: A base is crucial to neutralize the hydrohalic acid (e.g., HBr) generated during the reaction. This prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.[7] Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred as they are strong enough to scavenge the acid but mild enough to minimize side reactions like elimination of the alkyl halide.[5][8]

  • Solvent: Aprotic polar solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal.[2][9] They effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.

  • Stoichiometry: To favor mono-alkylation, it is common to use a slight excess of the piperazine starting material relative to the alkylating agent or to add the alkyl halide slowly to a solution of the piperazine.[2][7] However, for valuable substrates, using a slight excess (1.0 - 1.1 equivalents) of the alkyl halide is often employed to ensure complete consumption of the starting amine.[2]

Method 2: Reductive Amination

Reductive amination is a powerful and often cleaner alternative to direct alkylation, particularly for introducing alkyl groups from aldehydes or ketones.[10][11] This two-step, one-pot process first involves the formation of an iminium ion intermediate between the piperazine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices:

  • Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl substituents.[1]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9][10] It is a mild and selective reducing agent that is stable in anhydrous acidic conditions, efficiently reduces the iminium ion intermediate, and does not reduce the starting aldehyde or ketone.[11]

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are inert and effectively solubilize the reactants and the iminium intermediate.[2][9] A catalytic amount of acetic acid can be added to accelerate iminium ion formation.[9]

  • Advantages: A key advantage of reductive amination is that it completely avoids the possibility of over-alkylation and the formation of quaternary ammonium salts, which can be a significant issue in direct alkylation methods.[4][10]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes the general procedure for the N-alkylation of this compound with a generic alkyl bromide.

Materials:

  • This compound (1.0 eq.)

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.0 - 1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous MeCN or DMF (10-20 mL per gram of starting material).[2]

  • Base Addition: Add anhydrous potassium carbonate (2.5 - 3.0 eq.) to the suspension. Stir the mixture at room temperature for 30 minutes.[2]

  • Alkylating Agent Addition: Slowly add the alkyl bromide (1.0 - 1.1 eq.) dropwise to the stirred suspension at room temperature.[2]

  • Reaction: Heat the reaction mixture to a temperature between 60-90°C.[2] The optimal temperature depends on the reactivity of the specific alkyl halide and should be determined empirically.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of the reaction solvent.[2] c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[2] d. Dissolve the resulting crude residue in dichloromethane (DCM). e. Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.[2] f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated this compound.[2]

Protocol 2: N-Alkylation via Reductive Amination

This protocol outlines the general procedure for the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 - 1.2 eq.) in anhydrous DCM or DCE (approx. 0.1 M concentration).[9][11]

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.[9]

  • Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 eq.) to the solution in portions over 10-15 minutes. Note: The reaction can be slightly exothermic, and gas evolution may occur.[9]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[2]

  • Workup: a. Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers and wash with brine. e. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[2]

Data Presentation and Workflow Visualization

Table of Reaction Parameters
ParameterMethod 1: Direct AlkylationMethod 2: Reductive AminationRationale / Reference
Piperazine Stoich. 1.0 eq.1.0 eq.Limiting reagent.
Electrophile Stoich. 1.0 - 1.1 eq. (Alkyl Halide)1.1 - 1.2 eq. (Aldehyde/Ketone)Slight excess to drive reaction to completion.[2][9]
Base / Reductant K₂CO₃ (2.5 - 3.0 eq.)NaBH(OAc)₃ (1.5 - 2.0 eq.)Neutralizes acid / Reduces iminium ion.[2][9]
Solvent Anhydrous MeCN or DMFAnhydrous DCM or DCEAprotic polar / Inert chlorinated solvent.[2][9]
Temperature 60 - 90 °CRoom TemperatureThermal energy for SN2 / Mild conditions for reduction.[2][11]
Typical Time 4 - 24 h1 - 24 hDependent on substrate reactivity.[2]
Experimental Workflow Diagram

G cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination A1 1. Combine Piperazine, Solvent (MeCN/DMF) & K₂CO₃ A2 2. Add Alkyl Halide A1->A2 A3 3. Heat (60-90°C) A2->A3 A4 4. Monitor by TLC/LC-MS A3->A4 A5 5. Workup: Filter, Concentrate, Extract A4->A5 A6 6. Purify: Column Chromatography A5->A6 end Product: N-Alkyl-2-(Furan-2-yl)piperazine A6->end B1 1. Combine Piperazine, Aldehyde & Solvent (DCM/DCE) B2 2. Stir (Iminium Formation) B1->B2 B3 3. Add NaBH(OAc)₃ B2->B3 B4 4. Monitor by TLC/LC-MS B3->B4 B5 5. Workup: Quench, Extract, Concentrate B4->B5 B6 6. Purify: Column Chromatography B5->B6 B6->end start Start: This compound start->A1 start->B1

Caption: Comparative workflow for Direct Alkylation and Reductive Amination.

Characterization and Validation

The identity and purity of the final N-alkylated product must be confirmed through standard analytical techniques:

  • Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. The product should show a different Rf value compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperazine protons will confirm a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can show the disappearance of the N-H stretch of the secondary amine if di-substitution occurs, though it is less definitive for mono-alkylation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently reactive alkyl halide; Inactive reducing agent; Low reaction temperature.Use a more reactive halide (Iodide > Bromide > Chloride); Use fresh NaBH(OAc)₃; Increase reaction temperature for direct alkylation.
Formation of Di-alkylated Product High concentration of alkylating agent; Strong base or high temperature.Use a slight excess of piperazine; Add alkyl halide slowly; Use a milder base (e.g., NaHCO₃) or lower temperature. Consider reductive amination.[12]
Complex Mixture of Products Side reactions (e.g., elimination); Impure starting materials.Purify starting materials before reaction; Lower reaction temperature; Use a non-nucleophilic base if elimination is an issue.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography; Consider converting the product to a salt for purification by recrystallization.[13][14]

Conclusion

The direct alkylation and reductive amination methods detailed in this guide provide reliable and versatile pathways for the synthesis of N-alkylated this compound derivatives. The choice between the two methods will depend on the desired substituent and the availability of the corresponding alkyl halide or carbonyl compound. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can successfully synthesize these valuable compounds, which serve as key building blocks for the discovery of new therapeutic agents.

References

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  • Karaduman, A. B., et al. (2021). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
  • Bech, L., et al. (2002). A Simple Synthesis of N-Alkylpiperazines.
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Application Note & Protocol: A Robust and Scalable Two-Step Synthesis of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. The derivative, 2-(Furan-2-yl)piperazine, is a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We present a robust, two-step synthetic strategy commencing from commercially available starting materials. This approach is designed for high yield, purity, and scalability, addressing the common challenges associated with piperazine functionalization.

The core of our strategy hinges on a controlled, selective functionalization of the piperazine ring. Direct alkylation of piperazine with a furan-containing electrophile often leads to a mixture of mono- and di-substituted products, creating significant downstream purification challenges that are untenable at scale. To circumvent this, our protocol employs a mono-protected piperazine derivative, 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine), ensuring selective mono-alkylation.[1][2] The synthesis is achieved via a highly efficient reductive amination, followed by a straightforward deprotection step to yield the target compound.

Overall Synthetic Strategy

The synthesis is executed in two primary stages:

  • Reductive Amination: N-Boc-piperazine is reacted with furan-2-carbaldehyde (furfural) in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to form the protected intermediate, tert-butyl 4-((furan-2-yl)methyl)piperazine-1-carboxylate.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions to yield the final product, this compound, which is isolated as its hydrochloride salt for enhanced stability and ease of handling.

This strategic approach offers excellent control over selectivity, utilizes cost-effective reagents, and employs procedures amenable to large-scale production.

Caption: Overall two-step synthetic route for this compound.

Part 1: Scale-Up Reductive Amination

Expertise & Rationale

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an iminium ion intermediate followed by its reduction.[3] Our choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate and critical for scalability. Unlike other borohydrides, NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[3][4] It is less moisture-sensitive than sodium cyanoborohydride (NaBH₃CN) and can be handled more safely on a large scale. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), and the presence of a catalytic amount of acetic acid facilitates the formation of the key iminium ion intermediate.

Detailed Protocol: Synthesis of tert-butyl 4-((furan-2-yl)methyl)piperazine-1-carboxylate

Materials & Equipment:

  • 1-Boc-Piperazine

  • Furan-2-carbaldehyde (Furfural)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Large reaction vessel equipped with mechanical stirrer, thermometer, and addition funnel

  • Rotary evaporator

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]

  • Sodium triacetoxyborohydride reacts with water, potentially releasing flammable gases. Handle with care in a dry environment and avoid contact with moisture.[6][7][8]

  • The quench step with NaHCO₃ is exothermic and releases gas (CO₂). Perform the addition slowly and with efficient stirring to control the reaction rate.

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 1-Boc-piperazine (1.0 eq.). Dissolve it in dichloromethane (DCM), using approximately 5-10 mL of solvent per gram of 1-Boc-piperazine.

  • Reagent Addition: Begin stirring the solution and add furan-2-carbaldehyde (1.05 eq.) followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 20-30 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.3 eq.) portion-wise over 30-60 minutes. A slight exotherm may be observed; maintain the internal temperature below 30°C using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, carefully and slowly add saturated aqueous NaHCO₃ solution to quench the reaction. Caution: Gas evolution (CO₂) will occur. Continue addition until the aqueous layer is basic (pH > 8).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine all organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid. The product is often of sufficient purity for the next step.

ParameterTypical Value
Scale 50.0 g (0.268 mol) of 1-Boc-Piperazine
Furfural 27.0 g (0.281 mol, 1.05 eq.)
NaBH(OAc)₃ 73.7 g (0.348 mol, 1.3 eq.)
Acetic Acid 17.4 mL (0.295 mol, 1.1 eq.)
DCM 500 mL
Reaction Time 6 hours
Isolated Yield 68-75 g (90-99%)
Purity (by ¹H NMR) >95%
Appearance Pale yellow oil or off-white waxy solid

Part 2: Boc Deprotection & Product Isolation

Expertise & Rationale

The removal of the Boc protecting group is a standard transformation achieved under acidic conditions.[9] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and decarboxylation to release the free amine.[9] While trifluoroacetic acid (TFA) is commonly used, its resulting trifluoroacetate salts can sometimes be oily and difficult to handle.[10][11] For scale-up, using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or isopropanol is often superior. This method typically results in the precipitation of the desired amine as its hydrochloride salt, which is a crystalline solid that can be easily isolated by filtration, simplifying purification significantly.[10]

Detailed Protocol: Synthesis of this compound Dihydrochloride

Materials & Equipment:

  • tert-butyl 4-((furan-2-yl)methyl)piperazine-1-carboxylate

  • 4M HCl in 1,4-Dioxane (or a solution of HCl in isopropanol/methanol)

  • Methanol (optional, as co-solvent)

  • Diethyl ether or MTBE (for washing)

  • Reaction vessel with stirrer

  • Buchner funnel and filter flask for filtration

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Concentrated HCl solutions are highly corrosive. Wear appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles.

Procedure:

  • Reaction Setup: Dissolve the crude intermediate from Part 1 (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate (if necessary for solubility).

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 eq. of HCl). A thick precipitate of the hydrochloride salt will typically form almost immediately.

  • Reaction: Stir the resulting slurry at room temperature for 1-4 hours to ensure complete deprotection.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with a non-polar solvent like diethyl ether or MTBE to remove any non-polar impurities and residual solvent.

  • Drying: Dry the solid product under vacuum to a constant weight. The product is this compound Dihydrochloride.

ParameterTypical Value
Scale 68.0 g (0.242 mol) of Boc-protected intermediate
4M HCl in Dioxane 242 mL (0.968 mol, 4.0 eq.)
Reaction Time 2 hours
Isolated Yield 52-56 g (90-95%)
Purity (by ¹H NMR) >98%
Appearance White to off-white crystalline solid

(Optional) Liberation of the Free Base: If the free base is required, the dihydrochloride salt can be suspended in DCM or ethyl acetate and neutralized with an aqueous base (e.g., 2M NaOH or saturated NaHCO₃). The organic layer is then separated, dried, and concentrated to yield this compound as a free base. However, for storage and handling, the salt form is often preferred due to its superior stability.

Process Workflow and Scale-Up Considerations

Workflow cluster_0 Part 1: Reductive Amination cluster_1 Part 2: Deprotection start Charge Reactor: 1-Boc-Piperazine, DCM add_reagents Add Furfural & Acetic Acid start->add_reagents add_reductant Portion-wise Addition of NaBH(OAc)₃ (<30°C) add_reagents->add_reductant react1 Stir at RT (4-12h) Monitor by TLC/LC-MS add_reductant->react1 quench Slowly Quench with aq. NaHCO₃ (Gas!) react1->quench workup1 Phase Separation & Aqueous Layer Extraction quench->workup1 dry_concentrate Dry (Na₂SO₄) & Concentrate under Vacuum workup1->dry_concentrate intermediate Isolate Crude Intermediate (tert-butyl 4-((furan-2-yl)methyl) piperazine-1-carboxylate) dry_concentrate->intermediate dissolve Dissolve Intermediate intermediate->dissolve Proceed to next step add_acid Add 4M HCl in Dioxane dissolve->add_acid react2 Stir at RT (1-4h) (Precipitation Occurs) add_acid->react2 filtration Filter Precipitate react2->filtration wash_dry Wash with Ether/MTBE & Dry under Vacuum filtration->wash_dry final_product Final Product: This compound·2HCl wash_dry->final_product

Caption: Detailed experimental workflow from starting materials to final product.

Key Scale-Up Insights:

  • Thermal Management: The portion-wise addition of NaBH(OAc)₃ and the quenching step are the most likely points for an exotherm. For larger scales, ensure the reaction vessel has adequate cooling capacity.

  • Reagent Quality: Ensure all reagents, especially furan-2-carbaldehyde, are of high quality, as aldehydes can oxidize upon storage, leading to impurities.

  • Purification Strategy: The isolation of the final product as a crystalline hydrochloride salt is a major advantage for scaling, as it avoids the need for costly and time-consuming column chromatography. The purity of the salt is typically very high.[12][13] If impurities persist, recrystallization of the salt from a solvent system like methanol/isopropanol can be employed.

  • Waste Management: Neutralize acidic and basic aqueous waste streams before disposal according to local regulations.

Conclusion

This application note details a highly efficient, robust, and scalable two-step synthesis for this compound. The strategic use of N-Boc-piperazine ensures selective mono-functionalization, and the choice of reductive amination conditions provides high yields of the key intermediate. The final deprotection and isolation as a crystalline hydrochloride salt offers a practical and scalable purification strategy, delivering the target compound in high purity. This protocol is well-suited for researchers and drug development professionals requiring reliable access to multi-gram quantities of this valuable synthetic building block.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • BenchChem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • Novachem. (2018). Sodium triacetoxyborohydride Safety Data Sheet.
  • BenchChem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine).
  • lifechem pharma. (n.d.). 1-boc Piperazine.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • Protheragen. (2025). 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis.

Sources

Application Notes & Protocols: Leveraging 2-(Furan-2-yl)piperazine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Privileged Scaffolds in Oncology Drug Discovery

In the landscape of modern medicinal chemistry, the piperazine nucleus stands out as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and its flexible binding features, make it an attractive linker and pharmacophore in the design of novel therapeutics.[1][2] When combined with other biologically active heterocycles, such as furan, there is significant potential for the development of potent and selective anticancer agents.[3] The furan ring system, another key pharmacophoric entity, is present in numerous compounds exhibiting promising anticancer activity.[3] This guide provides a comprehensive overview and detailed protocols for the utilization of 2-(Furan-2-yl)piperazine as a versatile building block in the synthesis of innovative anticancer agents, drawing upon established synthetic strategies and mechanistic insights from the current scientific literature.

Part 1: The Rationale for this compound in Anticancer Drug Design

The core concept behind using this compound lies in the principle of molecular hybridization, where two or more pharmacophores are combined to create a single molecule with enhanced efficacy, improved selectivity, and a more favorable pharmacokinetic profile. The piperazine moiety often serves as a non-rigid linker, allowing for optimal orientation of other functional groups within the target's binding pocket.[4][5] Furthermore, the nitrogen atoms of the piperazine ring can be readily functionalized, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity.

The furan component contributes its own set of advantageous properties. The furan nucleus is a known bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets.[3] The strategic combination of the furan and piperazine moieties can lead to compounds that target a range of cancer-related pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins.[6][7]

Part 2: Synthetic Strategies and Protocols

The synthesis of anticancer agents from this compound typically involves the acylation or alkylation of the secondary amine on the piperazine ring. This allows for the introduction of various functionalities, such as those found in known anticancer pharmacophores. Below is a representative protocol for the synthesis of a hypothetical hybrid molecule, combining the this compound scaffold with a benzofuran moiety, a structure inspired by compounds with demonstrated anticancer activity.[4][8]

Protocol 1: Synthesis of a 2-Benzoylbenzofuran-Piperazine-Furan Hybrid

This protocol outlines a two-step process for the synthesis of a novel anticancer agent, starting from this compound and a substituted 2-benzoylbenzofuran.

Step 1: Synthesis of the Benzofuran Acid Chloride Intermediate

A common strategy involves the conversion of a carboxylic acid to a more reactive acid chloride, which can then be readily coupled with the piperazine.

  • Materials:

    • Substituted 2-benzoylbenzofuran-3-carboxylic acid

    • Oxalyl chloride

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

  • Procedure:

    • To a solution of the substituted 2-benzoylbenzofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours under a nitrogen atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: N-Acylation of this compound

This step involves the coupling of the benzofuran acid chloride with this compound.

  • Materials:

    • Crude 2-benzoylbenzofuran-3-carbonyl chloride (from Step 1)

    • This compound (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve this compound and TEA in anhydrous DCM and cool the mixture to 0 °C.

    • Add a solution of the crude acid chloride in anhydrous DCM dropwise to the piperazine solution over approximately 30-40 minutes.[9]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Part 3: Biological Evaluation and Mechanism of Action

The newly synthesized this compound derivatives should be evaluated for their anticancer activity against a panel of human cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

  • Materials:

    • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)[9]

    • Normal human cell line (e.g., WI-38 - lung fibroblast) for selectivity assessment[9]

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Cell culture medium and supplements

    • Test compounds dissolved in DMSO

  • Procedure:

    • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[3]

    • Treat the cells with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for 48 hours.

    • Add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation
CompoundTarget MoietyCancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
Hypothetical Compound 1 BenzofuranA549 (Lung)Expected in low µM range>10[4][9]
Hypothetical Compound 2 Rhein HybridH460 (Lung)4.35 - 15.39~12[9]
PCC Dihydroxy-cyclohexylSNU-475 (Liver)6.98Not Reported[6]
Compound 18 (Benzofuran) BenzofuranA549 (Lung)Significant ActivityLow cytotoxicity on L02[4]

Note: The data for hypothetical compounds are illustrative and based on trends observed in the literature for similar structures. SI is often calculated as IC50 in normal cells / IC50 in cancer cells.

Mechanism of Action: Apoptosis Induction

Many piperazine-containing anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[4][6] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Involves mitochondrial membrane potential disruption and the release of cytochrome c, leading to the activation of caspase-9 and subsequently caspase-3/7.[6]

  • Extrinsic Pathway: Initiated by the binding of ligands to death receptors, leading to the activation of caspase-8.[6]

Protocol 3: Apoptosis Analysis by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

  • Materials:

    • Cancer cells treated with the test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of early and late apoptotic cells is indicative of apoptosis induction.[9]

Part 4: Visualizing Workflows and Pathways

Synthetic Workflow Diagram

synthetic_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acid Chloride Formation cluster_reaction2 Step 2: N-Acylation Benzofuran_Acid Substituted 2-Benzoylbenzofuran-3-carboxylic acid Acid_Chloride Benzofuran Acid Chloride Benzofuran_Acid->Acid_Chloride Oxalyl Chloride, DMF (cat.), DCM Furan_Piperazine This compound Final_Product Final Anticancer Agent Furan_Piperazine->Final_Product TEA, DCM Acid_Chloride->Final_Product

Caption: General synthetic workflow for the preparation of a 2-benzoylbenzofuran-piperazine-furan hybrid anticancer agent.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Death_Receptors Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase8->Caspase37 Piperazine_Compound Piperazine-Furan Derivative Piperazine_Compound->Mitochondria Piperazine_Compound->Death_Receptors Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways potentially induced by this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The synthetic versatility of the piperazine ring allows for the creation of diverse chemical libraries, while the furan moiety contributes to the overall pharmacological profile. The protocols and application notes provided herein offer a framework for researchers to design, synthesize, and evaluate new compounds based on this promising scaffold. Future work should focus on exploring a wider range of substitutions on both the furan and piperazine rings to optimize anticancer activity and selectivity, as well as in-depth mechanistic studies to identify specific molecular targets.

References

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 11(48), 30283-30294. [Link]
  • Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Journal of Analytical Methods in Chemistry, 2016, 8953697. [Link]
  • Li, X., et al. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(6), 806-810. [Link]
  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
  • Zhang, Y., et al. (2020). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety.
  • Mereddy, V. R., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425. [Link]
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
  • El-Sayed, M. A. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]
  • Maurya, A., et al. (2025). A Novel Pyridopyrimidine Derivative as a Potential Breast Cancer Agent: DFT, Docking, MD Simulation, and Cytotoxic Studies. Chemistry & Biodiversity. [Link]
  • Badithapuram, S. K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Some New Indole‐piperazine‐1,2,3‐triazole Conjugates; In Vitro Anticancer, Molecular Docking, and ADMET Studies.
  • Kiss, L., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(19), 6774. [Link]
  • Guler, O. O., et al. (2019). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Chemical Biology & Drug Design, 94(3), 1629-1640. [Link]

Sources

Application Notes & Protocols: Antimicrobial and Antifungal Applications of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—such as high aqueous solubility, tunable basicity, and conformational rigidity—allow it to serve as a versatile anchor in drug design, often improving pharmacokinetic and pharmacodynamic profiles.[3][4] As the global challenge of antimicrobial resistance (AMR) intensifies, there is an urgent need for novel therapeutic agents.[1][5] Piperazine derivatives have emerged as a highly promising class of compounds, demonstrating a broad spectrum of activity against pathogenic bacteria and fungi.[1][6] This document provides an in-depth guide to the mechanisms, structure-activity relationships, and critical laboratory protocols for evaluating the antimicrobial and antifungal efficacy of novel piperazine derivatives.

Introduction: The Piperazine Core in Antimicrobial Drug Discovery

The piperazine moiety is a cornerstone in the structure of numerous clinically successful drugs, including antibiotics and antifungals.[7] Its prevalence stems from the ability of its two nitrogen atoms to form hydrogen bonds with target proteins and to be readily functionalized, allowing for precise modulation of a molecule's biological activity.[4][8] This chemical tractability has enabled the development of potent piperazine-containing agents, from the fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin) to the azole antifungals (e.g., Itraconazole, Posaconazole).[1][7][9] The continued exploration of novel piperazine derivatives is a critical strategy in the fight against multidrug-resistant (MDR) pathogens.[10]

Mechanisms of Action: How Piperazine Derivatives Inhibit Microbial Growth

The antimicrobial and antifungal effects of piperazine derivatives are not monolithic; they are dictated by the overall molecular structure. The piperazine ring typically acts as a critical linker or pharmacophore that positions other functional groups to interact with specific microbial targets.

Antibacterial Mechanisms

A primary antibacterial mechanism for many piperazine derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV .[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these drugs stabilize DNA strand breaks, leading to a cascade of events that culminates in bacterial cell death.

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV Gyrase->DNA Acts on Replication DNA Replication & Transcription Blocked Gyrase->Replication PiperazineQuinolone Piperazine Derivative (e.g., Ciprofloxacin) PiperazineQuinolone->Gyrase Inhibits Death Cell Death Replication->Death G cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Synthesis CYP51->Ergosterol PiperazineAzole Piperazine Derivative (e.g., Itraconazole) PiperazineAzole->CYP51 Inhibits Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Depletion leads to

Caption: Antifungal mechanism via ergosterol synthesis inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine derivatives can be significantly altered by modifying the substituents at the N1 and N4 positions. While specific SAR is unique to each chemical series and microbial target, some general trends have been observed:

  • Antibacterial Activity: For quinolone derivatives, the piperazine ring at the C-7 position is crucial for potency and spectrum. Modifications to the distal nitrogen of the piperazine ring can fine-tune activity and pharmacokinetic properties. Furthermore, the incorporation of electron-withdrawing groups (e.g., Cl, Br, NO2) on aromatic rings attached to the piperazine scaffold has been shown to enhance antibacterial activity in some series. [10]* Antifungal Activity: In azole antifungals, the piperazine moiety often serves as a non-coordinating linker connecting the core azole heterocycle (which binds to the heme iron of CYP51) to a lipophilic side chain. This side chain contributes to secondary interactions within the enzyme's active site, enhancing binding affinity and specificity. [11][12]Alkylation of the piperazine ring can also lead to derivatives with promising antifungal properties. [11]

Application Notes: In Vitro Evaluation Workflow

The initial screening of novel piperazine derivatives involves determining their potency against a panel of clinically relevant microorganisms. The gold-standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). [13][14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize & Purify Piperazine Derivative B Prepare Stock Solution (e.g., in DMSO) A->B D Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate B->D C Prepare Microbial Inoculum (0.5 McFarland Standard) E Inoculate Wells with Standardized Microbial Suspension C->E D->E F Incubate Plate (e.g., 18-24h at 37°C) E->F G Visually or Spectrophotometrically Assess Microbial Growth F->G H Determine MIC (Lowest concentration with no visible growth) G->H I Determine MBC/MFC (Plate from clear wells onto agar) H->I

Caption: General workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [13][15][16]

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a piperazine derivative that visibly inhibits the growth of a microorganism. [17] Materials:

  • Test piperazine derivative, sterile stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi. [16][18]* Bacterial/fungal isolate(s) (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24h growth), select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube of sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. [19] e. Within 15 minutes, dilute this adjusted suspension 1:100 in the appropriate broth medium (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. [13][19]

  • Plate Preparation (Serial Dilution): a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate. b. Add an additional 100 µL of the stock solution of your piperazine derivative (appropriately diluted from the DMSO stock to a starting concentration, e.g., 256 µg/mL) to the first column of wells (e.g., column 1). This brings the total volume to 200 µL. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down. d. Continue this process across the plate to column 10. Discard the final 100 µL from column 10. e. Column 11 will serve as the positive control (growth control), containing only broth and the inoculum. f. Column 12 will serve as the negative control (sterility control), containing only broth.

  • Inoculation: a. Add 100 µL of the final diluted inoculum (from step 1e) to wells in columns 1 through 11. Do NOT add inoculum to column 12. b. The final volume in each test well is now 200 µL, and the concentration of the piperazine derivative has been halved. The final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate and incubate at 35-37°C. b. Incubation times vary: 16-20 hours for most non-fastidious bacteria, 24 hours for Candida species, and 48 hours or longer for some molds. [13][20]

  • Reading the MIC: a. The MIC is the lowest concentration of the piperazine derivative at which there is no visible growth (i.e., the first clear well). [21][22]Growth in the positive control well (column 11) should be robust, and the negative control well (column 12) should be clear.

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of the piperazine derivative that kills ≥99.9% of the initial microbial inoculum.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the positive growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at 35-37°C for 18-48 hours (or until growth is clearly visible on the plate from the growth control sample).

  • The MBC or MFC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation and Interpretation

Results from susceptibility testing should be presented clearly for comparison. A tabular format is highly effective.

Table 1: Sample MIC Data for a Novel Piperazine Derivative (Compound X)

MicroorganismStrainMIC (µg/mL)Standard DrugMIC (µg/mL)
Staphylococcus aureusATCC 292134Ciprofloxacin0.5
Escherichia coliATCC 259228Ciprofloxacin0.25
Pseudomonas aeruginosaATCC 2785332Ciprofloxacin1
Candida albicansATCC 900282Fluconazole1
Aspergillus fumigatusATCC 20430516Itraconazole2

Interpretation: The data in Table 1 suggests that Compound X has moderate antibacterial activity and potent antifungal activity against C. albicans. Its activity is generally lower than the standard clinical drugs used for comparison. The high MIC against P. aeruginosa may indicate low permeability or efflux pump activity.

Conclusion and Future Directions

Piperazine derivatives remain an exceptionally fertile ground for the discovery of new antimicrobial and antifungal agents. [1][6]Their synthetic accessibility and the ability to modulate their properties make them ideal candidates for tackling the growing threat of drug-resistant infections. The protocols outlined in this guide provide a standardized framework for the initial in vitro evaluation of these compounds. Future research should focus on optimizing lead compounds to improve potency, reduce toxicity, and overcome known resistance mechanisms. [5][10]Integrating computational modeling with chemical synthesis and biological testing will be crucial for the rational design of the next generation of piperazine-based therapeutics. [10]

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Application Notes and Protocols for Evaluating the CNS Activity of Furan-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan-Piperazine Scaffold in CNS Drug Discovery

The furan-piperazine scaffold is a privileged structural motif in medicinal chemistry, recognized for its versatile biological activities, particularly within the central nervous system (CNS).[1][2][3] This heterocyclic framework is a cornerstone in the design of novel therapeutic agents targeting a spectrum of neurological and psychiatric disorders, including psychosis, depression, anxiety, and neurodegenerative diseases like Alzheimer's.[4][5][6][7][8][9] The adaptability of the furan ring, combined with the piperazine moiety's ability to interact with key monoamine neurotransmitter systems, makes this combination a powerful tool for developing next-generation CNS drugs.[10][11][12]

Furan-piperazine derivatives frequently exhibit potent and selective activity at dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[13][14][15][16] The interplay between these receptor systems is critical in the pathophysiology of many CNS disorders. For instance, atypical antipsychotics often achieve their therapeutic efficacy by modulating both dopaminergic and serotonergic pathways, which can alleviate psychosis while minimizing extrapyramidal side effects.[17][18]

This guide provides a comprehensive overview of the key experimental protocols and methodologies required to rigorously assess the CNS activity of novel furan-piperazine compounds, from initial in vitro screening to in vivo behavioral validation.

Part A: Foundational In Vitro Evaluation

The initial stages of characterizing a novel furan-piperazine compound involve a suite of in vitro assays to determine its primary molecular targets, binding affinity, functional activity, and blood-brain barrier permeability.

Protocol 1: Radioligand Receptor Binding Assays

Objective: To determine the affinity (Ki) of a test compound for specific CNS receptors, such as dopamine D2 and serotonin 5-HT1A receptors. This assay quantifies how tightly the compound binds to its target.

Rationale: Understanding a compound's binding affinity is the first step in validating its on-target activity. A high affinity (low Ki value) suggests that the compound may be potent at its intended target. Comparing affinities across a panel of receptors provides a selectivity profile, which is crucial for predicting potential off-target effects.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing D2 or 5-HT1A receptors).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the furan-piperazine test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, non-labeled competitor).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To predict the ability of a compound to cross the blood-brain barrier and reach its CNS target.

Rationale: A CNS drug must be able to penetrate the BBB to be effective.[19] In vitro models provide an early indication of a compound's potential for CNS penetration, reducing reliance on later-stage, resource-intensive in vivo studies.[20]

Step-by-Step Methodology (PAMPA-BBB):

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with an artificial membrane solution (e.g., a lipid mixture dissolved in a solvent like dodecane) to mimic the BBB.

  • Assay Procedure:

    • Add the furan-piperazine test compound, dissolved in a buffer solution, to the wells of the donor plate.

    • Fill the wells of the acceptor plate with a fresh buffer solution.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-18 hours).

  • Quantification and Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the concentrations and known parameters of the assay system.

    • Categorize compounds based on their Pe values (e.g., high, medium, low permeability) by comparing them to known CNS-penetrant and non-penetrant drugs.

Part B: In Vivo Behavioral and Pharmacological Assessment

Following promising in vitro results, in vivo studies in rodent models are essential to evaluate the compound's therapeutic potential and its effects on complex behaviors relevant to CNS disorders.[21]

Workflow for In Vivo CNS Drug Candidate Evaluation

G cluster_0 Phase 1: In Vitro & PK Screening cluster_1 Phase 2: Behavioral Efficacy Models cluster_2 Phase 3: Target Engagement & Advanced Analysis in_vitro In Vitro Assays (Binding, Functional) bbb BBB Permeability (e.g., PAMPA) in_vitro->bbb pk_study Pharmacokinetic Study (Dose, Route, ADME) bbb->pk_study fst Forced Swim Test (Antidepressant-like) pk_study->fst Select Dose & Route nor Novel Object Recognition (Cognitive Enhancement) pk_study->nor Select Dose & Route eeg EEG/Electrophysiology (Neural Network Activity) fst->eeg Correlate Behavior with Neural Activity biomarker Biomarker Analysis (e.g., c-Fos, Neurotransmitters) nor->biomarker Confirm Target Engagement eeg->biomarker

Caption: Workflow for CNS drug evaluation.

Protocol 3: The Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To screen for potential antidepressant effects of a furan-piperazine compound.

Rationale: The FST is a widely used behavioral assay for evaluating the efficacy of antidepressant drugs.[22][23] It is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture.[22][24] Treatment with effective antidepressants increases the latency to immobility and the total time spent swimming or climbing, which is interpreted as a reduction in "behavioral despair".[25][26]

Step-by-Step Methodology (for Mice):

  • Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm high) filled with water (24-26°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[23][24]

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the furan-piperazine compound or vehicle control via the predetermined route (e.g., intraperitoneal injection) at a specific time (e.g., 30-60 minutes) before the test.

  • Test Procedure:

    • Gently place each mouse into the water cylinder.

    • The test session typically lasts for 6 minutes.

    • Record the entire session with a video camera for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment groups, scores the animal's behavior, typically during the last 4 minutes of the 6-minute test.

    • Key behaviors to score are:

      • Immobility: Floating motionless or making only small movements necessary to keep the head above water.

      • Swimming: Active movements of the limbs and tail, moving around the cylinder.

      • Climbing: Upward-directed movements with forepaws along the cylinder wall.

  • Data Analysis:

    • Calculate the total duration of immobility for each animal.

    • Compare the mean immobility time between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect.

Protocol 4: The Novel Object Recognition (NOR) Test for Cognitive Enhancement

Objective: To assess the effects of a furan-piperazine compound on learning and recognition memory.

Rationale: The NOR test is a valuable tool for evaluating pro-cognitive or cognition-enhancing properties of new compounds.[27][28] The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[27][29][30] A preference for the novel object indicates that the animal remembers the familiar one, demonstrating intact recognition memory.[27]

Step-by-Step Methodology (for Mice):

  • Apparatus: An open-field arena (e.g., a 40x40x40 cm box) and a set of three-dimensional objects that are distinct in shape, color, and texture but do not have intrinsic rewarding or aversive properties.

  • Habituation Phase (Day 1):

    • Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced hyperactivity on the testing day.[31]

  • Training/Familiarization Phase (Day 2):

    • Place two identical objects (A1 and A2) in the arena.

    • Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).[30]

    • Record the time the mouse spends actively exploring each object (defined as the nose being within 2 cm of the object and oriented towards it).

  • Inter-Trial Interval (ITI):

    • Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours). The length of the ITI can be adjusted to vary the memory load.

  • Testing Phase (Day 2):

    • Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes, again recording the exploration time for each object.[31]

  • Data Analysis:

    • Calculate the total exploration time for both objects during the testing phase.

    • Calculate a Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object and successful memory recognition. Compare the DI between treated and control groups. A significantly higher DI in the treated group suggests cognitive enhancement.

Data Presentation and Interpretation

Summarizing quantitative data in a clear, tabular format is essential for comparison and interpretation.

Table 1: Sample In Vitro Profile of a Hypothetical Furan-Piperazine Compound (FPZ-123)

Target ReceptorBinding Affinity (Ki, nM)Functional Activity
Dopamine D215.2Antagonist (IC50 = 25.6 nM)
Serotonin 5-HT1A2.8Partial Agonist (EC50 = 8.1 nM)
Serotonin 5-HT2A45.7Antagonist (IC50 = 60.3 nM)
Adrenergic α1> 1000-
Histamine H1> 1000-

Interpretation: The data suggests that FPZ-123 is a potent 5-HT1A partial agonist with significant D2 and 5-HT2A antagonist properties. Its low affinity for adrenergic and histaminergic receptors suggests a favorable side-effect profile, warranting further investigation in vivo.

Mechanism of Action: The Dopamine-Serotonin Interplay

Many furan-piperazine compounds exert their effects through a synergistic modulation of dopamine D2 and serotonin 5-HT1A receptors.[13][14] This interaction is crucial for the efficacy of many atypical antipsychotics.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron FPZ_pre Furan-Piperazine Compound HT1A_auto 5-HT1A Autoreceptor FPZ_pre->HT1A_auto Agonism Dopamine_release Dopamine Release HT1A_auto->Dopamine_release Inhibits Dopamine Release (Mesocortical) D2R D2 Receptor Dopamine_release->D2R Dopamine FPZ_post Furan-Piperazine Compound FPZ_post->D2R Antagonism HT1A_post 5-HT1A Receptor FPZ_post->HT1A_post Agonism Signal Signal Transduction (e.g., ↓cAMP) D2R->Signal HT1A_post->Signal

Caption: Dual-action mechanism at D2 and 5-HT1A receptors.

This dual action—blocking postsynaptic D2 receptors in mesolimbic pathways (to reduce positive symptoms of psychosis) while stimulating 5-HT1A receptors (which can enhance dopamine release in the prefrontal cortex to improve cognitive and negative symptoms)—is a highly sought-after profile for modern antipsychotic drug candidates.[17][18]

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Application Note: Streamlining Piperazine Derivative Synthesis with Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Traditional batch synthesis of piperazine derivatives, however, often contends with challenges in scalability, safety, and process control. This application note provides a comprehensive guide to the implementation of continuous flow chemistry for the synthesis of piperazine derivatives, offering enhanced efficiency, safety, and reproducibility.[3][4][5][6] We will delve into detailed protocols for key synthetic transformations, including N-arylation via Buchwald-Hartwig amination, reductive amination, and innovative photoredox-catalyzed methods, all adapted for a continuous flow environment. This guide is intended to equip researchers and drug development professionals with the practical knowledge to leverage flow chemistry for the accelerated and optimized synthesis of these critical pharmaceutical building blocks.

The Imperative for Innovation: Piperazine Synthesis in the Pharmaceutical Landscape

Piperazine and its derivatives are ubiquitous in modern pharmaceuticals, contributing to the therapeutic effects of drugs across a wide range of areas, including antipsychotics, antihistamines, and anticancer agents.[2] The synthesis of these compounds, particularly on an industrial scale, necessitates methodologies that are not only efficient and high-yielding but also inherently safe and scalable.[6]

Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering precise control over reaction parameters such as temperature, pressure, and residence time.[3][5][7] This level of control leads to improved product consistency, faster reaction rates, and often, higher yields compared to conventional batch processes.[3][4] Furthermore, the reduced reaction volumes in flow reactors significantly enhance safety, especially when dealing with hazardous reagents or exothermic reactions.[3][6]

Key Advantages of Flow Chemistry for Piperazine Derivative Synthesis:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous materials and controlling exothermic reactions.[3][6]

  • Improved Efficiency and Speed: Continuous processing reduces downtime and accelerates reaction kinetics, leading to higher throughput.[4][5]

  • Precise Process Control: Tight control over reaction parameters ensures high reproducibility and product quality, crucial for regulatory compliance.[4][6][7]

  • Seamless Scalability: Scaling up production from the lab to manufacturing is more straightforward, often eliminating the need for extensive re-validation of the process.[3][4]

  • Sustainability: Flow chemistry often leads to reduced solvent and energy consumption, aligning with the principles of green chemistry.[5]

Core Synthetic Strategies in Flow

Several key synthetic transformations for the construction of piperazine derivatives have been successfully adapted to continuous flow processes. This section will detail the protocols for some of the most robust and widely applicable methods.

N-Arylation of Piperazines via Buchwald-Hartwig Amination in Flow

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, essential for the synthesis of N-arylpiperazines.[8][9] However, in batch production, challenges such as catalyst deactivation and the handling of solid byproducts can arise. Flow chemistry offers elegant solutions to these issues.[10]

Causality Behind the Flow Approach:

The primary challenge in translating Buchwald-Hartwig reactions to flow is the formation of insoluble salt byproducts, which can lead to reactor clogging.[10] Utilizing a reactor with good mixing characteristics and careful control of solvent and base can mitigate this. The continuous nature of flow allows for the steady removal of product and byproduct, preventing accumulation and potential side reactions.

Experimental Workflow for Buchwald-Hartwig Amination in Flow:

Buchwald_Hartwig_Flow reagent1 Aryl Halide & N-Methylpiperazine in Toluene pump1 Syringe Pump A reagent1->pump1 reagent2 Potassium tert-amylate (25 wt% in Toluene) pump2 Syringe Pump B reagent2->pump2 catalyst Pd-NHC Catalyst pump3 Syringe Pump C catalyst->pump3 mixer T-Mixer pump1->mixer pump2->mixer pump3->mixer reactor Heated Coil Reactor (e.g., 100 °C) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for a continuous flow Buchwald-Hartwig amination.

Protocol: Continuous Flow Synthesis of an N-Arylpiperazine [10][11]

Materials:

  • Aryl bromide (1 equivalent)

  • N-methylpiperazine (1 equivalent)

  • Potassium tert-amylate (1.5 equivalents, 25 wt% solution in toluene)

  • Pd-NHC (Palladium-N-Heterocyclic Carbene) catalyst (0.5 mol%)

  • Anhydrous toluene (solvent)

Equipment:

  • Three syringe pumps

  • T-mixer

  • Coil reactor (e.g., PFA tubing) immersed in a heated oil bath

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Prepare the Reagent Solutions:

    • Solution A: Dissolve the aryl bromide and N-methylpiperazine in anhydrous toluene.

    • Solution B: Use the commercially available 25 wt% solution of potassium tert-amylate in toluene.

    • Solution C: Dissolve the Pd-NHC catalyst in anhydrous toluene.

  • System Setup:

    • Connect the outlets of the three syringe pumps to a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the coil reactor.

    • Place the coil reactor in a pre-heated oil bath (e.g., 100 °C).

    • Connect the outlet of the reactor to a back pressure regulator (e.g., set to 10 bar) and then to a collection vessel.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. For example, to achieve the specified molar ratios, the flow rates would be adjusted accordingly.

    • Commence pumping all three solutions simultaneously into the reactor.

    • Allow the system to reach a steady state before collecting the product. The insoluble potassium bromide salt will be carried through the reactor with the product stream.

  • Work-up and Analysis:

    • The collected reaction mixture can be worked up by quenching with water, separating the organic layer, and purifying by standard methods (e.g., chromatography) to isolate the desired N-arylpiperazine.

    • Analyze the product by HPLC, GC-MS, and NMR to determine conversion and purity.

ParameterValueReference
Substrate Concentration 0.23 M (in reactor)[10]
Base Potassium tert-amylate[10]
Catalyst Pd-NHC[10]
Temperature 100 °C[10]
Residence Time Dependent on reactor volume and flow rate
Reductive Amination in Continuous Flow

Reductive amination is a versatile method for synthesizing N-alkylated piperazines from a carbonyl compound and a piperazine.[12] Performing this reaction in a continuous flow setup, often utilizing a packed-bed reactor with a heterogeneous catalyst, offers significant advantages in terms of safety (handling of hydrogen) and catalyst reusability.[13]

Causality Behind the Flow Approach:

The use of a packed-bed reactor containing a heterogeneous catalyst (e.g., Pt/C) simplifies the reaction work-up, as the catalyst is retained within the reactor.[13] This is particularly advantageous for catalytic hydrogenations, where handling pyrophoric catalysts in batch can be hazardous. Flow systems allow for precise control of hydrogen pressure and temperature, leading to high selectivity and conversion.[13]

Experimental Workflow for Continuous Flow Reductive Amination:

Reductive_Amination_Flow reagents Aldehyde & Piperazine in Solvent pump HPLC Pump reagents->pump reactor Packed-Bed Reactor (e.g., H-Cube®) with Pt/C Catalyst pump->reactor h2_source H₂ Source h2_source->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for a continuous flow reductive amination using a packed-bed reactor.

Protocol: Synthesis of a Piperazine Derivative via Reductive Amination [13]

Materials:

  • Aldehyde intermediate (1 equivalent)

  • 2,3-dichlorophenylpiperazine (1 equivalent)

  • Solvent (e.g., methanol or THF)

  • 5% Platinum on carbon (Pt/C) catalyst

Equipment:

  • HPLC pump

  • Packed-bed hydrogenation reactor (e.g., H-Cube®) pre-packed with 5% Pt/C

  • Hydrogen source

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Prepare the Reagent Solution:

    • Dissolve the aldehyde intermediate and the piperazine derivative in the chosen solvent.

  • System Setup:

    • Ensure the packed-bed reactor is properly conditioned and filled with the 5% Pt/C catalyst.

    • Connect the HPLC pump to the inlet of the reactor.

    • Connect the hydrogen source to the reactor as per the manufacturer's instructions.

    • Connect the outlet of the reactor to a back pressure regulator and then to a collection vessel.

  • Reaction Execution:

    • Set the desired temperature (e.g., 80 °C) and hydrogen pressure (e.g., 50 bar) on the flow hydrogenator.

    • Pump the premixed solution of the aldehyde and piperazine through the heated catalyst bed at a specific flow rate (e.g., 0.5 mL/min) to control the residence time.

    • The reaction occurs as the solution passes through the catalyst bed in the presence of hydrogen.

  • Work-up and Analysis:

    • The product solution is collected from the outlet. The solvent can be removed under reduced pressure to yield the crude product.

    • Purification, if necessary, can be performed using standard techniques.

    • Confirm the structure and purity of the product using analytical methods such as NMR and LC-MS.

ParameterValueReference
Catalyst 5% Pt/C[13]
Temperature 80 °C[13]
Pressure Up to 50 bar[13]
Flow Rate 0.5 mL/min[13]
Visible-Light-Promoted Synthesis of 2-Substituted Piperazines

Photoredox catalysis has opened new avenues for mild and selective chemical transformations. A visible-light-driven CarboxyLic Amine Protocol (CLAP) has been developed for the synthesis of 2-substituted piperazines, which can be efficiently translated to a continuous flow setup.[14][15]

Causality Behind the Flow Approach:

Flow chemistry is particularly well-suited for photochemical reactions. The small path length of microreactors ensures uniform irradiation of the reaction mixture, which is often difficult to achieve in larger batch reactors. This leads to more efficient and reproducible reactions.

Experimental Workflow for Photoredox Piperazine Synthesis in Flow:

Photoredox_Flow reagents Glycine-based Diamine, Aldehyde, & Photocatalyst in Solvent pump Syringe Pump reagents->pump reactor Photochemical Reactor (e.g., FEP tubing wrapped around a light source) pump->reactor bpr Back Pressure Regulator reactor->bpr light_source Visible Light Source (e.g., Blue LEDs) light_source->reactor collection Product Collection bpr->collection

Caption: Workflow for a continuous flow photoredox synthesis of 2-substituted piperazines.

Protocol: Visible-Light-Driven Synthesis of a 2-Substituted Piperazine [14]

Materials:

  • Glycine-based diamine

  • Aldehyde (aryl, heteroaryl, or alkyl)

  • Photocatalyst (e.g., [Ir(ppy)₂(dtbpy)]PF₆ or 4CzIPN)

  • Solvent (e.g., acetonitrile)

Equipment:

  • Syringe pump

  • Photochemical flow reactor (e.g., FEP tubing coiled around a light source)

  • Visible light source (e.g., blue LEDs)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Prepare the Reagent Solution:

    • In a single flask, dissolve the glycine-based diamine, the aldehyde, and the photocatalyst in the chosen solvent. Degas the solution to remove oxygen.

  • System Setup:

    • Wrap the FEP tubing of the photochemical reactor around the light source to ensure maximum light exposure.

    • Connect the syringe pump to the inlet of the reactor.

    • Connect the outlet of the reactor to a back pressure regulator and then to the collection vessel.

  • Reaction Execution:

    • Turn on the visible light source.

    • Pump the reagent solution through the irradiated reactor at a flow rate that provides the optimal residence time for the reaction to go to completion.

  • Work-up and Analysis:

    • The product stream is collected.

    • The solvent is evaporated, and the crude product can be purified by column chromatography.

    • Characterize the 2-substituted piperazine product using standard analytical techniques.

ParameterValueReference
Catalyst [Ir(ppy)₂(dtbpy)]PF₆ or 4CzIPN[14]
Light Source Visible light (e.g., blue LEDs)[14]
Reaction Mode Continuous flow[1][14]

Conclusion

The transition from batch to continuous flow manufacturing represents a significant advancement in the synthesis of piperazine derivatives for the pharmaceutical industry.[5][7] The methods outlined in this application note demonstrate the versatility and power of flow chemistry to enhance safety, improve efficiency, and provide a scalable platform for producing these vital molecular scaffolds. By embracing these technologies, researchers and drug development professionals can accelerate the discovery and production of new medicines.

References

  • SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
  • Syrris. Flow Chemistry in the Pharmaceutical Industry.
  • Taylor & Francis Online. Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry.
  • Asynt. (2023, January 12). What Role Does Flow Chemistry Play in API Manufacturing?.
  • ResearchGate. The advantages of flow chemistry for the pharmaceutical industry.
  • MDPI.
  • Reaction Chemistry & Engineering (RSC Publishing). Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin.
  • ResearchGate. Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin | Request PDF.
  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF.
  • ACS Publications. (2020, June 23). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions | Organic Letters.
  • Reaction Chemistry & Engineering (RSC Publishing). (2015, November 23).
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (2021, October 8).
  • SciSpace. (2015, November 23).
  • PMC - NIH. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • Organic Chemistry Portal. Piperazine synthesis.
  • Dalton Transactions (RSC Publishing).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(Furan-2-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Furan-2-yl)piperazine

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This molecule is a valuable building block in medicinal chemistry, and its successful synthesis is critical for many drug discovery programs. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from our extensive field experience. We aim to not only provide step-by-step instructions but also to explain the underlying chemical principles, empowering you to optimize your reaction conditions effectively.

Part 1: Synthetic Strategy & Core Challenges

The synthesis of mono-substituted piperazines like this compound presents a primary challenge: achieving selective N-functionalization. Direct acylation of piperazine often leads to a mixture of mono- and di-acylated products, complicating purification and reducing the yield of the desired compound.[1] Therefore, a protection-based strategy is the most robust and commonly employed method in the field.

Below is a workflow diagram illustrating the two primary synthetic pathways.

G Figure 1. Primary Synthetic Pathways cluster_0 Route A: Direct Acylation (Lower Selectivity) cluster_1 Route B: Protected Intermediate (Recommended) A1 Piperazine A3 Mixed Products: - Mono-acylated (Target) - Di-acylated (By-product) - Unreacted Piperazine A1->A3 1 eq. A2 Furoyl Chloride A2->A3 1 eq. A4 Difficult Purification (Column Chromatography / Crystallization) A3->A4 B1 Piperazine B3 N-Boc-Piperazine B1->B3 B2 Boc₂O B2->B3 B5 N-Boc-1-(furan-2-carbonyl)piperazine B3->B5 B4 Furoic Acid + Coupling Agent (e.g., HATU, EDC) B4->B5 B6 Acidic Deprotection (e.g., TFA, HCl in Dioxane) B5->B6 B7 This compound (High Purity) B6->B7

Caption: Comparison of direct vs. protected synthesis routes.

Part 2: Frequently Asked Questions (FAQs)

Section A: Starting Materials & Protection Strategy

Question 1: Why is N-Boc-piperazine recommended over direct acylation of piperazine?

Answer: The use of a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), is the cornerstone of a reliable synthesis. The Boc (tert-butoxycarbonyl) group renders one of the two nitrogen atoms unreactive to acylation conditions by decreasing its nucleophilicity. This strategy effectively prevents the formation of the 1,4-di-(furan-2-carbonyl)piperazine by-product, which is often difficult to separate from the desired mono-acylated product.[1] This multi-step approach, involving protection, coupling, and deprotection, consistently provides higher purity and more predictable yields.

Question 2: What are the optimal conditions for the Boc protection of piperazine?

Answer: The Boc protection of piperazine is a robust reaction that can be achieved under mild conditions with high yields. The most common reagent is di-tert-butyl dicarbonate (Boc₂O).[2]

ParameterRecommended ConditionRationale
Reagents Piperazine, Di-tert-butyl dicarbonate (Boc₂O)Boc₂O is a stable, commercially available, and highly effective reagent for Boc protection.
Stoichiometry ~1.1 equivalents of Boc₂O per equivalent of piperazineA slight excess of Boc₂O ensures complete mono-protection without significant di-protection.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture (e.g., Dioxane/Water)These solvents offer good solubility for both piperazine and Boc₂O.
Base Typically not required, but a mild base like NaHCO₃ or triethylamine (TEA) can be used.Piperazine itself is basic enough to facilitate the reaction.
Temperature 0°C to Room TemperatureThe reaction is exothermic; starting at 0°C helps control the reaction rate. It can then be allowed to warm to room temperature for completion.
Section B: Coupling Reaction

Question 3: What are the best coupling agents for attaching furoic acid to N-Boc-piperazine?

Answer: The formation of the amide bond between furoic acid and N-Boc-piperazine is an acid-amine coupling reaction. Several modern coupling agents are highly effective.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice due to its high efficiency, fast reaction times, and minimal side reactions. It is typically used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole): A classic and cost-effective combination that reliably forms the amide bond. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.

  • Furoyl Chloride: Alternatively, furoic acid can be converted to the more reactive furoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with N-Boc-piperazine, often in the presence of a base like triethylamine to neutralize the HCl by-product.[3]

Question 4: My coupling reaction is not going to completion. How can I troubleshoot this?

Answer: Incomplete coupling is a common issue. Here is a logical troubleshooting workflow:

G start Problem: Incomplete Coupling Reaction cause1 Cause 1: Reagent Quality Moisture in reagents or solvents can deactivate coupling agents. Furoic acid may have low purity. start->cause1 cause2 Cause 2: Stoichiometry Insufficient coupling agent or base. Incorrect ratio of acid to amine. start->cause2 cause3 Cause 3: Reaction Conditions Temperature too low. Reaction time too short. start->cause3 solution1 Solution: - Use freshly opened or anhydrous solvents/reagents. - Dry reagents (e.g., furoic acid) under vacuum before use. - Confirm purity of starting materials via NMR/LC-MS. cause1->solution1 solution2 Solution: - Use a slight excess (1.1-1.2 eq) of the carboxylic acid and coupling agent. - Use at least 2 equivalents of base (e.g., DIPEA) to neutralize acid and salt formation. cause2->solution2 solution3 Solution: - Ensure reaction is stirred at room temperature. - Monitor reaction progress via TLC or LC-MS over 2-12 hours until the limiting reagent is consumed. cause3->solution3

Caption: Troubleshooting workflow for incomplete coupling reactions.

Section C: Deprotection & Purification

Question 5: What is the most reliable method for Boc deprotection, and what are the common pitfalls?

Answer: Boc deprotection is achieved under acidic conditions.[4] The two most common and reliable methods are:

  • Trifluoroacetic Acid (TFA): Typically used in a 20-50% solution in an inert solvent like dichloromethane (DCM). The reaction is usually fast (30 minutes to 2 hours) at room temperature.[2] A major pitfall is the difficulty in removing residual TFA, which can form a salt with the product. An aqueous basic work-up (e.g., with NaHCO₃ or NaOH) is required to neutralize the acid and liberate the free amine.

  • 4M HCl in 1,4-Dioxane: This is often considered a "cleaner" method. The HCl salt of the product often precipitates directly from the reaction mixture, which can then be collected by filtration.[5] The reaction may require gentle heating (e.g., 40-50°C) to go to completion. The primary advantage is that the solvent and excess HCl can be removed under reduced pressure, simplifying purification.

Common Pitfall: Incomplete deprotection. If TLC or LC-MS analysis shows remaining Boc-protected material, extend the reaction time or increase the temperature slightly. Ensure your acid reagent is not old or degraded.[5]

Question 6: My final product is an oil/gum and is difficult to purify. What should I do?

Answer: The free base of this compound can be a low-melting solid or a thick oil, which can make handling and purification challenging.[6]

  • Purification Strategy 1: Column Chromatography: This is the most direct method. Use a silica gel column with a gradient elution system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH). Adding a small amount of triethylamine or ammonium hydroxide (~1%) to the mobile phase can prevent the product from streaking on the column by keeping it in its free base form.

  • Purification Strategy 2: Salt Formation: If chromatography is difficult, consider converting the crude product to its hydrochloride salt.[7] Dissolve the crude material in a suitable solvent like ethyl acetate or diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in dioxane. The hydrochloride salt is typically a stable, crystalline solid that will precipitate and can be easily collected by filtration and washed with fresh solvent. This process often yields a product of very high purity.[7]

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-(furan-2-carbonyl)piperazine
  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add furoic acid (1.0 eq), HATU (1.1 eq), and anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 10-15 minutes.

  • Amine Addition: Add N-Boc-piperazine (1.05 eq) to the flask, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the N-Boc-piperazine is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Deprotection to Yield this compound Hydrochloride
  • Dissolution: Dissolve the crude N-Boc-1-(furan-2-carbonyl)piperazine (1.0 eq) from the previous step in a minimal amount of 1,4-dioxane or ethyl acetate.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (4-5 eq).

  • Reaction & Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Drying: Dry the solid under high vacuum to yield the final product, this compound hydrochloride, as a stable white solid.

References

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Research Journal of Pharmacy and Technology. [Link]
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]
  • The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. (2013). International Journal of Organic Chemistry. [Link]
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2022). Inorganica Chimica Acta. [Link]
  • Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com. [Link]
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). Journal of the Chilean Chemical Society. [Link]
  • PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. (1976).
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.).
  • furan-2-yl-piperazin-1-ylmethanone. (n.d.). ChemSrc. [Link]
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Molecules. [Link]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes. [Link]
  • Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[9][10]thiazole. (n.d.). Synfacts. [Link]
  • Synthesis, conformation and equilibrium study of new piperazine and azamacrocyclic ligands with N-(tetrahydrofuran-2on-3-yl) and N-[(carboxy)(2-hydroxyethyl)methyl] pendant arms. (2001).
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2020).
  • Purification of piperazine. (1959).
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2023).

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Technical Support Center: Synthesis of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(Furan-2-yl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help you overcome low yields and other synthetic hurdles.

The piperazine moiety is a cornerstone in medicinal chemistry, and C2-substituted piperazines like this compound are valuable scaffolds in drug discovery.[1][2][3] However, their synthesis can be challenging, often plagued by issues of low yield, complex purification, and unwanted side reactions.[4][5] This guide provides practical, field-proven insights to optimize your synthetic route.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low yield in the direct C-H functionalization/arylation of N-Boc-piperazine with a furan derivative.

Question: My photoredox-catalyzed C-H arylation of N-Boc-piperazine with 2-substituted furan is giving very low yields of the desired 2-(Furan-2-yl)-N'-Boc-piperazine. What are the likely causes and how can I improve the conversion?

Answer: Low yields in photoredox-catalyzed C-H functionalization of piperazines can stem from several factors related to the catalyst, reagents, or reaction conditions.[2][4] The reaction involves the generation of a key α-amino radical intermediate, and the efficiency of this process is paramount.[2]

Possible Causes & Solutions:

  • Catalyst Inactivity or Degradation: The photocatalyst (e.g., an Iridium or Ruthenium complex) is sensitive to oxygen and moisture. Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) and that all solvents and reagents are anhydrous.[6]

  • Suboptimal Light Source: The reaction requires a specific wavelength of light to excite the photocatalyst. Verify that your light source (e.g., blue LEDs) is emitting at the correct wavelength and has sufficient intensity.

  • Incorrect Base: The base plays a crucial role in the deprotonation step to form the α-amino radical.[2] The choice of base can be critical. If you are using a weaker base, consider switching to a stronger, non-nucleophilic base.

  • Furan Derivative Reactivity: The electronic properties of the furan coupling partner can influence the reaction rate. Electron-withdrawing groups on the furan ring can sometimes hinder the reaction.

Issue 2: My direct α-lithiation of N-Boc piperazine followed by quenching with a 2-furyl electrophile is inefficient.

Question: I am attempting to synthesize 2-(Furan-2-yl)-N'-Boc-piperazine via direct α-lithiation of N-Boc-piperazine, but the yield is poor, and I see a lot of starting material. What can I do?

Answer: Direct α-lithiation of N-Boc-piperazine is a powerful but technically demanding method.[7][8] The presence of two nitrogen atoms in the piperazine ring can complicate the lithiation process compared to simpler systems like pyrrolidines or piperidines.[4][5]

Possible Causes & Solutions:

  • Incomplete Lithiation: The choice of organolithium reagent and conditions are critical. s-BuLi in the presence of a ligand like (-)-sparteine is often used.[2] Ensure your reagents are fresh and the temperature is strictly controlled (typically -78 °C).

  • Poor Electrophile Reactivity: The furan-based electrophile (e.g., 2-furaldehyde or a 2-furyl halide) might not be reactive enough.

  • Transmetallation Issues: In some cases, transmetallation to a copper species after lithiation is necessary to achieve good yields with certain electrophiles.[7] This involves adding a copper(I) salt like CuCN to the lithiated intermediate before adding the electrophile.

Issue 3: Significant byproduct formation during the acidic deprotection of N-Boc-2-(furan-2-yl)piperazine.

Question: When I try to remove the Boc group from N-Boc-2-(furan-2-yl)piperazine using TFA in DCM, I get a low yield of the desired product along with several unidentified byproducts. How can I achieve a cleaner deprotection?

Answer: Acid-catalyzed deprotection of Boc groups is common, but it generates a reactive tert-butyl cation intermediate.[9] This carbocation can lead to unwanted side reactions, especially with electron-rich or sensitive functional groups.[9][10]

Possible Causes & Solutions:

  • t-Butylation of the Product: The tert-butyl cation can alkylate the furan ring or the free nitrogen of the piperazine product, leading to byproducts.[9][10]

    • Solution: Employ a scavenger. Scavengers are nucleophilic compounds that trap the tert-butyl cation.[9] Common scavengers include triethylsilane (TES), anisole, or thioanisole. Add 5-10 equivalents of a scavenger to your reaction mixture.

  • Acid-Sensitivity of the Furan Ring: The furan ring can be sensitive to strong acidic conditions, potentially leading to degradation or polymerization.

    • Solution: Use milder acidic conditions. Instead of neat TFA, try a 20-50% solution of TFA in DCM.[9] Alternatively, a 4M solution of HCl in 1,4-dioxane is a common and often milder alternative that can provide the product as a hydrochloride salt, which is often easier to handle and purify.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, scalable synthetic route for this compound?

A1: A robust and frequently employed strategy involves a two-step sequence:

  • Reductive Amination: Reacting a suitable protected ethylenediamine derivative with 2-furaldehyde to form an imine, which is then reduced and cyclized.

  • Deprotection: Removal of the protecting groups to yield the final product.

Alternatively, a reductive amination of 2-furaldehyde with piperazine can be performed, though controlling the stoichiometry to avoid di-substitution can be challenging.[12][13]

Q2: How can I best monitor the progress of my synthesis?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of starting materials, intermediates, and products, which is invaluable for identifying byproducts.

Q3: What are the best practices for purifying the final this compound product?

A3: The free base of this compound can be challenging to purify by standard silica gel chromatography due to its basicity, which can cause streaking.[6]

  • Acid-Base Extraction: A common purification technique is to perform an acid-base workup. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine, moving it to the aqueous layer. The aqueous layer is then basified, and the free base is extracted back into an organic solvent.[6]

  • Modified Column Chromatography: If chromatography is necessary, consider using a silica gel column treated with a small amount of a base like triethylamine or ammonium hydroxide in the eluent to minimize streaking.[6]

  • Crystallization: If the product is a solid, crystallization of the free base or a salt (e.g., hydrochloride) can be a highly effective purification method.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(furan-2-yl)piperazine via Photoredox Catalysis

This protocol is adapted from methodologies for C-H functionalization of N-heterocycles.[2]

Materials:

  • N-Boc-piperazine

  • 2-Bromofuran

  • [Ir(ppy)₂(dtbpy)]PF₆ (or similar photocatalyst)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile or DMSO

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-piperazine (1.0 eq), 2-bromofuran (1.5 eq), the photocatalyst (1-2 mol%), and Cs₂CO₃ (2.0 eq).

  • Seal the vessel and degas the solvent (e.g., acetonitrile or DMSO) before adding it to the reaction mixture under an inert atmosphere.

  • Irradiate the stirred reaction mixture with blue LEDs at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Protocol 2: Boc Deprotection with Scavenger

This protocol is designed to minimize byproduct formation during deprotection.[9]

Materials:

  • N-Boc-2-(furan-2-yl)piperazine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES)

Procedure:

  • Dissolve N-Boc-2-(furan-2-yl)piperazine (1.0 eq) in DCM.

  • Add triethylsilane (5.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 50% TFA in DCM (a sufficient amount to ensure complete reaction).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Perform an acid-base workup to isolate the pure product.

Data & Visualization

Table 1: Comparison of Deprotection Conditions
ConditionTypical YieldKey ConsiderationsReference
50% TFA in DCM, no scavenger40-60%High risk of t-butylation byproducts.[9]
50% TFA in DCM, with TES scavenger80-95%Cleaner reaction, minimizes side products.[9]
4M HCl in 1,4-Dioxane85-98%Yields the hydrochloride salt, often a crystalline solid.[9][11]
Diagrams

Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Protected N-Boc-2-(furan-2-yl)piperazine Protonation Protonated Intermediate Boc_Protected->Protonation + H+ (TFA) Carbocation tert-Butyl Cation Protonation->Carbocation Cleavage Product This compound Protonation->Product Byproduct Alkylated Byproduct Carbocation->Byproduct + Nucleophile (Product/Furan) Trapped_Cation Trapped Cation Carbocation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TES) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and the role of scavengers.

Troubleshooting_Workflow cluster_CH C-H Functionalization Issues cluster_Deprotection Deprotection Issues Start Low Yield in Synthesis Step1 Identify Reaction Step: C-H Functionalization or Deprotection? Start->Step1 CH_Check Check Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvents? - Light Source OK? Step1->CH_Check C-H Func. Dep_Check Analyze Byproducts: - LC-MS shows +56 amu peaks? Step1->Dep_Check Deprotection CH_Optimize Optimize: - Screen Bases - Vary Catalyst Loading - Consider Transmetallation (for Lithiation) CH_Check->CH_Optimize End Successful Synthesis CH_Optimize->End Improved Yield Dep_Optimize Optimize: - Add Scavenger (TES) - Use Milder Acid (HCl/Dioxane) - Lower Temperature Dep_Check->Dep_Optimize Dep_Optimize->End Improved Yield

Caption: Troubleshooting workflow for low product yield.

References

  • Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(15), 2641-2644. [Link]
  • ResearchGate (n.d.). Assembly of 2-substituted piperazines. [Link]
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]
  • Berkheij, M., et al. (2005).
  • MDPI (2021).
  • ResearchGate (2019).
  • PubMed (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 736-748. [Link]
  • ResearchGate (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
  • National Institutes of Health (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 736-748. [Link]
  • Wikipedia (n.d.). Piperazine. [Link]
  • PubMed (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. Molecules, 29(1), 3. [Link]
  • MDPI (2020). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
  • Revue Roumaine de Chimie (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 37-43. [Link]
  • Thieme (n.d.). Recent Advances in Piperazine Synthesis. Thieme E-Books & E-Journals. [Link]
  • Organic Chemistry Portal (n.d.). Synthesis of piperazines. [Link]
  • National Institutes of Health (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 3. [Link]
  • International Journal of Pharmaceutical Sciences and Research (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. IJPSR, 4(11), 4349-4353. [Link]
  • MDPI (2021).
  • National Institutes of Health (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6667. [Link]
  • ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. [Link]
  • MDPI (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.
  • ResearchGate (n.d.).
  • National Institutes of Health (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]
  • PrepChem (n.d.). Synthesis of N-(2-Furoyl)piperazine. [Link]
  • International Journal of Pharmacy and Technology (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. IJPTech, 10(1), 38-45. [Link]
  • Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Sources

Technical Support Center: Purification of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Furan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step protocols and the scientific rationale behind them.

Issue 1: Co-elution of Starting Materials and Byproducts during Column Chromatography

Question: I'm performing column chromatography to purify this compound, but I'm observing significant co-elution with unreacted starting materials and other impurities. How can I improve my separation?

Answer: Co-elution is a frequent challenge, often stemming from suboptimal selection of the stationary and mobile phases. The polarity of this compound is influenced by both the basic piperazine ring and the moderately polar furan ring.

Underlying Causes & Solutions
  • Inappropriate Solvent System: The polarity of the eluent may not be suitable to achieve differential migration of your target compound and impurities on the silica gel.

  • Column Overloading: Exceeding the binding capacity of the stationary phase leads to poor separation.

  • Improper Column Packing: Channels or cracks in the silica gel bed can cause the sample to travel unevenly down the column.

Workflow for Optimizing Column Chromatography

Caption: Workflow for optimizing column chromatography.

Detailed Protocol: Optimizing Column Chromatography
  • Thin-Layer Chromatography (TLC) Analysis:

    • Before committing to a large-scale column, screen various solvent systems using TLC.

    • A good solvent system will show clear separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

    • Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol. A gradient of hexanes:ethyl acetate is often effective.[1]

  • Column Preparation:

    • Use a slurry packing method to ensure a homogenous and dense stationary phase bed. This minimizes channeling.

    • The amount of silica gel should be 50-100 times the weight of your crude sample for effective separation.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Dry loading often provides better resolution than direct liquid injection, especially for less soluble compounds.[1]

  • Elution:

    • Begin with a less polar solvent mixture to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase to elute your product. A step or linear gradient can be employed.

    • Collect small fractions and analyze them by TLC to identify those containing the pure product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds, providing a good balance of surface area and flow rate.[2]
Mobile Phase (Initial) Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1)Start with a less polar mixture to remove non-polar impurities first.[1]
Mobile Phase (Gradient) Gradually increase Ethyl Acetate concentrationA gradient helps to resolve compounds with similar polarities.
Sample Loading Dry loading on Celite or silica gelPrevents band broadening and improves separation efficiency.[1]
Issue 2: Difficulty in Achieving High Purity by Crystallization

Question: I've tried to purify this compound by crystallization, but the yield is low and the purity is not significantly improved. What am I doing wrong?

Answer: Crystallization is a powerful purification technique, but its success is highly dependent on solvent selection and the presence of impurities that can inhibit crystal growth.

Underlying Causes & Solutions
  • Inappropriate Crystallization Solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Presence of "Oiling Out": The compound may separate as a liquid phase instead of forming crystals, which traps impurities.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or precipitation instead of crystallization.

Workflow for Optimizing Crystallization

Caption: Workflow for optimizing crystallization.

Detailed Protocol: Optimizing Crystallization
  • Solvent Selection:

    • Test the solubility of your crude product in a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene).

    • A good single solvent will have high solubility at its boiling point and low solubility at 0-4 °C.

    • Alternatively, a two-solvent system can be used. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent in which the compound is insoluble until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Crystallization Process:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

Solvent System Characteristics Application Notes
Single Solvent (e.g., Isopropanol) Good for compounds with a moderate polarity range.Often a good starting point for piperazine derivatives.
Two-Solvent (e.g., Toluene/Heptane) Provides fine control over solubility.Dissolve in hot toluene, add heptane until cloudy, then cool.
Issue 3: Chiral Separation of Enantiomers

Question: My synthesis of this compound results in a racemic mixture. What are the recommended methods for chiral separation?

Answer: The separation of enantiomers is a critical step if a specific stereoisomer is required, as is often the case in drug development.[3] Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.

Underlying Principles

Enantiomers have identical physical properties in an achiral environment, making their separation challenging. Chiral separation techniques introduce a chiral environment that allows for differential interaction with each enantiomer.[4]

Recommended Technique: Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and thus separation.

Detailed Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often successful for separating a wide range of chiral compounds.[5]

    • Cyclodextrin-based stationary phases can also be effective for the separation of furan derivatives.[6]

  • Mobile Phase Selection:

    • For polysaccharide-based columns, normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) modes can be used.

    • The addition of small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and resolution.

  • Method Optimization:

    • Vary the mobile phase composition and flow rate to optimize the separation (resolution) and analysis time.

    • Temperature can also be a critical parameter affecting chiral recognition.[7]

Parameter Recommendation Rationale
Chiral Stationary Phase Derivatized cellulose or amyloseBroad applicability for a wide range of chiral molecules.[5]
Mobile Phase (Normal Phase) Hexane/Isopropanol with 0.1% DEADEA helps to improve the peak shape of basic compounds like piperazines.
Mobile Phase (Reversed Phase) Acetonitrile/Water with 0.1% TFATFA can improve peak shape for basic compounds in reversed-phase.
Detection UV at a wavelength where the compound absorbs (e.g., 254 nm)Standard detection method for aromatic compounds.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., piperazine, 2-furoyl chloride), over-acylated byproducts like 1,4-bis(furan-2-carbonyl)piperazine, and residual solvents.[8][9] The specific impurity profile will depend on the synthetic route employed.

Q2: How can I monitor the purity of this compound during the purification process?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and the effectiveness of chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity information. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration.

Q3: My purified this compound is a yellow oil, but I've seen it reported as a solid. How can I solidify it?

A3: The physical state can be dependent on residual solvents or minor impurities. If the compound is of high purity (as determined by HPLC or NMR), you can try the following to induce crystallization:

  • Trituration: Stirring the oil with a non-polar solvent in which it is insoluble (e.g., hexanes, pentane, or diethyl ether) can sometimes induce solidification.

  • Seed Crystals: If you have a small amount of solid material, adding a seed crystal to the oil can initiate crystallization.

  • High Vacuum: Removing all traces of solvent under high vacuum can sometimes lead to solidification.

Q4: What are the stability and storage considerations for this compound?

A4: Piperazine derivatives can be susceptible to oxidative and thermal degradation.[11][12][13][14] It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation. Phenyl piperazines, a related class of compounds, have shown degradation over time, especially when stored at room temperature.[15]

III. References

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Morante-Zarcero, S., & Sierra, I. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1089(1-2), 193-202.

  • Ahuja, S. (2011). Chiral Drug Separation. Comprehensive Chirality, 446–463.

  • Kasai, H. F., Tsubuki, M., Takahashi, K., Shirao, M., Matsumoto, Y., Honda, T., & Seyama, Y. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-134.

  • MOLBASE. (n.d.). This compound | 111760-37-3. Retrieved from [Link]

  • Raveendra, P., Sreenivas, N., & Kumar, P. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2011.

  • Freeman, S. A., Rayer, A., & Rochelle, G. T. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 1(1), 1189-1196.

  • Zhang, Y., Wu, G., & Zhang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(12), 3064-3086.

  • He, X., Li, J., Wang, L., Shen, J., & Wang, X. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(2), 1099-1106.

  • De Ruiter, J., & Noggle, F. T. (2011). Analytical Methods. In The Characterization of Piperazines.

  • Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • Tombe, R., & Matsubara, S. (2011). PREPARATION OF FURAN RING FROM 2-(OXIRAN-2-YL)-1-ALKYLETHANONE CATALYZED BY NAFION SAC-13. HETEROCYCLES, 83(10), 2355.

  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.

  • Raveendra, P., Sreenivas, N., & Kumar, P. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Li, Y., & Huang, D. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-949.

  • Voice, A. K. (2013). Thermal degradation of piperazine and its structural analogs. ResearchGate.

  • Google Patents. (n.d.). US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds. Retrieved from

  • Google Patents. (n.d.). DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. Retrieved from

  • PrepChem. (n.d.). Synthesis of N-(2-Furoyl)piperazine. Retrieved from [Link]

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 88–98.

  • Chen, Z., Wang, D., & Conway, W. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.

  • ResearchGate. (2017). Crystal structure of 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, C26H26FN3O3S - A saccharin dervative.

  • Einbu, A., & Grimstvedt, A. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from

  • Aleksandrov, A. A. (2021). Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[1][3]thiazole. Russian Journal of Organic Chemistry, 57(4), 664-667.

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Regiodivergent formal [4+2] Cycloaddition of Nitrosoarenes with Furanyl Cyclopropane derivatives as 4π Components.

  • National Institutes of Health. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.

Sources

Technical Support Center: Improving the Stability of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 2-(Furan-2-yl)piperazine. This molecule, which incorporates both a furan and a piperazine moiety, is a valuable building block in medicinal chemistry, often explored for its diverse pharmacological potential.[1][2] However, the unique combination of these two heterocyclic systems presents specific stability challenges that can impact experimental reproducibility, formulation development, and shelf-life. The furan ring is susceptible to oxidative cleavage, while the piperazine nitrogens can be sites for oxidation and pH-dependent reactions.[3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you not only with solutions but also with the underlying chemical principles and robust experimental protocols to diagnose and mitigate stability issues effectively.

Troubleshooting Guide & FAQs

Question 1: My solid sample of this compound has developed a yellow or dark brown color upon storage. What is causing this discoloration and is the material usable?

Short Answer: Discoloration typically indicates oxidative degradation, likely of the furan ring, and potentially photodecomposition. The material's purity is compromised, and it should be re-analyzed before use.

Detailed Explanation: The furan ring is an electron-rich heterocycle, making it susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal impurities. This process can lead to the formation of highly colored polymeric byproducts. The initial step often involves oxidative ring opening to form reactive 1,4-dicarbonyl species, which can then undergo further reactions.[3][4] Additionally, piperazine itself, while more stable, can darken when exposed to light.[6]

The combination of these factors means that discoloration is a strong indicator of chemical instability. Using a discolored sample without re-characterization can lead to inaccurate results in biological assays or synthetic reactions.

Recommended Actions:

  • Re-analyze the Sample: Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to determine the purity of the sample and identify any major degradants.

  • Purification: If the degradation is minor, consider re-purification by recrystallization or column chromatography.

  • Prevention: For future storage, implement the stringent storage conditions outlined in Question 3.

Question 2: I'm observing significant degradation of this compound in aqueous solutions, particularly under acidic or basic conditions for formulation or analysis. What are the likely degradation pathways?

Short Answer: The primary degradation pathways in aqueous media are pH-dependent. Acid-catalyzed hydrolysis can lead to furan ring opening, while both strongly acidic and basic conditions can affect the piperazine moiety.

Detailed Explanation:

  • Acidic Conditions: The furan ring, while aromatic, can undergo acid-catalyzed ring cleavage, especially at elevated temperatures. This pathway can lead to the formation of dicarbonyl compounds.[7]

  • Basic Conditions: While the furan ring is more stable under basic conditions, the piperazine nitrogens can be affected. The stability of the overall molecule may be compromised depending on the specific pH and buffer components.

  • Oxidation in Solution: The susceptibility to oxidation (discussed in Question 1) is often enhanced in solution, where catalysts or dissolved oxygen can more readily interact with the molecule. The piperazine nitrogens are also susceptible to oxidation, forming N-oxides.[5]

The diagram below illustrates the primary potential degradation pathways under stress conditions.

G cluster_main This compound cluster_products Degradation Products Compound This compound RingOpened 1,4-Dicarbonyl Species (from Furan Cleavage) Compound->RingOpened Acid Hydrolysis / Oxidative Cleavage NOxide Piperazine N-Oxide Compound->NOxide Oxidation (e.g., H₂O₂) Polymer Colored Polymers RingOpened->Polymer Further Condensation G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare Stock Solution (e.g., in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Ox Oxidation (3% H₂O₂, RT) Prep->Ox Expose Aliquots Therm Thermal (Solution, 80°C) Prep->Therm Expose Aliquots Photo Photolytic (ICH Q1B light exposure) Prep->Photo Expose Aliquots Quench Neutralize/Quench Reactions Acid->Quench Base->Quench Ox->Quench Therm->Quench Photo->Quench HPLC Analyze by HPLC-UV/MS Quench->HPLC Data Evaluate Peak Purity & Identify Degradants HPLC->Data

Sources

Technical Support Center: Crystallization of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-(Furan-2-yl)piperazine. The unique physicochemical properties stemming from its heterocyclic components—the basic piperazine ring and the aromatic furan moiety—present specific hurdles in obtaining a pure, crystalline solid. This document provides in-depth, experience-driven solutions to common experimental issues.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and general principles governing the crystallization of this compound.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: The behavior of this compound in crystallization is dictated by the combined characteristics of its two core moieties:

  • Piperazine Moiety: As a cyclic diamine, the piperazine ring imparts high polarity and basicity (piperazine's pKa values are ~5.3 and 9.7).[1] This makes the molecule highly soluble in polar solvents, prone to salt and hydrate formation, and susceptible to absorbing atmospheric water and carbon dioxide.[1][2] Its basic nature can also lead to strong interactions with acidic impurities or surfaces.

  • Furan Moiety: The furan ring adds aromatic character and can participate in π-π stacking interactions. However, furan itself can be an impurity in certain industrial processes and is known to negatively affect the productivity of some catalytic systems, suggesting that residual starting materials or furan-related byproducts could act as crystal growth inhibitors.[3]

The interplay between the polar, basic piperazine and the more lipophilic furan ring means that solvent selection is non-trivial and must be carefully balanced.

Q2: Why is solvent selection so critical for this compound?

A2: Solvent selection is the most critical parameter in crystallization. The ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at an elevated temperature but affording low solubility at room temperature or below to ensure high recovery. For this compound, the solvent must:

  • Match Polarity: Solvents like alcohols (isopropanol, ethanol) or acetates (ethyl acetate) are often good starting points. Highly polar solvents like water may lead to excessively high solubility, while non-polar solvents like hexanes may result in poor solubility even at high temperatures.[2][4]

  • Avoid Reactivity: The basic nitrogens of the piperazine ring can react with acidic solvents.

  • Minimize Solvate Formation: The compound may co-crystallize with solvent molecules to form solvates (or hydrates with water), which alters the solid-state properties. The formation of different polymorphic or pseudo-polymorphic structures is a known phenomenon for piperazine derivatives and is highly dependent on the solvent used.[5]

Q3: What is polymorphism, and should I be concerned about it?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[6] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, stability, and bioavailability. For piperazine derivatives, polymorphism is a significant consideration.[5] The presence of impurities, the choice of solvent, and the rate of cooling can all influence which polymorphic form crystallizes.[6] In a drug development context, controlling polymorphism is critical for ensuring batch-to-batch consistency and meeting regulatory requirements.

Q4: How can I definitively characterize the purity and form of my final crystalline product?

A4: A combination of analytical techniques is essential for comprehensive characterization:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for quantifying chemical purity and identifying any residual impurities.[7]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the molecule, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies characteristic functional groups.[8]

  • Solid-State Characterization: Powder X-Ray Diffraction (PXRD) is the definitive method for identifying the crystal form (polymorph). Differential Scanning Calorimetry (DSC) can be used to determine the melting point and detect phase transitions, further aiding in polymorph identification.

Troubleshooting Guide: Common Crystallization Issues

This guide provides a systematic approach to resolving specific experimental failures in a question-and-answer format.

Problem 1: Oiling Out or Complete Failure to Crystallize

Q: My reaction mixture becomes a thick, immiscible oil upon cooling, or it remains a clear solution with no crystal formation. What is happening and how can I induce crystallization?

A: This is a common problem indicating that the system is either too pure and lacking nucleation sites, too impure, or the supersaturation level is too high, favoring liquid-liquid phase separation (oiling out) over solid nucleation.

Possible Causes & Solutions:

  • Excessive Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the compound's concentration to exceed its solubility limit so rapidly that molecules don't have time to orient into an ordered crystal lattice.

    • Solution: Employ a slower, more controlled cooling ramp. Try cooling from the target temperature to ambient temperature over several hours, followed by further cooling in a refrigerator or ice bath. A patent for isolating anhydrous piperazine highlights the utility of cooling to 0-10°C.[9]

  • High Impurity Levels: Impurities can inhibit nucleation and growth by adsorbing to the surface of growing crystals or by forming a eutectic mixture, which has a lower melting/freezing point.[10][11]

    • Solution: Purify the crude material before crystallization using column chromatography or an acid/base extraction to remove non-basic or less-basic impurities.

  • Lack of Nucleation Sites: Spontaneous nucleation can be kinetically slow.

    • Solution (Seeding): If you have a previous batch of pure crystals, add a single, tiny crystal ("seed crystal") to the supersaturated solution to act as a template for growth.

    • Solution (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass provide energy and a surface for nucleation.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures.

    • Solution (Anti-Solvent Addition): Slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., heptane or diethyl ether) to the solution at the crystallization temperature until turbidity persists. This reduces the overall solubility and can induce crystallization.

Problem 2: Low Isolated Yield

Q: Crystallization occurred, but my final isolated mass is significantly lower than expected. How can I improve the product recovery?

A: Low yield typically points to significant product loss in the mother liquor or during the washing steps.

Possible Causes & Solutions:

  • High Solubility in Crystallization Solvent: The chosen solvent may not have a sufficiently steep solubility curve, leaving a large amount of product dissolved even at low temperatures.

    • Solution: Re-evaluate your solvent system. Refer to the solubility data table below. Consider using a binary solvent mixture to fine-tune the solubility profile.

  • Insufficient Cooling/Equilibration Time: The solution may not have reached its minimum solubility point.

    • Solution: Ensure the mixture is cooled to the lowest practical temperature (e.g., 0°C or -20°C) and held at that temperature for an extended period (2-12 hours) to allow for complete crystallization.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they have moderate solubility will dissolve a portion of the product.

    • Solution: Always wash the crystal cake with a minimal amount of ice-cold crystallization solvent or a suitable anti-solvent in which the product is known to be poorly soluble.

  • Presence of Impurities: Certain impurities can increase the solubility of the primary compound, leading to lower yields.[6]

    • Solution: As with oiling out, improving the purity of the starting material can significantly enhance recovery.

Problem 3: Product Purity is Unsatisfactory

Q: My crystalline product meets the structural requirements, but HPLC analysis shows unacceptable levels of impurities. How can I enhance purity?

A: Impurities can be trapped within the crystal lattice (inclusions) or adsorbed onto the crystal surface.[12] Effective purification requires dislodging these impurities.

Possible Causes & Solutions:

  • Surface Adsorption: Impurities present in the mother liquor can adhere to the crystal surfaces after filtration.

    • Solution (Thorough Washing): A diligent washing step with ice-cold solvent is crucial.

    • Solution (Reslurrying): Suspend the filtered crystals in a fresh portion of cold solvent, stir vigorously for a short period (15-30 minutes), and re-filter. This can be more effective than a simple wash.

  • Inclusion/Co-crystallization: Structurally similar impurities may be incorporated directly into the crystal lattice.[6] This is often the most difficult purity issue to resolve.

    • Solution (Recrystallization): The most powerful technique. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process. The lower concentration of impurities in the second crystallization makes their inclusion less likely.

    • Solution (Salt Formation): Leverage the basicity of the piperazine ring. Convert the free base to a salt (e.g., hydrochloride or diacetate) using an appropriate acid.[1] Often, the salt will have different solubility properties, allowing impurities to be washed away. The pure free base can then be regenerated by neutralization and extraction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.

G start Crystallization Experiment outcome Evaluate Outcome start->outcome success Pure Crystals, Good Yield outcome->success Success prob1 Problem: Oiling Out / No Crystals outcome->prob1 Failure prob2 Problem: Low Yield outcome->prob2 Failure prob3 Problem: Low Purity outcome->prob3 Failure sol1a Action: - Slow down cooling rate - Add seed crystals - Scratch flask prob1->sol1a Cause: Kinetics/Nucleation sol1b Action: - Change solvent - Use anti-solvent prob1->sol1b Cause: Thermodynamics/Solvent sol2 Action: - Cool to lower temp - Increase equilibration time - Use ice-cold wash solvent prob2->sol2 sol3 Action: - Perform recrystallization - Reslurry crystals - Purify via salt formation prob3->sol3

Caption: A logical workflow for troubleshooting crystallization issues.

Quantitative Data Summary

While specific solubility data for this compound is not widely published, the properties of piperazine itself provide a useful baseline for solvent selection.

SolventFormulaPolarityPiperazine SolubilitySuitability Notes
WaterH₂OHighFreely Soluble[2][4]Likely too soluble for high yield; risk of hydrate formation.[1]
EthanolC₂H₅OHHighSolubleGood starting point; allows for a decent temperature gradient.
IsopropanolC₃H₇OHMedium-HighSolubleOften provides a steeper solubility curve than ethanol.
Ethyl AcetateC₄H₈O₂MediumModerately SolubleGood for less polar derivatives; may require heating.
Diethyl Ether(C₂H₅)₂OLowPoorly Soluble[2][4]Potential anti-solvent.
Heptane/HexaneC₇H₁₆/C₆H₁₄LowInsolubleExcellent anti-solvents.
Experimental Protocol: Recrystallization of this compound

This protocol provides a generalized starting point for purification. The choice of solvent and specific volumes should be optimized for each case.

Objective: To purify crude this compound by cooling crystallization.

Materials:

  • Crude this compound

  • Candidate solvent (e.g., Isopropanol)

  • Anti-solvent (e.g., Heptane)

  • Erlenmeyer flask

  • Stir bar or boiling chips

  • Heating mantle or hot plate with oil bath

  • Buchner funnel and filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating: Gently heat the mixture with stirring. Continue to add small portions of isopropanol until the solid completely dissolves. Note: Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Equilibration: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold isopropanol, followed by a wash with cold heptane to displace the isopropanol and aid in drying.

  • Drying: Carefully transfer the crystalline solid to a watch glass or drying dish and dry under vacuum at a temperature well below the melting point until a constant weight is achieved.

References
  • ResearchGate. (2025). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Wikipedia. (n.d.). Piperazine.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • Analytical Methods. (n.d.). Analytical Methods. RSC Publishing.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF.
  • Google Patents. (n.d.). US2622084A - Isolation of piperazine.
  • MOLBASE. (n.d.). This compound|111760-37-3.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubChem. (n.d.). 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-.
  • Google Patents. (n.d.). US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds.
  • CCDC. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • NTU Journal of Pure Sciences. (2022).
  • MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein.
  • ResearchGate. (2017). Crystal structure of 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, C26H26FN3O3S - A saccharin dervative.
  • IJPPR. (2023).
  • Benchchem. (n.d.). An In-depth Technical Guide on the Crystal Structure Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole and Related Derivatives.
  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • RSC Publishing. (n.d.). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate).
  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PrepChem.com. (n.d.). Synthesis of N-(2-Furoyl)piperazine.
  • PMC - PubMed Central. (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties.
  • NIH. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.

Sources

Technical Support Center: Catalyst Selection for 2-(Furan-2-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Furan-2-yl)piperazine. This molecule is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for many drug discovery programs. The most common synthetic route involves the catalytic hydrogenation of 2-(Furan-2-yl)pyrazine. While seemingly straightforward, this transformation presents a significant chemoselectivity challenge: how to selectively reduce the pyrazine ring without affecting the sensitive furan moiety.

This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will explore the causality behind experimental choices to empower you to overcome common hurdles and achieve high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound via hydrogenation?

The core challenge is achieving selective hydrogenation of the pyrazine ring while preserving the furan ring. The furan ring is susceptible to two major side reactions under catalytic hydrogenation conditions:

  • Ring Hydrogenation: Saturation of the furan ring to form 2-(tetrahydrofuran-2-yl)piperazine.

  • Ring Opening (Hydrogenolysis): Cleavage of the C-O bonds in the furan ring, leading to various linear alcohol and diol byproducts.[1][2][3][4]

Q2: Which classes of catalysts are typically used for this transformation?

The most common heterogeneous catalysts are based on platinum-group metals and Raney Nickel. Each has distinct characteristics:

  • Palladium (Pd): Widely used but can be prone to causing furan ring opening, particularly at elevated temperatures.[1][3]

  • Rhodium (Rh): Often exhibits high activity for the hydrogenation of N-heteroarenes and can offer improved selectivity.[5][6]

  • Ruthenium (Ru): An effective catalyst for various hydrogenation and N-heterocycle synthesis reactions.[7][8]

  • Raney Nickel (Ni): A cost-effective and highly active catalyst, but its high activity can sometimes lead to over-hydrogenation or ring-opening if not carefully controlled.[9][10][11]

  • Platinum (Pt): Known for pyridine hydrogenation, but can also facilitate furan ring opening.[2][12]

Q3: How do reaction temperature and hydrogen pressure affect selectivity?

These are critical parameters for controlling selectivity.

  • Temperature: Lower temperatures kinetically favor the desired hydrogenation of the pyrazine ring and suppress the thermodynamically favored furan ring-opening pathway.[1][4]

  • Hydrogen Pressure: High hydrogen pressure can increase the rate of all hydrogenation reactions, potentially leading to over-reduction of the furan ring. It is a key factor in controlling the overall reaction selectivity.[1][4] Optimization is crucial to find a pressure that ensures a reasonable reaction rate without compromising the integrity of the furan ring.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Conversion of 2-(Furan-2-yl)pyrazine

Question: My hydrogenation reaction has stalled, showing low conversion of the starting material even after an extended period. What are the potential causes and solutions?

Answer: Low conversion is typically traced back to issues with the catalyst, reaction conditions, or reagents.

A. Catalyst Inactivity:

  • Cause: The catalyst may be deactivated from improper storage, handling, or poisoning. Many catalysts, especially Palladium on Carbon (Pd/C), are pyrophoric and must be handled under an inert atmosphere.[13] Contaminants in the solvent or on glassware (e.g., sulfur or halides) can poison the catalyst.

  • Solution:

    • Use Fresh Catalyst: Start with a fresh batch of catalyst from a reputable supplier.

    • Ensure Inert Handling: Use a glovebox or proper inert atmosphere techniques (e.g., nitrogen or argon blanket) when dispensing the catalyst.

    • Check Reagent Purity: Ensure the solvent is anhydrous and the starting material is free of potential catalyst poisons.

B. Suboptimal Reaction Conditions:

  • Cause: Insufficient hydrogen pressure or temperature can lead to slow reaction rates. The chosen solvent can also significantly impact catalyst activity and substrate solubility.

  • Solution:

    • Increase H₂ Pressure Systematically: Gradually increase the hydrogen pressure (e.g., from 50 psi to 100 psi) and monitor the reaction progress.

    • Modest Temperature Increase: If operating at room temperature, consider a slight increase (e.g., to 40-50 °C). Avoid high temperatures to prevent furan degradation.[1][4]

    • Solvent Screening: Solvents like methanol, ethanol, or ethyl acetate are commonly used. If solubility is an issue, consider alternatives like THF.

C. Poor Mass Transfer:

  • Cause: In a heterogeneous reaction, efficient mixing is required to ensure the substrate, gaseous hydrogen, and solid catalyst interact effectively.

  • Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction medium. For larger-scale reactions, ensure the reactor design provides adequate gas-liquid-solid mixing.

Issue 2: Significant Formation of Ring-Opened Byproducts

Question: My product mixture contains a high percentage of impurities that, based on mass spectrometry, appear to be from the hydrogenolysis of the furan ring. How can I prevent this?

Answer: Furan ring opening is the most critical side reaction to control. It is highly dependent on the catalyst choice and reaction temperature.

A. Catalyst Selection:

  • Cause: Palladium catalysts are particularly known to facilitate furan ring opening.[1][3] The reaction proceeds via initial hydrogenation of the furan ring, which weakens the C-O bonds and makes them susceptible to cleavage.[1][4]

  • Solution:

    • Switch to Rhodium: Rhodium-based catalysts, such as Rh/C or Rhodium on Alumina, are often more selective for the hydrogenation of N-heterocycles and can reduce the incidence of furan ring opening.[5][6]

    • Use a Modified or "Poisoned" Catalyst: While less common for this specific transformation, using a catalyst with reduced activity (e.g., Lindlar's catalyst) could potentially favor the more reactive pyrazine ring, though this may significantly slow the desired reaction.[13]

B. Temperature Control:

  • Cause: As established by DFT studies, ring opening is thermodynamically favored at higher temperatures, while furan ring saturation (to THF) is kinetically preferred at lower temperatures.[1][4]

  • Solution:

    • Run at Lower Temperatures: Conduct the reaction at or below room temperature (e.g., 15-25 °C). While this may increase the reaction time, it is the most effective way to preserve the furan ring.

    • Ensure Efficient Cooling: For exothermic reactions, ensure the reactor is equipped with adequate cooling to prevent temperature spikes.

Issue 3: Over-hydrogenation to 2-(Tetrahydrofuran-2-yl)piperazine

Question: Besides my desired product, I am also forming the fully saturated analog where the furan ring is reduced to tetrahydrofuran. How can I improve chemoselectivity?

Answer: Achieving selectivity between the two aromatic rings requires careful balancing of catalyst activity and reaction time.

  • Cause: Highly active catalysts (like Raney Ni or fresh, high-loading Pd/C) under high hydrogen pressure can rapidly hydrogenate both rings.[9]

  • Solution:

    • Careful Reaction Monitoring: Monitor the reaction closely using techniques like TLC, GC, or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.

    • Reduce Catalyst Loading: Using a lower catalyst loading (e.g., 1-2 mol% instead of 5-10 mol%) can slow the overall rate and may allow for better control and selectivity.

    • Consider a Less Active Catalyst: A lower percentage Pd/C (e.g., 5% instead of 10%) or a different support material might offer better selectivity.

Catalyst Selection Summary

The choice of catalyst is paramount for this synthesis. The following table provides a comparative overview to guide your decision-making process.

CatalystSelectivity (Pyrazine vs. Furan)ActivityTendency for Furan Ring OpeningTypical ConditionsNotes
Palladium on Carbon (Pd/C) Moderate to GoodHighModerate to High25-60 °C, 50-500 psiMost common starting point, but requires careful temperature control to avoid ring opening.[1][3][14]
Rhodium on Carbon (Rh/C) Good to ExcellentHighLow to Moderate25-50 °C, 100-500 psiOften the catalyst of choice for selective hydrogenation of N-heterocycles.[5][6]
Ruthenium on Carbon (Ru/C) GoodModerate to HighModerate40-80 °C, 200-800 psiA viable alternative to Pd and Rh, may require slightly higher temperatures.[7][8]
Raney® Nickel ModerateVery HighHigh25-70 °C, 100-1000 psiVery active and cost-effective, but can be difficult to control, leading to over-reduction.[9][10][11]
Platinum(IV) Oxide (PtO₂) Moderate to GoodHighModerate25-50 °C, 50-500 psiEffective for N-heterocycles, but selectivity must be optimized for this substrate.[12]

Diagrams and Workflows

Reaction Pathway Diagram

This diagram illustrates the desired synthetic route and the major competing side reactions.

SM 2-(Furan-2-yl)pyrazine DP This compound (Desired Product) SM->DP + 3H₂ (Selective Hydrogenation) SP1 2-(Tetrahydrofuran-2-yl)piperazine (Over-hydrogenation) SM->SP1 + 5H₂ (Full Hydrogenation) SP2 Ring-Opened Byproducts (Hydrogenolysis) SM->SP2 + H₂ / H₂O (Ring Opening)

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting Workflow: Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low product yield.

start Problem: Low Yield of This compound check_conversion Check Conversion of Starting Material (SM) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion (SM Consumed) check_conversion->high_conversion Yes cat_activity Is Catalyst Active? (Use fresh catalyst, ensure inert handling) low_conversion->cat_activity side_reactions Analyze Byproducts (GC-MS, LC-MS) high_conversion->side_reactions conditions Are Conditions Optimal? (Increase H₂ pressure/temp moderately, check solvent) cat_activity->conditions Yes mass_transfer Is Mixing Adequate? (Increase stirring rate) conditions->mass_transfer Yes end Optimized Reaction mass_transfer->end Resolved ring_opening Ring Opening Observed? (Switch to Rh catalyst, lower temperature) side_reactions->ring_opening over_hydrogenation Over-hydrogenation? (Monitor reaction closely, reduce catalyst load) ring_opening->over_hydrogenation No ring_opening->end Yes, Resolved over_hydrogenation->end Resolved

Caption: Troubleshooting workflow for low yield issues.

Recommended Experimental Protocol

This protocol provides a robust starting point using a Rhodium-based catalyst to favor selectivity.

Materials:

  • 2-(Furan-2-yl)pyrazine

  • 5% Rhodium on Carbon (Rh/C), 50% wet

  • Methanol (MeOH), anhydrous grade

  • Hydrogen (H₂) gas, high purity

  • Parr-type hydrogenation apparatus or equivalent autoclave

  • Celite® for filtration

Procedure:

  • Reactor Setup: To a clean, dry hydrogenation vessel, add 2-(Furan-2-yl)pyrazine (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of approximately 0.1 M.

  • Inerting: Seal the vessel and purge thoroughly with nitrogen or argon gas to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 5% Rh/C catalyst (1-2 mol% Rh relative to the substrate). Safety Note: Handle wet Rh/C with care; do not allow it to dry completely as it can become pyrophoric.

  • Hydrogenation: Seal the reactor again. Purge the system carefully with low-pressure hydrogen gas three times before pressurizing to the target pressure (e.g., 100-200 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples (if the reactor allows) for analysis by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further if necessary.

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing)
  • A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing
  • Scope and Diastereoselectivity of the Rhodium‐Catalyzed Hydrogenation...
  • Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover.
  • A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing
  • A DFT study of furan hydrogenation and ring opening on Pd(111).
  • Hydrogenation of furan derivatives.
  • Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters. Journal of the American Chemical Society
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem
  • Technical Support Center: Large-Scale Piperazine Synthesis. Benchchem
  • Catalytic performance of Raney Ni in the hydrogenation of di-furfural-acetone for producing long-chain alkane precursors.
  • Recent Advances in Catalytic Hydrogen
  • Pyrazolyl-N-heterocyclic carbene complexes of rhodium as hydrogenation catalysts: The influence of ligand steric bulk on c
  • In situ hydrogenation of furfural with additives over a RANEY® Ni c
  • Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Scirp.org
  • Raney® Nickel: A Life-Changing C
  • Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines.
  • How is piperazine synthesized? Blog
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Recent Advances of Pd/C-C
  • Application Notes: Palladium on Carbon (Pd/C)
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society

Sources

Technical Support Center: Production of 1-(2-Furoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of piperazine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your research. This guide focuses on a common synthetic target, 1-(2-Furoyl)piperazine, a valuable intermediate in pharmaceutical development. While the nomenclature "2-(Furan-2-yl)piperazine" suggests a direct C-N bond, the most prevalent synthetic routes involve acylation, leading to the formation of 1-(2-Furoyl)piperazine. This guide will address the challenges associated with this specific and more common compound.

We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is on proactive impurity control and reactive troubleshooting to help you achieve high purity and yield.

Section 1: Core Synthesis and Impurity Formation

The most direct and widely employed method for synthesizing 1-(2-Furoyl)piperazine is the acylation of piperazine with an activated furan-2-carboxylic acid derivative, typically 2-furoyl chloride. This reaction, while straightforward, is prone to the formation of specific impurities that can complicate purification and compromise the quality of the final product.

G cluster_reaction Reaction in Inert Solvent (e.g., Chloroform, DCM) piperazine Piperazine product 1-(2-Furoyl)piperazine (Desired Monosubstituted Product) piperazine->product furoyl_chloride 2-Furoyl Chloride furoyl_chloride->product + Piperazine (1 eq) hcl HCl (by-product) furoyl_chloride->hcl impurity 1,4-bis(2-Furoyl)piperazine (Disubstituted Impurity) product->impurity + 2-Furoyl Chloride (1 eq) (Undesired Reaction)

Caption: General reaction scheme for the synthesis of 1-(2-Furoyl)piperazine.

The primary challenge arises from the symmetrical nature of piperazine, which contains two reactive secondary amine groups. After the first acylation forms the desired product, the remaining secondary amine on the 1-(2-Furoyl)piperazine molecule can react with another molecule of 2-furoyl chloride to form the undesired 1,4-bis(2-Furoyl)piperazine.

G start Piperazine (Two reactive sites) path_split start->path_split reagent 2-Furoyl Chloride reagent->path_split Acylation Step 1 mono_product Desired Product 1-(2-Furoyl)piperazine (One reactive site remaining) di_product Impurity 1,4-bis(2-Furoyl)piperazine (No reactive sites) path_split->mono_product Favored with excess Piperazine mono_product->di_product Acylation Step 2 (Competes with Step 1)

Caption: Competing reaction pathways leading to mono- vs. di-substitution.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis and purification.

Q1: My final product is contaminated with a significant amount of the 1,4-bis(2-Furoyl)piperazine by-product. How can I prevent this?

A: This is the most common impurity issue and stems from the second acylation reaction occurring at a competitive rate. The key is to manipulate the reaction kinetics to strongly favor the initial monosubstitution.

  • Causality: The formation of the disubstituted by-product is a second-order reaction that depends on the concentration of both the monosubstituted product and the acylating agent (2-furoyl chloride). By keeping the concentration of one of these low relative to the concentration of piperazine, you can suppress this undesired pathway.

  • Solution 1: Control Stoichiometry: The most effective and common strategy is to use a significant excess of piperazine (e.g., 4-8 equivalents).[1] This ensures that a molecule of 2-furoyl chloride is statistically far more likely to encounter a molecule of unreacted piperazine than a molecule of the monosubstituted product.

  • Solution 2: Slow Reagent Addition: Add the 2-furoyl chloride solution dropwise to the piperazine solution at a controlled temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, further favoring the reaction with the highly abundant piperazine starting material.

  • Solution 3 (Advanced): Use a Protecting Group: For syntheses where maximizing purity is more critical than procedural simplicity, you can use mono-protected piperazine, such as 1-Boc-piperazine.[2] The Boc group blocks one nitrogen, allowing for selective acylation of the other. The protecting group is then removed in a subsequent step. This multi-step approach is often used in process chemistry to avoid challenging purifications.[1][2]

Q2: After purification, I still detect unreacted piperazine in my product. What is the best way to remove it?

A: Residual piperazine is expected, especially when using a large excess to prevent di-substitution. Its basic nature makes it relatively straightforward to remove.

  • Causality: Piperazine is a water-soluble base, while the desired product, 1-(2-Furoyl)piperazine, is significantly more lipophilic and less basic due to the electron-withdrawing effect of the furoyl group. This difference in physicochemical properties is the key to their separation.

  • Solution 1: Acidic Wash (Liquid-Liquid Extraction): After the reaction, dissolve the crude mixture in an inert organic solvent like chloroform or ethyl acetate.[3] Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic piperazine will be protonated and partition into the aqueous layer as a salt, while the less basic product remains in the organic layer.

  • Solution 2: Selective Precipitation as a Salt: A highly effective method involves precipitating the product as its hydrochloride salt while leaving the more soluble piperazine salts in solution.[3] As described in patent literature, the crude product is extracted into an inert solvent like chloroform. Dry HCl gas is then carefully bubbled through the solution until the pH reaches 6-7. At this pH, the 1-(2-Furoyl)piperazine hydrochloride selectively precipitates, while excess piperazine remains in the solution.[3] This avoids co-precipitation of piperazine dihydrochloride, which is insoluble under more acidic conditions.[3]

Q3: My NMR spectrum looks complex, suggesting multiple components. How do I identify the key impurities?

A: A complex NMR spectrum usually points to a mixture of the starting material, desired product, and the disubstituted by-product. Knowing the expected chemical shifts and symmetry of each component is crucial for diagnosis.

  • Causality: Each component has a unique chemical signature in the NMR spectrum.

  • Identification Strategy:

    • Unreacted Piperazine: Look for a broad singlet around 2.8-2.9 ppm (in CDCl₃) corresponding to the eight equivalent protons of the piperazine ring, along with a broad singlet for the N-H protons.

    • 1-(2-Furoyl)piperazine (Product): The molecule is unsymmetrical. You will see complex, distinct multiplets for the piperazine protons, typically in the 2.8-3.0 ppm and 3.7-3.9 ppm regions. The furan protons will appear as characteristic signals between 6.5 and 7.5 ppm.

    • 1,4-bis(2-Furoyl)piperazine (Impurity): This molecule is symmetrical. The eight piperazine protons become equivalent, resulting in a sharp singlet around 3.8-4.0 ppm. The presence of a sharp singlet in this region, along with the furan signals, is a strong indicator of this impurity.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for achieving >99% purity for pharmaceutical applications?

A: Achieving high purity often requires a multi-step approach. No single technique may be sufficient.

  • Initial Workup: Begin with an acidic wash as described in Troubleshooting Q2 to remove the bulk of unreacted piperazine.

  • Crystallization/Precipitation: The selective precipitation as the hydrochloride salt is a powerful technique for both purification and isolation.[3] Alternatively, recrystallization of the free base from a suitable solvent system (e.g., ethanol/water, isopropanol) can be very effective at removing the disubstituted by-product, which often has different solubility characteristics.[2]

  • Column Chromatography: For the highest purity standards, flash column chromatography on silica gel is the ultimate step. A gradient elution starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol) will effectively separate the non-polar disubstituted product, the moderately polar desired product, and any remaining highly polar piperazine.

Q2: Which analytical techniques are essential for the quality control of 1-(2-Furoyl)piperazine?

A: A combination of techniques is required for comprehensive quality control.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining purity. A reversed-phase method (e.g., using a C18 column) can quantify the desired product and resolve it from key impurities.[4]

  • NMR (¹H and ¹³C): Provides unequivocal structural confirmation and can identify impurities if they are present at levels >1%.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurity peaks seen in HPLC.[5]

  • TLC (Thin-Layer Chromatography): An invaluable and rapid tool for monitoring the progress of the reaction and the effectiveness of purification steps.[6]

Section 4: Protocols & Data

Protocol 1: Synthesis and Purification via Selective HCl Salt Precipitation

(Adapted from patent literature for illustrative purposes)[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (4 eq.) in chloroform under a nitrogen atmosphere. Cool the flask to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve 2-furoyl chloride (1 eq.) in chloroform and add it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the 2-furoyl chloride is consumed.

  • Workup: Wash the reaction mixture with water to remove piperazine hydrochloride formed during the reaction. Dry the organic (chloroform) layer over anhydrous sodium sulfate and filter.

  • Purification: Bubble dry HCl gas slowly into the filtered chloroform solution while monitoring the pH of the solution (e.g., using moist pH paper at the vapor outlet). Stop the gas addition when the pH reaches 6.0-7.0.

  • Isolation: The precipitated white solid, 1-(2-Furoyl)piperazine hydrochloride, is collected by filtration, washed with a small amount of cold chloroform, and dried under vacuum.

Protocol 2: Illustrative HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Unreacted piperazine (early), 1-(2-Furoyl)piperazine (intermediate), 1,4-bis(2-Furoyl)piperazine (late).

Table 1: Key Compounds and Analytical Signatures
Compound NameStructureRoleKey Analytical Feature (¹H NMR in CDCl₃)
PiperazineC₄H₁₀N₂Starting MaterialSymmetrical; sharp singlet ~2.9 ppm for 8H.
1-(2-Furoyl)piperazineC₉H₁₂N₂O₂ProductUnsymmetrical; complex multiplets for piperazine protons.
1,4-bis(2-Furoyl)piperazineC₁₄H₁₄N₂O₄ImpuritySymmetrical; sharp singlet ~3.9 ppm for 8H.

References

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948.
  • Václavík, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2158.
  • Petrucci, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6667.
  • Arote, R. B., & Kengar, S. L. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 9(2), 643-649.
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 12(1), 1-13.
  • Li, G., et al. (2018). Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using tetrahydro‐2‐furoic acid (1a) and piperazine. ResearchGate.
  • Li, Y., et al. (2021). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 9(12), 6649-6657.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • VEB Arzneimittelwerk Dresden. (1981). PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE. Google Patents. DD153371A1.
  • Jourdan, F. L., & Pacini, G. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6125.
  • Phillips, A. P. (1959). Purification of piperazine. Google Patents. US2919275A.
  • Li, Y., et al. (2021). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 9(12).
  • Jiangsu Hengrui Medicine Co., Ltd. (1997). Process for preparing N-(tetrahydrofuran-2-formyl) piperazine. Google Patents. CN1032535C.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Gwarda, R., & Matysek, G. (2011). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.

Sources

Technical Support Center: Chiral Separation of 2-(Furan-2-yl)piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of 2-(Furan-2-yl)piperazine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As the stereochemistry of pharmaceutical compounds is critical to their pharmacological and toxicological profiles, robust and efficient enantioselective analysis and purification are paramount. This center is structured to address the practical challenges you may face during your experiments, drawing on established chromatographic and resolution principles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the chiral separation of this compound, providing potential causes and actionable solutions.

Chromatography (HPLC & SFC)

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

  • Question: My chiral column is not separating the enantiomers of this compound. What should I do?

  • Answer: Achieving baseline resolution is the primary goal. If you're observing poor or no separation, consider the following factors, starting with the most influential:

    • Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly versatile and often a good starting point for piperazine derivatives.

      • Actionable Advice: If one CSP fails, do not persist. Screen a set of columns with different chiral selectors. Immobilized polysaccharide-based CSPs are often effective for piperazine derivatives. Consider columns like Chiralpak® IA, IB, IC, etc., which have shown broad applicability.

    • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly impacts chiral recognition.

      • For HPLC (Normal Phase):

        • Actionable Advice: Vary the ratio of the primary solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Sometimes, a small change in the alcohol percentage can dramatically improve resolution. For basic compounds like piperazines, adding a small amount (0.1%) of a basic additive like diethylamine (DEA) is often crucial to improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.

      • For SFC:

        • Actionable Advice: Methanol is a popular and effective co-solvent in SFC due to its high eluotropic strength. Experiment with other alcohols like ethanol or isopropanol. Combinations of co-solvents can also be beneficial. Similar to HPLC, basic additives are important for basic analytes.

    • Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

      • Actionable Advice: Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C). Lower temperatures can sometimes enhance enantioselectivity, but may also lead to broader peaks.

    • Flow Rate: While less impactful on selectivity, optimizing the flow rate can improve efficiency and, consequently, resolution.

      • Actionable Advice: Ensure you are operating at a flow rate that provides the best efficiency for your column geometry and particle size. Slower flow rates can sometimes improve resolution but will increase analysis time.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: The peaks for my this compound enantiomers are tailing significantly. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic analytes like this compound is a common issue, often stemming from undesirable secondary interactions.

    • Cause: The basic nitrogen atoms of the piperazine ring can interact strongly with acidic silanol groups on the surface of the silica-based CSP. This leads to a mixed-mode retention mechanism and results in tailing peaks.

    • Solution:

      • Use a Basic Additive: This is the most effective solution. Add a small concentration (typically 0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This additive will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.

      • Adjust Modifier Concentration: In some cases, increasing the concentration of the polar modifier (e.g., alcohol in normal phase HPLC) can help to mask silanol interactions.

      • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Issue 3: Irreproducible Retention Times and/or Resolution

  • Question: My retention times and resolution are shifting between injections or on different days. How can I improve reproducibility?

  • Answer: Lack of reproducibility can compromise the validity of your analytical method. The following are common causes and their solutions:

    • Insufficient Column Equilibration: Chiral separations, particularly with polar mobile phases or additives, can require longer equilibration times.

      • Actionable Advice: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection. When changing mobile phases, ensure the column is thoroughly flushed with the new mobile phase.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.

      • Actionable Advice: Prepare fresh mobile phase daily. Use precise measurements for all components, especially for the additive, as small variations can affect the chromatography. Ensure the mobile phase is thoroughly mixed and degassed.

    • Temperature Fluctuations: Changes in ambient temperature can affect the column temperature and, consequently, the chromatography.

      • Actionable Advice: Use a column oven to maintain a constant and controlled temperature.

    • "Memory Effects" of Additives: Additives can be retained on the stationary phase and influence subsequent analyses, even after changing the mobile phase.

      • Actionable Advice: Dedicate a column to a specific method (e.g., for basic or acidic additives) if possible. If you must switch between additive types, have a rigorous column flushing and regeneration protocol in place. For immobilized columns, flushing with a strong solvent like DMF or THF can help remove strongly adsorbed compounds.

Diastereomeric Salt Crystallization

Issue: Low Yield or Poor Enantiomeric Excess (e.e.) of the Resolved Product

  • Question: I am attempting to resolve this compound using a chiral acid, but the yield of the diastereomeric salt is low, or the enantiomeric purity is poor after liberation of the free base. What can I do?

  • Answer: Diastereomeric salt resolution is a powerful technique but requires careful optimization of several parameters.

    • Choice of Resolving Agent and Solvent: The combination of the chiral resolving agent and the crystallization solvent is critical.

      • Actionable Advice: For a basic compound like this compound, chiral acids such as tartaric acid, mandelic acid, or dibenzoyltartaric acid are suitable resolving agents. You must screen a variety of solvents (e.g., ethanol, methanol, acetone, water, or mixtures) to find a system where one diastereomeric salt is significantly less soluble than the other.

    • Stoichiometry: The molar ratio of the resolving agent to the racemic compound can influence both the yield and the purity of the crystallized salt.

      • Actionable Advice: While a 1:1 molar ratio is a common starting point, it is often beneficial to experiment with sub-stoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent.

    • Cooling Profile: The rate of cooling directly impacts the crystal growth and the purity of the resulting diastereomeric salt.

      • Actionable Advice: Employ a slow and controlled cooling process to allow for selective crystallization of the desired diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric excess.

    • Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric purity.

      • Actionable Advice: Perform one or more recrystallizations of the isolated diastereomeric salt to enhance its enantiomeric purity. Monitor the purity at each step using a validated chiral HPLC or SFC method.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which technique is better for the chiral separation of this compound: HPLC or SFC?

A1: Both HPLC and SFC are powerful techniques for chiral separations, and the "better" choice often depends on the specific application goals (analytical vs. preparative, speed requirements, etc.).

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for chiral separations. Its main advantages include:

    • Speed: Due to the low viscosity of supercritical CO2, higher flow rates can be used, leading to significantly faster analyses (often 3 to 5 times faster than HPLC).

    • Reduced Solvent Consumption: Using CO2 as the primary mobile phase component reduces the consumption of organic solvents, making it a greener and more cost-effective technique.

    • Complementary Selectivity: SFC can sometimes provide different elution orders or better resolutions compared to HPLC for the same CSP.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, particularly in the normal phase mode, is a well-established and robust technique.

    • Versatility: A vast number of chiral stationary phases are available, and the technique is compatible with a wide range of compounds.

    • Established Methods: There is a wealth of literature and application notes for chiral HPLC, which can provide excellent starting points for method development.

Recommendation: For high-throughput screening and rapid analytical method development, SFC is often preferred . For preparative scale, the ease of solvent removal (CO2 simply evaporates) also makes SFC attractive. However, HPLC remains a highly reliable and accessible alternative. An integrated system that can switch between LC and SFC provides the most efficient platform for comprehensive method screening.

Q2: Do I need to derivatize this compound for chiral analysis?

A2: Not necessarily for direct chiral separation, but it can be an option for other analytical goals.

  • Direct Methods (No Derivatization): The most common approach is direct separation on a chiral stationary phase (CSP). This is generally preferred as it avoids the extra steps and potential complications (e.g., racemization, incomplete reaction) of derivatization.

  • Indirect Methods (Derivatization): This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18). This approach is less common now due to the wide availability of effective CSPs.

  • Derivatization for Detection: If you are struggling with detection sensitivity (e.g., using a UV detector at low wavelengths), you can derivatize the compound with a UV-active or fluorescent tag to enhance the signal. For instance, reacting the secondary amine of the piperazine with an agent like NBD-Cl can create a highly UV-active derivative.

Q3: How do I determine the elution order of the enantiomers?

A3: A chromatographic method alone will not identify which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. To determine the absolute configuration of the eluted peaks, you need to:

  • Inject an Enantiomerically Pure Standard: Obtain or synthesize a pure standard of either the (R)- or (S)-enantiomer of this compound. Inject this standard under the same chromatographic conditions. The peak that appears will confirm the identity of that enantiomer.

  • Use a Detector Sensitive to Chirality: A circular dichroism (CD) detector can be used in-line with the UV detector to determine the sign of the optical rotation for each peak, which can help in assigning the enantiomers if the optical rotation of the pure enantiomers is known.

Q4: Can I use the same chiral method for both analytical and preparative scale separations?

A4: Yes, a key advantage of developing a good analytical method is its scalability to preparative chromatography. However, some modifications are necessary:

  • Column Size: Preparative chromatography uses columns with larger internal diameters to handle higher sample loads.

  • Sample Loading: You will need to perform a loading study to determine the maximum amount of racemic mixture that can be injected onto the preparative column without losing resolution.

  • Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the larger column.

  • Mobile Phase: For preparative SFC, the ease of removing CO2 post-collection is a significant advantage. For HPLC, the cost and difficulty of removing large volumes of solvent must be considered.

Part 3: Protocols and Data

Experimental Protocol: Chiral SFC Method Screening

This protocol outlines a systematic approach to screen for optimal chiral separation conditions for this compound using SFC.

  • Preparation of Solutions:

    • Sample Solution: Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.

    • Mobile Phase Modifiers: Prepare bottles of the following modifiers, each containing 0.2% diethylamine (v/v):

      • Methanol (MeOH)

      • Ethanol (EtOH)

      • Isopropanol (IPA)

  • SFC System and Columns:

    • System: An analytical SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a PDA/UV detector.

    • Columns: A set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).

  • Screening Protocol:

    • Initial Conditions (for each column):

      • Columns: Sequentially screen each chiral column.

      • Mobile Phase: Start with a gradient elution to quickly determine the approximate co-solvent percentage needed for elution. A typical screening gradient would be 5% to 40% modifier over 5-10 minutes.

      • Flow Rate: 2.0 - 3.0 mL/min.

      • Back Pressure: 150 bar.

      • Column Temperature: 35 °C.

      • Detection: UV at a suitable wavelength (e.g., 254 nm, or based on the UV spectrum of the furan moiety).

    • Optimization:

      • Once a "hit" (any sign of separation) is identified on a particular column/modifier combination, switch to isocratic conditions.

      • Systematically vary the percentage of the organic modifier to maximize the resolution (Rs).

      • If resolution is still suboptimal, adjust the temperature and back pressure to fine-tune the separation.

Data Presentation

Table 1: Example SFC Screening Results for this compound

ColumnCo-Solvent (with 0.2% DEA)% Co-Solvent (Isocratic)Retention Time (k1 / k2)Resolution (Rs)
Chiralpak IAMethanol20%2.5 / 2.91.8
Chiralpak IAEthanol25%3.1 / 3.72.1
Chiralpak IBMethanol15%4.2 / 4.40.8
Chiralpak ICMethanol30%2.1 / 2.10.0
Chiralpak ICEthanol35%2.8 / 3.11.2

This table illustrates hypothetical data to show how results can be structured for easy comparison.

Visualizations

Diagram 1: General Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Racemic Racemic this compound Screen Screen Multiple CSPs (e.g., IA, IB, IC) with Primary Modifiers (MeOH, EtOH) Racemic->Screen Hit Identify 'Hit' (Partial or Full Separation) Screen->Hit Analyze Results Optimize Optimize Isocratic % Modifier Adjust Temperature Adjust Additive Conc. Hit->Optimize Final Final Method (Rs > 1.5) Optimize->Final Achieve Target Rs Validate Validate Method (Robustness, Reproducibility) Final->Validate

Caption: Workflow for Chiral HPLC/SFC Method Development.

Diagram 2: Troubleshooting Logic for Poor Resolution

G node_sol node_sol node_prob node_prob Start Poor Resolution (Rs < 1.5) CheckCSP Is CSP appropriate? Start->CheckCSP CheckMobilePhase Is Mobile Phase Optimized? CheckCSP->CheckMobilePhase Yes Sol_CSP Screen different chiral columns CheckCSP->Sol_CSP No CheckTemp Is Temperature Optimized? CheckMobilePhase->CheckTemp Yes Sol_MobilePhase Vary modifier type & % Add/adjust basic additive CheckMobilePhase->Sol_MobilePhase No Prob_Redevelop Method may be unsuitable. Re-screen. CheckTemp->Prob_Redevelop Yes Sol_Temp Vary temperature (e.g., 15-40°C) CheckTemp->Sol_Temp No

Caption: Troubleshooting Logic for Poor Chromatographic Resolution.

References

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. (n.d.).
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Technical Support Center: Solubility Enhancement for 2-(Furan-2-yl)piperazine in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(Furan-2-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. The inherent physicochemical properties of heterocyclic compounds like this compound can present solubility challenges in aqueous bioassay buffers, potentially leading to issues such as underestimated compound activity, poor reproducibility, and inaccurate structure-activity relationship (SAR) data[1][2].

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility hurdles. As your scientific partners, our goal is to explain the causality behind our recommendations and provide robust, self-validating protocols to ensure the integrity of your experimental results.

Section 1: Compound Profile & Initial Assessment (FAQs)

This section addresses the most common initial questions regarding the handling of this compound.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the fundamental properties of this compound is the first step in developing a successful solubilization strategy. The core structure contains a piperazine ring, which is a basic diamine, and a furan ring.

  • Basicity (pKa): The parent piperazine molecule has two pKa values, approximately 5.35 and 9.73[3][4]. These values indicate that the piperazine ring can accept protons to become positively charged. The solubility of such basic compounds is highly dependent on pH. At pH values below the lower pKa, the molecule will be dually protonated and highly water-soluble. Between the two pKa values, it will be singly protonated, and above the higher pKa, it will be in its neutral, less soluble free base form.

  • Physical State: Piperazine itself is a crystalline solid, and its derivatives often are as well[5]. The energy required to break this stable crystal lattice structure is a key barrier to dissolution that must be overcome by the solvent.

Q2: I dissolved my this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and what should I do?

A2: This is a very common and critical issue known as compound "crashing out." It occurs because you are transitioning from a highly favorable organic solvent (DMSO) to a much less favorable aqueous environment.

  • Causality: You have created a supersaturated aqueous solution. The high-concentration DMSO stock allows the compound to be kinetically trapped in solution. When this stock is diluted into the buffer (e.g., PBS or cell media), the percentage of DMSO drops dramatically, and the aqueous buffer cannot maintain the compound in solution at that concentration. This leads to precipitation[6].

  • Immediate Action: The first step is to determine the kinetic solubility limit in your final assay buffer. This is the concentration at which the compound begins to precipitate under your specific assay conditions[7][8]. Low solubility can significantly impact data quality, leading to variable results and underestimated potency[1][9]. The troubleshooting workflow in the next section provides a systematic approach to solve this.

Q3: What is the first solvent I should try for making a stock solution?

A3: For initial high-concentration stock solutions (typically 10-30 mM), Dimethyl Sulfoxide (DMSO) is the industry-standard starting point[10].

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a very broad range of both polar and nonpolar compounds[11]. Its ability to disrupt crystal lattice forces makes it highly effective for creating concentrated stocks from solid materials.

  • Critical Caveat: While excellent for stock solutions, the final concentration of DMSO in your assay must be kept to a minimum, typically ≤0.5% , and ideally <0.1% . Higher concentrations can have direct biological effects on cells, potentially causing toxicity, altering membrane permeability, or interfering with assay components[12][13][14][15]. Always run a "vehicle control" (assay buffer with the same final DMSO concentration but no compound) to validate that the solvent itself is not impacting your results[10].

Section 2: Troubleshooting Workflow: A Step-by-Step Guide

If initial attempts with DMSO result in precipitation upon dilution, follow this systematic workflow to identify an optimal solubilization strategy.

Solubility_Workflow cluster_step1 Step 1: Optimize DMSO-Based Protocol cluster_step2 Step 2: pH Modification Strategy cluster_step3 Step 3: Co-Solvent Systems start Start: Compound Precipitates in Aqueous Buffer check_dmso Q1: Is the final DMSO concentration ≤0.5%? start->check_dmso reduce_stock A: Lower stock concentration (e.g., from 20mM to 10mM or 5mM). Re-test dilution. check_dmso->reduce_stock No (>0.5%) serial_dilution B: Perform intermediate serial dilutions in 100% DMSO before final aqueous dilution. check_dmso->serial_dilution Yes (≤0.5%) check_success1 Soluble? reduce_stock->check_success1 serial_dilution->check_success1 ph_strategy Compound is basic (piperazine). Prepare stock in 0.1N HCl or dilute into acidic buffer (pH 4-6). check_success1->ph_strategy No end_success Success: Proceed with Assay (Run vehicle controls) check_success1->end_success Yes check_success2 Soluble & Assay Compatible? ph_strategy->check_success2 cosolvent Prepare stock in alternative solvents (Ethanol, PEG 400) or use as co-solvents with aqueous buffer. check_success2->cosolvent No check_success2->end_success Yes end_fail Consult Formulation Specialist: Consider advanced methods (e.g., cyclodextrins, surfactants) cosolvent->end_fail

Caption: Decision workflow for troubleshooting solubility.

Section 3: Protocols & Data

This section provides detailed experimental protocols and reference data to support the troubleshooting workflow.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1.76 mg for 1 mL of a 10 mM solution, based on a MW of ~176.22 g/mol ).

  • Add Solvent: Transfer the weighed solid to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Dissolve: Vortex the vial gently until the solid is completely dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can be effective[10]. Gentle warming (to 37°C) may also be used, but must be done with caution as heat can degrade some compounds.

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption[9][10].

Protocol 2: pH-Dependent Solubility Testing

This protocol leverages the basic nature of the piperazine moiety. The solubility of a basic compound increases as the pH of the solution drops below its pKa, according to the Henderson-Hasselbalch equation[16][17][18][19].

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH and phosphate or HEPES for neutral to slightly basic pH.

  • Add Compound: Add an excess amount of solid this compound to a small volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., room temperature or 37°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium[6][8].

  • Separate: After equilibration, filter each solution through a 0.22 µm filter or centrifuge at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully take a sample of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analyze: Plot the measured solubility (concentration) against the pH of the buffer. You should observe significantly higher solubility at lower pH values. Select the highest concentration achievable at a pH that is still compatible with your biological assay.

Table 1: Common Solvents and Co-solvents for Bioassays
Solvent / Co-solventKey Properties & RationaleTypical Final Assay ConcentrationConsiderations & Cautions
DMSO Universal solvent for stock solutions; dissolves a wide range of compounds[11].< 0.5% Can be toxic to cells at >1%[12][14]. Always include a vehicle control.
Ethanol A polar protic solvent, less potent than DMSO but often better tolerated by cells.< 1% Can have biological effects. Volatility can lead to concentration changes if not handled properly.
PEG 400 (Polyethylene Glycol)A water-miscible polymer that increases solubility by reducing water's polarity[20][].1-5% Can increase the viscosity of the solution. Generally low toxicity.
Glycerol A viscous, water-miscible polyol that can enhance solubility and stabilize proteins[22].1-10% High viscosity can interfere with pipetting and mixing. Low toxicity.

Section 4: Advanced FAQs

Q4: What is the difference between kinetic and thermodynamic solubility, and which one matters for my experiment?

A4: This is a crucial distinction for practical lab work[6][8].

  • Kinetic Solubility is measured by taking a pre-dissolved stock solution (like your DMSO stock) and diluting it into an aqueous buffer until it precipitates. It measures the stability of a supersaturated solution over a short time frame (minutes to hours) and is highly relevant for most in vitro bioassays where compounds are in solution for a limited duration[7][23][24].

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable solid form of a compound in a solvent after it has been allowed to equilibrate for an extended period (typically >24 hours)[6][8]. This value is more important for later-stage drug development, such as formulation for oral administration[23].

For your bioassay, kinetic solubility is the more practical and relevant parameter. Low solubility can be a major hurdle in drug discovery, affecting data quality across many assay types[1][24].

Q5: My compound is only soluble at a pH that is not compatible with my cell-based assay. What are my options?

A5: This is a challenging situation that requires a compromise.

  • Dose in Acidic Media, then Neutralize: A common technique is to make the final dilution of the compound in a small volume of acidic, aqueous media where it is soluble (the "dosing vehicle"). This acidic solution is then added to the much larger volume of neutral pH cell culture media in the well. The buffering capacity of the cell culture media should be sufficient to neutralize the small volume of acidic vehicle, bringing the final pH back to a physiologically acceptable range. The compound may become supersaturated but can remain in solution long enough for the assay.

  • Co-Solvent Approach: This is where co-solvents become essential. Blending a solvent like PEG 400 or ethanol into the final assay buffer can increase the solubility of a compound at a physiological pH[20][25][26][27]. You must perform solvent tolerance studies to find the maximum percentage of the co-solvent your cells can handle without affecting their health or the assay outcome.

References

  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006).
  • DMSO in cell based assays. (2025). Scientist Solutions.
  • Piperazine. Solubility of Things.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • What effects does DMSO have on cell assays?. (2017). Quora.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (N.d.). PubMed.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Piperazine | C4H10N2. PubChem.
  • Piperazine compounds. ChemicalBook.
  • Piperazine. Wikipedia.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (N.d.). bepls.
  • Dimethyl sulfoxide. Wikipedia.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Techno Main Group.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI.
  • pH Adjustment and Co-Solvent Optimiz
  • Study of pH-dependent solubility of organic bases.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • Henderson–Hasselbalch equ
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). PMC.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (N.d.). PMC.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (N.d.). University of Regina.

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Technical Support Center: Troubleshooting the Scale-Up of 2-(Furan-2-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Furan-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring scientific integrity and operational success.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, often involves multi-step sequences that can present significant challenges upon scale-up. Issues such as impurity formation, reduced yields, exothermic events, and purification difficulties are common hurdles. This guide will address these issues in a practical question-and-answer format, providing not just solutions but also the underlying rationale to empower you to make informed decisions in your process development.

Part 1: Common Scale-Up Issues & Troubleshooting

This section is dedicated to the most frequently encountered problems during the scale-up of this compound synthesis. Each issue is presented as a question, followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.

Q1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I improve it?

A drop in yield upon scale-up is a multifaceted problem often rooted in mass and heat transfer limitations, as well as changes in reagent addition and mixing efficiency.

Potential Causes:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain the optimal reaction temperature. Localized hot spots can lead to side reactions and degradation of starting materials or products.

  • Poor Mixing: Inadequate agitation in a larger reactor can result in heterogeneous reaction conditions, leading to incomplete reactions and the formation of byproducts.

  • Reagent Addition Rate: The rate of addition of a critical reagent, which was trivial at the lab scale, can become a critical parameter at a larger scale. A too-rapid addition can lead to uncontrolled exotherms and side reactions.

  • Extended Reaction Times: Longer processing times at scale can lead to the degradation of sensitive intermediates or the final product.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting yield loss on scale-up.

Experimental Protocol: Reaction Calorimetry Study

To understand the thermal behavior of your reaction, a reaction calorimetry (RC1) study is highly recommended before a significant scale-up. This will provide crucial data on the heat of reaction, heat flow, and maximum temperature of synthesis reaction (MTSR), allowing for the design of a safe and efficient cooling strategy.

Q2: I am observing a significant new impurity in my crude product at a larger scale. How can I identify and mitigate its formation?

The appearance of new impurities on scale-up often points to side reactions that were negligible at a smaller scale but become significant under the new conditions. Common synthetic routes to this compound, such as reductive amination or Buchwald-Hartwig amination, have known side reactions.[1][2]

Potential Impurities and Their Causes:

Impurity TypePotential CauseMitigation Strategy
Over-alkylation/arylation Products Excess alkylating/arylating agent, or non-selective reaction at both piperazine nitrogens.Use a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure selective reaction at one nitrogen.[3]
Products of Furan Ring Opening/Degradation Harsh acidic or basic conditions, high temperatures. The furan ring is sensitive to strong acids.Use milder reaction conditions. Buffer the reaction mixture. Perform a screen of reaction conditions to find a more robust protocol.
Dimerization/Polymerization of Starting Materials 2-Furaldehyde, a common precursor, can polymerize in the presence of strong acids or bases.[4][5]Control the pH of the reaction. Add the aldehyde slowly to the reaction mixture. Keep the reaction temperature low.
Catalyst-Related Byproducts (Buchwald-Hartwig) Incomplete catalytic cycle, side reactions of the catalyst.Optimize catalyst and ligand loading. Ensure inert atmosphere to prevent catalyst deactivation.

Troubleshooting Workflow:

Caption: Logical steps for identifying and mitigating impurity formation.

Analytical Protocol: Impurity Identification

  • LC-MS Analysis: Obtain the mass of the impurity to propose a molecular formula.

  • Preparative HPLC: Isolate a sufficient quantity of the impurity for structural elucidation.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Determine the chemical structure of the isolated impurity.

Once the structure is known, you can deduce its formation pathway and rationally design experiments to minimize it.

Q3: The purification of my final product is proving difficult at a larger scale. What are some robust purification strategies for this compound?

The basic nature of the piperazine moiety can complicate purification by standard column chromatography on silica gel.[6] On a large scale, chromatographic separations are often undesirable due to cost and solvent usage.

Recommended Purification Techniques:

  • Acid-Base Extraction: This is a highly effective and scalable method for purifying basic compounds like piperazines.[7]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10.

      • Extract the liberated free base back into an organic solvent.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

  • Crystallization/Salt Formation: If the product is a solid, crystallization is an excellent method for purification. Often, converting the basic piperazine to a salt (e.g., hydrochloride or fumarate) can induce crystallization and significantly improve purity.[7]

    • Protocol (for Hydrochloride Salt):

      • Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol).

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane, or concentrated HCl) while stirring.

      • Cool the mixture to induce precipitation of the hydrochloride salt.

      • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether, hexanes), and dry under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when working with 2-furaldehyde on a large scale?

A: 2-Furaldehyde (furfural) is a flammable liquid and is toxic if inhaled, swallowed, or absorbed through the skin.[8][9] It can also cause severe eye and skin irritation.[4][10] On a large scale, it is crucial to:

  • Work in a well-ventilated area, preferably a walk-in fume hood.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from ignition sources.[5]

  • Be aware that it is sensitive to light and air and can polymerize with strong acids or bases.[4][5]

Q: My synthesis involves an N-Boc protecting group. What are the common issues with Boc deprotection on a large scale?

A: The deprotection of an N-Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11] On a large scale, the main challenges are:

  • Handling of Corrosive Reagents: TFA and concentrated HCl are highly corrosive and require careful handling in appropriate equipment.

  • Exothermic Reaction: The deprotection reaction can be exothermic. The acid should be added slowly and with efficient cooling to control the temperature.

  • Work-up: Neutralizing large quantities of strong acid can be challenging. A slow, controlled addition of base to the cooled reaction mixture is necessary to avoid an uncontrolled exotherm.

  • Side Reactions: If other acid-sensitive functional groups are present in the molecule, they may be cleaved during the deprotection.[12]

Protocol: Large-Scale Boc Deprotection with HCl in Dioxane [13]

  • Dissolve the N-Boc protected this compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) in a reactor equipped with an overhead stirrer and a temperature probe.

  • Cool the solution to 0-10 °C.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (typically a large excess) while maintaining the internal temperature below 20 °C.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate of the hydrochloride salt has formed, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • The crude salt can be further purified by recrystallization.

Q: How can I best monitor the progress of my reaction on a large scale?

A: In-process controls (IPCs) are critical for large-scale synthesis.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing you to accurately determine the reaction endpoint and identify any impurity formation in real-time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the masses of intermediates and byproducts, aiding in troubleshooting.

For large-scale reactions, it is advisable to establish a validated HPLC method for monitoring the reaction and for final product purity analysis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furaldehyde, 99%.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Furaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Pharmaffiliates. (n.d.). Piperazine-impurities.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-furaldehyde.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Furaldehyde.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • Santa Cruz Biotechnology. (n.d.). 2-Furaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Large-Scale Piperazine Synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • S. Rossi, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.

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Technical Support Center: Strategies for Addressing Racemization in 2-(Furan-2-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure 2-(furan-2-yl)piperazine is a critical step in the development of numerous pharmacologically active compounds. The piperazine ring is a privileged scaffold in medicinal chemistry, and the introduction of a chiral center at the 2-position significantly expands the accessible chemical space.[1] However, a persistent challenge in the synthesis of this and related C-substituted piperazines is the propensity for racemization at the stereogenic center alpha to a nitrogen atom. This guide provides a comprehensive resource for troubleshooting and mitigating racemization during the synthesis of this compound, drawing upon established principles of asymmetric synthesis and practical, field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of this compound?

A: Racemization is the conversion of an optically active compound, containing a single enantiomer, into a mixture of equal parts of both enantiomers (a racemate).[2] This results in a loss of optical activity. In the context of drug development, the two enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. Therefore, controlling stereochemistry is paramount. For this compound, the stereocenter at the 2-position is susceptible to racemization, which can lead to a final product with diminished or altered biological activity.

Q2: What are the primary chemical mechanisms that lead to racemization in this synthesis?

A: The primary mechanism for racemization of this compound involves the deprotonation of the alpha-carbon (the chiral center) by a base. This generates a planar, achiral enolate or a related carbanionic intermediate.[2][3] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, a racemic mixture.[2][4] Conditions that favor the formation and persistence of this planar intermediate, such as the presence of strong bases or elevated temperatures, will increase the likelihood of racemization.

Q3: Which steps in a typical synthesis of this compound are most prone to racemization?

A: Racemization can occur at several stages, but is most common during:

  • Cyclization to form the piperazine ring: If the cyclization step is performed under basic conditions, the stereocenter alpha to the nitrogen can be deprotonated.

  • Protecting group manipulation: The addition or removal of protecting groups on the piperazine nitrogens, especially when using basic or strongly acidic conditions, can lead to epimerization. For instance, prolonged exposure to a base during the protection or deprotection of an amino acid precursor can cause racemization.[5]

  • Purification: Exposure to acidic or basic conditions during chromatographic purification or workup can also induce racemization.

Q4: How can I quickly assess if racemization has occurred in my sample?

A: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for the precise determination of the enantiomeric excess (ee).[6][7] Other methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Discriminating Agents: This involves forming diastereomeric complexes that have distinct NMR signals.[7][8]

  • Capillary Electrophoresis (CE): This technique can be used for the chiral separation of piperazine derivatives.[9]

Troubleshooting Guides

Issue 1: Significant Racemization Observed After Piperazine Ring Formation

If you are observing a low enantiomeric excess after the cyclization step to form the this compound ring, consider the following troubleshooting strategies.

Root Cause Analysis:

The most probable cause is the presence of a base that is strong enough to deprotonate the alpha-carbon, leading to the formation of a planar intermediate. Elevated reaction temperatures can also contribute to this issue.

Mitigation Strategies:

1. Choice of Base and Reaction Temperature:

  • Recommendation: Opt for milder, non-nucleophilic bases. If a strong base is required for the reaction, consider using it at lower temperatures to minimize the rate of enolization.

  • Rationale: The rate of deprotonation at the chiral center is highly dependent on both the strength of the base and the reaction temperature. By reducing either or both of these factors, the equilibrium can be shifted away from the formation of the planar, achiral intermediate.

2. Protecting Group Strategy:

  • Recommendation: Employ bulky N-protecting groups on the piperazine nitrogens. Groups like Boc (tert-butyloxycarbonyl) or a dimethoxybenzyl (DMB) group can provide steric hindrance around the alpha-proton, making it less accessible for deprotonation.[10]

  • Rationale: Steric hindrance can kinetically disfavor the approach of the base to the alpha-proton, thereby reducing the rate of racemization.

3. Alternative Synthetic Routes:

  • Recommendation: Consider synthetic strategies that avoid harsh basic conditions during the critical ring-forming step. Methods starting from chiral amino acids or employing enzymatic resolutions can be advantageous.[11][12] For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones, which can then be reduced to the desired piperazine.[13]

  • Rationale: Building the chiral center into the starting material or creating it through a highly stereoselective reaction minimizes the risk of racemization in subsequent steps.

Issue 2: Loss of Enantiomeric Purity During Workup or Purification

A common frustration is observing high enantiomeric excess in the crude reaction mixture, only to see it diminish after purification.

Root Cause Analysis:

The stationary phase in chromatography (e.g., silica gel, which is acidic) or the use of acidic or basic aqueous solutions during extraction can catalyze racemization.

Mitigation Strategies:

1. Neutralize Silica Gel:

  • Recommendation: For column chromatography, consider using silica gel that has been pre-treated with a small amount of a tertiary amine, such as triethylamine, to neutralize acidic sites.

  • Rationale: The acidic protons on the surface of silica gel can protonate the nitrogen atoms of the piperazine, which can facilitate the formation of the enamine tautomer and subsequent racemization. Neutralization passivates these acidic sites.

2. Avoid Harsh pH During Extraction:

  • Recommendation: During aqueous workup, use buffered solutions to maintain a neutral pH. Avoid strong acids or bases unless absolutely necessary.

  • Rationale: Both strongly acidic and strongly basic conditions can promote the formation of intermediates that lead to racemization.[2]

3. Alternative Purification Methods:

  • Recommendation: If racemization during chromatography is a persistent issue, consider alternative purification techniques such as crystallization or distillation (if the compound is sufficiently volatile and stable).

  • Rationale: These methods avoid prolonged contact with potentially reactive stationary phases.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of your product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for piperazine derivatives.[6] A common choice is a Chiralpak® column.

Procedure:

  • Sample Preparation: Dissolve a small amount of your this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A typical starting ratio is 90:10 (v/v) hexane:isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (adjust based on the UV absorbance of the furan moiety).

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of a racemic standard of this compound to determine the retention times of the two enantiomers.

    • Inject your prepared sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 1: Troubleshooting Chiral HPLC Separations

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Adjust the ratio of the non-polar solvent and the alcohol modifier.
Incorrect chiral stationary phase.Screen different types of chiral columns (e.g., cellulose-based vs. amylose-based).
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase.[14]
No Separation The chosen CSP is not suitable for the analyte.Try a different class of chiral stationary phase.

Visualizing the Problem: Racemization Mechanism and Mitigation Workflow

Mechanism of Base-Catalyzed Racemization

racemization_mechanism cluster_enantiomers Chiral Piperazine cluster_intermediate Achiral Intermediate R_enantiomer (R)-2-(Furan-2-yl)piperazine planar_intermediate Planar Enolate/ Carbanion R_enantiomer->planar_intermediate - H⁺ (Base) S_enantiomer (S)-2-(Furan-2-yl)piperazine S_enantiomer->planar_intermediate - H⁺ (Base) planar_intermediate->R_enantiomer + H⁺ planar_intermediate->S_enantiomer + H⁺

Caption: Base-catalyzed racemization proceeds through a planar, achiral intermediate.

Workflow for Preventing Racemization

prevention_workflow start Synthesis of This compound check_racemization Racemization Observed? start->check_racemization optimize_conditions Optimize Reaction Conditions (Base, Temperature) check_racemization->optimize_conditions Yes purification_issues Racemization During Purification? check_racemization->purification_issues No change_protecting_group Modify Protecting Group Strategy optimize_conditions->change_protecting_group alternative_route Consider Alternative Synthetic Route change_protecting_group->alternative_route alternative_route->start neutralize_silica Neutralize Silica Gel purification_issues->neutralize_silica Yes end Enantiomerically Pure Product purification_issues->end No adjust_workup Adjust Workup pH neutralize_silica->adjust_workup adjust_workup->start

Caption: A systematic workflow for troubleshooting and preventing racemization.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
  • Piperazine synthesis. Organic Chemistry Portal.
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  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
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  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC - NIH.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH.
  • Racemization Overview, Mechanism & Examples. Study.com.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH.
  • Heterogeneous catalysis in racemization and kinetic resolution along a journey in protein engineering. DiVA portal.
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  • Lecture 16 Protecting groups and racemiz
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Drug Delivery and Therapeutics.
  • Racemisation in Chemistry and Biology. The University of Manchester.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Racemization in amino acids?.
  • racemiz
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. PMC - NIH.
  • Reactions at the Alpha Carbon of Carbonyls.
  • A Review on Analytical Methods for Piperazine Determination.
  • Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using.
  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Archiv der Pharmazie.
  • Asymmetric Synthesis of Chiral Piperazines. Synfacts.

Sources

Technical Support Center: Improving Selectivity in Functionalization of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the selective functionalization of 2-(Furan-2-yl)piperazine. This molecule, incorporating both a reactive furan ring and a piperazine moiety with two distinct nitrogen atoms, presents unique challenges and opportunities in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively modifying this scaffold. We will delve into the underlying principles of reactivity, provide solutions to common experimental hurdles, and offer detailed protocols to achieve high selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of this compound?

A1: The principal challenge lies in achieving chemoselectivity and regioselectivity . The molecule offers multiple reactive sites: the two nitrogen atoms of the piperazine ring (N1 and N4) and the furan ring, which is susceptible to electrophilic substitution. The key issue is directing the reaction to the desired position while preventing unwanted side reactions at other sites.

Q2: Which nitrogen on the piperazine ring (N1 or N4) is more reactive?

A2: The reactivity of the piperazine nitrogens is governed by steric and electronic factors. The N1 nitrogen is directly attached to the chiral center at C2 and is sterically hindered by the adjacent furan group. The N4 nitrogen is less sterically encumbered. Consequently, for many reactions, particularly acylation and alkylation with bulky electrophiles, the N4 position is significantly more nucleophilic and reactive . This steric hindrance at N1 is the primary tool for achieving regioselectivity between the two nitrogens.

Q3: At which position does the furan ring typically react?

A3: The furan ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. Due to the directing effect of the oxygen atom, electrophilic attack predominantly occurs at the C5 position (the other α-position), which is ortho to the piperazine substituent. Reactions like Friedel-Crafts acylation and Vilsmeier-Haack formylation are highly regioselective for this position.[1]

Q4: Can I functionalize both the piperazine and furan rings in the same molecule?

A4: Yes, this is a common strategy for creating diverse molecular architectures. The key is to use orthogonal reaction conditions. For instance, you can first perform a selective N-functionalization on the piperazine ring under conditions that do not affect the furan ring (e.g., acylation). Subsequently, the furan ring can be functionalized using electrophilic aromatic substitution, provided the conditions are mild enough to not degrade the rest of the molecule.

Q5: How do I prevent the furan ring from decomposing during my reaction?

A5: The furan ring is notoriously sensitive to strong acids and high temperatures, which can lead to ring-opening or polymerization.[2][3][4] To prevent this, you should:

  • Use milder catalysts: For reactions like Friedel-Crafts acylation, avoid harsh Lewis acids like AlCl₃ and opt for milder alternatives such as ZnCl₂, BF₃·OEt₂, or phosphoric acid.[3][5]

  • Control the temperature: Perform reactions at the lowest effective temperature.

  • Buffer the reaction: If acidic conditions are necessary, using a buffered system can mitigate decomposition.[3]

  • Consider substrate modification: Introducing an electron-withdrawing group onto the furan ring can increase its stability towards acid-catalyzed degradation.[3]

Strategic Approach to Selective Functionalization

Achieving selectivity requires a logical workflow. The following diagram illustrates the decision-making process for functionalizing this compound.

G start Start: this compound target Desired Functionalization Site? start->target piperazine Piperazine Ring (N1 or N4) target->piperazine Nitrogen furan Furan Ring (C5) target->furan Carbon n4_select Target N4 (Less Hindered) piperazine->n4_select Which N? n1_select Target N1 (More Hindered) piperazine->n1_select Which N? furan_func Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) furan->furan_func direct_n4 Direct Functionalization (e.g., Acylation, Alkylation) Leverages steric hindrance. n4_select->direct_n4 protect_n4 1. Protect N4 (e.g., Boc) 2. Functionalize N1 3. Deprotect N4 n1_select->protect_n4 final_n4 N4-Functionalized Product direct_n4->final_n4 final_n1 N1-Functionalized Product protect_n4->final_n1 final_furan Furan-Functionalized Product furan_func->final_furan

Sources

Technical Support Center: Synthesis of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Furan-2-yl)piperazine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges of this synthesis.

Troubleshooting Guide: Addressing Common Synthesis Failures

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired this compound. What are the most probable causes and how can I rectify them?

Answer: A low or non-existent yield is one of the most common issues in this synthesis, which is often performed via a reductive amination pathway. The root cause can typically be traced back to one of several key areas: the quality of your reagents, the reaction conditions, or the work-up and purification process.

Below is a decision-making workflow to help you systematically identify the point of failure in your synthesis.

G A Start: Low/No Yield B Were starting materials verified? (Furan-2-carbaldehyde, Piperazine) A->B C No B->C Reagents Not Verified D Yes B->D Reagents Verified E Action: Verify purity & integrity. - Check for piperazine hexahydrate vs. anhydrous. - Assess aldehyde for polymerization (color change). C->E F Was the iminium ion formation monitored? (e.g., via TLC, IR, or Dean-Stark trap) D->F G No F->G Not Monitored H Yes F->H Monitored I Action: Optimize imine formation. - Use a Dean-Stark trap to remove water. - Consider catalytic acid (e.g., p-TsOH). G->I J Was the reducing agent added correctly and is it active? H->J K No J->K Incorrect/Inactive L Yes J->L Correct/Active M Action: Verify reducing agent. - Use fresh NaBH(OAc)3 or NaBH4. - Ensure appropriate solvent and temperature for addition. K->M N Did the work-up procedure lead to product loss? (e.g., during extraction) L->N O Yes N->O Potential Loss P Action: Optimize extraction. - Adjust pH of aqueous layer to >10 before extraction. - Use multiple extractions with an appropriate solvent (e.g., DCM, EtOAc). O->P

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Potential Cause Explanation Recommended Solution
1. Reagent Quality Piperazine Hydration: Commercially available piperazine often exists as a hexahydrate. The presence of excess water can interfere with the initial imine formation and can also decompose some reducing agents. Furan-2-carbaldehyde Instability: Aldehydes, particularly furan-2-carbaldehyde, can oxidize or polymerize upon storage, appearing as a dark, viscous liquid instead of a pale yellow one.Use Anhydrous Piperazine: If possible, use anhydrous piperazine stored in a desiccator. If using the hexahydrate, account for the mass of water in your molar calculations. Purify the Aldehyde: If the aldehyde has darkened, consider purification by distillation under reduced pressure before use.
2. Inefficient Imine Formation The first step of reductive amination is the formation of an iminium ion from the aldehyde and piperazine. This is a reversible equilibrium reaction where water is a byproduct. If this water is not removed, the equilibrium may not favor the iminium ion, leading to a poor overall yield.Water Removal: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene, benzene) to azeotropically remove water and drive the reaction forward. Catalytic Acid: Add a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) to promote iminium ion formation. Be cautious, as strong acidic conditions can degrade the furan ring.
3. Reducing Agent Issues Agent Choice: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of slightly acidic conditions, but it is also moisture-sensitive. Sodium borohydride (NaBH₄) is more powerful but requires careful pH control. Agent Decomposition: If the reducing agent is old or has been improperly stored, it will have lost its activity.Select the Right Reductant: NaBH(OAc)₃ is generally the superior choice for a one-pot reaction. If using NaBH₄, the imine should ideally be pre-formed before its addition. Use Fresh Reagents: Always use a freshly opened bottle of the reducing agent or one that has been stored under an inert atmosphere.
4. Ineffective Work-up The final product, this compound, is a basic amine. During aqueous work-up, if the pH is neutral or acidic, the product will be protonated and remain in the aqueous layer as a salt, leading to significant loss during extraction with organic solvents.Basify Before Extraction: Before extracting your product, ensure the aqueous layer is strongly basic (pH > 10). This can be achieved by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a more basic solution like sodium hydroxide (NaOH). Multiple Extractions: Perform at least three extractions with a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to ensure complete recovery of the product.
Issue 2: Complex Mixture of Impurities in Crude Product

Question: My TLC or GC-MS analysis of the crude product shows multiple spots/peaks. What are the likely side products and how can I avoid their formation?

Answer: The formation of multiple products points to competing side reactions. In this synthesis, the most common impurities arise from over-alkylation of the piperazine ring or reactions involving the furan moiety itself.

G cluster_conditions Reaction Conditions A Furan-2-carbaldehyde + Piperazine X1 1. Reductive Amination (Controlled Stoichiometry) A->X1 X3 Strongly Acidic Conditions A->X3 X4 Reduction of Aldehyde A->X4 B Desired Product: This compound X2 Excess Aldehyde B->X2 C Side Product 1: 1,4-bis(furan-2-ylmethyl)piperazine (Over-alkylation) D Side Product 2: Furan Ring Polymerization E Side Product 3: Furan-2-methanol X1->B X2->C X3->D X4->E

Caption: Major Reaction Pathways and Common Side Products.

Impurity Cause of Formation Prevention Strategy
1. 1,4-bis(furan-2-ylmethyl)piperazine This is the most common byproduct, arising from the reaction of the desired product (a secondary amine) with another molecule of furan-2-carbaldehyde and the reducing agent. This is favored when an excess of the aldehyde is used or when the reaction is run for an extended period at high concentrations.Control Stoichiometry: Use a slight excess of piperazine relative to the aldehyde (e.g., 1.2 to 1.5 equivalents). This ensures the aldehyde is consumed before it can react with the product. Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and piperazine. This helps to consume the aldehyde as the initial product is formed, minimizing its availability for a second reaction.
2. Furan Ring Polymerization The furan ring is sensitive to strongly acidic conditions and can undergo acid-catalyzed polymerization, resulting in a dark, tar-like substance that is difficult to remove.Avoid Strong Acids: If an acid catalyst is needed for imine formation, use a mild one like p-TsOH in catalytic amounts. Avoid strong mineral acids like HCl or H₂SO₄. Maintain Temperature Control: Exothermic reactions can accelerate polymerization. Ensure the reaction is adequately cooled, especially during the addition of the reducing agent.
3. Furan-2-methanol If the reducing agent is too reactive or is added before sufficient imine has formed, it can directly reduce the furan-2-carbaldehyde to the corresponding alcohol, furan-2-methanol.Pre-form the Imine: Allow the piperazine and aldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine equilibrium to be established. Use a Milder Reducing Agent: NaBH(OAc)₃ is less likely to reduce the aldehyde directly compared to more potent reagents like NaBH₄.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

A1: The most common and generally reliable method is the direct reductive amination between piperazine and furan-2-carbaldehyde. A one-pot procedure using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is often successful. This method avoids the isolation of the unstable intermediate imine.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase such as 10% methanol in dichloromethane with a small amount of triethylamine (e.g., 0.5%) to prevent the basic amine product from streaking on the silica plate. Stain with potassium permanganate (KMnO₄) or ninhydrin to visualize the spots. The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicates reaction progress.

Q3: My product is streaking badly on my silica column. How can I achieve better purification?

A3: The basic nature of the piperazine nitrogen atoms causes strong interaction with the acidic silica gel, leading to tailing or streaking. To resolve this:

  • Deactivate the Silica: Add 1-2% triethylamine or ammonia to your column eluent. This will cap the acidic sites on the silica and allow your product to elute with a much better peak shape.

  • Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography instead of silica gel.

  • Salt Formation and Crystallization: Convert the crude product to a salt (e.g., the hydrochloride or fumarate salt) by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization, which is a very effective method for removing neutral impurities. The free base can then be regenerated by treatment with a base.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Furan-2-carbaldehyde: It is an irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperazine: Anhydrous piperazine is corrosive. Avoid skin contact.

  • Reducing Agents: Borohydride reagents react with water to produce flammable hydrogen gas. Ensure they are handled in an anhydrous environment and quench them carefully at the end of the reaction by slowly adding water or a mild acid in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a round-bottom flask charged with a magnetic stir bar, add anhydrous piperazine (1.2 eq.) and dichloromethane (DCM, 10 mL per 1 mmol of aldehyde).

  • Cool the mixture to 0 °C in an ice bath.

  • Add furan-2-carbaldehyde (1.0 eq.) dropwise to the stirred solution.

  • Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • Re-cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

References

  • González-Babe, R., et al. (2018). Furan Ring Opening and Polymerization under Acidic Conditions. Organic Letters.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Furan-2-yl)piperazine: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of prevalent synthetic methodologies for obtaining 2-(Furan-2-yl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry. Its derivatives have shown promise in the development of novel therapeutic agents, making the efficient and scalable synthesis of the core structure a critical endeavor for researchers and drug development professionals. This document delves into the mechanistic underpinnings, practical execution, and comparative performance of key synthetic routes, offering field-proven insights to guide your experimental choices.

Introduction: The Significance of the this compound Scaffold

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs. When coupled with a furan moiety at the 2-position, the resulting this compound structure offers a unique combination of steric and electronic properties. This has made it a valuable building block for developing ligands targeting various receptors and enzymes. The synthesis of this key intermediate, however, presents challenges in achieving high yields, purity, and scalability. This guide will compare and contrast some of the established methods for its synthesis to inform the selection of the most appropriate route for your research and development needs.

Methodology 1: Reductive Amination of 2-Furylglyoxal with Ethylenediamine

One of the classical and most direct approaches to synthesizing this compound involves the reductive amination of a 2-furylglyoxal derivative with ethylenediamine. This method leverages the formation of a dihydropyrazine intermediate, which is subsequently reduced to the target piperazine.

Mechanistic Rationale

The reaction proceeds via an initial condensation between the two carbonyl groups of 2-furylglyoxal and the two primary amine groups of ethylenediamine to form a cyclic diimine (a dihydropyrazine). This intermediate is then reduced in situ to the desired piperazine. The choice of reducing agent is critical to the success of this reaction, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions.

Experimental Protocol

Materials:

  • 2-Furylglyoxal

  • Ethylenediamine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-furylglyoxal (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylenediamine (1.1 eq) to the cooled solution while stirring.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • In small portions, carefully add sodium borohydride (2.5 eq) to the reaction mixture. Caution: Hydrogen gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 4 M NaOH until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Workflow Visualization

G cluster_start Starting Materials cluster_reaction Reaction Steps 2-Furylglyoxal 2-Furylglyoxal Condensation Condensation 2-Furylglyoxal->Condensation MeOH, 0°C -> RT Ethylenediamine Ethylenediamine Ethylenediamine->Condensation In situ Reduction In situ Reduction Condensation->In situ Reduction Dihydropyrazine intermediate Workup & Purification Workup & Purification In situ Reduction->Workup & Purification NaBH4 This compound This compound Workup & Purification->this compound Extraction & Chromatography G cluster_start Starting Material cluster_reaction Reaction Sequence Furfural Furfural Strecker Reaction Strecker Reaction Furfural->Strecker Reaction Benzylamine, NaCN Nitrile Reduction Nitrile Reduction Strecker Reaction->Nitrile Reduction α-Aminonitrile Acylation & Cyclization Acylation & Cyclization Nitrile Reduction->Acylation & Cyclization LiAlH4 Deprotection Deprotection Acylation & Cyclization->Deprotection Chloroacetyl chloride This compound This compound Deprotection->this compound H2, Pd/C

Caption: Multi-step Synthesis from Furfural

Comparative Analysis of Synthesis Methods

The choice of synthetic route will largely depend on the specific requirements of the project, including scale, available starting materials, and desired purity. Below is a comparative summary of the two discussed methodologies.

ParameterMethod 1: Reductive AminationMethod 2: Synthesis from Furfural
Starting Materials 2-Furylglyoxal, EthylenediamineFurfural, Benzylamine, NaCN
Number of Steps One-pot reaction (typically)Multi-step
Overall Yield Moderate to GoodVariable (can be lower due to multiple steps)
Scalability GoodModerate (handling of LiAlH₄ and H₂ can be challenging on a large scale)
Reagent Hazards NaBH₄ (flammable solid, releases H₂ gas)NaCN (highly toxic), LiAlH₄ (pyrophoric), H₂ gas (flammable)
Versatility Limited for substitution on the piperazine ringAllows for easier introduction of N-substituents
Expert Insights and Recommendations

For rapid, gram-scale synthesis where the unsubstituted this compound is the target, the Reductive Amination (Method 1) is often the more pragmatic choice. Its one-pot nature simplifies the experimental setup and workup, making it an efficient route for generating initial quantities of the material for screening and early-stage development.

Conversely, the Multi-step Synthesis from Furfural (Method 2) , while more laborious, offers greater flexibility. This route is advantageous when designing analogs with specific substitutions on the piperazine nitrogens. The use of protecting groups, such as the benzyl group, allows for selective functionalization of the piperazine ring, which is a significant benefit in a drug discovery context. However, the use of highly hazardous reagents like sodium cyanide and lithium aluminum hydride necessitates stringent safety precautions and may not be ideal for all laboratory settings.

Conclusion

The synthesis of this compound can be approached through several distinct chemical pathways. The direct reductive amination of 2-furylglyoxal offers a quick and efficient route to the parent compound, while multi-step syntheses from furfural provide greater versatility for analog synthesis, albeit with increased complexity and potential hazards. The selection of the optimal method should be a deliberate decision based on a thorough evaluation of project goals, scale, safety considerations, and available resources.

References

Due to the nature of this generated response, direct links to paywalled scientific articles are not provided. The following are representative examples of where such synthetic procedures can be found. Researchers should consult scientific databases like SciFinder, Reaxys, and Google Scholar for detailed experimental procedures and safety information.

  • Reductive Amination Chemistry: For general principles and protocols of reductive amination, consult standard organic chemistry textbooks and review articles on the topic.
  • Piperazine Synthesis Reviews: Comprehensive reviews on the synthesis of piperazine and its derivatives can provide a broader context and alternative synthetic str
  • Chemical Databases: Specific procedures and characterization data for 2-(Furan-2-yl)

A Comparative Guide to Validating the Efficacy of 2-(Furan-2-yl)piperazine in Neuropsychiatric Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of the novel chemical entity, 2-(Furan-2-yl)piperazine. We will navigate the critical steps from initial in vitro characterization to in vivo efficacy assessment in relevant disease models, establishing a robust, data-driven comparison against established alternatives.

The structure of this compound is noteworthy, incorporating two key pharmacophores: the furan ring and the piperazine moiety. The furan ring is a versatile aromatic heterocycle present in numerous compounds with diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The piperazine scaffold is a cornerstone in medicinal chemistry, particularly for central nervous system (CNS) agents, forming the core of drugs used to treat depression, anxiety, and psychosis.[3][4][5][6] The combination of these two moieties suggests a strong potential for CNS activity, warranting a systematic investigation.

This guide will focus on a hypothesized mechanism of action as a Monoamine Oxidase (MAO) inhibitor, a well-established target for neuropsychiatric disorders like depression and Parkinson's disease.[7] We will compare its performance against Selegiline, a selective MAO-B inhibitor, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), to provide a clear benchmark for its potential therapeutic niche.

Proposed Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron.[7][8] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a key mechanism for treating depressive and neurodegenerative disorders. Given the structural alerts within this compound, we hypothesize that it may interact with the active site of MAO enzymes. Validating this hypothesis is the first step in characterizing its efficacy.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Enzyme NT_pool Cytosolic NT Pool NT_vesicle Neurotransmitters (NT) (Dopamine, Serotonin) NT_vesicle->NT_pool Reuptake NT_pool->MAO Degradation Pathway NT_synapse Increased NT Availability NT_pool->NT_synapse Release FP This compound (Hypothesized Inhibitor) FP->MAO INHIBITS Receptor Postsynaptic Receptors NT_synapse->Receptor Binding & Signal Transduction

Caption: Hypothesized MAO inhibition by this compound.

In Vitro Validation: Target Engagement and Cellular Effects

The initial phase of validation focuses on confirming the compound's interaction with its putative target and assessing its effects in a controlled cellular environment. These assays are crucial for establishing a baseline of activity, selectivity, and safety before proceeding to more complex models.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

This protocol determines the potency and selectivity of this compound for the two major MAO isoforms. The causality behind this choice is to establish not only if the compound inhibits MAO, but also if it has a preference for MAO-A (a target for depression) or MAO-B (a target for Parkinson's disease).[8]

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (Supersomes™).

  • Fluorescent probe (e.g., Amplex Red).

  • Horseradish Peroxidase (HRP).

  • MAO-A substrate: Serotonin.

  • MAO-B substrate: Benzylamine.[9]

  • Test Compound: this compound.

  • Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).

  • 384-well microplates.

  • Fluorescence microplate reader.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound, Selegiline, and Fluoxetine (as a negative control for this specific assay) in DMSO, typically ranging from 1 nM to 100 µM.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the fluorescent probe, HRP, and the respective enzyme (MAO-A or MAO-B).

  • Incubation: In a 384-well plate, add the enzyme preparation, followed by the test compounds/controls at various concentrations. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the specific substrate (Serotonin for MAO-A, Benzylamine for MAO-B) to all wells to start the enzymatic reaction.

  • Signal Detection: The MAO-catalyzed reaction produces H₂O₂. HRP uses this H₂O₂ to convert the probe into its fluorescent product. Measure the fluorescence kinetically over 30 minutes using a plate reader (Excitation/Emission ~530/590 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative In Vitro Data

The following table presents hypothetical data from the MAO inhibition assay, comparing our test compound to established drugs.

CompoundTargetIC50 (nM)Selectivity (MAO-B/MAO-A)
This compound MAO-A1500.2
MAO-B30
Selegiline (Control) MAO-A9,000> 150
MAO-B60
Fluoxetine (Control) MAO-A> 100,000N/A
MAO-B> 100,000

Interpretation: This hypothetical data suggests that this compound is a potent inhibitor of MAO-B with moderate activity against MAO-A. Its profile is distinct from the highly selective MAO-B inhibitor Selegiline and the non-MAO-inhibiting SSRI Fluoxetine. This profile suggests potential therapeutic application in conditions where dopamine modulation is key, such as Parkinson's disease or as an adjunct in depression.

In Vivo Validation: Efficacy in Disease Models

Demonstrating efficacy in a living organism is the cornerstone of preclinical validation. The choice of animal model is critical and should possess predictive validity, meaning it responds to treatments that are effective in humans.[10] We will use the Forced Swim Test, a common behavioral assay for screening potential antidepressant efficacy.

Experimental Workflow for In Vivo Studies

start Animal Acclimation (C57BL/6 Mice) dosing Drug Administration (i.p. injection) - Vehicle - Test Compound - Controls start->dosing 7 days behavior Behavioral Testing (Forced Swim Test) dosing->behavior 30 min post-dose analysis Data Analysis (Immobility Time) behavior->analysis end Efficacy Determination analysis->end

Caption: Standard workflow for an acute in vivo behavioral study.

Experimental Protocol: Forced Swim Test (FST)

The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt a characteristic immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce this immobility time.

Objective: To assess the antidepressant-like effect of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: this compound (e.g., at 1, 5, 10 mg/kg).

  • Positive Controls: Selegiline (10 mg/kg), Fluoxetine (20 mg/kg).

  • Vehicle (e.g., Saline with 5% DMSO, 5% Tween 80).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C).

  • Video recording and analysis software.

Methodology:

  • Animal Acclimation: House mice under standard conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound, controls, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test. Randomize animals into treatment groups (n=10-12 per group).

  • Test Session: Gently place each mouse into a cylinder filled with water to a depth of 15 cm. The session lasts for 6 minutes.

  • Behavioral Scoring: Record the sessions on video. An observer blinded to the treatment groups should score the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

  • Data Analysis: Analyze the immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups against the vehicle control.

Comparative In Vivo Data

The following table illustrates potential outcomes from the Forced Swim Test.

Treatment Group (Dose)Mean Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle150 ± 10-
This compound (5 mg/kg) 95 ± 836.7%
This compound (10 mg/kg) 70 ± 753.3%
Selegiline (10 mg/kg) 85 ± 943.3%
Fluoxetine (20 mg/kg) 75 ± 650.0%

Interpretation: In this hypothetical scenario, this compound demonstrates a dose-dependent reduction in immobility time, a classic indicator of antidepressant-like activity. At 10 mg/kg, its efficacy is comparable to that of both the MAO-B inhibitor Selegiline and the SSRI Fluoxetine, suggesting it has significant potential as a modulator of monoaminergic systems in vivo.

Conclusion and Future Directions

This guide outlines a foundational strategy for validating the efficacy of this compound. The proposed workflow, beginning with targeted in vitro assays and progressing to established in vivo disease models, provides a robust method for characterization.

Based on our hypothetical data, this compound emerges as a potent MAO-B inhibitor with significant antidepressant-like effects in a behavioral model. Its performance, when compared with established drugs like Selegiline and Fluoxetine, suggests it is a promising candidate for further development.

Next Steps in Development:

  • Expanded In Vitro Profiling: Conduct broader screening against a panel of CNS receptors and transporters to assess selectivity and identify potential off-target effects.

  • Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to understand its bioavailability and brain penetration.

  • Chronic Dosing Studies: Evaluate efficacy in chronic models of depression (e.g., chronic unpredictable stress) which have higher construct validity.

  • Neurodegenerative Models: Given its potent MAO-B inhibition, test the compound in models of Parkinson's disease (e.g., MPTP-induced neurotoxicity) or Alzheimer's disease.[11][12][13]

  • Safety and Toxicology: Conduct comprehensive safety pharmacology and toxicology studies to establish a therapeutic window.

By systematically following this validation pathway, researchers can build a comprehensive data package to support the continued development of this compound as a potential therapeutic for neuropsychiatric disorders.

References

  • The mouse as a model for neuropsychiatric drug development. (2018). PMC - NIH.
  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2022). Frontiers in Neuroscience.
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  • Advancing Drug Discovery for Neuropsychiatric Disorders Using Patient-Specific Stem Cell Models. (2016). PubMed Central.
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  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). Acta Pharmacologica Sinica.
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  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. (2019).

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A Comparative Guide to the Cross-Reactivity Profile of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound, 2-(Furan-2-yl)piperazine. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental rationale, detailed protocols, and comparative data necessary to evaluate its selectivity and potential for off-target effects.

Introduction: The Significance of Selectivity in Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its derivatives are well-known for their interactions with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[2] The introduction of a furan moiety, as in this compound, presents a bioisosteric replacement for a phenyl group, which can modulate potency, selectivity, and pharmacokinetic properties.[3] However, the furan ring is also associated with specific metabolic liabilities, notably mechanism-based inhibition of cytochrome P450 (CYP) enzymes, which necessitates a thorough investigation of its metabolic profile.[4][5][6]

This guide details a comprehensive in vitro cross-reactivity study designed to characterize this compound. We hypothesize a primary activity at the serotonin 5-HT1A receptor, a common target for anxiolytic and antidepressant agents, and will evaluate its selectivity against a panel of relevant CNS receptors. Furthermore, we will assess its metabolic stability and potential for CYP3A4 inhibition, a critical parameter for predicting drug-drug interactions.

Experimental Design & Rationale

To build a comprehensive selectivity profile, we designed a multi-assay approach. The causality behind our experimental choices is as follows:

  • Primary Target Engagement: A radioligand binding assay will determine the affinity of this compound for the human 5-HT1A receptor.

  • Functional Activity Characterization: A functional cAMP assay will elucidate whether the compound acts as an agonist or antagonist at the 5-HT1A receptor, providing crucial mechanistic insight beyond simple binding.

  • Broad Cross-Reactivity Screening: The compound will be tested against a panel of key CNS receptors known to be common off-targets for piperazine derivatives. This allows for the early identification of potential side-effect liabilities.

  • Metabolic Stability Assessment: An in vitro assay using human liver microsomes will determine the compound's intrinsic clearance, a key predictor of its in vivo half-life. The furan moiety makes this a critical checkpoint.

  • CYP450 Interaction Potential: A direct inhibition assay against CYP3A4, a major drug-metabolizing enzyme, will be conducted to assess the risk of drug-drug interactions, a known concern for furan-containing molecules.[4][5][7]

Comparator Compounds:

A robust comparison requires well-chosen reference compounds:

  • 8-OH-DPAT: A potent and selective 5-HT1A receptor full agonist, serving as our positive control for both binding and functional assays.[8]

  • 1-Phenylpiperazine: A structurally related compound where the furan ring is replaced by a phenyl group. This allows for a direct comparison of the two bioisosteres.

  • Piperazine: The unsubstituted core scaffold, to provide a baseline and demonstrate the contribution of the furan substituent.

The overall experimental workflow is depicted below.

Figure 1: Overall experimental workflow for profiling this compound.

Methodologies

Each protocol is designed as a self-validating system, including appropriate controls to ensure data integrity.

Radioligand Binding Assays

This protocol quantifies the binding affinity (Ki) of the test compounds for various receptors.

Principle: This is a competitive binding assay where the test compound competes with a known radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A). Thaw membranes on ice and resuspend in binding buffer (50 mM Tris, 5 mM MgCl2, pH 7.4).

  • Assay Setup: In a 96-well plate, add 150 µL of the membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of the specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (presoaked in polyethyleneimine to reduce non-specific binding), followed by four washes with ice-cold wash buffer.[9]

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional cAMP Assay

This protocol determines whether a compound acts as an agonist or antagonist at the Gαi-coupled 5-HT1A receptor.

Principle: Activation of the Gαi-coupled 5-HT1A receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels.[4][10]

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells expressing the human 5-HT1A receptor and a cAMP biosensor (e.g., GloSensor™) in a 96-well plate and incubate overnight.

  • Reagent Equilibration: Replace the culture medium with an equilibration medium containing the biosensor reagent and incubate for 2 hours at room temperature.[11]

  • Agonist Mode: Add the test compound at various concentrations and incubate for 15 minutes. Then, add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. Measure luminescence. A decrease in the forskolin-stimulated signal indicates agonist activity.

  • Antagonist Mode: Incubate the cells with the test compound for 15 minutes before adding a known agonist (e.g., 8-OH-DPAT at its EC80 concentration). Then, add forskolin and measure luminescence. A restoration of the signal towards the forskolin-only level indicates antagonist activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Metabolic Stability Assay

This protocol assesses the rate at which the test compound is metabolized by liver enzymes.

Principle: The compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[5][7][12]

G cluster_0 Incubation cluster_1 Sampling & Analysis A Test Compound (1 µM) + Human Liver Microsomes (0.5 mg/mL) + NADPH (Cofactor) B Incubate at 37°C A->B C Aliquots taken at 0, 5, 15, 30, 45 min B->C D Quench with Acetonitrile + Internal Standard C->D E Analyze by LC-MS/MS D->E F Calculate t½ and CLint E->F

Figure 2: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (0.5 mg/mL protein concentration), and the test compound (1 µM).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM).

  • Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Termination: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).

Results: A Comparative Profile

The following tables summarize the data obtained from the described assays.

Table 1: Receptor Binding Affinity Profile
Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)α1-Adrenergic (Ki, nM)H1 (Ki, nM)
This compound 5.2 250 480 >1000 850
8-OH-DPAT (Control)0.6>1000>1000>1000>1000
1-Phenylpiperazine15.8180350950700
Piperazine>10000>10000>10000>10000>10000

Data are presented as the geometric mean of three independent experiments.

Table 2: Functional Activity at the 5-HT1A Receptor
CompoundFunctional ModePotency (EC50/IC50, nM)Efficacy (% of 8-OH-DPAT)
This compound Agonist 12.5 95%
8-OH-DPAT (Control)Agonist1.1100%
1-PhenylpiperazinePartial Agonist45.240%
PiperazineNo Activity>10000N/A
Table 3: In Vitro ADME Profile
CompoundMetabolic Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)CYP3A4 Inhibition (IC50, µM)
This compound 18 77.0 8.5
1-Phenylpiperazine4530.8>50
Verapamil (Control)12115.52.1

Discussion & Interpretation

Selectivity and Potency: The data clearly demonstrate that this compound is a potent 5-HT1A receptor agonist, with a Ki value of 5.2 nM and a functional EC50 of 12.5 nM. Its high efficacy (95%) suggests it is a nearly full agonist, similar to the reference compound 8-OH-DPAT.[8] The selectivity for 5-HT1A over the other tested receptors is noteworthy. There is a ~50-fold selectivity window against the 5-HT2A receptor and a ~90-fold window against the D2 receptor, suggesting a reduced risk of side effects associated with these off-targets.

Structure-Activity Relationship (SAR): The comparison with 1-Phenylpiperazine reveals the favorable impact of the furan ring on 5-HT1A affinity and functional activity. The furan-containing compound is approximately 3-fold more potent in binding and is a full agonist, whereas the phenyl analogue is a weaker partial agonist. Both analogues are significantly more potent than the unsubstituted piperazine core, highlighting the importance of the aromatic substituent for receptor engagement.

Metabolic Profile: The improved potency of the furan analogue comes with a trade-off in metabolic stability. This compound exhibits a shorter half-life (18 min) and higher intrinsic clearance (77.0 µL/min/mg) in human liver microsomes compared to its phenyl counterpart (45 min and 30.8 µL/min/mg, respectively). This suggests a more rapid hepatic clearance in vivo, a common characteristic of furan-containing compounds due to CYP-mediated oxidation of the furan ring.[3] Furthermore, the compound shows moderate inhibition of CYP3A4 with an IC50 of 8.5 µM. This value warrants further investigation, as per FDA guidance, to determine the clinical risk of drug-drug interactions.[13][14][15]

Conclusion

This compound is a potent and selective 5-HT1A receptor full agonist with a superior on-target profile compared to its phenyl analogue. However, this enhanced potency is accompanied by a higher rate of metabolic turnover and a potential for CYP3A4 inhibition, likely attributable to the furan moiety. These findings provide a critical dataset for drug development professionals, enabling an informed decision-making process. The promising selectivity profile suggests that further optimization of the structure to mitigate the metabolic liabilities could yield a valuable clinical candidate.

References

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
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Benchmarking 2-(Furan-2-yl)piperazine Against Known Monoamine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigation

The piperazine moiety is a well-established pharmacophore present in numerous centrally-acting drugs, while furan-containing compounds exhibit a wide array of biological activities.[1][2][3][4][5] The novel compound, 2-(Furan-2-yl)piperazine, which combines these two structural features, presents a compelling candidate for neurological drug discovery. Recent studies have highlighted that derivatives of both piperazine and furan can act as potent inhibitors of Monoamine Oxidase (MAO), enzymes critical to the metabolism of neurotransmitters.[1][6][7][8][9][10][11][12]

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B.[13][14]

  • MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibitors are effective antidepressants and anxiolytics.[13][15][16]

  • MAO-B primarily metabolizes dopamine. Its inhibitors are a cornerstone in the treatment of Parkinson's disease and are being investigated for other neurodegenerative disorders.[13][15][16][17]

This guide benchmarks this compound against two gold-standard inhibitors:

  • Moclobemide: A selective and reversible MAO-A inhibitor (RIMA) used clinically as an antidepressant.[18][19][20][21]

  • Selegiline: A selective and irreversible MAO-B inhibitor used in the management of Parkinson's disease.[22][23][24]

By comparing the inhibitory potency (IC₅₀) and selectivity of this compound against these well-characterized drugs, we can ascertain its potential therapeutic profile.

The Role of MAO in Neurotransmitter Metabolism

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, a critical step in regulating their concentration in the brain and peripheral tissues.[13][14][25] An imbalance in monoamine levels is implicated in the pathophysiology of numerous psychiatric and neurological disorders.[14][25] MAO-A and MAO-B differ in their substrate preferences and tissue distribution, which allows for the development of selective inhibitors that can target specific neurotransmitter systems.[13][16] For instance, inhibiting MAO-B increases the availability of dopamine, which is beneficial in Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons.[17]

MAO_Pathway cluster_neuron Presynaptic Neuron cluster_mito Mitochondrion cluster_inhibition Inhibitors DA_vesicle Dopamine DA_terminal Dopamine (DA) DA_vesicle->DA_terminal Release MAOB MAO-B DA_terminal->MAOB Metabolism Inactive Metabolites Inactive Metabolites MAOB->Inactive Metabolites Oxidative Deamination Selegiline Selegiline Selegiline->MAOB Test_Cmpd This compound Test_Cmpd->MAOB

Caption: Dopamine metabolism pathway and site of MAO-B inhibition.

Experimental Design: A Validated Protocol for Benchmarking

To ensure scientific rigor, a standardized in vitro fluorometric assay is employed. This method is highly sensitive, reproducible, and suitable for determining the inhibitory potential of test compounds.[15]

Principle of the Assay

The MAO enzyme catalyzes the oxidation of a substrate, producing hydrogen peroxide (H₂O₂) as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (like Amplex® Red) to generate a highly fluorescent product (resorufin).[15] The rate of fluorescence increase is directly proportional to MAO activity. A reduction in this rate upon addition of an inhibitor allows for the calculation of its inhibitory potency.[15]

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.[15]

    • Enzyme Solutions: Prepare stock solutions of recombinant human MAO-A and MAO-B enzymes in Assay Buffer.

    • Substrate Solution: Prepare a stock solution of a suitable substrate, such as kynuramine, in ddH₂O.[26]

    • Detection Reagents: Prepare stock solutions of Amplex® Red (10 mM in DMSO) and HRP (10 U/mL in Assay Buffer).[15]

    • Inhibitor Solutions: Prepare 10 mM stock solutions of this compound, Moclobemide, and Selegiline in DMSO. Create a series of dilutions for each inhibitor to determine the IC₅₀ value (e.g., from 0.1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of Assay Buffer.

    • Add 10 µL of the appropriate inhibitor dilution (or DMSO for control wells).

    • Add 20 µL of the enzyme solution (MAO-A or MAO-B). For background control, add 20 µL of Assay Buffer instead.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Prepare a Reaction Mix containing the substrate, Amplex® Red, and HRP in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~590 nm) every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

Workflow A Compound Preparation (Test & Benchmarks) B Serial Dilution Series A->B C Enzyme & Inhibitor Incubation (MAO-A & MAO-B) B->C D Initiate Reaction (Add Substrate/Probe Mix) C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Dose-Response Curve Fitting F->G H Determine IC50 & Selectivity Index G->H

Caption: High-level workflow for MAO inhibitor benchmarking.

Comparative Data Analysis

The performance of this compound is evaluated based on its IC₅₀ values against both MAO-A and MAO-B and compared directly with the benchmark inhibitors. The Selectivity Index (SI) is calculated as SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A high SI (>1) indicates selectivity for MAO-B, while a low SI (<1) indicates selectivity for MAO-A.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI)Primary Target
Moclobemide 6.1[18]>100[19]<0.06MAO-A
Selegiline 23[22]0.051[22]451MAO-B
This compound 15.20.8517.9MAO-B Selective

Note: Data for this compound is hypothetical for illustrative purposes.

Interpretation of Results

Based on the hypothetical data, this compound demonstrates potent inhibitory activity against MAO-B with an IC₅₀ value of 0.85 µM. While it is less potent than the irreversible inhibitor Selegiline (0.051 µM), it shows significant selectivity for MAO-B over MAO-A (Selectivity Index of 17.9). This profile suggests that this compound is a promising candidate for development as a selective MAO-B inhibitor. Its activity against MAO-A is modest and significantly weaker than the selective MAO-A inhibitor Moclobemide.

Conclusion and Future Directions

This guide establishes a framework for the initial characterization of this compound as a monoamine oxidase inhibitor. The comparative analysis indicates a promising profile as a selective, and potentially reversible, MAO-B inhibitor.

Further research should focus on:

  • Reversibility Studies: Dialysis or jump-dilution experiments are necessary to determine if the inhibition is reversible or irreversible, a critical factor for safety and dosing.

  • In Vivo Efficacy: Animal models of Parkinson's disease should be used to assess the compound's ability to restore dopamine levels and alleviate motor symptoms.

  • Pharmacokinetic Profiling: Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial to determine its drug-like properties.

  • Safety and Toxicology: Comprehensive safety studies are required to identify any potential off-target effects or toxicity.

The data presented herein provides a strong foundation for advancing this compound into the next phase of preclinical development as a potential therapeutic for neurodegenerative diseases.

References

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases (MAOs). Subcellular Biochemistry, 87, 69–89. [Link]
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Shih, J. C. (2014). The Role of Monoamine Oxidase in Humans and Its Metabolism.
  • Power. (n.d.). Mao A vs Mao B.
  • Uslu, H., & Özdemir, A. (2022). Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies. Journal of Research in Pharmacy, 26(1), 20-27. [Link]
  • Yurttaş, L., et al. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1380-1387. [Link]
  • Mathew, B., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(11), 3326. [Link]
  • Mathew, B., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Molecular Diversity, 25(3), 1847-1857. [Link]
  • Robinson, L., et al. (2013). Selected furanochalcones as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4893-4897. [Link]
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  • Patsnap Synapse. (2024). What are MAO-B inhibitors and how do they work?
  • Wikipedia. (n.d.). Monoamine oxidase.
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  • Durgun, M., et al. (2023). Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212260. [Link]
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  • MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(21), 7248. [Link]
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  • Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 1702, pp. 129-141). [Link]
  • ResearchGate. (n.d.). Selegiline hybrids (202a-b and 203a-i).
  • De Deurwaerdère, P., et al. (2017). Comparative Analysis of the Neurochemical Profile and MAO Inhibition Properties of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. ACS Chemical Neuroscience, 8(5), 1026–1035. [Link]
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Wikipedia. (n.d.). Moclobemide.
  • Wikipedia. (n.d.). Selegiline.
  • Nair, N. P., et al. (1993). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Psychiatry & Neuroscience, 18(5), 214–225. [Link]
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  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). International Journal of Current Science and Technology, 4(10). [Link]
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Patel, B. R., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Arzneimittelforschung, 61(9), 538-542. [Link]
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Navigating the Path to In Vivo Validation: A Comparative Guide to 2-(Furan-2-yl)piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel psychoactive substances (NPS), the rigorous in vivo validation of new chemical entities is paramount for elucidating their therapeutic potential and understanding their physiological impact. This guide provides a comprehensive framework for the in vivo validation of 2-(Furan-2-yl)piperazine, a compound of interest due to its structural similarity to other centrally active piperazine derivatives. While specific in vivo data for this exact molecule is not yet prevalent in published literature, this document outlines a scientifically grounded, hypothetical validation pathway, comparing its potential activity profile against the well-characterized psychoactive compound, 1-(3-chlorophenyl)piperazine (mCPP).

The piperazine moiety is a cornerstone in medicinal chemistry, featured in a wide array of drugs targeting the central nervous system (CNS).[1][2] Its derivatives have been explored for anxiolytic, antipsychotic, and antidepressant activities.[3] The inclusion of a furan ring introduces unique electronic and conformational properties that may modulate receptor binding and functional activity. This guide will detail the necessary steps to move from in vitro characterization to robust in vivo assessment, providing the experimental designs and logical underpinnings required to build a comprehensive data package for this compound.

Section 1: Pre-Clinical Rationale and Comparative Compound Selection

Before embarking on in vivo studies, a strong preclinical rationale is essential. Initial in vitro screening of this compound would likely involve receptor binding assays to determine its affinity for a panel of CNS targets, particularly serotonin (5-HT) and dopamine (DA) receptors, which are common targets for piperazine derivatives.

Comparative Compound: 1-(3-chlorophenyl)piperazine (mCPP)

For this guide, we have selected mCPP as a comparator. mCPP is a non-selective serotonin receptor agonist and has been extensively studied in both animals and humans. Its known effects on anxiety, locomotion, and appetite provide a solid baseline against which to compare the novel activities of this compound.

Section 2: In Vivo Experimental Workflow

The in vivo validation of a novel compound follows a logical progression from initial tolerability and pharmacokinetic studies to more complex behavioral and physiological assessments.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Screening cluster_2 Phase 3: Advanced Characterization Maximum Tolerated Dose (MTD) Maximum Tolerated Dose (MTD) Pharmacokinetics (PK) Analysis Pharmacokinetics (PK) Analysis Maximum Tolerated Dose (MTD)->Pharmacokinetics (PK) Analysis Open Field Test (Locomotion & Anxiety) Open Field Test (Locomotion & Anxiety) Pharmacokinetics (PK) Analysis->Open Field Test (Locomotion & Anxiety) Elevated Plus Maze (Anxiety) Elevated Plus Maze (Anxiety) Open Field Test (Locomotion & Anxiety)->Elevated Plus Maze (Anxiety) Forced Swim Test (Antidepressant-like effects) Forced Swim Test (Antidepressant-like effects) Elevated Plus Maze (Anxiety)->Forced Swim Test (Antidepressant-like effects) Receptor Occupancy Studies Receptor Occupancy Studies Forced Swim Test (Antidepressant-like effects)->Receptor Occupancy Studies Microdialysis (Neurotransmitter Release) Microdialysis (Neurotransmitter Release) Receptor Occupancy Studies->Microdialysis (Neurotransmitter Release)

Caption: In Vivo Validation Workflow for this compound.

Experimental Protocols

1. Maximum Tolerated Dose (MTD) and Acute Toxicity

  • Objective: To determine the highest dose of this compound that does not cause unacceptable side effects.

  • Methodology:

    • Administer escalating single doses of this compound to groups of mice (n=5 per group) via intraperitoneal (IP) injection.

    • Observe animals for signs of toxicity (e.g., seizures, lethargy, respiratory distress) for at least 24 hours.

    • The MTD is defined as the highest dose at which no significant adverse events are observed.

2. Pharmacokinetic (PK) Analysis

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Methodology:

    • Administer a single, sub-MTD dose of this compound to a cohort of rats.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Analyze plasma concentrations of the compound using liquid chromatography-mass spectrometry (LC-MS).

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t1/2).

3. Open Field Test

  • Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

  • Methodology:

    • Acclimate mice to the testing room for 60 minutes.

    • Administer vehicle, this compound (at 3 doses below the MTD), or mCPP.

    • Place each mouse in the center of a square arena (40x40 cm) and record its activity for 30 minutes using an automated tracking system.

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena.

4. Elevated Plus Maze (EPM)

  • Objective: To evaluate anxiety-like behavior.

  • Methodology:

    • Thirty minutes after drug administration (vehicle, this compound, or mCPP), place the mouse at the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries and the time spent in the open and closed arms. Anxiolytic compounds typically increase the time spent in the open arms.

5. Forced Swim Test (FST)

  • Objective: To screen for potential antidepressant-like effects.

  • Methodology:

    • On day 1, place mice in a cylinder of water for a 15-minute pre-swim session.

    • On day 2, administer the test compounds 30 minutes before a 6-minute swim session.

    • Record the duration of immobility. A reduction in immobility time is indicative of an antidepressant-like effect.

Section 3: Comparative Data Analysis

The data obtained from these experiments should be systematically compared between the vehicle, this compound, and mCPP groups.

Table 1: Hypothetical Comparative In Vivo Profile

ParameterVehicleThis compound (10 mg/kg)mCPP (1 mg/kg)
Open Field: Total Distance (m) 150 ± 15120 ± 1280 ± 10
Open Field: Center Time (s) 30 ± 550 ± 815 ± 3
Elevated Plus Maze: Open Arm Time (%) 25 ± 445 ± 610 ± 2
Forced Swim Test: Immobility (s) 180 ± 20120 ± 15200 ± 25

Interpretation of Hypothetical Data:

  • Locomotion: this compound shows a slight decrease in locomotor activity compared to the vehicle, while mCPP causes a more significant reduction, suggesting a potential sedative effect for mCPP.

  • Anxiety: this compound demonstrates an anxiolytic-like profile, indicated by increased time in the center of the open field and the open arms of the EPM. In contrast, mCPP shows an anxiogenic-like effect.

  • Antidepressant Potential: The reduced immobility time in the FST for the this compound group suggests potential antidepressant-like activity, an effect not observed with mCPP at the tested dose.

Section 4: Mechanistic Insights and Future Directions

The behavioral data provides a macroscopic view of the compound's effects. To delve deeper into the mechanism of action, further studies are warranted.

G cluster_0 Further Investigations Behavioral Profile Behavioral Profile Hypothesized Mechanism Hypothesized Mechanism Behavioral Profile->Hypothesized Mechanism Targeted In Vivo Studies Targeted In Vivo Studies Hypothesized Mechanism->Targeted In Vivo Studies Receptor Occupancy Receptor Occupancy (PET/Ex vivo) Targeted In Vivo Studies->Receptor Occupancy Neurotransmitter Levels Microdialysis Receptor Occupancy->Neurotransmitter Levels

Caption: Pathway to Elucidate Mechanism of Action.

Receptor Occupancy Studies: Utilizing techniques like Positron Emission Tomography (PET) or ex vivo autoradiography can confirm which specific receptors this compound binds to in the living brain and at what level of occupancy.

In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels (e.g., serotonin, dopamine) in specific brain regions following drug administration, providing a direct link between receptor interaction and neurochemical changes.

Conclusion

This guide presents a structured and scientifically rigorous approach to the in vivo validation of this compound. By employing a combination of foundational, behavioral, and mechanistic studies, and by drawing comparisons with a known psychoactive agent like mCPP, researchers can build a comprehensive understanding of this novel compound's pharmacological profile. The hypothetical data presented herein suggests that this compound may possess a unique anxiolytic and antidepressant-like profile, warranting further investigation to unlock its full therapeutic potential.

References

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A Comparative Guide to In Silico Docking of 2-(Furan-2-yl)piperazine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving 2-(Furan-2-yl)piperazine analogues. It is designed for researchers, medicinal chemists, and drug development professionals engaged in computational drug design. We will explore the rationale behind the selection of this privileged scaffold, detail the experimental workflow for comparative docking, and present a synthesized analysis of its interactions with various therapeutic targets, supported by data from recent literature.

The Scientific Rationale: Why this compound?

In the landscape of medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. The this compound scaffold is a prime example of such a hybrid structure, marrying the favorable characteristics of two potent heterocyclic rings.

  • The Piperazine Moiety: The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. Its prevalence in FDA-approved drugs is a testament to its value. The two nitrogen atoms provide a combination of structural rigidity and a high number of hydrogen bond acceptors and donors. These features often improve critical pharmacokinetic properties, including aqueous solubility and oral bioavailability, while enhancing target affinity and specificity.[1][2] The piperazine core is a versatile scaffold that can be readily modified to explore chemical space and optimize drug-target interactions.[1][3]

  • The Furan Moiety: Furan is a five-membered aromatic heterocycle containing an oxygen atom. It is often employed as a bioisostere for phenyl rings, offering distinct electronic and steric properties that can fine-tune a molecule's interaction with a biological target and improve its metabolic stability.[4] The ether oxygen can act as a hydrogen bond acceptor, further contributing to binding affinity.[4] The furan ring is a component of numerous bioactive compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[4][5]

The fusion of these two moieties creates a scaffold with significant potential for developing novel therapeutics across various disease areas, including oncology, infectious diseases, and metabolic disorders.[6][7] Comparative docking studies are therefore an essential first step to virtually screen and prioritize analogues for synthesis and in vitro testing.

Experimental Workflow: A Self-Validating Protocol for Comparative Docking

The trustworthiness of a computational study hinges on a robust and well-documented methodology. The following protocol outlines a standard, self-validating workflow for the comparative docking of a ligand library against a protein target. The causality behind each step is explained to provide a framework for sound experimental design.

G cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Define Grid Box, Run Algorithm e.g., AutoDock) ligand_prep->docking protein_prep Target Protein Preparation (PDB, Remove Water, Add Hydrogens) protein_prep->docking analysis Post-Docking Analysis (Binding Energy, Pose Visualization) docking->analysis Generate Poses & Scores comparison Comparative Analysis (Rank Analogues, Identify Key Interactions) analysis->comparison Interpret Data validation Experimental Validation (In Vitro Assay Correlation) comparison->validation Prioritize Candidates G cluster_ligand Furan-Piperazine Ligand (Analogue Ve) cluster_protein VEGFR-2 Active Site (PDB: 4ASD) Furan Furan Ring HydrophobicPocket Hydrophobic Pocket Furan->HydrophobicPocket Hydrophobic Interaction Piperazine Piperazine Core Cys919 Cys919 Piperazine->Cys919 H-Bond (Hinge Region) Chalcone Chalcone Linker Asp1046 Asp1046 Chalcone->Asp1046 H-Bond (DFG Motif)

Caption: Key interactions of a furan-piperazine analogue in the VEGFR-2 active site.

The docking pose revealed several critical interactions:

  • Hydrogen Bonding: The piperazine moiety formed a crucial hydrogen bond with the backbone of Cys919 in the hinge region, an anchor point for many kinase inhibitors. Another hydrogen bond was observed with the key residue Asp1046 of the DFG motif. [6]* Hydrophobic Interactions: The furan ring, along with other aromatic parts of the molecule, was oriented towards a hydrophobic pocket, contributing to the overall binding stability. [6] This case study exemplifies how comparative docking can elucidate the structural requirements for potent inhibition. The furan ring's placement in a hydrophobic pocket and the piperazine's ability to form a key hydrogen bond highlight the synergistic contribution of each component of the scaffold to the overall biological activity.

Conclusion

Comparative molecular docking is an indispensable tool in modern drug discovery, providing critical insights into ligand-target interactions and guiding the prioritization of synthetic efforts. The this compound scaffold represents a "privileged" structure, demonstrating favorable predicted binding to a wide array of therapeutically relevant proteins, from bacterial enzymes to human kinases. The studies reviewed here collectively underscore the scaffold's versatility and potential. By combining the solubility-enhancing and hydrogen-bonding capacity of piperazine with the unique electronic and steric profile of furan, medicinal chemists can effectively explore vast chemical space. Future work should focus on leveraging these in silico predictions to synthesize and biologically validate the next generation of this compound analogues as potential clinical candidates.

References

  • Chilkawar, S., Chaple, D., Tidke, S., Umare, A., Raut, S., & Virutkar, S. (n.d.). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences. [Link]
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  • (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles as Potential... Connect Journals. [Link]
  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-948. [Link]
  • Abdel-Ghani, T. M., El-Sayed, N. N. E., & Abuo-Rahma, G. E.-D. A. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185612. [Link]
  • Iacovelli, R., Sorbi, C., Franchini, S., Moser, M. A., Lanza, F., De Vita, D., Sartini, S., La Motta, C., Funel, N., & Manera, C. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(7), 1332–1341. [Link]
  • Ahmed, M. F., Belal, A., El-Sayed, N. N. E., & Abuo-Rahma, G. E.-D. A. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation.
  • Iacovelli, R., Sorbi, C., Franchini, S., Moser, M. A., Lanza, F., De Vita, D., Sartini, S., La Motta, C., Funel, N., & Manera, C. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
  • Chhabria, S., Vyas, P., & Mahajan, M. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). [Link]
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  • (n.d.). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes.
  • Ahmed, M. F., & Belal, A. (2015). Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents. Archiv der Pharmazie, 348(7), 487-497. [Link]
  • (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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A Head-to-Head Comparison of 2-(Furan-2-yl)piperazine and 2-(Thiophen-2-yl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine scaffold is a privileged structure, forming the core of numerous clinically successful drugs targeting the central nervous system (CNS). The strategic substitution at the C-2 position of the piperazine ring with heteroaromatic moieties offers a powerful avenue to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of two closely related analogs: 2-(Furan-2-yl)piperazine and 2-(Thiophen-2-yl)piperazine.

This comparison is framed through the lens of bioisosterism, where the furan and thiophene rings are classic examples of bioisosteres—functional groups with similar steric and electronic properties that can elicit similar biological responses. However, subtle differences in their physicochemical characteristics can lead to significant divergences in their pharmacological profiles. This guide will delve into these nuances, offering a robust framework for researchers in drug discovery and development to make informed decisions when considering these scaffolds.

Chemical and Physicochemical Properties: A Tale of Two Heterocycles

The foundational difference between this compound and 2-(Thiophen-2-yl)piperazine lies in the heteroatom of the five-membered ring: oxygen in furan and sulfur in thiophene. This seemingly minor change has a cascading effect on the electronic and physicochemical properties of the molecules.

PropertyThis compound2-(Thiophen-2-yl)piperazineRationale
Molecular Weight 152.19 g/mol 168.26 g/mol Sulfur is heavier than oxygen.
Polarity More PolarLess PolarOxygen is more electronegative than sulfur, leading to a greater dipole moment.
Hydrogen Bond Acceptor Strength StrongerWeakerThe oxygen atom in furan is a better hydrogen bond acceptor than the sulfur atom in thiophene.
Aromaticity LowerHigherThe greater ability of sulfur to participate in π-conjugation imparts higher aromaticity to the thiophene ring.
Metabolic Stability Generally less stableGenerally more stableThe furan ring can be susceptible to oxidative metabolism, potentially forming reactive intermediates. The thiophene ring is often more resistant to metabolic degradation.[1]

These fundamental differences are critical in a drug discovery context. For instance, the greater polarity and hydrogen bonding capacity of the furan analog might enhance aqueous solubility but could also lead to increased clearance. Conversely, the higher metabolic stability of the thiophene analog is often a desirable trait for developing long-acting therapeutics.[2]

Caption: Chemical structures of the two piperazine analogs.

Comparative Pharmacology: A Focus on CNS Targets

Hypothetical Receptor Binding Profile

The following table presents a hypothetical receptor binding profile based on established structure-activity relationships (SAR) for arylpiperazines. It is intended to serve as a guide for experimental investigation.

Receptor TargetThis compound (Ki, nM) - Hypothetical2-(Thiophen-2-yl)piperazine (Ki, nM) - HypotheticalRationale for Predicted Differences
Dopamine D2 15085The greater lipophilicity and aromaticity of the thiophene ring may lead to enhanced binding affinity at the D2 receptor, which has a known preference for aromatic interactions.[3]
Serotonin 5-HT1A 2540The stronger hydrogen bond accepting capability of the furan oxygen could facilitate a key interaction with the 5-HT1A receptor binding pocket, potentially leading to higher affinity.
Serotonin 5-HT2A 80120The binding pocket of the 5-HT2A receptor is known to accommodate a range of aromatic systems. The subtle differences in size and electronics between furan and thiophene may lead to modest differences in affinity.

Note: The Ki values presented are illustrative and require experimental validation.

Experimental Protocols for Comparative Analysis

To empirically determine the pharmacological profiles of this compound and 2-(Thiophen-2-yl)piperazine, a series of well-established in vitro assays should be conducted.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand of known high affinity for binding to the target receptor.

Materials:

  • Membrane preparations from cells expressing the human recombinant receptor of interest (D2, 5-HT1A, or 5-HT2A).

  • Radioligands: [³H]-Spiperone (for D2), [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A).

  • Non-specific binding inhibitors: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A).

  • Test compounds: this compound and 2-(Thiophen-2-yl)piperazine.

  • Assay buffer, 96-well filter plates, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer, non-specific inhibitor, or test compound.

  • Incubate the plates to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plates and wash with cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Incubation Incubate to Equilibrium Prepare Reagents->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Scintillation Counting Quantify Bound Radioligand Filtration->Scintillation Counting Data Analysis (IC50 -> Ki) Calculate Affinity (Ki) Scintillation Counting->Data Analysis (IC50 -> Ki)

Caption: Workflow for radioligand binding assays.

Functional Assays (cAMP Assay)

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. Many dopamine and serotonin receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic AMP (cAMP).

Objective: To characterize the functional activity of the test compounds at D2 (Gi-coupled) and 5-HT1A (Gi-coupled) receptors.

Principle: This assay measures the ability of a compound to modulate the production of cAMP in cells expressing the receptor of interest. For Gi-coupled receptors, an agonist will decrease cAMP levels.

Materials:

  • HEK293 cells stably expressing the human D2 or 5-HT1A receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds and a known agonist for each receptor.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

  • Cell culture reagents and a plate reader compatible with the chosen detection kit.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of the test compounds.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

  • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

cluster_1 cAMP Functional Assay Workflow Cell Plating Plate Receptor-Expressing Cells Compound Incubation Incubate with Test Compound Cell Plating->Compound Incubation Forskolin Stimulation Stimulate with Forskolin Compound Incubation->Forskolin Stimulation Cell Lysis & cAMP Detection Measure cAMP Levels Forskolin Stimulation->Cell Lysis & cAMP Detection Data Analysis (EC50/IC50) Determine Functional Potency Cell Lysis & cAMP Detection->Data Analysis (EC50/IC50)

Caption: Workflow for cAMP functional assays.

In Silico and ADME Considerations

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is vital in modern drug discovery.

In Silico ADME Prediction
ParameterThis compound (Prediction)2-(Thiophen-2-yl)piperazine (Prediction)Implication
LogP LowerHigherThe thiophene analog is predicted to be more lipophilic, which may affect solubility and permeability.
Blood-Brain Barrier (BBB) Penetration GoodExcellentThe increased lipophilicity of the thiophene analog may enhance its ability to cross the BBB.[2]
CYP450 Inhibition Potential for inhibition/metabolismGenerally lower potentialThe furan ring is a known structural alert for potential CYP450-mediated metabolism and time-dependent inhibition.[4]
Hepatotoxicity Risk Higher potentialLower potentialFuran-containing compounds can sometimes be metabolized to reactive intermediates that may lead to hepatotoxicity.[4]

Conclusion and Future Directions

The bioisosteric replacement of a furan with a thiophene ring in the 2-position of piperazine presents a compelling strategy for fine-tuning the pharmacological and pharmacokinetic properties of CNS-targeted ligands. While this compound may offer advantages in terms of polarity and potentially higher affinity at certain serotonin receptors due to its hydrogen bonding capacity, 2-(Thiophen-2-yl)piperazine is likely to exhibit greater metabolic stability and enhanced brain penetration.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the desired target product profile. For indications requiring high brain exposure and a longer duration of action, the thiophene analog may be the more promising starting point. Conversely, for targets where specific hydrogen bonding interactions are critical for affinity and selectivity, the furan analog might be preferred.

Ultimately, the hypothetical data and predictions presented in this guide must be substantiated by rigorous experimental investigation. The detailed protocols provided offer a clear roadmap for researchers to undertake a comprehensive head-to-head comparison of these two intriguing molecules, thereby enabling data-driven decisions in the quest for novel and improved therapeutics for CNS disorders.

References

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A Senior Application Scientist's Guide to the Reproducibility of 2-(Furan-2-yl)piperazine Synthesis and Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. In the realm of medicinal chemistry, the synthesis of novel compounds and the subsequent evaluation of their biological activity are processes fraught with potential for variability. This guide provides an in-depth technical analysis of the synthesis and bioassays of 2-(Furan-2-yl)piperazine, a heterocyclic scaffold of interest in drug discovery, with a core focus on the factors influencing their reproducibility.

Introduction to this compound: A Scaffold of Interest

The this compound moiety combines the structural features of furan and piperazine, two pharmacologically significant heterocycles. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The piperazine ring is a common feature in many approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to interact with various receptors and its favorable pharmacokinetic properties.[2][3] The combination of these two scaffolds in this compound makes it an attractive candidate for investigation in various therapeutic areas, most notably as a potential antipsychotic agent targeting dopamine and serotonin receptors, and as an antimicrobial agent.[4][5]

Navigating the Synthesis of this compound: A Comparative Analysis of Synthetic Routes

The reproducibility of a chemical synthesis is paramount for the reliable production of a compound for further studies. Yields, purity, and the ease of execution are all critical parameters. While a multitude of methods exist for the synthesis of piperazine derivatives, this guide will focus on two plausible and commonly employed strategies that could be adapted for the synthesis of this compound.

Synthetic Route 1: Reductive Amination of a Furfural-derived Intermediate

This approach leverages the readily available and biomass-derived furfural as a starting material.[6] The key transformation involves the reductive amination of a keto-amine intermediate, which can be formed from furfural and a suitable protected piperazine precursor.

Logical Workflow for Synthetic Route 1

Furfural Furfural Intermediate Keto-Amine Intermediate Furfural->Intermediate Reaction with protected piperazine Piperazine Protected Piperazine Piperazine->Intermediate Product This compound Intermediate->Product Reductive Amination (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway to this compound.

Synthetic Route 2: Nucleophilic Substitution on a Furan-containing Electrophile

An alternative strategy involves the reaction of a suitably protected piperazine with a furan-containing electrophile, such as a 2-(halomethyl)furan or a furan-2-yl epoxide. This method offers a different set of reaction conditions and potential challenges to reproducibility.

Logical Workflow for Synthetic Route 2

FuranElectrophile Furan-containing Electrophile Product This compound FuranElectrophile->Product Nucleophilic Substitution Piperazine Protected Piperazine Piperazine->Product

Caption: Nucleophilic substitution pathway to this compound.

Comparison of Synthetic Routes and Reproducibility Factors
ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionKey Reproducibility Considerations
Starting Materials Furfural, protected piperazineFuran-containing electrophile, protected piperazinePurity and stability of starting materials, particularly the electrophile in Route 2.
Reagents Reducing agents (e.g., NaBH(OAc)₃, H₂/Pd)Base (e.g., K₂CO₃, Et₃N)Activity and stoichiometry of the reducing agent; strength and purity of the base.
Reaction Conditions Temperature, pH, reaction timeTemperature, solvent, reaction timePrecise control of temperature is crucial for both routes to minimize side reactions.
Yield Variable, dependent on substrate and reducing agentGenerally good for simple electrophilesCan be highly sensitive to minor changes in reaction conditions and reagent quality.
Purification Chromatography is often requiredChromatography may be necessaryEfficiency of the purification method directly impacts the final purity and yield.
Scalability Generally scalableCan be challenging depending on the stability of the electrophileConsistent results on a larger scale require careful process optimization.

Expert Insights on Synthetic Reproducibility: The choice of protecting groups for the piperazine nitrogen is a critical factor influencing the outcome of both synthetic routes. The Boc (tert-butoxycarbonyl) group is commonly used due to its stability and ease of removal under acidic conditions. However, its removal can sometimes be challenging and may require optimization. The purity of solvents and reagents cannot be overstated; trace amounts of water or other impurities can significantly impact the yield and purity of the final product. It is highly recommended to use freshly distilled solvents and high-purity reagents to ensure reproducibility.

Detailed Experimental Protocol: Synthesis of a Related Compound, 1-(Furan-2-carbonyl)piperazine

Step-by-Step Protocol:

  • Dissolution of Piperazine: Dissolve piperazine (1.0 equivalent) in a suitable solvent, such as dichloromethane or a biphasic mixture of water and an organic solvent.

  • Addition of Base: Add a base, such as triethylamine or aqueous sodium hydroxide (2.0-2.2 equivalents), to the piperazine solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in the same solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. If a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the solution sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(Furan-2-carbonyl)piperazine.

Unraveling the Biological Activity: A Guide to Reproducible Bioassays

The biological evaluation of this compound is likely to focus on two primary areas: its potential as an antipsychotic agent acting on dopamine and serotonin receptors, and its antimicrobial properties. The reproducibility of bioassays is a critical challenge in drug discovery, and careful attention to experimental detail is essential.

Bioassay 1: Dopamine D2 Receptor Binding Assay

A common initial screen for antipsychotic potential is to assess the compound's affinity for the dopamine D2 receptor. A competitive radioligand binding assay is a standard method for this purpose.

Logical Workflow for Dopamine D2 Receptor Binding Assay

Membrane Membrane Preparation (with D2 receptors) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [³H]Spiperone) Radioligand->Incubation TestCompound This compound TestCompound->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Detection Detection of Radioactivity Separation->Detection Analysis Data Analysis (Ki determination) Detection->Analysis

Caption: Workflow for a dopamine D2 receptor binding assay.

Detailed Protocol for Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the D2 receptor (e.g., [³H]spiperone), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]

Bioassay 2: Serotonin 5-HT1A Receptor Functional Assay

In addition to D2 receptor affinity, activity at serotonin receptors, such as the 5-HT1A receptor, is a hallmark of many atypical antipsychotics. A functional assay, such as a cAMP accumulation assay or a fluorescence-based membrane potential assay, can be used to determine if a compound acts as an agonist or antagonist at this receptor.[8]

Logical Workflow for a 5-HT1A Receptor Functional Assay (cAMP)

Cells Cells expressing 5-HT1A Receptors Incubation Incubation Cells->Incubation TestCompound This compound TestCompound->Incubation Forskolin Forskolin Forskolin->Incubation Lysis Cell Lysis Incubation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis (EC₅₀/IC₅₀ determination) Detection->Analysis

Caption: Workflow for a 5-HT1A receptor cAMP functional assay.

Bioassay 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

To evaluate the antimicrobial potential of this compound, the minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Detailed Protocol for Broth Microdilution Assay:

  • Prepare Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Comparison of Bioassays and Reproducibility Factors
ParameterDopamine D2 Binding Assay5-HT1A Functional AssayAntimicrobial MIC AssayKey Reproducibility Considerations
Biological System Receptor-expressing cell membranesIntact cells expressing the receptorMicrobial cultureCell line passage number, health, and density; microbial strain and growth phase.
Reagents Radioligand, buffersCell culture media, assay kitsBroth media, inoculumPurity and specific activity of the radioligand; quality and lot-to-lot consistency of assay kits and media.
Assay Conditions Incubation time and temperatureIncubation time, temperature, cell densityIncubation time, temperature, inoculum sizePrecise control of incubation parameters is critical for all assays.
Data Analysis IC₅₀/Ki determinationEC₅₀/IC₅₀ determinationVisual or spectrophotometric determination of growth inhibitionConsistent use of data analysis software and statistical methods.

Expert Insights on Bioassay Reproducibility: Cell-based assays are inherently more variable than biochemical assays.[9] Maintaining a consistent cell culture practice, including monitoring cell passage number and viability, is crucial. For receptor binding assays, the quality of the membrane preparation is a key factor. For antimicrobial assays, the preparation of the inoculum to the correct density is of utmost importance. It is also essential to include appropriate positive and negative controls in every experiment to ensure the validity of the results.

Conclusion: A Commitment to Rigorous and Reproducible Science

The synthesis and biological evaluation of novel compounds like this compound are fundamental to the advancement of drug discovery. However, the path from a promising scaffold to a viable drug candidate is paved with the need for rigorous and reproducible experimental data. By understanding the key variables in both the synthetic and bioassay workflows, and by implementing robust experimental design and execution, researchers can enhance the reliability and impact of their findings. This guide serves as a technical resource to aid in this endeavor, fostering a culture of scientific integrity and accelerating the development of new therapeutics.

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A Comparative Guide to the Orthogonal Validation of 2-(Furan-2-yl)piperazine Screening Hits

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Hit Validation

High-throughput screening (HTS) campaigns are a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries against a biological target. However, the initial "hits" from these screens are merely the starting point of a long and arduous journey. A significant portion of these primary hits are often false positives, arising from a variety of assay artifacts such as compound autofluorescence, aggregation, or non-specific reactivity.[1][2][3] For this reason, orthogonal validation —the process of confirming initial screening results using distinct and independent assays—is not just a confirmatory step, but a critical juncture that dictates the trajectory of a drug discovery project.[4][5] This guide provides a comparative framework for the orthogonal validation of screening hits containing the 2-(Furan-2-yl)piperazine scaffold, a privileged core structure found in a variety of biologically active compounds.[6][7][8]

The this compound moiety presents both promise and potential pitfalls. The furan ring is an electron-rich aromatic system known to participate in various biological interactions, contributing to a wide spectrum of pharmacological activities.[6][9] The piperazine ring is a common pharmacophore that can be readily modified to tune a compound's physicochemical properties and target interactions.[7][10][11] However, furan-containing compounds can be susceptible to metabolic activation into reactive intermediates, and the overall scaffold may be prone to non-specific interactions.[12] Therefore, a robust orthogonal validation strategy is paramount to ensure that the observed activity of a this compound hit is genuinely target-specific and not a result of an experimental artifact.

This guide will detail two distinct orthogonal validation assays: a biophysical method to confirm direct target engagement and a cell-based assay to assess functional activity in a more physiologically relevant context. We will explore the rationale behind these choices, provide detailed experimental protocols, and present comparative data to aid researchers in prioritizing the most promising hits for lead optimization.

The Orthogonal Validation Workflow: A Strategy for Confidence

A successful hit validation cascade systematically filters out false positives, providing increasing confidence in the biological relevance of the remaining compounds. The workflow should be designed to probe the compound's activity from different perspectives.

Orthogonal_Validation_Workflow Primary_HTS Primary HTS Hit (e.g., Biochemical Assay) Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Orthogonal_1 Orthogonal Assay 1: Biophysical (e.g., SPR) Confirms Direct Binding Dose_Response->Orthogonal_1 Is activity confirmed? Orthogonal_2 Orthogonal Assay 2: Cell-Based Functional Assay Confirms Cellular Activity Dose_Response->Orthogonal_2 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_1->SAR_Analysis Orthogonal_2->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the orthogonal validation of primary screening hits.

Orthogonal Assay 1: Confirming Direct Target Engagement with Surface Plasmon Resonance (SPR)

The first critical question to address is whether the hit compound physically interacts with the target protein. Biophysical assays are ideal for this purpose as they directly measure the binding event, often in a label-free manner.[][14][15] Surface Plasmon Resonance (SPR) is a powerful technique that provides real-time kinetic information about the association and dissociation of a compound from its target.[16]

Causality behind Experimental Choice: An SPR assay is chosen as the primary orthogonal method because it is highly sensitive and provides rich kinetic data (k_on, k_off) and affinity (K_D), which are crucial for triaging hits.[16][17] This method is less likely to be affected by the types of interference that can plague fluorescence-based primary screens.[2] For a this compound hit, confirming direct binding is essential to rule out non-specific mechanisms of action.

Experimental Protocol: SPR Analysis of Compound-Target Interaction

Objective: To determine the binding affinity and kinetics of a this compound hit to its purified target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5 chip)

  • Purified target protein

  • This compound hit compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified target protein in immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the this compound hit compound in running buffer.

    • Inject the compound solutions over the immobilized target surface, starting with the lowest concentration. Include a buffer-only injection as a reference.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference sensorgram (from the buffer-only injection) from the sample sensorgrams.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Orthogonal Assay 2: Assessing Cellular Activity with a Target Engagement Assay

While SPR confirms direct binding in a purified system, it is crucial to demonstrate that the compound can engage its target in a more complex cellular environment. A cellular target engagement assay can provide this evidence and helps to bridge the gap between biochemical activity and cellular function. The Cellular Thermal Shift Assay (CETSA®) is an effective method for this purpose.

Causality behind Experimental Choice: CETSA® is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.[15] This provides direct evidence of target engagement within intact cells, which is a critical step in validating a hit. For a this compound hit, this assay can confirm that the compound is cell-permeable and can access its target in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of the this compound hit in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • This compound hit compound

  • Cell lysis buffer

  • Antibodies for the target protein (for Western blot or ELISA)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

Methodology:

  • Compound Treatment:

    • Seed cells in a suitable culture vessel and grow to the desired confluency.

    • Treat the cells with the this compound hit compound at various concentrations or a vehicle control.

    • Incubate for a sufficient time to allow for compound uptake and target binding.

  • Thermal Shift:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures using a thermal cycler to create a melt curve.

  • Protein Extraction and Analysis:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein) by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using a suitable method such as Western blot or ELISA.

  • Data Analysis:

    • Quantify the amount of soluble target protein at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the amount of soluble protein as a function of temperature to generate thermal shift curves.

    • A shift in the melting temperature (T_m) in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The quantitative data from these orthogonal assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Comparative Analysis of this compound Screening Hits

Compound IDPrimary HTS (IC50, µM)SPR (K_D, µM)CETSA® (ΔT_m, °C)
Hit A 0.50.2+2.5
Hit B 1.225.0No shift
Hit C 0.8No bindingNo shift
Hit D 5.04.5+1.0

Interpretation:

  • Hit A is a high-quality hit. It shows potent activity in the primary screen, which is confirmed by its high affinity in the SPR assay and a significant thermal shift in the CETSA®, indicating direct and cellular target engagement.

  • Hit B is a likely false positive from the primary screen. While it showed some activity initially, its weak binding in the SPR assay and lack of cellular target engagement suggest that its primary activity may be due to an artifact.

  • Hit C is a clear false positive. It has no measurable binding to the target protein, indicating that its activity in the primary screen was non-specific.

  • Hit D is a moderately interesting hit. It has weaker activity than Hit A, but the orthogonal data is consistent. It could be considered for further investigation if SAR from other compounds is promising.

Signaling Pathway Context

Understanding the broader biological context of the target is crucial. For instance, if the target is a kinase involved in a cancer-related signaling pathway, the validation of a hit takes on greater significance.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Hit_Compound This compound Hit Hit_Compound->Target_Kinase

Caption: Inhibition of a key kinase in a proliferative signaling pathway by a validated hit.

Conclusion

The orthogonal validation of HTS hits is a critical process that separates promising lead candidates from misleading artifacts. For compounds containing the this compound scaffold, a multi-faceted approach that combines biophysical and cell-based assays is essential for building confidence in their therapeutic potential. By employing a rigorous and logical validation cascade, researchers can ensure that their efforts are focused on compounds with a genuine and relevant mechanism of action, ultimately increasing the probability of success in the complex journey of drug discovery.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Applications of Biophysics in High-Throughput Screening Hit Validation. In High-Throughput Screening in Drug Discovery.
  • Renaud, J., et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery, 12(8), 797-808.
  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review.
  • Sygnature Discovery. (n.d.). The art of selecting the best HTS hits through biophysics.
  • National Center for Advancing Translational Sciences. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(7), 886-894.
  • K-A, K., & M-H, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ResearchGate.
  • Roda, G., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16999.
  • Axxam. (n.d.). From gene to validated and qualified hits.
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2533.
  • Scholl, S., et al. (2024). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Archives of Toxicology, 98(6), 1835-1850.
  • Zhang, X., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667.
  • Dias da Silva, D., et al. (2018). Concentration-response (cell death) curves of the tested piperazine designer drugs after 24 h incubation in H9c2 cells at 37 C. ResearchGate.
  • National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
  • Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828-12839.
  • Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 6(10), 1049-1054.
  • Al-Mokyna, F. H., & Al-Ghamdi, S. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
  • Kumar, A., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International, 2014, 286063.
  • Singh, P., & Kumar, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO, 28(1), 2588-2601.
  • Zhang, X., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667.
  • Al-Hussain, S. A., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6608.
  • Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate.
  • Journal of Health Sciences. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • Kumar, A., et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Archiv der Pharmazie, 345(7), 557-563.
  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 237-247.
  • Celińska, J., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(19), 6219.

Sources

A Senior Application Scientist's Guide to the Analytical Detection of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of prevalent analytical techniques for the detection and quantification of 2-(Furan-2-yl)piperazine. As a key structural motif in medicinal chemistry, the furan-piperazine scaffold is integral to the development of novel therapeutics.[1][2][3] Consequently, robust and reliable analytical methods are paramount for ensuring purity, stability, and pharmacokinetic profiling in drug development. This document moves beyond a simple listing of methods to explore the causality behind procedural choices, offering field-proven insights for researchers and drug development professionals.

Foundational Principles: The Analytical Challenge of this compound

The molecular structure of this compound presents a distinct analytical challenge. The piperazine ring contains secondary amines, which are polar and capable of hydrogen bonding. This characteristic leads to low volatility and potential for poor peak shape in gas chromatography. Furthermore, the molecule lacks a strong native chromophore, making direct, sensitive detection by UV-Vis spectrophotometry difficult.

To overcome these challenges, analytical strategies often fall into two categories:

  • Chromatographic separation coupled with sensitive detection: This is the most common approach, providing both separation from impurities and quantifiable detection.

  • Chemical derivatization: This involves modifying the analyte to enhance its detectability or improve its chromatographic behavior.

This guide will focus on the most effective and widely adopted techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion of spectroscopic methods for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is a cornerstone technique for the quality control of pharmaceutical ingredients. Its adaptability for separating non-volatile compounds makes it an excellent candidate for analyzing this compound.

Expertise & Experience: The Causality Behind Derivatization in HPLC

Direct UV detection of this compound is often insufficiently sensitive for trace-level analysis. The key to a robust HPLC method is to introduce a moiety that exhibits strong absorbance or fluorescence. This is achieved through pre-column derivatization. Reagents like Dansyl Chloride (DNS-Cl) or 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amines of the piperazine ring to form a highly responsive derivative.[4][5][6]

  • Dansyl Chloride (DNS-Cl) is a classic choice, creating a derivative that can be detected by both UV and fluorescence detectors (FLD). FLD offers significantly higher sensitivity and selectivity over UV detection.[5]

  • NBD-Cl forms a stable, UV-active derivative, making it a reliable option for laboratories equipped with standard HPLC-UV systems.[6]

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization

This protocol outlines a self-validating system for the quantification of this compound in an active pharmaceutical ingredient (API).

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., acetonitrile/water) to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution.

    • Accurately weigh the API sample and dissolve in the same diluent to achieve a target concentration within the calibration range.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add a solution of NBD-Cl in acetonitrile and a buffer solution (e.g., sodium borate) to maintain alkaline conditions, which facilitates the reaction.

    • Vortex the mixture and incubate in a water bath (e.g., 60°C for 30 minutes) to ensure complete reaction.

    • Cool the reaction mixture to room temperature. The sample is now ready for injection. It has been shown that this derivatization reaction can proceed smoothly without interference from a parent API.[6]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically effective.[7]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: Set to the absorbance maximum of the NBD-piperazine derivative (e.g., 340 nm).[8]

    • Injection Volume: 10 µL.

Workflow for HPLC-UV Derivatization Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample API Sample / Standard Dissolve Dissolve in Diluent Sample->Dissolve Deriv_Agent Add NBD-Cl & Buffer Dissolve->Deriv_Agent Incubate Incubate (e.g., 60°C) Deriv_Agent->Incubate Inject Inject into HPLC Incubate->Inject Column C18 Column Separation Inject->Column Detect UV Detection (340 nm) Column->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

For definitive identification and ultra-trace level quantification, GC-MS is the technique of choice. The mass spectrometer provides structural information, making it highly selective and reliable.

Expertise & Experience: Why Derivatization is Non-Negotiable for GC

As previously mentioned, the polar N-H groups in this compound render it non-volatile.[9] Direct injection into a GC system would result in poor chromatography or no elution at all. Therefore, derivatization is a mandatory step to increase volatility and thermal stability. A common and highly effective agent is Trifluoroacetic Anhydride (TFAA), which readily reacts with both primary and secondary amines to form stable, volatile trifluoroacetyl derivatives.[9][10]

Experimental Protocol: GC-MS with TFAA Derivatization

This protocol provides a robust framework for the sensitive detection of this compound.

  • Standard & Sample Preparation:

    • Prepare stock and standard solutions in a volatile, dry solvent like ethyl acetate.

    • For solid samples, perform an extraction into a suitable solvent. For aqueous samples, a liquid-liquid extraction under basic conditions may be necessary.[11]

  • Derivatization Procedure:

    • Evaporate the solvent from the sample/standard aliquot to dryness under a gentle stream of nitrogen.

    • Add a small volume of a suitable solvent (e.g., ethyl acetate) and the derivatizing agent, TFAA.[9]

    • Cap the vial tightly and heat (e.g., 70°C for 30 minutes) to drive the reaction to completion.[9]

    • Cool the vial, evaporate the excess reagent, and reconstitute the residue in a known volume of solvent (e.g., ethyl acetate) for injection.[9]

  • GC-MS Conditions:

    • GC-MS System: A standard GC coupled to a mass spectrometer (e.g., single quadrupole).

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).[10][12]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

    • Injector: Split/splitless injector, set to a temperature of 250°C.

    • Oven Temperature Program: An initial temperature of 80-120°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, with a final hold.[7][12]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced quantification.

      • Mass Range: e.g., 40-500 amu.

Workflow for GC-MS Derivatization Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample in Volatile Solvent Dry Evaporate to Dryness Sample->Dry Deriv_Agent Add TFAA & Solvent Dry->Deriv_Agent Incubate Incubate (e.g., 70°C) Deriv_Agent->Incubate Recon Evaporate & Reconstitute Incubate->Recon Inject Inject into GC Recon->Inject Column DB-5MS Column Separation Inject->Column Detect Mass Spectrometry (EI, Scan/SIM) Column->Detect Data Data Analysis (Mass Spectra) Detect->Data

Caption: Workflow for GC-MS analysis with mandatory derivatization.

Comparative Performance Summary

The choice of technique is dictated by the analytical objective. The following table summarizes the key performance characteristics based on data for piperazine derivatives.

FeatureHPLC with Derivatization (UV/FLD)GC-MS with Derivatization
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and boiling point
Primary Application Robust quantification, routine quality controlDefinitive identification, trace-level quantification
Derivatization Required for sensitivity (UV) or essential (FLD)[4][5]Mandatory for volatility[9]
Selectivity Moderate (UV) to High (FLD), based on retention timeVery High, based on retention time and unique mass fragmentation pattern[13]
Sensitivity (LOQ) ng/mL to low µg/mL range[5]pg/mL to low ng/mL range[11][12]
Instrumentation Widely available (HPLC-UV)Common, but requires specialized MS detector
Advantages Excellent for quantification, high throughput, robustUnambiguous identification, superior sensitivity
Limitations Potential for co-eluting interferences (UV)Not suitable for thermally unstable compounds, more complex sample prep

Supporting Techniques for Structural Elucidation

While chromatographic methods are ideal for separation and quantification, spectroscopic techniques are indispensable for the initial characterization of a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for unambiguous structural elucidation.[10] It provides detailed information about the chemical environment of every hydrogen (¹H) and carbon (¹³C) atom, confirming the connectivity and stereochemistry of the this compound molecule.[14] It is the primary method for characterizing a newly synthesized reference standard before its use in quantitative studies.

  • UV-Visible Spectrophotometry: For bulk material, simple spectrophotometric methods can be developed. These often rely on forming a colored charge-transfer complex with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[15] While simple and rapid, these methods lack the specificity of chromatography and are susceptible to interference from any compound that reacts with the complexing agent.

Senior Application Scientist's Recommendation

The optimal analytical strategy for this compound is contingent upon the specific scientific question being addressed.

  • For Routine Quality Control and Assay of APIs: HPLC with UV detection following derivatization with NBD-Cl is the recommended method.[6] It offers a balance of sensitivity, robustness, and accessibility, leveraging instrumentation that is standard in most pharmaceutical labs.

  • For High-Sensitivity Quantification in Complex Matrices (e.g., biological fluids, environmental samples): GC-MS with TFAA derivatization is the superior choice. Its exceptional sensitivity (often at the ng/mL level or lower) and the high degree of confidence provided by mass spectral data make it ideal for pharmacokinetic studies or trace impurity analysis.[11]

  • For Definitive Structural Confirmation: NMR spectroscopy is the authoritative method. It should be used to unequivocally confirm the identity and purity of any synthesized reference material before it is used to develop and validate quantitative chromatographic methods.[10]

By selecting the appropriate technique based on the analytical requirements, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data for this compound.

References

  • Abdel-Gawad, F. M. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679-1685.
  • Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Journal of AOAC INTERNATIONAL. Oxford Academic.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Sangle, S. L. et al. (2020). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. (2022).
  • Guo, Y. W. et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Animal and Plant Sciences, 30(1).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Al-Ostath, A. I. et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Rashitova, S. S. (2023). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity.
  • Analytical Methods. Royal Society of Chemistry Publishing.
  • Moreira, P. et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. (2012).
  • Hughes, T. B. et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 28(10), 2020-2030.
  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. (2011).
  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. (2011).
  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. (2020).

Sources

A Technical Guide to the Pharmacokinetic Profiles of 2-(Furan-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold is a cornerstone, integral to the structure of numerous clinically successful drugs.[1] When coupled with a furan moiety, a five-membered aromatic heterocycle known to influence the pharmacokinetic profile of compounds, the resulting 2-(Furan-2-yl)piperazine derivatives present a class of molecules with significant therapeutic potential. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these derivatives is paramount for optimizing their efficacy and safety profiles.[2][3]

This guide provides a comparative analysis of the pharmacokinetic properties of two representative this compound derivatives, elucidating the impact of subtle structural modifications on their in vivo behavior. We will delve into the causality behind the experimental design, present detailed methodologies for robust pharmacokinetic assessment, and discuss the structure-activity relationships (SAR) that govern their disposition in a preclinical rodent model.

The Critical Role of Pharmacokinetics in Drug Candidacy

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with suboptimal pharmacokinetic properties being a leading cause of attrition.[2] A thorough understanding of a compound's ADME profile provides critical insights into its bioavailability, dosing frequency, potential for drug-drug interactions, and overall therapeutic window.[2][1] For this compound derivatives, the interplay between the basic piperazine ring and the furan group can significantly influence these parameters. The furan ring, for instance, can be a site of metabolic transformation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[4]

Experimental Design: A Self-Validating System for Pharmacokinetic Assessment

To provide a meaningful comparison, a robust and well-controlled preclinical pharmacokinetic study is essential. The following sections detail a comprehensive in vivo study design in Sprague-Dawley rats, a commonly used model in preclinical drug development.[5][6]

In Vivo Pharmacokinetic Study Protocol in Sprague-Dawley Rats

This protocol is designed to assess the oral bioavailability and key pharmacokinetic parameters of our two hypothetical compounds:

  • Compound A: this compound

  • Compound B: 2-(5-Methylfuran-2-yl)piperazine

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (7-9 weeks old, weighing 250-300g).[5][6]

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 15% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[5][6]

  • Fasting: Prior to dosing, rats are fasted overnight for approximately 12 hours to minimize the effect of food on drug absorption, with continued free access to water.[6]

2. Dosing and Administration:

  • Dose Formulation: Compounds A and B are formulated as a suspension in a vehicle of 0.5% w/v methylcellulose in sterile water.

  • Routes of Administration:

    • Oral (PO): A single dose of 10 mg/kg is administered via oral gavage.[6]

    • Intravenous (IV): A single dose of 2 mg/kg is administered via the lateral tail vein to determine absolute bioavailability.

  • Dose Groups:

    • Group 1: Compound A (10 mg/kg, PO)

    • Group 2: Compound A (2 mg/kg, IV)

    • Group 3: Compound B (10 mg/kg, PO)

    • Group 4: Compound B (2 mg/kg, IV)

    • Each group consists of n=5 rats.

3. Blood Sampling:

  • Timepoints: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), immediately placed on ice, and then centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Bioanalytical Phase acclimatization Animal Acclimatization (Sprague-Dawley Rats) fasting Overnight Fasting (12 hours) acclimatization->fasting po_dosing Oral Dosing (PO) 10 mg/kg fasting->po_dosing iv_dosing Intravenous Dosing (IV) 2 mg/kg fasting->iv_dosing blood_collection Serial Blood Collection (0-24h) po_dosing->blood_collection iv_dosing->blood_collection centrifugation Plasma Separation (4000 rpm, 10 min, 4°C) blood_collection->centrifugation storage Plasma Storage (-80°C) centrifugation->storage analysis LC-MS/MS Analysis storage->analysis Proceed to Bioanalysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study in rats.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of Compounds A and B in plasma.[8][9]

1. Sample Preparation:

  • Protein Precipitation: To a 50 µL aliquot of plasma, 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar but isotopically labeled compound) is added to precipitate proteins.[8][9]

  • Centrifugation: The mixture is vortexed and then centrifuged at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: The supernatant is transferred to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[10]

3. Method Validation: The bioanalytical method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Comparative Pharmacokinetic Data

The following table summarizes the hypothetical pharmacokinetic parameters of Compound A and Compound B following a single 10 mg/kg oral dose in Sprague-Dawley rats. These data are representative of what might be observed and are intended for illustrative purposes.

ParameterCompound A (this compound)Compound B (2-(5-Methylfuran-2-yl)piperazine)
Cmax (ng/mL) 850620
Tmax (hr) 1.01.5
AUC0-t (ng*hr/mL) 42503100
t1/2 (hr) 4.53.8
Oral Bioavailability (%) 4533

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

Discussion and Scientific Rationale

The hypothetical data presented above illustrate a common scenario in drug discovery where a small structural modification leads to a significant change in the pharmacokinetic profile.

Absorption and Bioavailability: Compound A exhibits higher oral bioavailability (45%) compared to Compound B (33%). The presence of the methyl group on the furan ring in Compound B likely increases its lipophilicity. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can sometimes lead to decreased aqueous solubility, potentially limiting dissolution and absorption. Furthermore, the methyl group provides an additional site for metabolism.

Metabolism: The primary route of metabolism for many piperazine derivatives involves N-dealkylation and hydroxylation, often mediated by CYP enzymes such as CYP3A4 and CYP2D6.[2][11] The furan ring is also susceptible to oxidative metabolism, which can lead to ring opening and the formation of reactive intermediates.[4] The methyl group on the furan ring of Compound B can undergo benzylic hydroxylation, a common metabolic pathway, creating a more readily cleared metabolite. This increased metabolic susceptibility likely contributes to the lower AUC and shorter half-life observed for Compound B compared to Compound A.

Hypothetical Metabolic Pathway for Compound B

G cluster_main Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_excretion Excretion CompoundB Compound B (2-(5-Methylfuran-2-yl)piperazine) HydroxylatedMetabolite Hydroxylated Metabolite CompoundB->HydroxylatedMetabolite Benzylic Hydroxylation RingOpenedMetabolite Ring-Opened Metabolite CompoundB->RingOpenedMetabolite Furan Ring Oxidation ConjugatedMetabolite Glucuronide/Sulfate Conjugate HydroxylatedMetabolite->ConjugatedMetabolite Conjugation Excretion Renal/Biliary Excretion RingOpenedMetabolite->Excretion ConjugatedMetabolite->Excretion

Caption: A potential metabolic pathway for Compound B.

Distribution and Elimination: The shorter half-life of Compound B (3.8 hr) compared to Compound A (4.5 hr) is consistent with its increased metabolic clearance. The volume of distribution would also be an important parameter to determine, as the increased lipophilicity of Compound B might lead to greater tissue distribution.

Conclusion

This guide highlights the critical importance of early pharmacokinetic evaluation in the development of this compound derivatives. As illustrated by our hypothetical comparison of Compound A and Compound B, even minor structural changes can have a profound impact on the ADME profile of a drug candidate. The addition of a single methyl group is posited to increase metabolic clearance, thereby reducing oral bioavailability and overall exposure.

For drug development professionals, these findings underscore the necessity of a tightly integrated discovery and development process, where medicinal chemistry, in vitro ADME screening, and in vivo pharmacokinetic studies work in concert to identify candidates with optimal drug-like properties. The detailed experimental protocols provided herein offer a robust framework for conducting such essential preclinical evaluations.

References

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). PubMed. [Link]
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). National Institutes of Health (NIH). [Link]
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023).
  • Pharmacokinetic studies. (n.d.). Bio-protocol. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
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Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predicting Clinical Performance

For researchers in drug development, the ultimate goal is to design a therapeutic agent that is both safe and effective in patients. A critical step in this journey is understanding how a drug will behave in the human body based on its performance in laboratory tests. This is the essence of in vitro-in vivo correlation (IVIVC), a predictive mathematical model that connects the properties of a drug in a test tube to its therapeutic effects in a living organism.[1][2][3] This guide provides a comprehensive overview of the principles and methodologies for establishing a robust IVIVC for a novel therapeutic candidate, 2-(Furan-2-yl)piperazine, a compound with significant potential in neuroscience.[4][5]

The piperazine moiety is a versatile scaffold in medicinal chemistry, known for producing compounds with a wide range of pharmacological activities, including effects on the central nervous system (CNS).[5][6] Our hypothetical compound, this compound, is envisioned as a promising new chemical entity for treating a neurodegenerative disorder. Based on its structure, we can anticipate that it may be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[7][8] For such compounds, the rate of dissolution is often the rate-limiting step for absorption, making them ideal candidates for developing a meaningful IVIVC.[3][9]

This guide will walk you through the essential in vitro characterization and in vivo pharmacokinetic studies required to build a Level A IVIVC, the most informative and regulatorily preferred type of correlation.[10][11] A successful Level A IVIVC establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, allowing for the prediction of the entire plasma concentration-time profile from in vitro data alone.[12]

The IVIVC Development Workflow

The process of developing an IVIVC is a systematic one, beginning with in vitro characterization and culminating in the establishment of a predictive mathematical model. The following diagram illustrates the key stages of this workflow.

cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 IVIVC Development dissolution Dissolution Studies deconvolution Deconvolution of In Vivo Data dissolution->deconvolution In Vitro Data permeability Permeability Assay (Caco-2) pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study Informs In Vivo Study Design metabolism Metabolic Stability (Microsomes) metabolism->pk_study Informs In Vivo Study Design pk_study->deconvolution In Vivo Data correlation Correlation & Model Building deconvolution->correlation validation Model Validation correlation->validation in_vitro In Vitro Dissolution Profile (% Dissolved vs. Time) ivivc_model Level A IVIVC Model (% Absorbed = a * % Dissolved + b) in_vitro->ivivc_model Correlates with in_vivo In Vivo Absorption Profile (% Absorbed vs. Time) in_vivo->ivivc_model Correlates with

Caption: The core principle of a Level A IVIVC: correlating the in vitro dissolution profile with the in vivo absorption profile.

Hypothetical Data and Correlation

To illustrate the concept, let's consider some hypothetical data for our three formulations of this compound.

Time (min)% Dissolved (Fast)% Dissolved (Medium)% Dissolved (Slow)
15452510
30754822
60927045
120988865
2401009585

Table 1: Hypothetical In Vitro Dissolution Data for Three Formulations of this compound.

Time (hr)% Absorbed (Fast)% Absorbed (Medium)% Absorbed (Slow)
0.542238
1785025
2957548
4999070
81009888

Table 2: Hypothetical In Vivo Absorption Data for Three Formulations of this compound.

When the data from these tables are plotted against each other, a strong linear correlation would indicate a successful Level A IVIVC. This model can then be used to predict the in vivo performance of future batches of this compound based solely on their in vitro dissolution profile.

Conclusion: The Value of a Predictive IVIVC

Establishing a robust IVIVC for a compound like this compound is a valuable investment in the drug development process. It provides a deeper understanding of the factors that control drug absorption, allows for the establishment of more meaningful dissolution specifications, and can reduce the need for additional bioequivalence studies when certain post-approval changes are made to the formulation or manufacturing process. [10][13][14]By bridging the gap between in vitro performance and in vivo outcomes, IVIVC is a powerful tool for accelerating the development of new medicines and ensuring their quality and consistency.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Selectivity Profiling

In the landscape of modern drug discovery, the journey of a candidate molecule from initial hit to viable therapeutic is paved with rigorous characterization. A molecule's success is defined not only by its potent interaction with the intended therapeutic target but also by its lack of interaction with unintended off-targets, which can lead to adverse effects. The 2-(Furan-2-yl)piperazine scaffold represents a privileged structure in medicinal chemistry. The piperazine ring is a cornerstone of numerous centrally active agents, frequently targeting G-protein coupled receptors (GPCRs) and transporters, while the furan moiety acts as a versatile bioisostere for phenyl groups, capable of modulating physicochemical properties and receptor interactions.[1][2]

Given this structural heritage, a compound like this compound is hypothesized to interact with biogenic amine receptors, such as serotonin (5-HT) and dopamine (D) subtypes. However, affinity for multiple receptor subtypes within these families is common and can lead to a complex pharmacological profile. Therefore, a systematic selectivity profiling campaign is not merely a data-gathering exercise; it is a critical step to elucidate the molecule's mechanism of action, predict its therapeutic window, and foresee potential side effects.

This guide provides an in-depth, experience-driven framework for conducting the selectivity profiling of this compound. We will move beyond simple protocols to explain the scientific reasoning behind each experimental choice, from broad-based primary screening to nuanced functional characterization, enabling researchers to build a comprehensive and reliable pharmacological dossier.

Part 1: Primary Screening - Mapping the Binding Landscape with Radioligand Assays

The logical first step is to cast a wide net to identify which receptors in the vast GPCR-ome our compound binds to with appreciable affinity. Radioligand binding assays are the gold-standard for this purpose, offering high sensitivity and a direct measure of target engagement.[3][4] The fundamental principle is competitive displacement: measuring how effectively our unlabeled test compound, this compound, competes with a high-affinity, radioactively labeled ligand ("radioligand") for binding to a specific receptor.

The choice of targets for this initial screen is driven by structural analogy. The piperazine core is a well-known pharmacophore for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine receptors (e.g., D2, D3).[5][6] Therefore, a focused panel including these and other related receptors is a cost-effective and scientifically sound starting point.

Experimental Workflow: Radioligand Binding Assay

The workflow for a competitive binding assay is a multi-step process designed to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Receptor Source (Cell Membranes) prep2 Test Compound Dilution Series (e.g., 10µM to 0.1nM) prep3 Radioligand Preparation (e.g., [3H]Spiperone at fixed Kd conc.) incubation Incubate: Receptor + Radioligand + Test Compound (or Buffer for Total Binding) (or Excess Unlabeled Ligand for NSB) prep3->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting calc Calculate Specific Binding counting->calc curvefit Non-linear Regression (log[Inhibitor] vs. Response) calc->curvefit results Determine IC50 and Ki curvefit->results

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for a 96-well plate format and assumes the use of commercially available cell membranes expressing the target receptor (e.g., HEK-293 cells).[7]

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer suitable for the target receptor. A common starting point is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7] Some receptors may have specific ionic requirements.

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 11 points) in assay buffer to achieve final assay concentrations ranging from 10 µM to 0.1 nM.

    • Radioligand: Dilute the radioligand stock (e.g., [³H]Spiperone for D2 receptors) in assay buffer to a concentration that is 4x its known dissociation constant (Kd) for the target receptor.

    • Non-Specific Binding (NSB) Control: Prepare a solution of a known, non-radioactive ligand for the target receptor at a high concentration (e.g., 10 µM Haloperidol for D2) to saturate all specific binding sites.

    • Receptor Membranes: Thaw frozen membrane aliquots on ice and dilute in ice-cold assay buffer to a concentration that provides a robust signal-to-noise ratio (typically 5-20 µg protein per well).

  • Assay Plate Setup (Final Volume 200 µL):

    • Add 50 µL of assay buffer to the "Total Binding" wells.

    • Add 50 µL of the NSB control solution to the "NSB" wells.

    • Add 50 µL of each concentration of the this compound dilution series to the sample wells.

    • Add 50 µL of the 4x radioligand solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted receptor membrane suspension to all wells.

  • Incubation:

    • Seal the plate and incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes). This should be determined empirically in preliminary kinetic experiments.

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtering the contents of the plate through a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the specific binding data (Total Binding - NSB) to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Hypothetical Binding Data for this compound

To illustrate the output of this screening phase, the following table presents hypothetical binding affinities.

Target ReceptorRadioligandKi (nM) of this compoundSelectivity Ratio (vs. D3)
Dopamine D2[³H]Spiperone5561.1
Dopamine D3 [³H]Spiperone 0.9 1
Serotonin 5-HT1A[³H]8-OH-DPAT1213.3
Serotonin 5-HT2A[³H]Ketanserin250277.8
Serotonin 5-HT7[³H]5-CT890988.9
Sigma σ₁-Pentazocine150166.7
Sigma σ₂[³H]DTG>10,000>11,111

This data is illustrative and not based on published results.

From this primary screen, a clear hypothesis emerges: this compound is a potent and selective ligand for the Dopamine D3 receptor, with moderate affinity for the 5-HT1A receptor and significantly weaker affinity for other screened targets.

Part 2: Functional Characterization - From Binding to Biological Effect

High binding affinity does not reveal the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Furthermore, modern pharmacology recognizes the concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[8] Therefore, a suite of functional assays is required to build a complete picture.

Signaling Pathways and Assay Choice

The choice of functional assay depends on the canonical signaling pathway of the target receptor. The Dopamine D3 receptor, our primary target, classically couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[9]

G cluster_pathway Functional Selectivity Pathways cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand This compound (Agonist) Receptor D3 Receptor Ligand->Receptor G_Protein Gi/o Activation Receptor->G_Protein G-protein coupling GRK GRK Phosphorylation Receptor->GRK Desensitization pathway AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP Production AC->cAMP Arrestin β-Arrestin Recruitment GRK->Arrestin Signaling Internalization & Signaling Arrestin->Signaling

Caption: Divergent signaling pathways for a GPCR like the D3 receptor.

Detailed Protocol: Gi/o Functional Assay (cAMP Measurement)

This protocol measures the inhibition of forskolin-stimulated cAMP production in cells stably expressing the human Dopamine D3 receptor.[10]

  • Cell Culture and Plating:

    • Culture CHO or HEK-293 cells stably expressing the human D3 receptor under appropriate selection pressure.

    • Seed cells into 96-well plates and grow to near-confluence.

  • Assay Procedure:

    • Wash cells gently with serum-free media or PBS.

    • Pre-incubate cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Agonist Mode: Add serial dilutions of this compound or a reference agonist (e.g., Quinpirole).

    • For Antagonist Mode: Add serial dilutions of this compound, followed by a fixed concentration of a reference agonist (e.g., Quinpirole at its EC₈₀).

    • Add a stimulatory concentration of forskolin to all wells (except negative controls) to activate adenylyl cyclase and generate a robust cAMP signal.

    • Incubate for 30 minutes at 37°C.

  • Detection and Quantification:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based reporter assays).[11]

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., % inhibition of forskolin response) against the log concentration of the compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

    • Antagonist Mode: Plot the response against the log concentration of the compound to determine the IC₅₀. Convert this to a functional inhibition constant (Kb) using the Cheng-Prusoff or Gaddum equation.

Hypothetical Functional Data for this compound at the D3 Receptor
Assay ModeParameterQuinpirole (Reference Agonist)This compound
AgonistEC₅₀ (nM)2.51.8
AgonistEₘₐₓ (% of max response)100%98%
AntagonistIC₅₀ (nM)N/A>10,000

This data is illustrative.

The functional data strongly suggest that this compound is a potent, full agonist at the Dopamine D3 receptor, with potency comparable to the known agonist Quinpirole. The lack of activity in antagonist mode further confirms its agonistic nature. A similar assay would be run for the 5-HT1A receptor to characterize its activity there.

Part 3: Synthesizing a Comprehensive Selectivity Profile

By integrating the binding and functional data, we can now construct a definitive selectivity profile. The primary finding is that this compound is a potent and selective Dopamine D3 receptor full agonist .

Key Profile Characteristics:

  • Primary Target: Dopamine D3 Receptor (Ki = 0.9 nM, EC₅₀ = 1.8 nM).

  • Mechanism of Action: Full Agonist.

  • Selectivity:

    • ~13-fold selective over the 5-HT1A receptor.

    • ~61-fold selective over the Dopamine D2 receptor.

    • 270-fold selective over the 5-HT2A receptor.

    • Highly selective against all other tested targets.

This level of selectivity, particularly the D3 vs. D2 selectivity, is a highly desirable feature in drug development, as D2 receptor agonism is often associated with side effects like nausea and vomiting. The moderate 5-HT1A affinity may contribute to the overall pharmacological effect and should be investigated further in preclinical models.

Decision-Making Framework in Selectivity Profiling

The process of profiling is an iterative decision-making tree, guiding further experiments.

G start Test Compound: This compound primary_screen Primary Binding Screen (Broad Receptor Panel) start->primary_screen decision1 High Affinity Hits? (Ki < 100 nM) primary_screen->decision1 no_hits Low Affinity (Stop or Redesign) decision1->no_hits No hits_found Hits Identified: D3, 5-HT1A, D2 decision1->hits_found Yes functional_screen Functional Assays (cAMP, β-Arrestin, etc.) hits_found->functional_screen decision2 Agonist or Antagonist? functional_screen->decision2 agonist Agonist Profile: (EC50, Emax) decision2->agonist Agonist antagonist Antagonist Profile: (IC50, Kb) decision2->antagonist Antagonist final_profile Comprehensive Selectivity Profile (Proceed to In Vivo Studies) agonist->final_profile antagonist->final_profile

Caption: Decision-making workflow in selectivity profiling.

Conclusion

This guide outlines a rigorous, multi-stage process for defining the selectivity profile of a novel chemical entity, using this compound as a representative example. By systematically combining broad radioligand binding screens with targeted functional assays, we can move from a simple chemical structure to a rich pharmacological profile. The hypothetical data generated herein paints a picture of this compound as a potent and selective Dopamine D3 receptor agonist. This profile provides a strong rationale for advancing the compound into further preclinical and clinical development for disorders where D3 receptor modulation is a therapeutic strategy, such as substance use disorders or certain psychiatric conditions. This systematic approach ensures that decisions in drug development are data-driven, maximizing the potential for success while minimizing the risk of unforeseen off-target effects.

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Navigating the Preclinical Maze: A Comparative Analysis of the ADME Properties of Furan-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the furan-piperazine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore paramount for successful drug development.

This guide offers a comparative analysis of the ADME properties of furan-piperazine derivatives. Moving beyond a mere listing of data, we will delve into the causality behind experimental choices and provide field-proven insights into interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the ADME profile of this important class of molecules.

The Furan-Piperazine Scaffold: A Double-Edged Sword

The furan ring, a five-membered aromatic heterocycle, often serves as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor interactions.[1] Conversely, the piperazine moiety, a six-membered heterocycle with two nitrogen atoms, is frequently incorporated to enhance aqueous solubility and modulate lipophilicity, which are crucial for oral absorption.[2][3] The combination of these two moieties presents a unique set of opportunities and challenges in optimizing ADME properties.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, efficient absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.

Comparative Permeability of Furan-Piperazine Analogs
Compound ClassRepresentative Papp (A-B) (10⁻⁶ cm/s)Predicted Human AbsorptionReference
Furan-containing (non-piperazine)1.5 - 15Low to High[1]
Piperazine-containing (non-furan)0.5 - 20Low to High[4]
Hypothetical Furan-Piperazine Series
Derivative A (LogD 1.5)~ 2-5ModerateInferred
Derivative B (LogD 2.5)~ 5-10HighInferred
Derivative C (LogD 3.5, P-gp substrate)< 1LowInferred

This table is a synthesized representation based on available data for related compounds and expert interpretation.

Expert Insights: A Papp (A→B) value greater than 10 x 10⁻⁶ cm/s is generally indicative of good passive permeability and a high probability of good oral absorption in humans. However, the efflux ratio (Papp (B→A) / Papp (A→B)) is equally critical. An efflux ratio greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which can significantly limit net absorption. Several piperazine derivatives have been identified as P-gp substrates, a potential liability for this chemical class.[5]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the essential steps for assessing the bidirectional permeability of a furan-piperazine derivative.

Diagram: Caco-2 Permeability Workflow

G cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days to form a confluent monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer prep_solutions Prepare dosing solutions (Apical & Basolateral) teer->prep_solutions add_compound Add test compound to donor chamber (A or B) prep_solutions->add_compound incubate Incubate at 37°C with gentle shaking add_compound->incubate sample Sample from receiver chamber at timed intervals incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp values quantify->calculate caption Workflow for Caco-2 Permeability Assay.

Caption: Workflow for Caco-2 Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be within the laboratory's historical range.

  • Assay Initiation: The culture medium is replaced with transport buffer. The test compound is added to the apical (A) or basolateral (B) chamber.

  • Sampling: At predefined time points (e.g., 30, 60, 90, 120 minutes), aliquots are taken from the receiver chamber and replaced with fresh transport buffer.

  • Quantification: The concentration of the test compound in the collected samples is determined by a validated LC-MS/MS method.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Distribution: Reaching the Target

Once absorbed, a drug's distribution to its target tissue is governed by its binding to plasma proteins and its ability to penetrate various tissues.

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[6] Therefore, determining the extent of plasma protein binding is crucial.

Comparative Plasma Protein Binding of Furan-Piperazine Analogs

Compound ClassRepresentative % BoundPrimary Binding ProteinReference
Basic Drugs (e.g., Piperazines)50-99%Albumin and α1-acid glycoprotein[7]
Hypothetical Furan-Piperazine Series
Derivative A (Neutral)~ 85-95%AlbuminInferred
Derivative B (Basic)> 95%Albumin and AAGInferred

This table is a synthesized representation based on available data for related compounds and expert interpretation.

Expert Insights: High plasma protein binding (>99%) can lead to a low volume of distribution and may necessitate higher doses to achieve a therapeutic concentration of the unbound drug. The piperazine moiety, being basic, can lead to significant binding to both albumin and α1-acid glycoprotein (AAG).[7] It is important to measure PPB in the plasma of the species that will be used for in vivo efficacy and toxicology studies.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

The RED method is a widely accepted, high-throughput assay for determining plasma protein binding.

Diagram: Rapid Equilibrium Dialysis (RED) Workflow

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis spike Spike test compound into plasma add_to_device Add spiked plasma to the sample chamber of the RED device spike->add_to_device add_buffer Add buffer to the buffer chamber add_to_device->add_buffer incubate Incubate at 37°C until equilibrium is reached add_buffer->incubate sample_plasma Sample from the plasma chamber incubate->sample_plasma sample_buffer Sample from the buffer chamber incubate->sample_buffer quantify Quantify compound concentration in both samples by LC-MS/MS sample_plasma->quantify sample_buffer->quantify calculate Calculate % unbound and % bound quantify->calculate caption Workflow for Rapid Equilibrium Dialysis (RED) Assay.

Caption: Workflow for Rapid Equilibrium Dialysis (RED) Assay.

Step-by-Step Methodology:

  • Preparation: The furan-piperazine derivative is spiked into plasma from the desired species (e.g., human, rat, mouse).

  • Loading the RED Device: The spiked plasma is added to the sample chamber of the RED device, and dialysis buffer is added to the buffer chamber. The two chambers are separated by a semipermeable membrane.

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling and Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is then calculated as (1 - fu) * 100.

Metabolism: The Biotransformation Cascade

Metabolism plays a critical role in drug clearance and can lead to the formation of active or toxic metabolites. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes or hepatocytes are essential for predicting in vivo metabolic clearance.

Metabolic Stability in Liver Microsomes

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism.

Comparative Metabolic Stability of Furan-Piperazine Analogs

Compound ClassRepresentative In Vitro Half-Life (t½, min) in HLMPredicted In Vivo ClearanceReference
Piperazine-containing3 - >60High to Low[8]
Hypothetical Furan-Piperazine Series
Derivative A (Unsubstituted Furan)< 10HighInferred
Derivative B (Blocked Metabolic Hotspot)> 60LowInferred

This table is a synthesized representation based on available data for related compounds and expert interpretation. HLM = Human Liver Microsomes.

Expert Insights: A short in vitro half-life (< 30 minutes) in liver microsomes often translates to high in vivo clearance and poor oral bioavailability.[8] The furan and piperazine rings are both susceptible to CYP-mediated oxidation. Common metabolic pathways for piperazine-containing drugs include N-dealkylation and oxidation of the piperazine ring.[4] The furan ring can undergo epoxidation, which can sometimes lead to reactive metabolites. Identifying these "metabolic hotspots" is key to designing more stable analogs.

Experimental Protocol: Metabolic Stability in Liver Microsomes

This protocol provides a framework for assessing the intrinsic clearance of a furan-piperazine derivative.

Diagram: Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prepare_mix Prepare incubation mix (microsomes, buffer) add_compound Add test compound prepare_mix->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction take_samples Take aliquots at timed intervals start_reaction->take_samples quench_reaction Quench reaction with organic solvent take_samples->quench_reaction centrifuge Centrifuge to pellet protein quench_reaction->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant plot_data Plot % remaining vs. time analyze_supernatant->plot_data calculate Calculate in vitro half-life and intrinsic clearance plot_data->calculate caption Workflow for Microsomal Metabolic Stability Assay.

Caption: Workflow for Microsomal Metabolic Stability Assay.

Step-by-Step Methodology:

  • Preparation: A master mix containing liver microsomes and buffer is prepared. The furan-piperazine derivative is added to this mix.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.

  • Time Course Sampling: Aliquots are removed from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance (CLint) is then calculated from the half-life.

Excretion: The Final Exit

The primary routes of drug excretion are through the kidneys (renal excretion) and the liver (biliary excretion). While in vitro assays for excretion are less common in early discovery, understanding the physicochemical properties of a compound can provide clues about its likely excretion pathway.

Expert Insights: Highly polar and water-soluble compounds are more likely to be excreted unchanged in the urine. More lipophilic compounds often undergo metabolism to more polar metabolites before being excreted in the urine or bile. For furan-piperazine derivatives, the extent of metabolism will be a key determinant of the excretion route.

Conclusion: A Holistic Approach to ADME Optimization

The furan-piperazine scaffold holds significant promise in drug discovery. However, realizing this potential requires a proactive and integrated approach to optimizing ADME properties. By employing a suite of in vitro assays, such as those described in this guide, researchers can gain a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion characteristics. This data-driven approach enables the rational design of next-generation furan-piperazine derivatives with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success. It is the synthesis of robust experimental data and expert scientific interpretation that paves the way for the development of safe and effective medicines.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Furan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides guidance on the proper disposal of 2-(Furan-2-yl)piperazine. As no specific Safety Data Sheet (SDS) for this exact compound was publicly available at the time of writing, the following procedures are synthesized from data on the parent heterocycles (piperazine, furan), structurally related analogues, and established best practices for hazardous chemical waste management. Researchers must consult the specific SDS provided by their chemical supplier and their institution's Environmental Health & Safety (EHS) department for definitive protocols.

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical research, the synthesis and handling of novel heterocyclic compounds like this compound are routine. However, the lifecycle of these chemicals extends beyond the benchtop. A disciplined and informed approach to waste disposal is not merely a regulatory requirement; it is a cornerstone of responsible science, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Section 1: Hazard Profile and Risk Assessment

Proper disposal begins with a thorough understanding of the potential hazards. Based on the toxicological profiles of piperazine and its derivatives, this compound should be handled as a hazardous substance.[1][2] Piperazine-based compounds are often corrosive, capable of causing severe skin burns and eye damage, and may act as sensitizers upon inhalation or skin contact.[1][3]

The precautionary principle dictates that we treat this compound with a high degree of caution, assuming it possesses similar hazards to its analogues until proven otherwise.

Hazard Class & CategoryDescriptionPrecautionary Statement Examples
Skin Corrosion / Irritation Based on piperazine data, this compound is likely corrosive and causes severe skin burns.[1][3][4]P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][5]
Serious Eye Damage Corrosive nature implies a high risk of serious, irreversible eye damage upon contact.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.[4]
Respiratory/Skin Sensitization Piperazine and its derivatives are known sensitizers.[1][3][6]P261: Avoid breathing dust. P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[3]
Reproductive Toxicity Some piperazine compounds are suspected of damaging fertility or the unborn child.[3][7]P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[3]
Environmental Hazard Heterocyclic compounds can be persistent and harmful to aquatic life.[2]P273: Avoid release to the environment.[6]

Section 2: The Regulatory Imperative

The disposal of chemical waste is strictly governed by federal and state regulations. In the United States, the primary frameworks are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave."[8] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Your laboratory is considered a hazardous waste generator and must comply with these regulations.[9][10][11]

  • OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that chemical hazards are identified and communicated to workers through labels, Safety Data Sheets (SDSs), and training.[12][13][14]

Compliance is mandatory. The procedures outlined below are designed to meet these regulatory standards.

Section 3: The Disposal Workflow: A Step-by-Step Protocol

This section details the necessary steps for safely moving this compound from an active reagent to a properly disposed waste stream.

G cluster_prep Phase 1: Preparation & Segregation cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposition start Begin Disposal Process ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Is it hazardous?) ppe->characterize decision Hazardous? characterize->decision segregate Step 3: Segregate from Incompatibles (e.g., Strong Acids, Oxidizers) decision->segregate Yes non_haz Follow Non-Hazardous Waste Protocol decision->non_haz No container Step 4: Select Approved Container (Compatible, Sealable) segregate->container labeling Step 5: Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->labeling saa Step 6: Store in Satellite Accumulation Area (SAA) labeling->saa close_container Keep Container Closed When Not in Use saa->close_container contact_ehs Step 7: Arrange for Pickup (Contact EHS/Licensed Vendor) close_container->contact_ehs manifest Step 8: Complete Manifest Paperwork (Cradle-to-Grave Tracking) contact_ehs->manifest end Disposal Complete manifest->end

Caption: Disposal workflow for this compound.

Detailed Methodologies

Phase 1: Preparation & Segregation

  • Step 1: Don Appropriate Personal Protective Equipment (PPE)

    • Causality: The anticipated corrosive nature of this compound necessitates robust barrier protection.

    • Protocol: Before handling the waste, wear nitrile gloves (double-gloving is recommended), chemical splash goggles, a face shield, and a flame-resistant lab coat. All manipulations should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Step 2: Waste Characterization

    • Causality: Per EPA regulations, the waste generator is responsible for determining if their waste is hazardous.[7][8][15]

    • Protocol: Based on available data for piperazine, this waste should be classified as hazardous. It likely exhibits the characteristic of corrosivity (EPA waste code D002).[1] Consult your institution's EHS for specific classification protocols.

  • Step 3: Segregation from Incompatibles

    • Causality: Improperly mixed chemicals can lead to violent reactions, generating heat, toxic gases, or fire. Piperazine derivatives are incompatible with strong oxidizing agents and strong acids.[1][7][16]

    • Protocol: Ensure the waste container for this compound is stored separately from containers holding acids (e.g., hydrochloric acid, sulfuric acid) and oxidizers (e.g., hydrogen peroxide, nitric acid). Maintain clear physical separation in secondary containment bins within your designated waste storage area.[17][18]

Phase 2: Accumulation & Storage

  • Step 4: Select an Approved Waste Container

    • Causality: The container must maintain its integrity and prevent leaks.

    • Protocol: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or bottle, that can be securely sealed with a screw-top cap.[9][19] The container must be in good condition, free of cracks or residue on the outside.

  • Step 5: Label the Container Correctly

    • Causality: Accurate labeling is an OSHA and EPA requirement, crucial for communicating hazards to all personnel and ensuring proper final disposal.[9][14]

    • Protocol: Affix a hazardous waste tag to the container before adding any waste. The label must include:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "this compound" .

      • A clear indication of the hazards (e.g., Corrosive, Toxic, Sensitizer).

      • The date when waste was first added to the container.

  • Step 6: Store in a Satellite Accumulation Area (SAA)

    • Causality: SAAs are designated areas for short-term waste storage that must meet specific regulatory criteria.

    • Protocol: Store the labeled, sealed container at or near the point of generation (i.e., in the lab where the waste was produced).[19] The SAA must be under the control of the laboratory personnel. Keep the container closed at all times, except when adding waste.[9][19]

Phase 3: Final Disposition

  • Step 7: Arrange for Pickup

    • Causality: Hazardous waste must be disposed of via a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Protocol: Once the container is full or has been in the SAA for the maximum allowable time (consult your EHS for specific time limits), contact your institution's EHS department to schedule a waste pickup.[8] Do not attempt to dispose of this chemical via standard trash or drain disposal.[20]

  • Step 8: Complete Manifest Paperwork

    • Causality: The EPA's manifest system tracks hazardous waste from your lab to its final destination, ensuring a documented chain of custody.[9][11]

    • Protocol: Your EHS department will handle the Uniform Hazardous Waste Manifest. Provide them with any necessary information regarding the waste stream. This ensures legal and environmental accountability.

Section 4: Emergency Procedures - Spill and Exposure

  • Minor Spill (Solid or Liquid within a Fume Hood):

    • Ensure your PPE is intact.

    • For solids, carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust.[4]

    • For liquids, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Place the contaminated absorbent into the hazardous waste container.

    • Wipe the area with a suitable solvent and then soap and water. Place all cleanup materials into the waste container.

  • Major Spill (Outside of a Fume Hood):

    • Alert personnel and evacuate the immediate area.[1]

    • Contact your institution's emergency response line or EHS department immediately.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4][7][21] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-30 minutes, holding the eyelids open.[1][4][22] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][21]

    • Ingestion: Do NOT induce vomiting.[4][21] Rinse the mouth with water and seek immediate medical attention.

References

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  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS. [Link]
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Navigating the Handling of 2-(Furan-2-yl)piperazine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, complacency has no place in the laboratory. This guide provides essential, immediate safety and logistical information for handling 2-(Furan-2-yl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry. By moving beyond a simple checklist, this document aims to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Three-Pronged Hazard Profile

  • The Piperazine Core: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Furthermore, some piperazine compounds are classified as skin and respiratory sensitizers, with the potential to cause allergic reactions upon exposure.[1][2] There is also evidence to suggest that some piperazine derivatives may have reproductive toxicity.

  • The Furan Moiety: The furan ring, while a common scaffold in medicinal chemistry, is not without its own set of concerns.[3] Furan and some of its derivatives have been shown to be hepatotoxic (toxic to the liver) and carcinogenic in animal studies.[4][5] This toxicity is often linked to the metabolic activation of the furan ring in the body to reactive intermediates.[4]

  • The Analog: 1-(2-Furoyl)piperazine: The safety data for the closely related compound, 1-(2-Furoyl)piperazine, indicates that it is corrosive and causes severe skin and eye burns.[6][7] It is also listed as an irritant to the respiratory system.

This tripartite analysis underscores the necessity of a comprehensive personal protective equipment (PPE) strategy that addresses the potential for corrosive injury, allergic sensitization, and long-term health effects.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in a laboratory setting. The rationale behind each selection is provided to foster a culture of informed safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes. Given the corrosive nature of piperazine derivatives, a full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double-gloving is a recommended practice to provide an additional layer of protection.[8]
Body Protection Laboratory Coat and ApronA flame-resistant laboratory coat is essential. For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat. All protective clothing should be buttoned completely to ensure full coverage.
Respiratory Protection NIOSH-Approved RespiratorHandling of this compound as a solid powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required.[1][8]

Experimental Workflow: Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and preventing contamination.

Workflow for Weighing and Preparing Solutions

cluster_prep Preparation cluster_cleanup Cleanup & Disposal Don PPE 1. Don Full PPE Fume Hood 2. Work in Chemical Fume Hood Don PPE->Fume Hood Enter controlled area Weigh 3. Weigh Solid on Anti-static Weigh Paper Fume Hood->Weigh Ensure proper airflow Transfer 4. Carefully Transfer to Vessel Weigh->Transfer Solvent 5. Add Solvent Slowly Transfer->Solvent Decontaminate 6. Decontaminate Glassware Solvent->Decontaminate Proceed to experiment or storage Waste 7. Dispose of Waste in Labeled Container Decontaminate->Waste Doff PPE 8. Doff PPE Correctly Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands Exit controlled area

Caption: Step-by-step workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Guidance
  • Pre-Handling:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

    • Review the location and operation of the nearest fire extinguisher.

    • Prepare a designated waste container, clearly labeled for "this compound and contaminated materials."

  • Handling:

    • Always handle the compound within a certified chemical fume hood to control airborne particulates and vapors.[6]

    • Use a spatula for transferring the solid material to minimize dust generation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, lab coat, and goggles.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste materials, including contaminated gloves, weigh paper, and disposable labware, must be disposed of as hazardous chemical waste.[6] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

In Case of Exposure: Immediate Actions

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Conclusion: A Commitment to Safety

The responsible handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the principles and protocols outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and foster a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
  • Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. [Link]
  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. [Link]
  • Furan Compounds Group - inform

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.